molecular formula C45H90N2O16P2 B15548790 18:1 PI(3)P

18:1 PI(3)P

Katalognummer: B15548790
Molekulargewicht: 977.1 g/mol
InChI-Schlüssel: BYXVELJOJLXSIL-ADVUQDOQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

18:1 PI(3)P is a useful research compound. Its molecular formula is C45H90N2O16P2 and its molecular weight is 977.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C45H90N2O16P2

Molekulargewicht

977.1 g/mol

IUPAC-Name

azane;[(2R)-3-[hydroxy-[(1S,2R,3S,4S,5R,6R)-2,3,4,6-tetrahydroxy-5-phosphonooxycyclohexyl]oxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate

InChI

InChI=1S/C45H84O16P2.2H3N/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(46)57-35-37(59-39(47)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)36-58-63(55,56)61-45-42(50)40(48)41(49)44(43(45)51)60-62(52,53)54;;/h17-20,37,40-45,48-51H,3-16,21-36H2,1-2H3,(H,55,56)(H2,52,53,54);2*1H3/b19-17-,20-18-;;/t37-,40+,41+,42-,43-,44-,45+;;/m1../s1

InChI-Schlüssel

BYXVELJOJLXSIL-ADVUQDOQSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

The Cellular Landscape of 18:1 PI(3)P: A Technical Guide to its Function and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phosphatidylinositol 3-phosphate (PI(3)P) is a pivotal signaling lipid, orchestrating a multitude of cellular processes from the intricacies of endosomal trafficking to the life-and-death decisions of autophagy. While the function of the inositol (B14025) headgroup has been extensively studied, the influence of the lipid's acyl chain composition on its biological activity is an emerging field of investigation. This technical guide delves into the cellular functions of PI(3)P, with a specific focus on the mono-unsaturated 1,2-dioleoyl-sn-glycero-3-phospho-(1'-myo-inositol-3'-phosphate), or 18:1 PI(3)P. We will explore its role in key signaling pathways, present available quantitative data, and provide detailed experimental protocols for its study, equipping researchers with the knowledge to navigate this nuanced area of lipid biology.

Introduction: The Significance of Acyl Chain Composition

Inositol phospholipids (B1166683) are critical membrane-bound signaling molecules involved in nearly all facets of cellular physiology, including growth, metabolism, and survival.[1] The phosphorylation of the inositol headgroup at various positions creates a diverse array of signaling molecules, with phosphatidylinositol 3-phosphate (PI(3)P) being a key player in intracellular trafficking.[2][3][4] While the specificity of protein binding to the phosphorylated headgroup is well-established, the contribution of the diacylglycerol backbone, particularly the length and saturation of the fatty acyl chains, to the biological activity of phosphoinositides is a growing area of interest.

The 18:1 (oleoyl) acyl chain is a common mono-unsaturated fatty acid in cellular lipids. The presence of this specific acyl chain in PI(3)P may influence its localization, its interaction with effector proteins, and its role in health and disease. For instance, in certain cancer cell lines, there is an observed increase in phosphatidylinositol (PI) species with 18:1/18:1 acyl chains, suggesting a potential role in cell proliferation and transformation.[5]

Core Cellular Functions of PI(3)P

PI(3)P is predominantly found on the membranes of early endosomes and is crucial for the regulation of endosomal trafficking and autophagy.[2][3][4] Its synthesis is primarily catalyzed by class III PI 3-kinase (Vps34).[4]

Endosomal Trafficking

PI(3)P acts as a docking site for a variety of proteins containing specific PI(3)P-binding domains, such as the FYVE and PX domains.[2][4] This recruitment is essential for the maturation of endosomes and the sorting of cargo. Key effector proteins include:

  • Early Endosome Antigen 1 (EEA1): A tethering protein that facilitates the fusion of endocytic vesicles with early endosomes.

  • Sorting Nexins (SNXs): A family of proteins involved in protein and lipid trafficking within the endosomal system.

Autophagy

PI(3)P plays a critical role in the initiation and nucleation of autophagosomes, the double-membraned vesicles that engulf cytoplasmic components for degradation.[6][7] Upon induction of autophagy, Vps34 generates a pool of PI(3)P at the phagophore assembly site (PAS). This recruits PI(3)P-binding proteins, such as the WIPI (WD-repeat protein interacting with phosphoinositides) family, which are essential for the expansion and closure of the autophagosome.[8]

The Specific Role of the 18:1 Acyl Chain

Direct evidence detailing the specific cellular functions of this compound in mammalian cells is still emerging. However, studies on related phosphoinositides and in other organisms provide important clues:

  • Protein Binding Affinity: The acyl chain composition can influence the binding affinity of phosphoinositides to their effector proteins. For instance, dioleoyl (18:1/18:1) PI(3,4,5)P3 binds to the nuclear receptor SF-1 with a lower apparent dissociation constant (Kd) than dipalmitoyl (16:0/16:0) PI(3,4,5)P3, indicating a stronger interaction for the mono-unsaturated species.[9] While this data is for PIP3, it suggests that the 18:1 acyl chains can modulate protein-lipid interactions.

  • Bacterial Signaling: In Mycobacterium smegmatis, the major molecular species of PI3P has been identified as containing 19:0 (tuberculostearic) and 18:1 fatty acids, highlighting the presence and potential importance of this acyl chain in the phosphoinositide signaling of prokaryotes.[1][10]

Quantitative Data

Quantitative data specifically for this compound remains limited in the literature. The following table summarizes available data on the binding of 18:1 phosphoinositide species to proteins. It is important to note that this data is for PI(3,4,5)P3 and PI(3,5)P2, but provides a valuable reference for the potential influence of the 18:1 acyl chain on binding affinities.

Ligand (Acyl Chain)ProteinApparent Kd (nM)Reference
1,2-dioleoyl PI(3,4,5)P3SF-1 LBD80 ± 12[11][12]
1,2-dioleoyl PI(3,5)P2SF-1 LBD90 ± 12[11][12]

Signaling Pathways and Experimental Workflows

PI(3)P-Mediated Endosomal Trafficking

Endosomal_Trafficking PI(3)P in Endosomal Trafficking Vps34 Vps34 (Class III PI3K) PI3P PI(3)P Vps34->PI3P phosphorylates PI Phosphatidylinositol (PI) Early_Endosome Early Endosome Membrane PI3P->Early_Endosome localized on FYVE_PX_Proteins FYVE/PX Domain Proteins (e.g., EEA1, SNXs) Early_Endosome->FYVE_PX_Proteins recruits Endosomal_Maturation Endosomal Maturation & Cargo Sorting FYVE_PX_Proteins->Endosomal_Maturation mediate

Caption: PI(3)P generation on early endosomes recruits effector proteins for trafficking.

Role of PI(3)P in Autophagy Initiation

Autophagy_Initiation PI(3)P in Autophagy Initiation Autophagy_Signal Autophagy Signal (e.g., Starvation) Vps34_Complex Vps34 Complex Autophagy_Signal->Vps34_Complex activates PI3P PI(3)P Vps34_Complex->PI3P generates PI Phosphatidylinositol (PI) Phagophore Phagophore (Autophagosome Precursor) PI3P->Phagophore accumulates at WIPI_Proteins WIPI Proteins Phagophore->WIPI_Proteins recruits Autophagosome_Formation Autophagosome Formation WIPI_Proteins->Autophagosome_Formation promotes

Caption: PI(3)P accumulation at the phagophore is a key step in autophagy.

Experimental Workflow: Lipid-Protein Interaction Analysis

Lipid_Protein_Interaction_Workflow Workflow for Lipid-Protein Interaction Analysis cluster_liposome Liposome Preparation cluster_binding Binding Assay cluster_separation Separation cluster_analysis Analysis Lipid_Mixture Lipid Mixture (including this compound) Liposome_Formation Liposome Formation (e.g., sonication, extrusion) Lipid_Mixture->Liposome_Formation Incubation Incubation of Liposomes and Protein Liposome_Formation->Incubation Purified_Protein Purified Protein of Interest Purified_Protein->Incubation Centrifugation Centrifugation (e.g., sucrose (B13894) gradient) Incubation->Centrifugation SDS_PAGE SDS-PAGE & Western Blot Centrifugation->SDS_PAGE Quantification Quantification of Bound Protein SDS_PAGE->Quantification

Caption: A typical workflow for assessing the interaction of a protein with this compound.

Experimental Protocols

Mass Spectrometry-Based Analysis of this compound

This protocol provides a general framework for the extraction and analysis of phosphoinositides, including this compound, from cultured cells using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • Cultured cells

  • Ice-cold PBS

  • Methanol (HPLC grade)

  • Chloroform (B151607) (HPLC grade)

  • Hydrochloric acid (HCl)

  • Internal standards (e.g., synthetic PI(3)P with non-natural acyl chains)

  • LC-MS/MS system equipped with a suitable column (e.g., C18)

Procedure:

  • Cell Lysis and Lipid Extraction:

    • Aspirate culture medium and wash cells with ice-cold PBS.

    • Add a solution of methanol:chloroform:HCl (200:100:1, v/v/v) to the cells.

    • Scrape the cells and transfer the lysate to a glass tube.

    • Add internal standards.

    • Vortex thoroughly and incubate at room temperature.

    • Add chloroform and 0.1 M HCl to induce phase separation.

    • Vortex and centrifuge to separate the phases.

    • Collect the lower organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen.

  • LC-MS/MS Analysis:

    • Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol).

    • Inject the sample into the LC-MS/MS system.

    • Separate the lipid species using a reverse-phase C18 column with a gradient of appropriate mobile phases (e.g., water and acetonitrile/isopropanol with additives like ammonium (B1175870) formate).

    • Detect and quantify the different PI(3)P species, including this compound, using tandem mass spectrometry in multiple reaction monitoring (MRM) mode. The specific precursor-to-product ion transitions for each lipid species will need to be determined.

Liposome Co-sedimentation Assay for Protein Binding

This assay is used to determine the binding of a protein of interest to liposomes containing this compound.

Materials:

  • Synthetic this compound and other lipids (e.g., phosphatidylcholine, phosphatidylserine)

  • Chloroform

  • Liposome rehydration buffer (e.g., HEPES-buffered saline)

  • Probe sonicator or extruder

  • Purified protein of interest

  • Ultracentrifuge

Procedure:

  • Liposome Preparation:

    • Mix the desired lipids (including this compound) in chloroform in a glass tube.

    • Dry the lipid mixture under a stream of nitrogen to form a thin film.

    • Further dry the film under vacuum.

    • Rehydrate the lipid film with the rehydration buffer.

    • Create small unilamellar vesicles (SUVs) by probe sonication on ice or by extrusion through a polycarbonate membrane.

  • Binding Reaction:

    • Incubate the prepared liposomes with the purified protein of interest at a specific temperature for a defined period.

  • Co-sedimentation:

    • Centrifuge the mixture at high speed in an ultracentrifuge to pellet the liposomes and any bound protein.

    • Carefully collect the supernatant (containing unbound protein) and the pellet.

  • Analysis:

    • Resuspend the pellet in sample buffer.

    • Analyze both the supernatant and pellet fractions by SDS-PAGE and Coomassie staining or Western blotting to determine the amount of protein bound to the liposomes.

Conclusion and Future Directions

This compound is an integral component of the cellular phosphoinositide landscape. While its fundamental roles in endosomal trafficking and autophagy are shared with the broader PI(3)P pool, the specific contributions of its mono-unsaturated acyl chains are an important and evolving area of research. The subtle but significant influence of acyl chain composition on protein binding affinity suggests that different PI(3)P species may fine-tune cellular processes in ways we are only beginning to understand.

Future research should focus on:

  • Developing specific tools: The generation of antibodies or protein domains that can specifically recognize this compound would be invaluable for its direct visualization and functional characterization in cells.

  • Comprehensive lipidomics: Advanced mass spectrometry techniques will be crucial for quantifying the cellular levels of this compound and other acyl chain variants under different physiological and pathological conditions.

  • Functional studies with defined species: Utilizing synthetic this compound in in vitro and cell-based assays will help to dissect its specific roles compared to other PI(3)P variants.

A deeper understanding of the biology of this compound will undoubtedly open new avenues for therapeutic intervention in diseases where phosphoinositide signaling is dysregulated, such as cancer and neurodegenerative disorders.

References

The Unsung Influence of 18:1 PI(3)P in Orchestrating Endosomal Trafficking

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the core functions, regulatory mechanisms, and experimental approaches for a key, yet under-explored, phosphoinositide variant in cellular cargo transport.

For Immediate Release

[CITY, STATE] – December 20, 2025 – In the intricate symphony of cellular processes, the precise sorting and transport of molecular cargo are paramount for maintaining cellular homeostasis. Central to this orchestration are endosomes, dynamic sorting hubs that rely on a complex interplay of proteins and lipids. Among these, phosphatidylinositol 3-phosphate (PI(3)P) has long been recognized as a master regulator. However, emerging research is shedding light on the nuanced roles of specific acyl chain variants of this critical phosphoinositide. This technical guide delves into the burgeoning understanding of 1,2-dioleoyl-sn-glycero-3-phospho-(1'-myo-inositol-3'-phosphate), or 18:1 PI(3)P, and its pivotal role in endosomal trafficking.

The Significance of the 18:1 Acyl Chain

While the phosphorylated inositol (B14025) headgroup of PI(3)P dictates its interaction with specific protein domains, the composition of its fatty acid tails can significantly influence its synthesis, spatial distribution, and the biophysical properties of the endosomal membrane. The monounsaturated 18:1 oleoyl (B10858665) chain, in particular, appears to play a crucial role in enhancing the efficiency of endosomal processes.

Studies have shown that the activity of the primary enzyme responsible for PI(3)P synthesis on endosomes, the class III phosphoinositide 3-kinase Vps34, is potentiated by the unsaturation of its phosphatidylinositol (PI) substrate. Specifically, the presence of 18:1 acyl chains in PI (DOPI) leads to a more robust production of PI(3)P. This suggests that the local enrichment of 18:1 PI on endosomal membranes can create a feed-forward loop, amplifying the PI(3)P signal and thereby accelerating downstream trafficking events.

Furthermore, the length and saturation of fatty acid chains are implicated in the subcellular distribution of PI(3)P. Research on very long-chain fatty acids (VLCFAs) has revealed their involvement in regulating the balance of PI(3)P between the trans-Golgi network (TGN) and multivesicular bodies (MVBs), a late endosomal compartment. This highlights the importance of acyl chain composition in the spatial organization of PI(3)P-mediated trafficking pathways.

Core Functions of this compound in Endosomal Trafficking

Like its other acyl chain counterparts, this compound serves as a crucial docking site for a host of effector proteins that contain specialized phosphoinositide-binding modules, primarily FYVE (Fab1, YOTB, Vac1, and EEA1) and PX (Phox homology) domains. The recruitment of these effectors to the endosomal membrane is the linchpin of PI(3)P-mediated regulation of endosomal trafficking.

Key functions include:

  • Endosome Maturation and Fusion: this compound recruits Early Endosome Antigen 1 (EEA1), a tethering factor that facilitates the fusion of incoming endocytic vesicles with early endosomes. The enhanced synthesis of this compound can potentially accelerate this initial sorting step.

  • Cargo Sorting into Multivesicular Bodies (MVBs): The Endosomal Sorting Complexes Required for Transport (ESCRT) machinery is responsible for sorting ubiquitinated membrane proteins into intraluminal vesicles (ILVs) within MVBs, targeting them for degradation in lysosomes. The ESCRT-0 component, Hrs (Hepatocyte growth factor-regulated tyrosine kinase substrate), contains a FYVE domain that binds to PI(3)P, including the 18:1 variant, initiating the ESCRT cascade.

  • Recruitment of Sorting Nexins (SNXs): A large family of proteins characterized by the presence of a PX domain, SNXs are involved in various aspects of endosomal sorting, including the formation of tubular structures for recycling cargo back to the plasma membrane or the TGN. The affinity of different SNXs for specific PI(3)P acyl chain variants is an active area of investigation.

Signaling and Experimental Workflow Diagrams

To visually represent the intricate processes governed by this compound, the following diagrams have been generated using the Graphviz DOT language.

PI3P_Synthesis_and_Effector_Recruitment cluster_membrane Endosomal Membrane 18_1_PI 18:1 PI 18_1_PI3P This compound 18_1_PI->18_1_PI3P Vps34/Vps15 FYVE_Domain_Protein FYVE Domain Protein (e.g., EEA1, Hrs) 18_1_PI3P->FYVE_Domain_Protein recruits PX_Domain_Protein PX Domain Protein (e.g., SNXs) 18_1_PI3P->PX_Domain_Protein recruits Vps34_Complex Vps34/Vps15 Complex Vps34_Complex->18_1_PI3P Endosomal_Trafficking Endosomal Trafficking Events (Fusion, Sorting) FYVE_Domain_Protein->Endosomal_Trafficking PX_Domain_Protein->Endosomal_Trafficking Experimental_Workflow_Lipid_Analysis Cell_Culture Cell Culture & Treatment Endosome_Isolation Endosome Isolation (e.g., Density Gradient Centrifugation) Cell_Culture->Endosome_Isolation Lipid_Extraction Lipid Extraction (e.g., Folch Method) Endosome_Isolation->Lipid_Extraction LC_MS_MS LC-MS/MS Analysis Lipid_Extraction->LC_MS_MS Data_Analysis Quantitative Data Analysis LC_MS_MS->Data_Analysis

The Intracellular Landscape of 18:1 PI(3)P: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Phosphatidylinositol 3-phosphate (PI(3)P) is a low-abundance signaling lipid crucial for regulating fundamental cellular processes, primarily membrane trafficking events such as endocytosis and autophagy. While the functions of the inositol (B14025) headgroup are well-studied, the influence of the attached fatty acyl chains on the lipid's specific localization and function is an emerging area of interest. This guide focuses on PI(3)P with an 18:1 (oleoyl) acyl chain, a common monounsaturated fatty acid. We will delve into its known intracellular locations, the signaling pathways it governs, and the detailed experimental protocols used for its study, providing a comprehensive resource for researchers and drug development professionals.

Intracellular Localization of PI(3)P

Phosphatidylinositol 3-phosphate is not uniformly distributed throughout the cell but is instead concentrated in specific membrane domains where it acts as a docking site for effector proteins. The majority of cellular PI(3)P is found on early endosomes, multivesicular bodies (MVBs), and membranes associated with the autophagic process, such as the phagophore (or isolation membrane).[1][2][3][4]

  • Early Endosomes: PI(3)P is a hallmark of early endosomes, where it is essential for recruiting proteins that contain FYVE or PX domains.[5][6] This recruitment is critical for endosomal sorting and fusion events.[1][7]

  • Autophagy-Related Membranes: During autophagy, PI(3)P is generated on the endoplasmic reticulum-derived omegasome, a precursor to the isolation membrane (phagophore).[3] It orchestrates the recruitment of the core autophagy machinery.[5][8][9]

  • Late Endosomes and Lysosomes: As endosomes mature into late endosomes and MVBs, PI(3)P is converted to PI(3,5)P₂, though a pool of PI(3)P remains.[1] It plays a role in trafficking from endosomes to lysosomes.[1]

While these locations are established for the general PI(3)P population, data specifying the precise distribution of the 18:1 acyl-chain variant is limited. Current mass spectrometry techniques allow for the identification of specific acyl chains, but comprehensive quantitative mapping of each variant to specific organelles remains a significant challenge.

Quantitative Analysis of PI(3)P Acyl Chain Species

Fatty Acyl Chain CompositionCommon NameNotes
18:0/20:4Stearoyl-arachidonoyl-PI(3)PA highly abundant species in many cell types.[10]
18:0/18:1Stearoyl-oleoyl-PI(3)PCommonly detected species.[11]
18:1/18:1Dioleoyl-PI(3)PThe focus of this guide, a common monounsaturated species.[10][12]
16:0/18:1Palmitoyl-oleoyl-PI(3)PFrequently observed in lipidomic analyses.[10]
18:0/20:3Stearoyl-dihomo-γ-linolenoyl-PI(3)PAnother polyunsaturated variant identified.[10]

This table summarizes common PI(3)P acyl chain variants identified in mammalian cells through mass spectrometry. The relative abundance of each species can vary significantly between cell types and metabolic states.

Signaling Pathways and Regulatory Networks

PI(3)P acts as a platform for the assembly of protein complexes that regulate membrane dynamics. Its synthesis and degradation are tightly controlled to ensure its presence at the right time and place.

PI(3)P Metabolism

The primary source of PI(3)P for trafficking events is the Class III PI3-kinase, Vps34. Vps34 exists in distinct complexes that direct its activity toward either endosomal trafficking or autophagy.[1][5] PI(3)P can be turned over by phosphatases of the myotubularin family or phosphorylated by the lipid kinase PIKfyve to generate PI(3,5)P₂.[2][5]

PI3P_Metabolism cluster_synthesis Synthesis cluster_turnover Turnover PI PI (Phosphatidylinositol) Vps34 Vps34 (Class III PI3K) PI->Vps34 PI3P 18:1 PI(3)P PIKfyve PIKfyve PI3P->PIKfyve Myotubularins Myotubularins PI3P->Myotubularins Dephosphorylation PI35P2 PI(3,5)P₂ Vps34->PI3P Phosphorylation PIKfyve->PI35P2 Phosphorylation Myotubularins->PI

Caption: Core metabolic pathway of PI(3)P synthesis and turnover.

Role in Endosomal Trafficking

On early endosomes, PI(3)P and the small GTPase Rab5 act as coincidence detectors to recruit effector proteins like Early Endosome Antigen 1 (EEA1). This recruitment is essential for the tethering and fusion of endocytic vesicles.[1][6]

Endosomal_Trafficking EE Early Endosome Membrane PI3P PI(3)P EEA1 EEA1 Effector Protein PI3P->EEA1 binds FYVE domain Rab5 Rab5-GTP Rab5->EEA1 binds Rab5-BD Fusion Endosome Fusion & Sorting EEA1->Fusion promotes

Caption: PI(3)P and Rab5 recruit EEA1 to mediate endosome fusion.

Role in Autophagy Initiation

During autophagy, the Vps34-Beclin-1-Atg14 complex generates PI(3)P on the phagophore. This PI(3)P-rich domain recruits WIPI (WD-repeat protein interacting with phosphoinositides) proteins, which are essential for the subsequent steps of autophagosome formation and elongation.[5][9]

Autophagy_Initiation Phagophore Phagophore Membrane Vps34_Complex Vps34/Beclin-1/Atg14 Complex Vps34_Complex->Phagophore localizes to PI3P PI(3)P Vps34_Complex->PI3P generates WIPIs WIPI Proteins (e.g., Atg18) PI3P->WIPIs recruits Elongation Autophagosome Elongation & Closure WIPIs->Elongation promotes

Caption: PI(3)P recruits WIPI proteins to the phagophore.

Experimental Methodologies

The study of this compound localization and quantification relies on two primary techniques: mass spectrometry for precise quantification and structural identification, and fluorescence microscopy for visualization within the cellular context.

Mass Spectrometry-Based Quantification

This method provides accurate quantification and identifies the specific acyl chains of phosphoinositides.

Mass_Spec_Workflow A 1. Cell Culture & Subcellular Fractionation B 2. Lipid Extraction (e.g., Bligh-Dyer or Folch) A->B C 3. Derivatization (Optional) (e.g., Methylation) B->C D 4. Chromatographic Separation (Reverse-Phase HPLC) C->D E 5. Tandem Mass Spectrometry (ESI-MS/MS) D->E F 6. Data Analysis (Quantification & ID) E->F

Caption: Workflow for quantitative analysis of PI(3)P by LC-MS/MS.

Protocol: Quantification of this compound by LC-MS/MS

This protocol is adapted from methodologies described by Clark et al. and Lee et al.[10][13]

  • Lipid Extraction:

    • Harvest cells and perform subcellular fractionation if desired.

    • Add 1.5 mL methanol (B129727) to the sample, followed by 50 µL of an internal standard solution containing known amounts of synthetic phosphoinositides with non-endogenous acyl chains (e.g., C17:0/C20:4 PI(3)P).[13]

    • Add 750 µL ultrapure water, 750 µL 2 M HCl, and 200 µL 1 M NaCl.[13]

    • Vortex vigorously, then add 3 mL chloroform (B151607) and vortex for an additional 2 minutes.[13]

    • Centrifuge to separate the phases and collect the lower organic phase.

    • Dry the organic phase under a stream of nitrogen.

  • Derivatization (Methylation):

    • To the dried lipid film, add 150 µL of 0.6 M trimethylsilyl (B98337) diazomethane (B1218177) in hexane.[13]

    • Incubate at room temperature for 10 minutes.

    • Quench the reaction with 20 µL of glacial acetic acid.[13]

    • Perform a phase separation as described above and dry the final organic phase.

  • LC-MS/MS Analysis:

    • Reconstitute the dried, methylated lipids in acetonitrile.[13]

    • Inject the sample onto a C18 reverse-phase HPLC column.[13]

    • Elute lipids using a gradient of acetonitrile/water and acetonitrile/isopropanol, both containing an amine additive to improve ionization.[13]

    • Analyze the eluent using an electrospray ionization tandem mass spectrometer (ESI-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode.

    • Specific precursor-to-product ion transitions are monitored to detect and quantify each phosphoinositide species, including this compound, relative to the internal standards.

Fluorescence Microscopy-Based Localization

This approach uses genetically encoded fluorescent probes that specifically bind to PI(3)P, allowing for its visualization in living or fixed cells.

Microscopy_Workflow A 1. Construct Design (e.g., GFP-2xFYVE) B 2. Cell Transfection A->B C 3. Cell Culture & Treatment B->C D 4. Fixation & Counterstaining (e.g., for other organelles) C->D E 5. Confocal Microscopy D->E F 6. Image Analysis (Colocalization, Intensity) E->F

Caption: Workflow for visualizing PI(3)P using fluorescent probes.

Protocol: Visualization of PI(3)P using a GFP-2xFYVE Probe

This protocol is based on established methods for using FYVE domain-based biosensors.[14][15][16]

  • Probe and Cell Preparation:

    • Obtain a plasmid encoding a fluorescent protein (e.g., GFP) fused to a tandem repeat of the FYVE domain from a protein like EEA1 or Hrs (e.g., pEGFP-2xFYVE). The tandem domain increases binding affinity and specificity for PI(3)P.[15]

    • Culture the desired cell line on glass-bottom dishes suitable for high-resolution microscopy.

    • Transfect the cells with the plasmid using a suitable transfection reagent and allow 18-24 hours for protein expression.

  • Cell Treatment and Fixation:

    • (Optional) Treat cells with stimuli or inhibitors (e.g., wortmannin, a PI3-kinase inhibitor, as a negative control) to observe dynamic changes in PI(3)P localization.[15]

    • Wash cells with phosphate-buffered saline (PBS).

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Immunofluorescence and Mounting (Optional):

    • Permeabilize cells with a mild detergent like 0.1% saponin (B1150181) or Triton X-100.

    • Incubate with primary antibodies against other organelle markers (e.g., Rab5 for early endosomes, LC3 for autophagosomes) to perform colocalization analysis.

    • Wash and incubate with corresponding fluorescently-labeled secondary antibodies.

    • Mount the coverslip onto a slide using a mounting medium containing an anti-fade reagent.

  • Confocal Microscopy and Analysis:

    • Image the cells using a confocal laser scanning microscope.

    • Acquire images in the appropriate channels for the PI(3)P probe and any counterstains.

    • Analyze the images using software to determine the subcellular localization of the probe and quantify its colocalization with organelle markers. The probe should appear as distinct puncta corresponding to endosomal and/or autophagic structures.[15]

References

An In-depth Technical Guide to the Synthesis and Metabolism of 18:1 PI(3)P in Mammalian Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphatidylinositol 3-phosphate (PI(3)P) is a low-abundance signaling lipid crucial for regulating fundamental cellular processes, including endocytosis, autophagy, and vesicle trafficking.[1][2] While the functions of the inositol (B14025) head group are well-studied, the role of the acyl chain composition is an emerging area of interest. In mammalian cells, phosphoinositides are unusually enriched in a specific molecular species: a stearoyl chain (18:0) at the sn-1 position and an arachidonoyl chain (20:4) at the sn-2 position.[3][4] However, other species, such as those containing oleic acid (18:1), exist and their specific biological roles are under investigation. This guide provides a detailed overview of the synthesis and metabolism of a specific variant, 18:1 PI(3)P, in mammalian cells.

Synthesis of this compound

The synthesis of PI(3)P is a tightly regulated process, primarily catalyzed by the Class III phosphoinositide 3-kinase (PI3K), Vps34.[5][6] Vps34 is unique in that it exclusively uses phosphatidylinositol (PI) as its substrate to generate PI(3)P.[7] The production of this compound is therefore dependent on the availability of its precursor, 18:1 PI.

The acyl chain composition of PI is established during its de novo synthesis in the endoplasmic reticulum and subsequent remodeling.[4][8] While the 18:0/20:4 (38:4) species is dominant in many primary mammalian cells, cultured cell lines often exhibit a more heterogeneous distribution of acyl chains.[9] Lipidomics studies have identified various PI species, including those containing 18:1 fatty acyl chains, such as 16:0/18:1 and 18:0/18:1.[10]

The generation of this compound occurs on the membranes of endosomes.[11] The process is initiated by the activation of Rab GTPases, which recruit the Vps34/Vps15 kinase complex to the endosomal membrane.[11] Vps34 then phosphorylates the 3'-hydroxyl group of the inositol ring of available PI substrates, including 18:1 PI, to produce this compound.

Synthesis_of_18_1_PI3P cluster_ER Endoplasmic Reticulum cluster_Endosome Endosomal Membrane 18:1_PI 18:1 Phosphatidylinositol (PI) 18:1_PI_endo 18:1 PI 18:1_PI->18:1_PI_endo Transport Vps34_Vps15 Vps34/Vps15 Complex 18:1_PI3P This compound Vps34_Vps15->18:1_PI3P Phosphorylation ADP ADP Vps34_Vps15->ADP 18:1_PI_endo->Vps34_Vps15 Substrate ATP ATP ATP->Vps34_Vps15

Caption: Synthesis pathway of this compound in mammalian cells.

Metabolism of this compound

The cellular levels of PI(3)P are dynamically controlled by a balance between the activity of Vps34 and the actions of phosphatases and other kinases. The metabolism of this compound follows these general pathways.

Dephosphorylation by Myotubularin Phosphatases

The primary route for the turnover of PI(3)P is its dephosphorylation back to PI. This reaction is catalyzed by the myotubularin (MTM) family of 3-phosphatases.[12][13] Myotubularins, such as MTM1 and MTMR2, are potent and specific PI(3)P phosphatases.[11][13] The loss of myotubularin function leads to increased cellular levels of PI(3)P and is associated with diseases like myotubular myopathy and Charcot-Marie-Tooth disease.[12][13] These enzymes act on the endosomal pools of PI(3)P, thereby regulating its signaling functions.[11]

Phosphorylation to PI(3,5)P2 by PIKfyve

Alternatively, PI(3)P can be further phosphorylated to form phosphatidylinositol 3,5-bisphosphate (PI(3,5)P2). This conversion is carried out by the lipid kinase PIKfyve (also known as Fab1 in yeast).[14][15] The PIKfyve complex, which also includes the scaffolding protein Vac14 and the phosphatase Fig4, is the sole source of PI(3,5)P2 in mammalian cells.[14][16][17] PIKfyve utilizes PI(3)P as its substrate, phosphorylating it at the 5'-hydroxyl position of the inositol ring.[17] Therefore, this compound serves as a direct precursor for the synthesis of 18:1 PI(3,5)P2, a critical lipid for endosome and lysosome homeostasis.[16]

Metabolism_of_18_1_PI3P 18:1_PI3P This compound Myotubularins Myotubularin Phosphatases (e.g., MTM1) 18:1_PI3P->Myotubularins PIKfyve PIKfyve Complex 18:1_PI3P->PIKfyve 18:1_PI 18:1 PI Myotubularins->18:1_PI Dephosphorylation 18:1_PI35P2 18:1 PI(3,5)P2 PIKfyve->18:1_PI35P2 Phosphorylation ADP ADP PIKfyve->ADP ATP ATP ATP->PIKfyve

Caption: Metabolic pathways of this compound in mammalian cells.

Quantitative Data

Quantitative data on specific acyl chain variants of PI(3)P are limited due to their low abundance. However, mass spectrometry-based lipidomics has begun to shed light on their relative levels.

Lipid SpeciesCell/Tissue TypeRelative Abundance / ConcentrationReference
PI(3,5)P2 (total) Wild-type mouse fibroblasts0.040 ± 0.006% of total phosphoinositides[14]
PI 18:0/18:1 Human Plasma (Type 2 Diabetes)Significant changes in Δ9/Δ11 isomeric ratios compared to control[10]
PI 16:0/18:1 Human Plasma (Type 2 Diabetes)Significant changes in Δ9/Δ11 isomeric ratios compared to control[10]
38:4 (18:0/20:4) PI Primary Mammalian CellsDominant species (50-80% of total PI)[9]
38:4 (18:0/20:4) PIP2 Rat Pineal Gland66 ± 8% of total PIP2[9]

Note: Direct quantification of this compound is not widely reported. The table includes data on its precursor (18:1 PI) and a closely related metabolic product (PI(3,5)P2) to provide context.

Experimental Protocols

Protocol 1: Lipid Extraction for Phosphoinositide Analysis

This protocol is adapted from standard acidified chloroform/methanol extraction methods, which are effective for recovering polyphosphorylated inositides.[18][19]

Materials:

  • Cell pellet (e.g., 1 x 108 platelets)

  • Chloroform (CHCl3)

  • Methanol (MeOH)

  • 1 M Hydrochloric Acid (HCl)

  • 2 M Hydrochloric Acid (HCl)

  • Deionized water

  • Internal standard (if available)

Procedure:

  • To the cell pellet, add the following in order: 242 µL of CHCl3, 484 µL of MeOH, 23.6 µL of 1 M HCl, and 170 µL of water.[18]

  • Add an appropriate amount of internal standard for quantification.

  • Vortex the mixture occasionally and let it stand at room temperature for 5 minutes.[18]

  • To induce phase separation, add 725 µL of CHCl3 and 170 µL of 2 M HCl.[18]

  • Centrifuge the sample at 1500 x g for 5 minutes at room temperature.[18]

  • Carefully collect the lower organic phase, which contains the lipids.

  • Dry the lipid extract under a stream of nitrogen.

  • Resuspend the dried lipids in an appropriate solvent for downstream analysis (e.g., by mass spectrometry).

Protocol 2: In Vitro PI3-Kinase (Vps34) Activity Assay

This protocol provides a general framework for measuring the activity of immunoprecipitated or recombinant Vps34.

Materials:

  • Immunoprecipitated Vps34 complex or recombinant Vps34

  • Kinase assay buffer (specific composition may vary, but generally contains HEPES, MgCl2, and protease/phosphatase inhibitors)

  • Lipid substrate: Vesicles containing 18:1 PI

  • ATP (can be radiolabeled [γ-32P]ATP for detection by autoradiography or non-labeled for detection by other methods)

  • Reaction stop solution (e.g., HCl)

Procedure:

  • Immunoprecipitation (if applicable): Lyse cells and incubate the lysate with an anti-Vps34 antibody coupled to protein A/G beads. Wash the beads extensively to remove non-specific binders.

  • Kinase Reaction: a. Resuspend the beads containing the Vps34 complex (or add recombinant enzyme) in the kinase assay buffer.[20] b. Add the 18:1 PI substrate vesicles. c. Initiate the reaction by adding ATP.[20] d. Incubate at 30°C for 20-60 minutes with gentle agitation.[20]

  • Reaction Termination: Stop the reaction by adding the stop solution.

  • Product Detection: a. Extract the lipids from the reaction mixture. b. Separate the product (this compound) from the substrate (18:1 PI) using thin-layer chromatography (TLC). c. If using radiolabeled ATP, expose the TLC plate to a phosphor screen or film to visualize the radiolabeled this compound. Quantify the signal using densitometry.

Protocol_Workflow cluster_Extraction Protocol 1: Lipid Extraction cluster_Assay Protocol 2: Vps34 Kinase Assay A Cell Lysis & Acidified Solvent Addition B Phase Separation A->B C Collect Organic Phase B->C D Dry & Resuspend C->D E Prepare Enzyme (Immunoprecipitate or Recombinant) F Incubate Enzyme with 18:1 PI Substrate & ATP E->F G Stop Reaction & Extract Lipids F->G H TLC Separation & Detection G->H

Caption: High-level workflow for lipid extraction and kinase assay protocols.

Conclusion

The synthesis and metabolism of this compound are integral to the broader dynamics of phosphoinositide signaling in mammalian cells. Its production is catalyzed by the Class III PI3K, Vps34, acting on its precursor, 18:1 PI. The cellular concentration of this compound is then regulated through two primary metabolic routes: dephosphorylation back to 18:1 PI by myotubularin phosphatases and further phosphorylation to 18:1 PI(3,5)P2 by the kinase PIKfyve. While the 18:0/20:4 phosphoinositide species is predominant, the presence and regulation of other acyl chain variants like 18:1 highlight a layer of complexity that is critical for a complete understanding of lipid signaling. Further research, particularly leveraging advanced lipidomics, is necessary to fully elucidate the specific functions and regulatory mechanisms of this compound in cellular health and disease.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 18:1 PI(3)P Protein Binding Partners and Effectors

Introduction

Phosphatidylinositol 3-phosphate (PI(3)P) is a crucial signaling phospholipid primarily located on the cytosolic leaflet of endosomal and autophagosomal membranes.[1][2][3] It is synthesized by the phosphorylation of phosphatidylinositol at the 3-position of the inositol (B14025) ring, a reaction catalyzed by class II and class III phosphoinositide 3-kinases (PI3Ks).[2] While the headgroup is critical for recruiting effector proteins, the lipid acyl chains, such as the common 1,2-dioleoyl (18:1) variant, also play a role in the biophysical properties of the membrane and can influence protein interactions.[4] This guide provides a comprehensive overview of the known protein binding partners and effectors of this compound, the quantitative aspects of these interactions, key signaling pathways, and detailed experimental protocols for their study.

This compound Protein Binding Partners and Effectors

The recruitment of effector proteins to specific membrane compartments is mediated by specialized lipid-binding domains that recognize the 3-phosphate on the inositol ring of PI(3)P.[1] The primary classes of PI(3)P binding domains are FYVE, Phox homology (PX), and PROPPIN domains.

  • FYVE Domain: The FYVE finger domain, named after the four proteins it was first identified in (Fab1, YOTB, Vac1, and EEA1), is a zinc-finger-containing domain that specifically binds to PI(3)P.[1][2] Proteins containing FYVE domains are typically involved in endosomal trafficking and membrane dynamics.[1][5]

    • Early Endosome Antigen 1 (EEA1): A key tethering protein on early endosomes that facilitates vesicle fusion. Its localization and function are dependent on its FYVE domain binding to PI(3)P.[2]

    • Hepatocyte growth factor-regulated tyrosine kinase substrate (Hrs): A component of the ESCRT-0 complex, which sorts ubiquitinated cargo into multivesicular bodies.[5] Its FYVE domain is essential for its endosomal localization.

  • PX Domain: The Phox homology (PX) domain is another well-characterized PI(3)P binding module found in a large family of proteins, many of which are sorting nexins (SNXs).[2][5] These proteins are involved in various aspects of membrane trafficking, including endosomal sorting and recycling.

    • Sorting Nexin 1 (SNX1): A component of the retromer complex, which mediates the retrieval of transmembrane proteins from endosomes to the trans-Golgi network.[2]

  • PROPPINs (β-propellers that bind phosphoinositides): This family of proteins, which includes Atg18/WIPI (WD-repeat protein interacting with phosphoinositides) proteins, is characterized by a seven-bladed β-propeller fold.[1][6] They are crucial effectors in autophagy, recognizing PI(3)P on the phagophore (the precursor to the autophagosome).[6] The PROPPIN family proteins can bind to both PI(3)P and PI(3,5)P2.[6]

Quantitative Analysis of PI(3)P-Protein Interactions

The affinity of effector proteins for PI(3)P is a critical determinant of their recruitment and function. While data specifically for the 18:1 acyl chain variant is limited, the following table summarizes key quantitative data for PI(3)P-protein interactions, which are expected to be comparable.

Protein Domain/ProteinLigandMethodDissociation Constant (Kd)Reference
Tandem FYVE domain (Hrs)PI(3)PProLIF33.3 nM[7]
BTK-PH-EGFPPI(3,4,5)P3ProLIF174 ± 15.2 nM[7][8]
SF-1 LBD18:1 PI(3,4,5)P3Electrophoretic Mobility-Shift80 ± 12 nM[9]
SF-1 LBD18:1 PI(3,5)P2Electrophoretic Mobility-Shift90 ± 12 nM[9]

Signaling Pathways Involving PI(3)P

PI(3)P acts as a central hub for integrating and regulating key cellular trafficking pathways, most notably endosomal sorting and autophagy.

1. Endosomal Trafficking: PI(3)P is a hallmark of early endosomes, where it is synthesized by the class III PI3K, Vps34.[10] It recruits effectors like EEA1 to tether and fuse incoming vesicles from the plasma membrane. It also recruits components of the ESCRT machinery, such as Hrs (via its FYVE domain), to sort ubiquitinated cargo for degradation in lysosomes. Furthermore, PI(3)P-binding SNXs are involved in recycling cargo back to the plasma membrane or to the Golgi apparatus.[2][5]

Endosomal_Trafficking cluster_PM Plasma Membrane cluster_Endosome Early Endosome cluster_Destinations Destinations PM Endocytosis PI3P PI -> Vps34 -> PI(3)P PM->PI3P Vesicle Transport EEA1 EEA1 (FYVE) PI3P->EEA1 Recruits HRS Hrs (FYVE) ESCRT-0 PI3P->HRS Recruits SNX1 SNX1 (PX) Retromer PI3P->SNX1 Recruits Lysosome Lysosome (Degradation) HRS->Lysosome Cargo Sorting Golgi Trans-Golgi (Recycling) SNX1->Golgi Retrograde Transport

PI(3)P signaling in endosomal trafficking.

2. Autophagy: Autophagy is a catabolic process for degrading and recycling cellular components. A key initiating event is the formation of a double-membraned phagophore. The Vps34 complex is recruited to the site of phagophore nucleation, where it generates PI(3)P.[11] This localized pool of PI(3)P then recruits autophagy-specific effectors, particularly the PROPPINs (e.g., WIPI2/Atg18), which are essential for the expansion and closure of the phagophore to form a mature autophagosome.[1][6]

Autophagy_Pathway Initiation Autophagy Initiation (e.g., Starvation) Vps34_Complex Vps34 Complex I (ATG14L) Initiation->Vps34_Complex PI3P_Generation PI -> PI(3)P Vps34_Complex->PI3P_Generation PROPPINs Recruitment of PROPPINs (WIPI2) and other effectors PI3P_Generation->PROPPINs Recruits Phagophore Phagophore Elongation & Curvature PROPPINs->Phagophore Autophagosome Autophagosome Formation Phagophore->Autophagosome Fusion Fusion with Lysosome Autophagosome->Fusion

Role of PI(3)P in the autophagy pathway.

Experimental Protocols

The identification and characterization of PI(3)P-protein interactions rely on a variety of in vitro and in vivo techniques.

1. Protocol: Phosphoinositide Affinity Chromatography

This method is used to isolate PI(3)P binding proteins from a complex mixture, such as a cell lysate.[12]

  • Materials:

    • PI(3)P-conjugated agarose (B213101) beads (or control agarose beads).

    • Cell lysate prepared in a non-denaturing lysis buffer (e.g., containing non-ionic detergents like NP-40 or Triton X-100).

    • Binding/Wash Buffer (e.g., Tris-buffered saline with 0.1% Triton X-100).

    • Elution Buffer (e.g., high salt buffer, low pH buffer, or buffer containing free PI(3)P headgroup).

    • Microcentrifuge tubes or chromatography columns.

  • Procedure:

    • Bead Preparation: Equilibrate the PI(3)P-conjugated agarose beads and control beads with Binding/Wash Buffer.

    • Binding: Incubate the pre-cleared cell lysate with the equilibrated beads for 2-4 hours at 4°C with gentle rotation.

    • Washing: Pellet the beads by centrifugation and discard the supernatant. Wash the beads extensively (3-5 times) with cold Binding/Wash Buffer to remove non-specific binders.

    • Elution: Elute the bound proteins using Elution Buffer. Alternatively, proteins can be eluted by boiling the beads in SDS-PAGE sample buffer.

    • Analysis: Analyze the eluted proteins by SDS-PAGE followed by silver staining, Coomassie staining, or Western blotting. For identification of novel binding partners, eluted proteins can be subjected to mass spectrometry.[12]

Affinity_Chromatography_Workflow start Start: Cell Lysate (Complex Protein Mixture) incubation Incubate lysate with This compound-conjugated beads start->incubation wash Wash beads to remove non-specific binders incubation->wash elution Elute bound proteins wash->elution analysis Analyze eluate by SDS-PAGE or Mass Spec elution->analysis end End: Identify PI(3)P Binding Partners analysis->end

References

The Pivotal Role of 18:1 PI(3)P in Orchestrating Membrane Dynamics: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phosphatidylinositol 3-phosphate (PI(3)P) is a key signaling lipid dynamically regulated on endosomal and autophagosomal membranes, where it orchestrates a multitude of cellular processes crucial for cellular homeostasis. The specific acyl chain composition of phosphoinositides, such as the presence of an oleoyl (B10858665) (18:1) chain, is increasingly recognized as a critical determinant of their biophysical properties and interactions with effector proteins. This technical guide provides an in-depth exploration of the function of 18:1 PI(3)P in membrane dynamics, with a focus on its role in endosomal trafficking and autophagy. We present a comprehensive overview of the signaling pathways governed by this compound, detailed experimental protocols for its study, and quantitative data on its interactions, all designed to equip researchers with the knowledge and tools necessary to investigate this vital signaling molecule.

Introduction: The Significance of Acyl Chain Composition in PI(3)P Function

Phosphoinositides (PIPs) are a class of low-abundance lipids that play a central role in cell signaling and membrane trafficking.[1] The phosphorylation of the inositol (B14025) headgroup at the 3', 4', and 5' positions generates seven distinct PIP species, each with a characteristic subcellular localization and set of interacting proteins.[2] Among these, phosphatidylinositol 3-phosphate (PI(3)P) is a hallmark of early endosomes and is indispensable for the initiation of autophagy.[3][4]

While the role of the phosphorylated headgroup in recruiting specific effector proteins is well-established, the influence of the fatty acyl chains on the biological activity of PIPs is an area of growing interest. The acyl chain composition of phospholipids, including the degree of saturation and length, significantly impacts the biophysical properties of the membrane, such as fluidity, curvature, and thickness.[5][6] These properties, in turn, can modulate the conformation and function of membrane-associated proteins.

The 18:1 (oleoyl) acyl chain is a common monounsaturated fatty acid found in cellular phospholipids.[7] The presence of a cis double bond in the oleoyl chain introduces a kink, which increases membrane fluidity and can influence the packing of lipids within the bilayer.[5] This guide will specifically focus on the functions of PI(3)P species containing an 18:1 acyl chain, exploring how this feature contributes to its unique role in membrane dynamics.

Core Functions of this compound in Membrane Dynamics

This compound is a central player in two fundamental cellular processes: endosomal trafficking and autophagy. Its primary function is to act as a scaffold, recruiting a specific set of effector proteins to the membrane, thereby initiating downstream signaling cascades and facilitating membrane remodeling events.

Endosomal Trafficking and Maturation

Endosomal trafficking is a highly dynamic process responsible for the sorting and transport of internalized cargo. PI(3)P is a key determinant of early endosome identity and is essential for the maturation of early endosomes into late endosomes and multivesicular bodies (MVBs).[2][8]

The production of PI(3)P on endosomal membranes is primarily catalyzed by the class III PI3-kinase, Vps34.[9] This localized synthesis of PI(3)P creates a platform for the recruitment of effector proteins containing PI(3)P-binding domains, such as the FYVE and PX domains.[1]

Key PI(3)P Effectors in Endosomal Trafficking:

  • Early Endosome Antigen 1 (EEA1): A tethering protein that promotes the fusion of early endosomes.[3] Its localization to the endosome is dependent on its FYVE domain binding to PI(3)P.[10]

  • Sorting Nexins (SNXs): A family of proteins containing a PX domain that binds to PI(3)P.[11] SNX1, for example, is involved in the formation of tubular structures that mediate the recycling of cargo from endosomes.[12]

  • Hepatocyte growth factor-regulated tyrosine kinase substrate (Hrs): A component of the ESCRT-0 complex, which is crucial for the sorting of ubiquitinated cargo into the intraluminal vesicles (ILVs) of MVBs. The FYVE domain of Hrs mediates its recruitment to PI(3)P-rich endosomal membranes.[7][13]

The presence of the 18:1 acyl chain in PI(3)P can influence the recruitment and activity of these effectors by altering the local membrane environment. The increased fluidity imparted by the oleoyl chain may facilitate the lateral diffusion of PI(3)P and its effectors within the membrane, promoting the assembly of functional protein complexes.

Autophagy Initiation

Autophagy is a catabolic process that involves the sequestration of cytoplasmic components within a double-membraned vesicle, the autophagosome, for degradation in the lysosome.[4] The formation of the autophagosome is initiated at a specialized membrane structure called the phagophore or isolation membrane.

The Vps34 kinase complex, which includes Vps34, Beclin-1, Vps15, and Atg14L, is recruited to the site of autophagosome initiation and generates a localized pool of PI(3)P.[14] This PI(3)P-rich domain serves as a platform for the recruitment of autophagy-related (Atg) proteins that are essential for the expansion and closure of the phagophore.[15][16]

Key PI(3)P Effectors in Autophagy:

  • WIPI (WD-repeat protein interacting with phosphoinositides) proteins: A family of proteins that bind to PI(3)P and are crucial for the recruitment of downstream Atg proteins.[17]

  • DFCP1 (Double FYVE-containing protein 1): A protein that localizes to the omegasome, a subdomain of the endoplasmic reticulum involved in autophagosome formation, in a PI(3)P-dependent manner.

  • Atg18/PROPPINs: These proteins bind to both PI(3)P and PI(3,5)P2 and are involved in multiple steps of autophagy, including autophagosome formation and fusion with the lysosome.[17][18]

The biophysical properties of the phagophore membrane, influenced by the acyl chain composition of its constituent lipids, are likely critical for the complex membrane remodeling events that occur during autophagosome formation. The fluidity and curvature stress introduced by this compound may be particularly important for the high degree of membrane bending required to form the autophagosome.

Quantitative Data on this compound Interactions

The affinity of effector proteins for PI(3)P is a critical determinant of their recruitment to specific membrane compartments. While data specifically for this compound is limited, the following table summarizes known binding affinities of key PI(3)P effectors. It is important to note that these values can be influenced by the experimental conditions, including the lipid composition of the vesicles used in the assay.

Effector ProteinPI(3)P Binding DomainLigandBinding Affinity (Kd)Experimental Method
EEA1 FYVEIns(1,3)P2 (soluble headgroup)25 µMFluorescence Quenching
Hrs FYVEPI(3)P in vesicles>50-fold preference for lipid over headgroupLiposome Binding Assay
SNX1 PXPI(3)P in vesicles~1 µMLiposome Binding Assay
Hsv2 (PROPPIN) PROPPINPI(3)P in liposomesSubmicromolarLiposome Binding Assay

Experimental Protocols

Investigating the function of this compound requires a combination of in vitro and in vivo approaches. The following sections provide detailed methodologies for key experiments.

In Vitro PI3-Kinase Assay with 18:1 PI Substrate

This assay measures the activity of PI3-kinases, such as Vps34, in phosphorylating 18:1 phosphatidylinositol (PI) to produce this compound.

Materials:

  • Purified PI3-kinase (e.g., recombinant Vps34/Vps15 complex)

  • 18:1 PI substrate (e.g., from Avanti Polar Lipids)

  • Kinase reaction buffer (50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)

  • [γ-³²P]ATP

  • Lipid extraction reagents (chloroform, methanol, 1N HCl)

  • Thin-layer chromatography (TLC) plates and chamber

  • TLC solvent (e.g., chloroform (B151607):methanol:water:acetic acid in a 65:25:4:1 ratio)

  • Phosphorimager

Procedure:

  • Prepare liposomes containing 18:1 PI and a carrier lipid (e.g., phosphatidylcholine) by sonication or extrusion.

  • Set up the kinase reaction in a microcentrifuge tube by adding the kinase reaction buffer, liposomes, and purified PI3-kinase.

  • Initiate the reaction by adding [γ-³²P]ATP.

  • Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes).

  • Stop the reaction by adding 1N HCl.

  • Extract the lipids by adding chloroform and methanol, followed by vortexing and centrifugation to separate the phases.

  • Spot the organic phase onto a TLC plate.

  • Develop the TLC plate in the appropriate solvent system to separate the different phosphoinositide species.

  • Dry the TLC plate and expose it to a phosphorimager screen to visualize the radiolabeled PI(3)P.

  • Quantify the amount of PI(3)P produced by densitometry.

Live-Cell Imaging of PI(3)P Dynamics using GFP-2xFYVE

This method allows for the visualization of the subcellular localization and dynamics of PI(3)P in living cells using a fluorescently tagged biosensor. The tandem FYVE domain from Hrs (2xFYVE) exhibits high specificity for PI(3)P.

Materials:

  • Mammalian cell line of interest (e.g., HeLa, COS-7)

  • Plasmid encoding a GFP-2xFYVE fusion protein

  • Transfection reagent (e.g., Lipofectamine)

  • Live-cell imaging medium (e.g., FluoroBrite DMEM)

  • Confocal or spinning-disk microscope equipped with a live-cell imaging chamber (37°C, 5% CO₂)

Procedure:

  • Seed the cells on glass-bottom dishes suitable for high-resolution microscopy.

  • Transfect the cells with the GFP-2xFYVE plasmid according to the manufacturer's instructions.

  • Allow the cells to express the protein for 24-48 hours.

  • Replace the culture medium with pre-warmed live-cell imaging medium.

  • Mount the dish on the microscope stage and allow the cells to equilibrate.

  • Acquire images using the GFP channel. Time-lapse imaging can be performed to monitor the dynamic changes in PI(3)P localization in response to various stimuli (e.g., growth factor stimulation, nutrient starvation).

  • Analyze the images to quantify changes in the fluorescence intensity and distribution of the GFP-2xFYVE probe.

Immunofluorescence Staining of PI(3)P

This protocol allows for the visualization of endogenous PI(3)P in fixed cells using a specific antibody.

Materials:

  • Cells grown on glass coverslips

  • Paraformaldehyde (PFA) for fixation

  • Permeabilization buffer (e.g., PBS with 0.1% Triton X-100 or saponin)

  • Blocking buffer (e.g., PBS with 1% BSA)

  • Primary antibody against PI(3)P

  • Fluorescently labeled secondary antibody

  • Mounting medium with DAPI

Procedure:

  • Wash the cells grown on coverslips with PBS.

  • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Permeabilize the cells with permeabilization buffer for 10 minutes.

  • Wash the cells three times with PBS.

  • Block non-specific antibody binding by incubating the cells in blocking buffer for 30 minutes.

  • Incubate the cells with the primary anti-PI(3)P antibody diluted in blocking buffer for 1 hour at room temperature.

  • Wash the cells three times with PBS.

  • Incubate the cells with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.

  • Wash the cells three times with PBS.

  • Mount the coverslips onto glass slides using mounting medium containing DAPI.

  • Image the cells using a fluorescence microscope.

Signaling Pathways and Experimental Workflows

Visualizing the complex interplay of molecules in signaling pathways and the logical flow of experimental procedures is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language for Graphviz, illustrate key processes involving this compound.

Signaling Pathway: Endosomal Maturation

Endosomal_Maturation cluster_membrane Early Endosome Membrane PI PI Vps34_Complex Vps34/Vps15 Complex PI->Vps34_Complex 18:1_PI(3)P 18:1_PI(3)P EEA1 EEA1 18:1_PI(3)P->EEA1 recruits SNX1 SNX1 18:1_PI(3)P->SNX1 recruits Hrs Hrs 18:1_PI(3)P->Hrs recruits Vps34_Complex->18:1_PI(3)P phosphorylates Endosome_Fusion Endosome Fusion EEA1->Endosome_Fusion Cargo_Recycling Cargo Recycling SNX1->Cargo_Recycling MVB_Formation MVB Formation Hrs->MVB_Formation

Caption: PI(3)P-mediated endosomal maturation pathway.

Signaling Pathway: Autophagy Initiation

Autophagy_Initiation cluster_phagophore Phagophore Membrane PI PI Vps34_Complex_Autophagy Vps34/Beclin-1 /Atg14L Complex PI->Vps34_Complex_Autophagy 18:1_PI(3)P 18:1_PI(3)P WIPIs WIPIs 18:1_PI(3)P->WIPIs recruits ULK1_Complex ULK1 Complex ULK1_Complex->Vps34_Complex_Autophagy activates Vps34_Complex_Autophagy->18:1_PI(3)P generates Atg12_Atg5_Atg16L1 Atg12-Atg5-Atg16L1 Complex WIPIs->Atg12_Atg5_Atg16L1 recruits LC3_Lipidation LC3 Lipidation Atg12_Atg5_Atg16L1->LC3_Lipidation Phagophore_Elongation Phagophore Elongation LC3_Lipidation->Phagophore_Elongation

Caption: PI(3)P signaling in the initiation of autophagy.

Experimental Workflow: In Vitro Kinase Assay

Kinase_Assay_Workflow start Start prepare_liposomes Prepare 18:1 PI Liposomes start->prepare_liposomes setup_reaction Set up Kinase Reaction (Enzyme, Liposomes, Buffer) prepare_liposomes->setup_reaction initiate_reaction Initiate with [γ-³²P]ATP setup_reaction->initiate_reaction incubate Incubate at 30°C initiate_reaction->incubate stop_reaction Stop Reaction incubate->stop_reaction lipid_extraction Lipid Extraction stop_reaction->lipid_extraction tlc Thin-Layer Chromatography lipid_extraction->tlc visualize Phosphorimaging tlc->visualize quantify Quantify PI(3)P visualize->quantify end End quantify->end

Caption: Workflow for an in vitro PI3-kinase assay.

Conclusion and Future Directions

The study of this compound is at the forefront of understanding how the interplay between lipid headgroups and acyl chains dictates the intricate processes of membrane dynamics. Its roles in endosomal trafficking and autophagy highlight its importance in maintaining cellular health and responding to stress. The experimental approaches detailed in this guide provide a robust framework for researchers to further dissect the specific functions of this compound.

Future research should focus on elucidating the precise biophysical mechanisms by which the 18:1 acyl chain influences the recruitment and activation of effector proteins. Advanced techniques such as super-resolution microscopy and single-molecule tracking will be invaluable in visualizing the dynamics of this compound and its associated proteins in living cells with unprecedented detail. Furthermore, the development of specific inhibitors or probes for different acyl chain variants of PI(3)P will be crucial for dissecting their distinct physiological roles. A deeper understanding of this compound function will undoubtedly open new avenues for therapeutic intervention in diseases where membrane trafficking and autophagy are dysregulated, such as neurodegenerative disorders and cancer.

References

The Pivotal Role of 18:1 PI(3)P in Vesicle Formation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphatidylinositol 3-phosphate (PI(3)P) is a key signaling lipid that plays a critical role in the regulation of intracellular membrane trafficking. Its functions are fundamental to processes such as endocytosis, phagocytosis, and autophagy, which are essential for cellular homeostasis and are often dysregulated in various diseases. This technical guide focuses on a specific molecular species of PI(3)P, 1,2-dioleoyl-sn-glycero-3-phospho-(1'-myo-inositol-3'-phosphate), commonly known as 18:1 PI(3)P, and its integral role in the biogenesis of transport vesicles. The presence of oleoyl (B10858665) (18:1) acyl chains can influence the biophysical properties of the membrane, potentially impacting protein recruitment and membrane curvature, both of which are central to vesicle formation. This document provides a comprehensive overview of the signaling pathways involving this compound, detailed experimental protocols for its study, and a summary of the available quantitative data.

Core Concepts: this compound in Vesicular Trafficking

This compound, with its full chemical name 1,2-dioleoyl-sn-glycero-3-phospho-(1'-myo-inositol-3'-phosphate) (ammonium salt), is a mono-unsaturated species of PI(3)P.[1] It acts as a docking site on endosomal and autophagosomal membranes for a variety of effector proteins that contain specific PI(3)P-binding domains, most notably the FYVE (Fab1, YOTB, Vac1, and EEA1) and PX (Phox homology) domains. This recruitment is a crucial step in initiating the cascade of events leading to vesicle budding, cargo sorting, and vesicle transport.

The generation of PI(3)P is primarily catalyzed by the class III phosphoinositide 3-kinase (PI3K), Vps34, which is often found in complex with regulatory proteins such as Beclin-1 and Vps15.[2] The localization and activity of this complex are tightly regulated to ensure the spatiotemporal control of PI(3)P production and, consequently, the precise regulation of vesicle formation.

Signaling Pathways Involving this compound

The function of this compound is best understood in the context of two major cellular trafficking pathways: clathrin-mediated endocytosis and autophagy.

Clathrin-Mediated Endocytosis

In clathrin-mediated endocytosis, PI(3)P is enriched on early endosomes and plays a critical role in their maturation and fusion. It recruits effector proteins that facilitate the tethering and fusion of incoming vesicles from the plasma membrane.

Clathrin_Mediated_Endocytosis cluster_PM Plasma Membrane cluster_Vesicle Clathrin-Coated Vesicle cluster_Endosome Early Endosome Cargo Cargo Receptor Receptor Cargo->Receptor AP2 AP-2 Receptor->AP2 Clathrin_PM Clathrin AP2->Clathrin_PM CCV Vesicle Budding Clathrin_PM->CCV Invagination & Fission (Dynamin) PI3P_Endosome This compound CCV->PI3P_Endosome Uncoating & Fusion FYVE_Protein FYVE Domain Protein (e.g., EEA1) PI3P_Endosome->FYVE_Protein Recruitment PX_Protein PX Domain Protein (e.g., SNX1) PI3P_Endosome->PX_Protein Recruitment Rab5 Rab5 FYVE_Protein->Rab5 Tethering Rab5->PX_Protein

Signaling in Clathrin-Mediated Endocytosis.
Autophagy

During autophagy, PI(3)P is essential for the formation of the phagophore, the precursor to the autophagosome. The Vps34 complex is recruited to the site of autophagosome initiation, where it generates a localized pool of PI(3)P. This recruits ATG proteins containing PI(3)P-binding domains, which are necessary for the elongation and closure of the phagophore.

Autophagy_Pathway cluster_Initiation Initiation Complex cluster_Phagophore Phagophore Formation cluster_Autophagosome Autophagosome ULK1_complex ULK1 Complex Vps34_complex Vps34/Beclin-1 Complex ULK1_complex->Vps34_complex Activation PI3P_pool This compound Vps34_complex->PI3P_pool PI -> PI(3)P WIPIs WIPI proteins (e.g., WIPI2) PI3P_pool->WIPIs Recruitment ATG16L1_complex ATG12-ATG5-ATG16L1 Complex WIPIs->ATG16L1_complex Recruitment LC3_lipidation LC3 Lipidation ATG16L1_complex->LC3_lipidation E3-like activity Autophagosome Autophagosome Elongation & Closure LC3_lipidation->Autophagosome

Role of this compound in Autophagosome Biogenesis.

Quantitative Data on this compound Interactions and Function

The following tables summarize the available quantitative data related to the interaction of proteins with PI(3)P and its role in vesicle formation. It is important to note that much of the existing research has been conducted with PI(3)P in general or with species other than this compound. Data specific to the 18:1 acyl chain variant is limited.

Table 1: Binding Affinities of Effector Proteins to PI(3)P
Effector DomainProteinLigandMethodKdReference
FYVEEEA1diC4-PI(3)PNMR71 ± 2 µM (pH 6.0)[3]
FYVEEEA1diC4-PI(3)PNMR135 ± 9 µM (pH 6.8)[3]
FYVEEEA1PI(3)P in liposomesLiposome Binding Assay50 nM[4]
FYVEHrsPI(3)P in liposomesSurface Plasmon Resonance38 ± 19 nM[5]
Tandem FYVE2xFYVEPI(3)P in liposomesProLIF Assay33.3 nM[6]
PXp40phoxPI(3)PNot SpecifiedHigh Affinity[7]
PROPPINHsv2PI(3)P in SUVsIsothermal Titration Calorimetry0.67 ± 0.02 µM[8]
Table 2: Quantitative Parameters of In Vitro Vesicle Formation
Assay TypeKey ComponentsLipid CompositionMeasured ParameterQuantitative ValueReference
Clathrin-Coated Vesicle BuddingClathrin, Adaptor ProteinsLiposomes with various PIsBudded vs. Flat ProfilesRatio increases with clathrin incubation[3]
Dynamin-Mediated ScissionDynamin, Clathrin-coated budsLiposomesNumber of dynamin molecules for scission26-40 molecules[9]
GUV Budding AssayEbola Virus VP40GUVs with varying PS and PI(4,5)P2% of GUVs with budding~50% with ≥10 mol% PS[10]
Liposome Size AnalysisVarious phospholipid ratiosLiposomesMean Hydrodynamic Radius (RH)~120 nm (100 nm pore), ~160 nm (200 nm pore)[11]
In Vitro Autophagosome NucleationAtg9 proteoliposomes, PI3KC3-C1, Atg21, Atg2-Atg18, Atg12-Atg5-Atg16PI(3)P-containing GUVsProtein RecruitmentSequential recruitment observed[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research in this field. Below are protocols for key experiments used to investigate the role of this compound in vesicle formation.

Protocol 1: In Vitro Reconstitution of Clathrin-Coated Vesicle Budding

This protocol describes a cell-free system to reconstitute the formation of clathrin-coated buds on liposomes.[12][13]

Materials:

  • Lipids: DOPC, DOPE, Ni-NTA-DOGS, and this compound (e.g., 2 mol%).

  • Proteins: His-tagged epsin fragment (e.g., H6-ΔENTH-epsin144–575), purified clathrin.

  • Buffers: Buffer G (25 mM HEPES-KOH, pH 7.2, 125 mM potassium acetate, 5 mM magnesium acetate, 1 mM DTT).

  • Electron microscopy grids and negative staining reagents.

Procedure:

  • Liposome Preparation: Prepare liposomes by extrusion through polycarbonate filters (e.g., 100 nm pore size) with the desired lipid composition, including this compound.

  • Protein Incubation: Incubate the liposomes with the His-tagged epsin fragment to allow binding to the Ni-NTA lipids.

  • Clathrin Assembly: Add purified clathrin to the liposome-epsin mixture and incubate at 37°C to induce clathrin coat assembly and membrane budding.

  • Visualization: Adsorb the liposomes onto glow-discharged carbon-coated electron microscopy grids, negatively stain (e.g., with uranyl acetate), and visualize using transmission electron microscopy (TEM).

  • Quantification: Analyze the electron micrographs to quantify the ratio of budded versus flat clathrin-coated profiles.

Clathrin_Budding_Workflow A Prepare Liposomes (with this compound) B Incubate with His-tagged Epsin A->B C Add Purified Clathrin (Incubate at 37°C) B->C D Adsorb on EM grids C->D E Negative Stain D->E F Visualize by TEM E->F G Quantify Budding F->G

Workflow for In Vitro Clathrin-Coated Budding Assay.
Protocol 2: Liposome Co-flotation Assay for Protein-Lipid Interaction

This assay is used to quantify the binding of effector proteins to liposomes containing this compound.[1][14]

Materials:

  • Lipids: PC, PE, PS, and this compound.

  • Purified recombinant protein with a tag (e.g., GST-FYVE domain).

  • Sucrose (B13894) solutions of varying concentrations (e.g., 60%, 25%, and 0% in a suitable buffer).

  • Ultracentrifuge and tubes.

  • SDS-PAGE and Western blotting reagents.

Procedure:

  • Liposome Preparation: Prepare large unilamellar vesicles (LUVs) by extrusion, containing a defined molar percentage of this compound.

  • Protein-Liposome Incubation: Incubate the purified protein with the liposomes to allow binding.

  • Sucrose Gradient: Adjust the protein-liposome mixture to a high sucrose concentration (e.g., 30%) and place it at the bottom of an ultracentrifuge tube. Carefully overlay with layers of lower sucrose concentrations (e.g., 25% and then 0%).

  • Ultracentrifugation: Centrifuge at high speed (e.g., >150,000 x g) to float the liposomes and any bound protein to the interface between the lower sucrose concentrations.

  • Fraction Collection and Analysis: Carefully collect fractions from the top of the gradient. Analyze the protein content in each fraction by SDS-PAGE and Western blotting to determine the percentage of protein that co-floated with the liposomes.

Workflow for Liposome Co-flotation Assay.
Protocol 3: In Vitro Reconstitution of Autophagosome Nucleation on GUVs

This protocol outlines the reconstitution of early autophagosome formation events on giant unilamellar vesicles (GUVs).[7]

Materials:

  • Lipids for GUV formation: DOPC, DOPE, DOPS, and this compound.

  • Purified recombinant autophagy proteins: Atg9, PI3KC3-C1, Atg21, Atg2-Atg18, Atg12–Atg5-Atg16 complex, Atg7, Atg3, and fluorescently labeled Atg8.

  • Fluorescence microscope.

Procedure:

  • GUV Formation: Prepare GUVs containing this compound using the electroformation method.

  • Protein Recruitment Cascade: Sequentially add the purified autophagy proteins to the GUVs and incubate to allow for the recruitment cascade to occur.

  • Atg8 Lipidation: Add fluorescently labeled Atg8 and the necessary enzymes (Atg7, Atg3) to monitor its conjugation to PE in the GUV membrane.

  • Microscopy: Visualize the GUVs using fluorescence microscopy to observe the recruitment of proteins and the lipidation of Atg8 on the GUV surface.

  • Quantification: Quantify the fluorescence intensity of recruited proteins and lipidated Atg8 on the GUVs.

GUV_Autophagy_Workflow A Prepare GUVs (with this compound) B Add PI3KC3-C1 & other initiation factors A->B C Monitor PI(3)P production B->C D Sequentially add Atg21, Atg2-Atg18, Atg12-5-16 C->D E Add fluorescent Atg8 & conjugation enzymes D->E F Visualize by Fluorescence Microscopy E->F G Quantify Protein Recruitment & Atg8 Lipidation F->G

Workflow for GUV-based Autophagy Reconstitution.

The Influence of 18:1 Acyl Chains

While quantitative data remains scarce, the presence of mono-unsaturated oleoyl chains in this compound is thought to influence the biophysical properties of the membrane. Unsaturated acyl chains increase membrane fluidity and can induce negative membrane curvature, which may facilitate the membrane bending required for vesicle budding.[15] Furthermore, the specific acyl chain composition can affect the activity of membrane-associated enzymes, such as the Vps34 kinase that produces PI(3)P. Studies have shown that Vps34 activity is enhanced on membranes with more unsaturated lipids.

Conclusion and Future Directions

This compound is a critical lipid messenger that orchestrates the recruitment of effector proteins to initiate and regulate vesicle formation in fundamental cellular processes like endocytosis and autophagy. While its general roles are well-established, a deeper understanding of the specific contribution of the 18:1 acyl chains to these processes is an important area for future research. The development of more sophisticated in vitro reconstitution systems and quantitative imaging techniques will be crucial to dissect the precise effects of this compound on membrane dynamics, protein-lipid interactions, and the efficiency of vesicle biogenesis. Such knowledge will not only advance our fundamental understanding of cell biology but also provide new avenues for therapeutic intervention in diseases where these trafficking pathways are compromised. Further research focusing on direct quantitative comparisons between different PI(3)P acyl chain variants is needed to fully elucidate the "lipid code" in vesicle formation.

References

The Genesis of a Key Cellular Regulator: An In-depth Technical Guide to the Discovery and History of 18:1 PI(3)P Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the discovery and historical research of 1,2-dioleoyl-sn-glycero-3-phospho-(1'-myo-inositol-3'-phosphate), commonly known as 18:1 PI(3)P. This specific isoform of phosphatidylinositol 3-phosphate has emerged as a critical signaling molecule in a multitude of cellular processes, playing a pivotal role in membrane trafficking and cellular homeostasis. This document provides a comprehensive overview of its discovery, key experimental methodologies, quantitative data, and its intricate signaling pathways.

Discovery and Historical Perspective

The journey to understanding this compound is deeply intertwined with the broader history of phosphoinositide research. The initial focus of the field was on the phosphorylation of the inositol (B14025) headgroup, a discovery that revolutionized our understanding of cellular signaling.

The Dawn of Phosphoinositide Signaling: The story begins with the landmark discovery of phosphoinositide 3-kinase (PI3K) in 1985 by Lewis Cantley and his colleagues.[1][2][3][4] Their work revealed that PI3K catalyzed the phosphorylation of phosphatidylinositol at the D-3 position of the inositol ring, leading to the discovery of a novel signal transduction pathway.[1] This pathway was found to be critical for oncogene-mediated cell transformation and insulin-dependent glucose metabolism.[1]

From Headgroup to Acyl Chains: For many years, the primary focus of phosphoinositide research remained on the phosphorylation state of the inositol headgroup. However, as analytical techniques became more sophisticated, the critical role of the lipid's fatty acyl chains in modulating its function and localization began to be appreciated. While a singular, definitive publication marking the "discovery" of the 18:1 isoform of PI(3)P is not readily apparent in the historical literature, its identification emerged from the growing body of work on the acyl chain composition of various phosphoinositides. In mammals, phosphatidylinositol (PI) and its phosphorylated derivatives are highly enriched with specific acyl chains, with 1-stearoyl-2-arachidonoyl-PI (18:0/20:4) being the predominant species.[5][6] However, other isoforms, including those with two unsaturated oleoyl (B10858665) chains (18:1/18:1), were identified as present in cellular membranes.[5]

The Rise of Vps34 and Localized PI(3)P Production: A significant advancement in understanding PI(3)P function came with the characterization of the Class III PI3K, Vps34. Vps34 is the primary enzyme responsible for generating the majority of the cell's PI(3)P pool, particularly on endosomal membranes.[7][8][9] This localized synthesis of PI(3)P is essential for recruiting effector proteins that control membrane trafficking events such as endocytosis, autophagy, and vacuolar protein sorting.[8][9][10] The activity of Vps34 itself is influenced by the lipid environment, including the unsaturation of fatty acyl chains in the membrane.[7]

Quantitative Data

The biophysical and cellular properties of this compound are crucial for its function. While specific quantitative data for the 18:1 isoform of PI(3)P is not as abundant as for other phosphoinositides, the following tables summarize key available data and comparative values for related molecules.

ParameterLipidValueOrganism/SystemReference
Binding Affinity (Kd) 18:1 PI(3,4,5)P380 ± 12 nMHuman Steroidogenic Factor-1 (SF-1) LBD[11]
18:1 PI(3,5)P290 ± 12 nMHuman Steroidogenic Factor-1 (SF-1) LBD[11]
FYVE Domain Binding PI(3)PHigh AffinityHrs-1 FYVE domain[12]
Cellular Abundance Phosphoinositides~1% of total cellular phospholipidsGeneral[13]
Phosphatidylinositol~10% of total cellular phospholipidsGeneral[13]

Experimental Protocols

The study of this compound relies on a variety of sophisticated experimental techniques. Below are detailed methodologies for key experiments.

Mass Spectrometry-Based Analysis of PI(3)P

Mass spectrometry (MS) is a powerful tool for the identification and quantification of different PI(3)P acyl chain isoforms.

Objective: To identify and quantify the abundance of this compound in a biological sample.

Methodology:

  • Lipid Extraction:

    • Cell or tissue samples are homogenized in an ice-cold solvent mixture, typically chloroform (B151607)/methanol/HCl.[14][15]

    • Phase separation is induced by the addition of chloroform and HCl.[15]

    • The lower organic phase containing the lipids is collected.

  • Derivatization (Optional but Recommended):

  • Liquid Chromatography (LC) Separation:

    • The lipid extract is injected onto a high-performance liquid chromatography (HPLC) system.

    • A C4 or similar reversed-phase column is typically used to separate the different lipid species based on their hydrophobicity.[14]

  • Mass Spectrometry (MS) Analysis:

    • The eluent from the LC is introduced into a mass spectrometer, often a triple quadrupole instrument.[14]

    • Electrospray ionization (ESI) is a common method for generating ions from the lipid molecules.[17]

    • Multiple Reaction Monitoring (MRM) is used for selective and sensitive quantification. This involves selecting a specific precursor ion (the molecular ion of this compound) and a specific fragment ion generated by collision-induced dissociation.[14]

In Vitro PI3K Activity Assay

This assay measures the ability of a PI3K, such as Vps34, to phosphorylate a PI substrate to produce PI(3)P.

Objective: To determine the enzymatic activity of a PI3K using an 18:1 PI substrate.

Methodology:

  • Substrate Preparation:

    • Liposomes containing 1,2-dioleoyl-sn-glycero-3-phosphoinositol (18:1 PI) and phosphatidylserine (B164497) (PS) are prepared by sonication or extrusion.

  • Kinase Reaction:

    • The purified PI3K enzyme is incubated with the liposome (B1194612) substrate in a kinase reaction buffer containing ATP and MgCl2.[18][19]

    • For radioactive assays, [γ-32P]ATP is included in the reaction mixture.

  • Reaction Termination and Lipid Extraction:

    • The reaction is stopped by the addition of HCl.[15]

    • Lipids are extracted as described in the mass spectrometry protocol.

  • Analysis of PI(3)P Production:

    • Thin Layer Chromatography (TLC): The extracted lipids are spotted on a TLC plate and separated. The radioactive PI(3)P spot is visualized by autoradiography and quantified.[20]

    • ELISA-based assays: Several commercial kits are available that use a PI(3)P-binding protein (e.g., a FYVE domain) to capture the newly synthesized PI(3)P, which is then detected using a secondary antibody and a colorimetric or chemiluminescent substrate.

Protein-Lipid Interaction Assays

These assays are used to study the binding of effector proteins, such as those containing a FYVE domain, to this compound.

Objective: To characterize the interaction between a protein of interest and this compound.

Methodology:

  • Liposome Co-sedimentation Assay:

    • Liposomes containing this compound are prepared.

    • The purified protein of interest is incubated with the liposomes.

    • The mixture is centrifuged at high speed to pellet the liposomes.

    • The amount of protein in the supernatant (unbound) and the pellet (liposome-bound) is determined by SDS-PAGE and Coomassie staining or Western blotting.[21]

  • Protein-Lipid Overlay Assay:

    • Serial dilutions of this compound are spotted onto a nitrocellulose or PVDF membrane.

    • The membrane is blocked and then incubated with the purified protein of interest.

    • Unbound protein is washed away, and the bound protein is detected using a specific antibody.[22]

  • Surface Plasmon Resonance (SPR):

    • A lipid bilayer containing this compound is created on a sensor chip.

    • The purified protein is flowed over the chip, and the binding and dissociation are monitored in real-time by changes in the refractive index at the surface. This allows for the determination of binding kinetics (kon and koff) and affinity (Kd).

Signaling Pathways and Cellular Functions

This compound is a key regulator of endosomal trafficking, a process vital for sorting and transporting cellular cargo.

The Central Role of Vps34 in this compound Synthesis

The primary source of PI(3)P on endosomal membranes is the Class III PI3K, Vps34. Vps34 exists in complexes with other regulatory proteins that direct its localization and activity.

Vps34_Activation PI PI (18:1) Vps34_complex Vps34 Complex PI->Vps34_complex Substrate PI3P PI(3)P (18:1) Vps34_complex->PI3P Phosphorylation

Caption: Vps34-mediated synthesis of this compound.

Endosomal Trafficking and Effector Recruitment

Once synthesized on endosomal membranes, this compound acts as a docking site for a variety of effector proteins that contain specific PI(3)P-binding domains, most notably the FYVE and PX domains.[9][23][24]

Endosomal_Trafficking cluster_endosome Early Endosome Membrane PI3P This compound FYVE_protein FYVE Domain Protein (e.g., EEA1) PI3P->FYVE_protein Recruits PX_protein PX Domain Protein (e.g., Sorting Nexins) PI3P->PX_protein Recruits Autophagy Autophagy PI3P->Autophagy Endosomal_maturation Endosomal Maturation FYVE_protein->Endosomal_maturation Recycling Recycling to Plasma Membrane PX_protein->Recycling Vps34 Vps34 Vps34->PI3P Synthesizes Degradation Trafficking to Lysosome Endosomal_maturation->Degradation

Caption: this compound-mediated effector recruitment and downstream pathways.

The recruitment of these effectors initiates a cascade of events that regulate the fate of the endosome and its cargo. For example, the recruitment of Early Endosomal Antigen 1 (EEA1), a FYVE domain-containing protein, is crucial for the fusion of early endosomes.[25] Sorting nexins, which contain PX domains, are involved in sorting cargo for recycling back to the plasma membrane or for degradation in the lysosome.[24]

Implications for Drug Development

The central role of the PI3K/PI(3)P signaling axis in numerous cellular processes, and its dysregulation in diseases such as cancer, makes it a prime target for therapeutic intervention.[4][26] The development of specific inhibitors targeting Vps34 and other PI3Ks is an active area of research. A deeper understanding of the specific roles of different PI(3)P acyl chain isoforms, such as this compound, may lead to the development of more targeted and effective therapies with fewer off-target effects.

Conclusion

The study of this compound has evolved from the foundational discoveries of phosphoinositide signaling to a nuanced appreciation of the importance of lipid acyl chain composition. While the initial historical focus was on the inositol headgroup, it is now clear that the 18:1 acyl chains contribute to the specific localization and function of this critical signaling lipid. Continued research into the unique properties and interactions of this compound will undoubtedly uncover new layers of complexity in cellular regulation and open new avenues for therapeutic intervention in a range of human diseases.

References

18:1 PI(3)P in yeast vs. mammalian systems

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 18:1 PI(3)P in Yeast vs. Mammalian Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phosphatidylinositol 3-phosphate (PI(3)P) is a critical signaling lipid that governs a multitude of cellular processes, primarily centered around membrane trafficking events such as endocytosis and autophagy. While the fundamental roles of PI(3)P are conserved across eukaryotes, from yeast to mammals, significant differences exist in its regulation, metabolism, and the specific molecular players involved. This technical guide provides a comparative analysis of PI(3)P, with a particular focus on the 18:1 (oleoyl) acyl chain variant, in yeast (specifically Saccharomyces cerevisiae) and mammalian systems. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways to serve as a comprehensive resource for researchers in cell biology and drug development.

Introduction

Phosphoinositides (PIPs) are a class of low-abundance phospholipids (B1166683) that play crucial roles as signaling molecules and as determinants of organelle identity. Phosphatidylinositol 3-phosphate (PI(3)P) is generated from its precursor, phosphatidylinositol (PI), by the action of Class III phosphoinositide 3-kinases (PI3Ks). In both yeast and mammals, PI(3)P acts as a docking site for a variety of effector proteins containing specific PI(3)P-binding domains, such as FYVE and PX domains. These interactions are fundamental to the regulation of vesicular trafficking, including the sorting of cargo in the endosomal pathway and the biogenesis of autophagosomes.

The fatty acyl chain composition of phosphoinositides can influence their subcellular localization and their interaction with binding proteins, thereby adding another layer of regulatory complexity. The 18:1 (oleoyl) acyl chain is a common monounsaturated fatty acid found in the phospholipids of both yeast and mammalian cells. Understanding the specific roles and regulation of this compound is therefore crucial for a complete picture of its function.

This guide will compare and contrast the key aspects of this compound in yeast and mammalian systems, covering its synthesis, regulation, and downstream signaling pathways.

Quantitative Data on this compound and its Precursors

As stated, direct absolute quantification of this compound is scarce. The following tables provide a summary of the available data on the abundance of the 18:1 acyl chain in the total phosphatidylinositol (PI) pool and the estimated levels of total PI(3)P in both yeast and mammalian cells.

Table 1: Abundance of 18:1 Acyl Chain in Phosphatidylinositol (PI)
Organism/Cell TypeAcyl Chain Composition of PI (mol%)MethodReference
Saccharomyces cerevisiae 16:1 (45%), 18:1 (25%) , 16:0 (15%), 18:0 (5%), Others (10%)Shotgun Lipidomics[1][2]
Mammalian Cells (e.g., Human Fibroblasts) 18:0/20:4 (dominant), 18:0/18:1 , 16:0/18:1, OthersMass Spectrometry[3]

Note: The data for mammalian cells often reports the combined acyl chains (e.g., 18:0/18:1) rather than the individual percentage of each acyl chain within the total PI pool. The 18:0/20:4 (stearoyl/arachidonoyl) species is generally the most abundant in mammalian PI.

Table 2: Estimated Total PI(3)P Levels
Organism/Cell TypeEstimated Total PI(3)P LevelMethodReference
Saccharomyces cerevisiae ~0.05% of total phosphoinositidesMetabolic Labeling with [³H]myo-inositol[4]
Mammalian Cells (e.g., MEFs) ~0.1-1% of total phosphoinositidesMass Spectrometry, Metabolic Labeling[5]

PI(3)P Signaling Pathways

PI(3)P Signaling in Yeast Autophagy

In Saccharomyces cerevisiae, PI(3)P is essential for the formation of autophagosomes, the double-membraned vesicles that sequester cytoplasmic components for degradation in the vacuole. The sole Class III PI3K in yeast, Vps34, is part of a larger complex (Complex I) that is recruited to the pre-autophagosomal structure (PAS) upon nutrient starvation. At the PAS, Vps34 generates a localized pool of PI(3)P, which serves as a platform for the recruitment of autophagy-related (Atg) proteins.

A key family of PI(3)P effectors in yeast autophagy are the PROPPINs (β-propellers that bind polyphosphoinositides), which include Atg18, Atg21, and Hsv2. These proteins contain a conserved FRRG motif that mediates their binding to PI(3)P. The recruitment of Atg18 to the PAS is a critical step for the expansion of the isolation membrane (phagophore), the precursor to the autophagosome.

Yeast_Autophagy_PI3P_Signaling cluster_0 Nutrient Starvation cluster_1 PAS (Pre-autophagosomal Structure) Starvation Signal Starvation Signal Vps34_Complex_I Vps34 Complex I (Vps34, Vps15, Atg14, Atg6) Starvation Signal->Vps34_Complex_I activates PI3P PI(3)P Vps34_Complex_I->PI3P phosphorylates PI PI PI->Vps34_Complex_I Atg18 Atg18 (PROPPIN) PI3P->Atg18 recruits Isolation_Membrane Isolation Membrane Expansion Atg18->Isolation_Membrane promotes

Caption: PI(3)P signaling pathway in yeast autophagy.

PI(3)P Signaling in Mammalian Endocytosis

In mammalian cells, PI(3)P is a key regulator of the endosomal pathway, which is responsible for the uptake of extracellular material and the sorting of internalized cargo. The human ortholog of yeast Vps34, hVPS34, is the primary source of PI(3)P on endosomes. hVPS34 is part of a complex that includes p150 (the homolog of Vps15) and Beclin-1 (the homolog of Atg6).

PI(3)P is enriched on early endosomes, where it recruits a variety of effector proteins containing FYVE or PX domains. One of the most well-characterized PI(3)P effectors is EEA1 (Early Endosome Antigen 1). EEA1 is a tethering factor that promotes the fusion of incoming endocytic vesicles with early endosomes. It contains a C-terminal FYVE domain that specifically binds to PI(3)P, thereby ensuring its correct localization and function. The coordinated action of PI(3)P and the small GTPase Rab5 is crucial for the regulation of early endosome fusion.

Mammalian_Endocytosis_PI3P_Signaling cluster_0 Plasma Membrane cluster_1 Early Endosome Endocytic_Vesicle Endocytic Vesicle hVPS34_Complex hVPS34 Complex (hVPS34, p150, Beclin-1) Endocytic_Vesicle->hVPS34_Complex activates Endosome_Fusion Endosome Fusion Endocytic_Vesicle->Endosome_Fusion PI3P_Endosome PI(3)P hVPS34_Complex->PI3P_Endosome phosphorylates PI_Endosome PI PI_Endosome->hVPS34_Complex EEA1 EEA1 (FYVE domain) PI3P_Endosome->EEA1 recruits EEA1->Endosome_Fusion mediates Rab5 Rab5-GTP Rab5->EEA1 co-recruits

Caption: PI(3)P signaling in mammalian early endosome fusion.

Experimental Protocols

Lipid Extraction from Yeast and Mammalian Cells

Accurate quantification of phosphoinositides requires efficient and reproducible extraction methods. The following are generalized protocols based on established methods.

Protocol 1: Lipid Extraction from Saccharomyces cerevisiae

This protocol is adapted from the method described by Ejsing et al. (2009).[1]

Materials:

Procedure:

  • Harvest yeast cells by centrifugation and wash the pellet with distilled water.

  • Resuspend the cell pellet in a glass centrifuge tube with a small volume of water.

  • Add an equal volume of glass beads to the cell suspension.

  • Add a 2:1 (v/v) mixture of chloroform:methanol to the tube. The total solvent volume should be at least 20 times the volume of the cell pellet.

  • Disrupt the cells by vigorous vortexing or using a bead beater for 5-10 minutes at 4°C.

  • Centrifuge at 3,000 x g for 5 minutes to pellet the cell debris and glass beads.

  • Transfer the supernatant (the single-phase extract) to a new glass tube.

  • Induce phase separation by adding 0.2 volumes of 0.9% NaCl solution.

  • Vortex briefly and centrifuge at 1,000 x g for 5 minutes.

  • Carefully collect the lower organic phase, which contains the lipids.

  • Dry the lipid extract under a stream of nitrogen gas.

  • Resuspend the dried lipids in an appropriate solvent for downstream analysis (e.g., chloroform:methanol 1:1, v/v).

Protocol 2: Lipid Extraction from Cultured Mammalian Cells

This protocol is a modification of the Folch method.

Materials:

  • Cultured mammalian cells

  • Phosphate-buffered saline (PBS)

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Glass centrifuge tubes

Procedure:

  • Wash the cultured cells with ice-cold PBS and harvest by scraping or trypsinization.

  • Pellet the cells by centrifugation at 500 x g for 5 minutes.

  • Resuspend the cell pellet in 1 ml of a 1:2 (v/v) mixture of chloroform:methanol.

  • Vortex vigorously for 1 minute and incubate on ice for 15 minutes.

  • Add 1 ml of chloroform and 1 ml of 0.9% NaCl solution.

  • Vortex for 1 minute to induce phase separation.

  • Centrifuge at 1,000 x g for 10 minutes at 4°C.

  • Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette.

  • Dry the lipid extract under a stream of nitrogen gas.

  • Resuspend the dried lipids in a suitable solvent for further analysis.

Quantification of PI(3)P by Mass Spectrometry

Quantification of specific PI(3)P acyl chain variants requires a sensitive and specific method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

General Workflow:

  • Lipid Extraction: Extract lipids from yeast or mammalian cells as described in the protocols above. It is crucial to include an internal standard, such as a commercially available deuterated or ¹³C-labeled PI(3)P with a known acyl chain composition, at the beginning of the extraction process to control for sample loss and ionization efficiency.

  • Derivatization (Optional but Recommended): Phosphoinositides can be derivatized to improve their chromatographic separation and ionization efficiency. A common method is methylation of the phosphate (B84403) groups using trimethylsilyldiazomethane (B103560) (TMSD).

  • LC-MS/MS Analysis:

    • Chromatography: Separate the lipid species using reverse-phase liquid chromatography (RPLC) with a C18 column. The mobile phases typically consist of a mixture of water, acetonitrile, and methanol with additives such as ammonium (B1175870) formate (B1220265) or acetate (B1210297) to improve ionization.

    • Mass Spectrometry: Analyze the eluted lipids using a triple quadrupole or a high-resolution mass spectrometer operating in negative ion mode.

    • Multiple Reaction Monitoring (MRM): For targeted quantification, use MRM mode on a triple quadrupole mass spectrometer. This involves selecting the precursor ion (the [M-H]⁻ ion of the specific this compound species) in the first quadrupole, fragmenting it in the second quadrupole, and detecting a specific fragment ion in the third quadrupole. This provides high specificity and sensitivity.

  • Data Analysis: Quantify the amount of this compound by comparing the peak area of the endogenous lipid to the peak area of the internal standard.

Conclusion

While this compound is a known constituent of both yeast and mammalian cells, this guide highlights the significant gaps in our quantitative understanding of this specific lipid species. The available data suggests that while the 18:1 acyl chain is present in the PI pool of both systems, its relative abundance and the absolute concentration of this compound likely differ.

The signaling pathways involving PI(3)P, however, are conceptually conserved, with PI(3)P acting as a crucial platform for the recruitment of effector proteins in membrane trafficking events. In yeast, this is exemplified by the role of PI(3)P and PROPPINs in autophagy, while in mammals, the recruitment of FYVE domain-containing proteins like EEA1 to endosomes is a classic example.

Future research employing advanced mass spectrometry-based lipidomics techniques will be essential to fill the quantitative gaps identified in this guide. A more precise understanding of the abundance, distribution, and dynamics of specific PI(3)P acyl chain variants will undoubtedly provide deeper insights into the regulation of fundamental cellular processes and may open new avenues for therapeutic intervention in diseases where these pathways are dysregulated.

References

An In-depth Technical Guide to the Downstream Signaling Cascades of 18:1 Phosphatidylinositol 3-Phosphate (18:1 PI(3)P)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: Phosphatidylinositol 3-phosphate (PI(3)P) is a pivotal, low-abundance signaling phospholipid that orchestrates fundamental cellular processes, primarily endosomal trafficking and autophagy. While the phosphorylation state of the inositol (B14025) headgroup is the primary determinant of its signaling specificity, the acyl chain composition also influences its biological activity. The 1,2-dioleoyl (18:1) variant of PI(3)P is a physiologically relevant and commonly studied species. This technical guide provides a comprehensive overview of the downstream signaling pathways initiated by 18:1 PI(3)P, its key effector proteins, quantitative interaction data, and detailed experimental protocols for its study. This document is intended for researchers, scientists, and drug development professionals engaged in cell signaling and membrane biology.

Core Signaling Hubs Regulated by this compound

Phosphatidylinositol 3-phosphate is primarily synthesized by the class III phosphoinositide 3-kinase (PI3K), Vps34, which typically exists in complex with regulatory subunits like Vps15 and Beclin-1.[1][2] This synthesis occurs on specific membrane compartments, creating localized platforms for the recruitment and activation of downstream effector proteins. The signaling cascades are predominantly centered around two critical cellular pathways: endosomal sorting and autophagy.

Endosomal Trafficking and Receptor Sorting

On the surface of early endosomes, PI(3)P acts as a key membrane identity marker. Its presence is essential for the recruitment of proteins containing specific PI(3)P-binding domains, such as the FYVE and PX domains.[2]

  • EEA1 Recruitment and Endosome Fusion: The Early Endosome Antigen 1 (EEA1) is a classic PI(3)P effector that contains a C-terminal FYVE finger domain.[3] This domain mediates the high-affinity binding of EEA1 to PI(3)P on endosomal membranes, a crucial step for its localization and function.[4] EEA1 acts as a tethering factor, facilitating the fusion of incoming endocytic vesicles with early endosomes.

  • ESCRT Pathway and Receptor Downregulation: PI(3)P is also involved in the sorting of ubiquitinated transmembrane receptors, such as the EGF receptor, for degradation via the endosomal sorting complexes required for transport (ESCRT) pathway. This process is mediated by Hrs (Hepatocyte growth factor-regulated tyrosine kinase substrate), another FYVE domain-containing protein that recognizes PI(3)P on the endosomal membrane.

Endosomal_Trafficking Vps34 Vps34-Vps15 Complex II PI3P This compound (on Early Endosome) Vps34->PI3P Synthesizes EEA1 EEA1 Recruitment (FYVE Domain) PI3P->EEA1 Recruits Hrs Hrs Recruitment (FYVE Domain) PI3P->Hrs Recruits Fusion Endosome Tethering & Fusion EEA1->Fusion ESCRT ESCRT Pathway (Receptor Sorting) Hrs->ESCRT

Diagram 1. PI(3)P-mediated signaling in endosomal trafficking.
Autophagy Initiation

Autophagy is a catabolic process for degrading and recycling cellular components. The formation of the initial autophagosomal membrane, the phagophore, is critically dependent on a localized pool of PI(3)P.[5]

  • Vps34 Complex I Activity: The autophagy-specific Vps34 complex (Complex I), containing Vps34, Vps15, Beclin-1, and the key regulatory subunit ATG14L, is recruited to the site of autophagosome initiation, often at the endoplasmic reticulum.[1] This complex generates the PI(3)P necessary to proceed.

  • Recruitment of WIPI and DFCP1: The newly synthesized PI(3)P serves as a docking site for effector proteins that are essential for the expansion of the phagophore. Key effectors include:

    • WIPI (WD-repeat protein interacting with phosphoinositides) family proteins: Mammals have four WIPI proteins (WIPI1-4). WIPI1 and WIPI2 bind to PI(3)P and are crucial for recruiting the ATG12-ATG5-ATG16L1 complex, which functions as an E3-like ligase for the lipidation of LC3, a hallmark of autophagosome formation.[6][7]

    • DFCP1 (Double FYVE-domain containing protein 1): This protein is recruited to PI(3)P-enriched "omegasome" structures at the ER, marking the sites of phagophore biogenesis.

Autophagy_Initiation Vps34_C1 Vps34-Beclin-1-ATG14L Complex I PI3P This compound (on Phagophore) Vps34_C1->PI3P Synthesizes WIPI2 WIPI2 Recruitment PI3P->WIPI2 Recruits DFCP1 DFCP1 Recruitment (FYVE Domains) PI3P->DFCP1 Marks site LC3_Lipidation LC3 Lipidation Machinery (Atg16L1 Complex) WIPI2->LC3_Lipidation Recruits Phagophore Phagophore Elongation DFCP1->Phagophore LC3_Lipidation->Phagophore

Diagram 2. Role of PI(3)P in the initiation of autophagy.

The Role of the 18:1 Acyl Chain

While the phosphorylated headgroup dictates primary binding specificity, the acyl chain composition of phosphoinositides is not random and is emerging as a key regulatory layer. Mammalian phosphoinositides are highly enriched in a C18:0 (stearoyl) sn-1 and C20:4 (arachidonoyl) sn-2 configuration.[8][9] However, other species, including those with 18:1 (oleoyl) chains, are present and functionally relevant.[10]

Studies have shown that acyl chain composition can alter the biophysical properties of the membrane and allosterically regulate protein function. For example, the binding affinity and functional output of the nuclear receptor SF-1 are significantly different for PIP3 species with 18:1/18:1 versus 16:0/16:0 acyl chains.[11] Similarly, the protein SEIPIN, which binds PI(3)P, shows a strong preference for unsaturated fatty acids.[12] While direct comparative studies on this compound versus other acyl chain variants are limited, it is presumed that the oleoyl (B10858665) chains contribute to the specific membrane environment required for optimal effector protein recruitment and function.

Quantitative Analysis of PI(3)P-Effector Interactions

The interaction between PI(3)P and its effector domains is characterized by high affinity and specificity. The dissociation constant (Kd) is a measure of this binding affinity, with lower values indicating a stronger interaction. The table below summarizes key quantitative data.

Effector Protein (Domain)PI(3)P Species UsedExperimental MethodDissociation Constant (Kd)Reference(s)
EEA1 (FYVE)PI(3)P in mixed phospholipidsSurface Plasmon Resonance~38 - 50 nM[4][13]
Hrs (FYVE)PI(3)P in mixed phospholipidsSurface Plasmon Resonance~38 nM[13]
p40phox (PX)PI(3)P vesiclesLiposome (B1194612) Binding AssayHigh Affinity (Specific Kd not stated)[14]
WIPI-1 / Hsv2 (PROPPIN)PI(3)P-containing liposomesLiposome Flotation AssaySub-micromolar affinity[5]

Note: Most studies utilize synthetic dioleoyl (18:1) PI(3)P or PI(3)P from natural sources (e.g., brain extract), which contains a mixture of acyl chains. Specificity for the 18:1 isoform over others is not typically quantified.

Experimental Protocols for Studying this compound Signaling

In Vitro: Liposome Co-sedimentation Assay

This assay assesses the direct binding of a purified protein to liposomes containing a specific lipid of interest, such as this compound.

Liposome_Assay_Workflow step1 1. Prepare Lipid Mix (e.g., PC/PE/PS ± 5% this compound) step2 2. Create Liposomes (Dry lipid film, rehydrate, extrude) step1->step2 step3 3. Incubate (Purified protein + Liposomes) step2->step3 step4 4. Centrifugation (High speed, e.g., 100,000 x g) step3->step4 step5 5. Separate Supernatant & Pellet step4->step5 step6 6. Analyze by SDS-PAGE (Compare protein amount in pellet vs. supernatant) step5->step6

Diagram 3. Workflow for a liposome co-sedimentation assay.

Methodology:

  • Lipid Preparation: Prepare a lipid mixture in chloroform. A typical composition is a background of phosphatidylcholine (PC), phosphatidylethanolamine (B1630911) (PE), and phosphatidylserine (B164497) (PS), with or without 5 mol% this compound (Avanti Polar Lipids, #850150).[15]

  • Liposome Formation:

    • Dry the lipid mixture under a stream of nitrogen gas to form a thin film.

    • Place the film under a vacuum for at least 1 hour to remove residual solvent.

    • Rehydrate the film in a suitable buffer (e.g., 20 mM HEPES, 100 mM NaCl, pH 7.4) by vortexing.

    • To create uniformly sized vesicles (e.g., 100 nm), subject the liposome suspension to multiple freeze-thaw cycles followed by extrusion through a polycarbonate membrane.

  • Binding Reaction:

    • Incubate the purified protein of interest (e.g., 1-5 µM) with the prepared liposomes (e.g., 0.5-1 mg/mL) in the reaction buffer for 30 minutes at room temperature.

  • Co-sedimentation:

    • Centrifuge the reaction mixture at high speed (e.g., >100,000 x g) for 30-60 minutes at 4°C to pellet the liposomes.

  • Analysis:

    • Carefully separate the supernatant (containing unbound protein) from the pellet (containing liposomes and bound protein).

    • Resuspend the pellet in an equal volume of buffer as the supernatant.

    • Analyze equal volumes of the supernatant and pellet fractions by SDS-PAGE and Coomassie staining or Western blotting to determine the fraction of protein bound to the liposomes.[16][17][18]

In Situ: Visualization of Cellular PI(3)P Pools

This method uses a fluorescently labeled, high-affinity PI(3)P-binding domain to visualize the subcellular localization of PI(3)P in fixed and permeabilized cells. The tandem FYVE domain (2xFYVE) or the PX domain of p40phox are commonly used probes.[19]

Staining_Workflow step1 1. Cell Culture & Treatment (Grow cells on coverslips) step2 2. Fixation (e.g., 3.7% Formaldehyde) step1->step2 step3 3. Permeabilization (Saponin or mild detergent) step2->step3 step4 4. Blocking (e.g., PBS + 1% BSA) step3->step4 step5 5. Probe Incubation (Add fluorescent GST-2xFYVE or PX-domain) step4->step5 step6 6. Washing & Mounting step5->step6 step7 7. Fluorescence Microscopy (Visualize PI(3)P localization) step6->step7

Diagram 4. Workflow for fluorescent visualization of cellular PI(3)P.

Methodology:

  • Cell Preparation: Grow cells on glass coverslips to ~70% confluency. Apply experimental treatments as required.

  • Fixation:

    • Wash cells twice with ice-cold PBS.

    • Fix with 3.7% formaldehyde (B43269) in a buffered solution for 20-30 minutes.[20]

    • Quench the fixation reaction with a quenching buffer (e.g., DMEM/HEPES or PBS with 50 mM NH4Cl).

  • Permeabilization and Blocking:

    • To preserve lipid integrity, use a mild permeabilization agent like saponin (B1150181) (e.g., 0.1% in PBS) or a brief incubation with a non-ionic detergent.

    • Block non-specific binding sites by incubating coverslips in a blocking buffer (e.g., PBS with 1% BSA) for 15-30 minutes.

  • Probe Incubation:

    • Incubate the coverslips with a purified, fluorescently labeled PI(3)P probe (e.g., Alexa Fluor-conjugated GST-2xFYVE) diluted in blocking buffer for 1 hour at room temperature, protected from light.[19][20]

  • Washing and Mounting:

    • Wash the coverslips three times with blocking buffer to remove the unbound probe.

    • Optionally, counterstain nuclei with DAPI.

    • Mount the coverslips onto glass slides using an anti-fade mounting medium.

  • Imaging:

    • Visualize the subcellular distribution of the fluorescent probe using confocal or epifluorescence microscopy. PI(3)P typically appears as punctate structures corresponding to endosomes and autophagosomes.[21]

References

The Unseen Influence: A Deep Dive into the Physiological Relevance of the 18:1 Acyl Chain in Phosphatidylinositol 3-Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphatidylinositol 3-phosphate (PI(3)P) is a key signaling lipid that governs a multitude of cellular processes, primarily orchestrating endosomal trafficking and autophagy. While the role of its phosphorylated inositol (B14025) headgroup in recruiting specific effector proteins is well-established, a growing body of evidence suggests that the composition of its acyl chains is not a mere structural feature but a critical determinant of its physiological function. This technical guide delves into the specific significance of the oleoyl (B10858665) (18:1) acyl chain in PI(3)P, exploring its synthesis, molecular interactions, and impact on cellular signaling pathways. Emerging research indicates that the 18:1 acyl chain imparts unique biophysical properties to PI(3)P, influencing its subcellular localization, protein binding kinetics, and ultimately, its downstream biological effects. Understanding the nuances of 18:1-PI(3)P biology is paramount for developing targeted therapeutics for a range of diseases, including cancer and metabolic disorders.

Quantitative Analysis of PI(3)P Acyl Chain Composition

The precise quantification of different PI(3)P acyl chain variants within cells is a complex analytical challenge due to their low abundance and the presence of isobaric species. However, advancements in lipidomics, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), have enabled the detailed profiling of phosphoinositide acyl chain composition.

While the 1-stearoyl (18:0), 2-arachidonoyl (20:4) (38:4) species is often the most abundant form of phosphoinositides in mammalian primary cells, cultured cell lines can exhibit distinct profiles. Notably, species with a total of 36 carbons in their acyl chains, which can include the 18:0/18:1 and 18:1/18:1 configurations, are frequently observed. For instance, studies have identified the C36:2 mass peak, which can correspond to dioleoyl (18:1/18:1) PI(3,4,5)P3, in mammalian cells, suggesting the presence of oleic acid in the PI cycle. Furthermore, analysis of phosphoinositides in various murine tissues has revealed cell-type-specific acyl chain compositions, with some tissues showing a prevalence of shorter-chain and more saturated species like C34:1. This heterogeneity underscores the importance of considering the specific cellular context when studying the physiological roles of different PI(3)P acyl chain variants.

Table 1: Acyl Chain Composition of Phosphoinositides in Various Biological Systems

Biological SystemPhosphoinositide ClassPredominant Acyl Chain SpeciesOther Detected Species (including 18:1 containing)Reference
Rat Pineal GlandPI, PIP, PIP238:4 (Stearoyl/Arachidonyl)38:1, 38:2, 38:3, 36:1, 36:2[1]
Cultured CHO-M1 Cells (low confluency)PI, PIP, PIP238:436:1[1]
Cultured CHO-M1 Cells (high confluency)PI, PIP, PIP236:138:4[1]
Murine Tissues (general)PIPnC38:4C32:0 (testes), C34:1 (prostate)[2]
Human PlateletsPI, PIP, PIP2Not specified18:0/18:1 (detected in PtdIns(3,4,5)P3)[3]

Signaling Pathways and Molecular Interactions

The 18:1 acyl chain of PI(3)P plays a crucial role in modulating its interaction with effector proteins, thereby influencing downstream signaling cascades. The primary readers of PI(3)P are proteins containing Phox homology (PX) and FYVE finger domains. The biophysical properties conferred by the oleoyl chain, such as membrane fluidity and curvature, can affect the accessibility of the PI(3)P headgroup and the stability of the protein-lipid complex.

Synthesis and Metabolism of 18:1-PI(3)P

The generation of PI(3)P with an 18:1 acyl chain is a multi-step process involving both de novo synthesis and acyl chain remodeling of phosphatidylinositol (PI). Oleic acid can be incorporated into the glycerol (B35011) backbone during the initial synthesis of phosphatidic acid (PA), a precursor to PI. Alternatively, existing PI molecules can undergo deacylation-reacylation cycles, where an existing acyl chain is replaced with oleic acid by specific acyltransferases. Once formed, PI(18:1) can be phosphorylated by Class II and Class III PI 3-kinases (PI3Ks) to generate PI(3)P(18:1).

PI3P_Synthesis cluster_synthesis De Novo Synthesis & Remodeling cluster_phosphorylation Phosphorylation Glycerol-3-P Glycerol-3-P PA PA Glycerol-3-P->PA Acyltransferases CDP-DAG CDP-DAG PA->CDP-DAG CDS PI PI CDP-DAG->PI PIS PI->PI(18:1) Acyl Chain Remodeling Oleoyl-CoA Oleoyl-CoA Oleoyl-CoA->PA Oleoyl-CoA->PI(18:1) PI(18:1)->PI(18:1) PI(3)P(18:1) PI(3)P(18:1) PI(18:1)->PI(3)P(18:1) Class II/III PI3K PI3K PI3K->PI(18:1)

Figure 1: Synthesis pathway of PI(3)P with an 18:1 acyl chain.
Interaction with PX and FYVE Domain-Containing Proteins

PX and FYVE domains are structurally distinct modules that specifically recognize the 3-phosphate on the inositol ring of PI(3)P. While the primary interaction is with the headgroup, the surrounding lipid environment, influenced by the acyl chains, is critical for stable membrane association. The presence of an 18:1 acyl chain can alter membrane fluidity and curvature, potentially creating a more favorable environment for the binding of these domains. This can lead to more efficient recruitment of effector proteins to endosomal membranes, thereby modulating processes like endosomal sorting and cargo trafficking. For example, the recruitment of early endosome antigen 1 (EEA1), a FYVE domain-containing protein crucial for endosome fusion, to PI(3)P-enriched membranes is a key step in endosomal maturation.

Protein_Interaction PI(3)P(18:1) PI(3)P(18:1) PX_Domain PX Domain Protein PI(3)P(18:1)->PX_Domain Binding FYVE_Domain FYVE Domain Protein PI(3)P(18:1)->FYVE_Domain Binding Endosomal_Membrane Endosomal Membrane PX_Domain->Endosomal_Membrane Recruitment FYVE_Domain->Endosomal_Membrane Recruitment Downstream_Signaling Endosomal Trafficking, Autophagy Endosomal_Membrane->Downstream_Signaling

Figure 2: Interaction of 18:1-PI(3)P with effector proteins.

Table 2: Binding Affinities of Phosphoinositides with Specific Acyl Chains to Effector Proteins

Phosphoinositide SpeciesEffector Protein/DomainBinding Affinity (Kd)Experimental MethodReference
Dioleoyl (18:1/18:1) PI(3,4,5)P3Steroidogenic Factor-1 (SF-1) LBD80 ± 12 nMElectrophoretic mobility-shift assay[4]
Dipalmitoyl (16:0/16:0) PI(3,4,5)P3Steroidogenic Factor-1 (SF-1) LBD130 ± 14 nMElectrophoretic mobility-shift assay
PI(3)PEEA1 FYVE domain~30 nM (at pH 6.0)Fluorescence polarization[5]

Note: Specific binding affinity data for 18:1-PI(3)P to PX and FYVE domains is currently limited in the literature.

Experimental Protocols

Lipid Extraction and Mass Spectrometry Analysis of PI(3)P Acyl Chain Composition

This protocol outlines a general workflow for the extraction and analysis of phosphoinositides from cultured cells or tissues to determine the acyl chain composition of PI(3)P.

Lipidomics_Workflow Sample Cells/Tissue Homogenization Homogenization Sample->Homogenization Lipid_Extraction Acidified Chloroform/ Methanol Extraction Homogenization->Lipid_Extraction Phase_Separation Phase_Separation Lipid_Extraction->Phase_Separation Organic_Phase Organic Phase (contains lipids) Phase_Separation->Organic_Phase Drying Dry under Nitrogen Organic_Phase->Drying Derivatization Optional: Methylation Drying->Derivatization LC_MS LC-MS/MS Analysis Derivatization->LC_MS Data_Analysis Data_Analysis LC_MS->Data_Analysis

Figure 3: Workflow for lipidomics analysis of phosphoinositides.

Methodology:

  • Sample Preparation: Homogenize cell pellets or tissue samples in an appropriate buffer on ice.

  • Lipid Extraction: Perform a modified Folch or Bligh-Dyer extraction using a mixture of chloroform, methanol, and acidic solution (e.g., HCl) to ensure efficient extraction of acidic phosphoinositides.[1][6][7][8] Add an internal standard cocktail containing known amounts of deuterated or odd-chain phosphoinositide species for quantification.

  • Phase Separation: Centrifuge the mixture to separate the aqueous and organic phases. The lipids will be in the lower organic phase.

  • Drying and Reconstitution: Carefully collect the organic phase and dry it under a stream of nitrogen. Reconstitute the dried lipid film in a solvent compatible with the LC-MS system.

  • LC-MS/MS Analysis: Separate the different phosphoinositide species using liquid chromatography, often with a column that can resolve isomers. The eluent is then introduced into a tandem mass spectrometer for identification and quantification based on the mass-to-charge ratio of the parent ion and its fragmentation pattern.

  • Data Analysis: Process the raw data using specialized software to identify and quantify the different PI(3)P acyl chain variants based on their mass spectra and retention times relative to the internal standards.

In Vitro PI 3-Kinase Assay with an 18:1-Containing Substrate

This protocol describes a method to measure the activity of PI 3-kinases using a substrate that contains an 18:1 acyl chain, such as 1-stearoyl-2-oleoyl-PI(4,5)P2.

Methodology:

  • Reaction Setup: In a microplate, combine the PI 3-kinase enzyme, the 18:1-containing PI(4,5)P2 substrate, and a reaction buffer containing ATP and MgCl2.[5][9][10][11]

  • Kinase Reaction: Incubate the reaction mixture at 37°C for a defined period to allow the kinase to phosphorylate the substrate, producing 18:1-containing PI(3,4,5)P3.

  • Reaction Termination: Stop the reaction by adding a solution containing EDTA to chelate the Mg2+ ions.

  • Detection: The amount of PI(3,4,5)P3 produced can be quantified using various methods, such as:

    • ELISA-based assays: These assays use a PI(3,4,5)P3-binding protein (e.g., GRP1) coated on the plate to capture the product, which is then detected with a specific antibody.

    • Fluorescence-based assays: These methods utilize a fluorescently labeled PI(3,4,5)P3-binding domain that shows a change in fluorescence upon binding to the product.

    • Luminescence-based assays: These assays measure the amount of ADP produced during the kinase reaction, which is stoichiometrically equivalent to the amount of phosphorylated product.

  • Data Analysis: Calculate the kinase activity based on the amount of product formed over time.

Surface Plasmon Resonance (SPR) for Protein-Lipid Interaction Analysis

SPR is a powerful technique for real-time, label-free analysis of binding kinetics between proteins and lipid membranes containing specific phosphoinositide species.

Methodology:

  • Liposome Preparation: Prepare small unilamellar vesicles (SUVs) containing a defined lipid composition, including the 18:1-PI(3)P of interest, along with a background of other lipids like phosphatidylcholine (PC).

  • Sensor Chip Immobilization: Immobilize the prepared liposomes onto a hydrophobic sensor chip (e.g., L1 chip). The liposomes will fuse to the surface, forming a lipid bilayer.[12][13][14][15]

  • Protein Injection: Inject a solution containing the purified PX or FYVE domain-containing protein over the sensor surface at various concentrations.

  • Binding Measurement: The binding of the protein to the lipid bilayer is detected as a change in the refractive index at the sensor surface, measured in resonance units (RU).

  • Kinetic Analysis: By analyzing the association and dissociation phases of the binding curves at different protein concentrations, the kinetic parameters (kon and koff) and the equilibrium dissociation constant (Kd) can be determined.

Conclusion and Future Directions

The 18:1 acyl chain is emerging as a critical modulator of PI(3)P's physiological functions. Its influence on membrane properties and protein-lipid interactions adds a new layer of complexity to the phosphoinositide signaling network. While current research has begun to shed light on its importance, several key questions remain. Future studies should focus on:

  • Comprehensive quantitative lipidomics: Developing more sensitive and specific methods to accurately quantify the abundance of 18:1-PI(3)P in different subcellular compartments and in response to various stimuli.

  • Structure-function studies: Elucidating the precise structural basis for how the 18:1 acyl chain influences the binding of PX and FYVE domains, and how this translates to altered protein function.

  • In vivo studies: Utilizing advanced cell and animal models to investigate the specific physiological and pathological consequences of altering the levels of 18:1-PI(3)P.

A deeper understanding of the physiological relevance of the 18:1 acyl chain in PI(3)P will undoubtedly open new avenues for therapeutic intervention in diseases where phosphoinositide signaling is dysregulated. By targeting the enzymes involved in the synthesis and remodeling of specific PI(3)P acyl chain species, it may be possible to develop more precise and effective drugs with fewer off-target effects. This in-depth technical guide provides a foundation for researchers and drug development professionals to explore this exciting and rapidly evolving field.

References

Exploring the Interactome of 18:1 PI(3)P: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Phosphatidylinositol 3-phosphate (PI(3)P) is a critical signaling lipid that governs a multitude of cellular processes, primarily orchestrating membrane trafficking events such as endocytosis and autophagy. While the functions of the PI(3)P headgroup in recruiting specific protein effectors are well-documented, the influence of its acyl chain composition, such as the dioleoyl (18:1) form, on its interactome and cellular function is an emerging area of investigation. This technical guide provides a comprehensive overview of the known interactome of PI(3)P, with a focus on the methodologies and quantitative data available for studying these interactions. Although specific high-throughput data for 18:1 PI(3)P is limited, this guide consolidates the broader knowledge of PI(3)P biology, presenting it as a framework for the specific exploration of the 18:1 isoform. Detailed experimental protocols and data visualizations are provided to equip researchers with the necessary tools to investigate the specific roles of this compound in cellular signaling and its potential as a therapeutic target.

Introduction to Phosphatidylinositol 3-Phosphate (PI(3)P)

Phosphoinositides are a class of minor phospholipids (B1166683) that play major roles in cellular signaling and membrane identity.[1] Through phosphorylation at the 3, 4, and 5-hydroxyl positions of the myo-inositol headgroup, a variety of distinct phosphoinositide isomers are generated.[1] Phosphatidylinositol 3-phosphate (PI(3)P) is a key member of this family, primarily synthesized by Class II and Class III phosphoinositide 3-kinases (PI3Ks).[2] The majority of cellular PI(3)P is produced by the Class III PI3K, Vps34, and is localized to endosomal membranes and structures involved in autophagy.[3][4]

PI(3)P acts as a docking site for a variety of proteins that contain specific PI(3)P-binding domains, most notably the FYVE (Fab1, YOTB, Vac1, and EEA1) and PX (Phox homology) domains.[5][6] This recruitment is essential for the regulation of endosomal sorting, vesicle fusion, and the biogenesis of autophagosomes.[7][8]

While the inositol (B14025) headgroup dictates the primary binding specificity, the lipid acyl chains can influence the biophysical properties of the membrane and potentially modulate protein-lipid interactions. The 18:1 (dioleoyl) acyl chain configuration is common in cellular phospholipids. Understanding the specific interactome of this compound is crucial for a complete picture of its biological function.

The PI(3)P Interactome

The interactome of PI(3)P is comprised of a diverse set of proteins that mediate its downstream effects. These interactions are fundamental to the role of PI(3)P in membrane trafficking.

Key PI(3)P-Binding Proteins

Several key effector proteins containing FYVE and PX domains have been identified as crucial interactors of PI(3)P.

Protein DomainExamplesFunction in PI(3)P-Mediated Processes
FYVE Domain EEA1 (Early Endosome Antigen 1), Hrs (Hepatocyte growth factor-regulated tyrosine kinase substrate), ZFYVE1/DFCP1Endosomal tethering and fusion, endosomal sorting of ubiquitinated cargo, autophagosome biogenesis.[5][6]
PX Domain p40phox, Sorting Nexins (e.g., SNX1, SNX3)Subunit of NADPH oxidase, regulation of protein sorting and membrane trafficking from endosomes.[5][9]
PROPPINs Atg18/WIPI family proteinsAutophagosome formation and trafficking.[5][6]
Quantitative Analysis of PI(3)P-Protein Interactions

Quantifying the binding affinity between PI(3)P and its effectors is essential for understanding the regulation of these signaling pathways. While specific data for this compound is not abundant, studies on PI(3)P with unspecified or different acyl chains provide valuable benchmarks. For instance, the interaction between the tandem FYVE domain and PI(3)P has a reported dissociation constant (Kd) of approximately 33.3 nM.[10] Another study reported a Kd of 174 nM for the binding of the BTK-PH-EGFP fusion protein to PI(3,4,5)P3, highlighting the range of affinities observed in phosphoinositide-protein interactions.[10]

Interacting Protein/DomainLigandMethodDissociation Constant (Kd)
Tandem FYVE domainPI(3)PProteoliposome-based assay33.3 nM[10]
Hsv2 (PROPPIN)PI(3)PIsothermal Titration Calorimetry (ITC)0.67 µM[11]

Note: The acyl chain composition of PI(3)P was not specified in these studies.

Signaling Pathways Involving PI(3)P

PI(3)P is a central regulator of two major interconnected membrane trafficking pathways: endosomal sorting and autophagy.

Endosomal Trafficking

PI(3)P is enriched on early endosomes, where it recruits effector proteins to mediate the sorting of cargo and the maturation of endosomes.[5] The production of PI(3)P by Vps34 is a key step in defining the identity of early endosomes.[8]

Endosomal_Trafficking cluster_membrane Early Endosome Membrane PI PI PI3P This compound EEA1 EEA1 PI3P->EEA1 recruits Hrs Hrs (ESCRT-0) PI3P->Hrs recruits SNX Sorting Nexins PI3P->SNX recruits EndosomalMaturation Endosomal Maturation & Cargo Sorting EEA1->EndosomalMaturation Hrs->EndosomalMaturation SNX->EndosomalMaturation Vps34 Vps34 (Class III PI3K) Vps34->PI phosphorylates Rab5 Rab5-GTP Rab5->Vps34 activates

Caption: PI(3)P-mediated endosomal trafficking.

Autophagy

During autophagy, PI(3)P is generated at the phagophore (isolation membrane) and is essential for the recruitment of the core autophagy machinery.[3][7] This process leads to the formation of the autophagosome, which sequesters cytoplasmic components for degradation.

Autophagy_Pathway cluster_phagophore Phagophore Membrane PI_auto PI PI3P_auto This compound WIPIs WIPI proteins (e.g., Atg18) PI3P_auto->WIPIs recruits DFCP1 DFCP1 PI3P_auto->DFCP1 recruits Autophagosome_Formation Autophagosome Formation WIPIs->Autophagosome_Formation DFCP1->Autophagosome_Formation Vps34_complex Vps34 Complex I (Vps34, Beclin-1, Atg14) Vps34_complex->PI_auto phosphorylates

Caption: Role of PI(3)P in autophagy initiation.

Experimental Protocols for Studying the this compound Interactome

A variety of in vitro and in vivo techniques can be employed to identify and characterize the interactome of this compound.

General Workflow for Interactome Analysis

The identification of lipid-binding proteins typically follows a multi-step process, starting with screening methods and followed by more quantitative validation techniques.

Experimental_Workflow cluster_screening cluster_validation cluster_quantification cluster_cellular Start Hypothesis: This compound has a specific interactome Screening Screening for Potential Interactors Start->Screening Validation Validation of Interactions Screening->Validation Lipid_Overlay Protein-Lipid Overlay Assay Affinity_Purification Affinity Purification-Mass Spectrometry Quantification Quantitative Characterization Validation->Quantification Liposome_Binding Liposome Co-sedimentation Assay Cellular In-Cellular Validation Quantification->Cellular SPR Surface Plasmon Resonance (SPR) ITC Isothermal Titration Calorimetry (ITC) End Identified & Characterized This compound Interactor Cellular->End Microscopy Fluorescence Microscopy (with this compound biosensor)

Caption: Experimental workflow for interactome analysis.

Detailed Methodologies

4.2.1. Affinity Purification-Mass Spectrometry (AP-MS)

This technique allows for the identification of proteins that bind to this compound in a cellular context.

  • Principle: Liposomes containing this compound are used as bait to capture interacting proteins from a cell lysate. These proteins are then identified by mass spectrometry.

  • Protocol Outline:

    • Liposome Preparation: Prepare liposomes incorporating synthetic this compound and a biotinylated lipid for immobilization. Control liposomes lacking PI(3)P should also be prepared.

    • Immobilization: Incubate the liposomes with streptavidin-coated magnetic beads to immobilize them.

    • Cell Lysate Preparation: Prepare a native cell lysate under conditions that preserve protein-lipid interactions.

    • Affinity Capture: Incubate the immobilized liposomes with the cell lysate.

    • Washing: Wash the beads extensively to remove non-specific binders.

    • Elution: Elute the bound proteins from the liposomes.

    • Mass Spectrometry: Analyze the eluted proteins by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the interacting proteins.

4.2.2. Protein-Lipid Overlay Assay

A simple and effective method for screening potential lipid-binding proteins.[12]

  • Principle: Lipids, including this compound, are spotted onto a nitrocellulose membrane. The membrane is then incubated with a protein of interest, and binding is detected using an antibody against the protein.

  • Protocol Outline:

    • Lipid Spotting: Spot serial dilutions of this compound and other control lipids onto a nitrocellulose membrane and allow to dry.

    • Blocking: Block the membrane with a suitable blocking agent (e.g., fat-free bovine serum albumin) to prevent non-specific protein binding.

    • Protein Incubation: Incubate the membrane with a solution containing the purified protein of interest or a cell lysate.

    • Washing: Wash the membrane to remove unbound protein.

    • Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detection: Detect the bound protein using an enhanced chemiluminescence (ECL) substrate.

4.2.3. Liposome Co-sedimentation Assay

This assay validates the direct interaction between a protein and lipid-containing vesicles.

  • Principle: Liposomes containing this compound are incubated with a purified protein. If the protein binds to the liposomes, it will co-pellet with them upon ultracentrifugation.

  • Protocol Outline:

    • Liposome Preparation: Prepare large unilamellar vesicles (LUVs) containing this compound and control liposomes without PI(3)P.

    • Binding Reaction: Incubate the purified protein with the liposomes.

    • Ultracentrifugation: Separate the liposomes and any bound protein from the unbound protein by ultracentrifugation.

    • Analysis: Analyze the supernatant (unbound protein) and the pellet (liposome-bound protein) fractions by SDS-PAGE and Coomassie blue staining or Western blotting.

4.2.4. Surface Plasmon Resonance (SPR)

SPR provides real-time quantitative data on the kinetics and affinity of protein-lipid interactions.[12]

  • Principle: A lipid bilayer containing this compound is formed on a sensor chip. The binding of a protein to this surface is measured as a change in the refractive index.

  • Protocol Outline:

    • Sensor Chip Preparation: Create a lipid monolayer or bilayer containing this compound on an SPR sensor chip.

    • Protein Injection: Inject a series of concentrations of the purified protein over the sensor surface.

    • Data Acquisition: Monitor the change in the SPR signal in real-time to obtain association and dissociation curves.

    • Data Analysis: Fit the data to a suitable binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

Future Directions and Conclusion

The study of the this compound interactome is a nascent field with significant potential to uncover novel regulatory mechanisms in cellular trafficking and signaling. While the broader PI(3)P interactome provides a solid foundation, future research should focus on several key areas:

  • Acyl Chain Specificity: Systematically investigate how variations in the acyl chain composition of PI(3)P influence its interaction with known and novel effector proteins.

  • High-Throughput Screening: Employ unbiased, high-throughput methods like lipid-centric proteomics to comprehensively map the this compound interactome in different cell types and physiological conditions.

  • Structural Biology: Determine the high-resolution structures of this compound in complex with its binding partners to understand the molecular basis of any observed acyl chain specificity.[13]

  • Therapeutic Targeting: Explore the potential of targeting specific this compound-protein interactions for the development of novel therapeutics for diseases where PI(3)P signaling is dysregulated, such as cancer and neurodegenerative disorders.

References

Methodological & Application

Application Notes and Protocols for the Preparation of 18:1 PI(3)P-Containing Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphatidylinositol 3-phosphate (PI(3)P) is a crucial signaling phospholipid residing primarily on the cytosolic face of endosomal membranes.[1] It plays a pivotal role in regulating a multitude of cellular processes, including endosomal trafficking, autophagy, and signal transduction, by recruiting specific effector proteins containing PI(3)P-binding domains such as FYVE and PX domains.[1] The use of synthetic liposomes containing 1,2-dioleoyl-sn-glycero-3-phospho-(1'-myo-inositol-3'-phosphate), or 18:1 PI(3)P, provides a powerful in vitro model system to investigate the intricate interactions between proteins and PI(3)P, to reconstitute signaling pathways, and to screen for potential therapeutic agents that target these interactions.

These application notes provide a detailed protocol for the preparation of this compound-containing liposomes. The methodology covers the preparation of the lipid mixture, formation of a lipid film, hydration to form multilamellar vesicles (MLVs), and subsequent sizing by extrusion to generate unilamellar vesicles (LUVs) of a defined size.

Data Presentation: Lipid Composition and Experimental Parameters

The following table summarizes typical lipid compositions and key experimental parameters for the preparation of PI(3)P-containing liposomes, compiled from various experimental protocols. The exact composition can be tailored to mimic specific biological membranes or to suit the requirements of the downstream application.

Parameter Value Notes Reference(s)
Base Lipid Composition (molar ratio) PC:PE:Cholesterol (7:1.5:1.5)A common starting point for creating stable, biologically relevant liposomes.[2]
DOPC:DOPE:DOPS:Cholesterol:PI(4)P (52:20:5:15:8)Example of a "Golgi Mix" that can be adapted for PI(3)P studies by substituting PI(4)P.[3]
This compound Concentration (mol%) 1-5%Effective range for protein binding assays. Higher concentrations can be used if required.[4][5][6]
Fluorescent Lipid Label (mol%) 1-2%For visualization and quantification (e.g., NBD-PE, Lissamine Rhodamine PE).[3][5][6]
Total Lipid Concentration (for hydration) 1-20 mg/mLA typical concentration range for efficient hydration and liposome (B1194612) formation.[7]
Extrusion Pore Size 100 nmCommonly used to produce LUVs with a mean diameter of 120-140 nm.[7] Smaller (e.g., 50 nm) or larger (e.g., 400 nm) pore sizes can be used to study membrane curvature effects.[2][8][9]
Number of Extrusion Cycles 11-21 passesAn odd number of passes ensures the final liposome suspension is collected from the extruder. Multiple passes lead to a more homogenous size distribution.[3][8]
Storage Conditions 4°CLiposomes are typically stable for up to two weeks when stored at 4°C. For longer-term storage, stability should be assessed.[8]

Experimental Protocols

This section outlines a detailed, step-by-step protocol for preparing this compound-containing liposomes using the thin-film hydration and extrusion method.

Materials and Equipment
  • Lipids:

    • 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) or other primary phospholipid (e.g., POPC)

    • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) or other helper lipid

    • Cholesterol

    • 1,2-dioleoyl-sn-glycero-3-phospho-(1'-myo-inositol-3'-phosphate) (this compound) (ammonium salt)

    • Fluorescently labeled lipid (e.g., NBD-PE or Lissamine Rhodamine PE) (optional)

  • Solvents:

  • Hydration Buffer:

    • HEPES-buffered saline (HBS), phosphate-buffered saline (PBS), or other buffer of choice (e.g., 50mM HEPES pH 7.5, 120mM KCl)[8]

  • Equipment:

    • Round-bottom flask or glass test tubes

    • Rotary evaporator or a stream of inert gas (nitrogen or argon)

    • Vacuum desiccator or high-vacuum pump

    • Water bath or heating block

    • Bath sonicator

    • Liposome extruder (e.g., Avanti Mini-Extruder)

    • Polycarbonate membranes (with desired pore size, e.g., 100 nm)

    • Glass syringes

Protocol

1. Preparation of the Lipid Mixture

a. In a clean glass round-bottom flask or test tube, combine the desired lipids (e.g., DOPC, DOPE, Cholesterol, this compound, and a fluorescent lipid) from stock solutions in chloroform or a chloroform:methanol mixture.[7] The exact molar ratios should be determined based on the experimental requirements (see table above for examples).

b. Ensure the lipids are completely dissolved and thoroughly mixed to form a clear solution. This is crucial for creating a homogenous lipid film.

2. Formation of a Thin Lipid Film

a. Remove the organic solvent under a gentle stream of nitrogen or argon gas while rotating the flask to create a thin, even film on the bottom and sides.[7][8]

b. For larger volumes, a rotary evaporator can be used.

c. Place the flask in a vacuum desiccator for at least 1-2 hours (or overnight) to ensure complete removal of any residual solvent.[2][5]

3. Hydration of the Lipid Film

a. Warm the hydration buffer to a temperature above the phase transition temperature (Tc) of the lipid with the highest Tc in the mixture. For most unsaturated lipids like DOPC, room temperature is sufficient.

b. Add the pre-warmed hydration buffer to the flask containing the dry lipid film. The final total lipid concentration is typically between 1 and 20 mg/mL.[7]

c. Agitate the mixture by vortexing or gentle swirling to disperse the lipid film, resulting in the formation of large, multilamellar vesicles (MLVs). The suspension will appear milky.

4. Freeze-Thaw Cycles (Optional but Recommended)

a. To enhance the lamellarity and encapsulation efficiency, subject the MLV suspension to 5-10 freeze-thaw cycles.[2]

b. Freeze the suspension in liquid nitrogen until completely frozen, and then thaw it in a warm water bath. Vortex briefly between each cycle.

5. Liposome Sizing by Extrusion

a. Assemble the liposome extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm) according to the manufacturer's instructions. It is often beneficial to pre-wet the membrane with the hydration buffer.

b. Transfer the MLV suspension into one of the extruder's syringes.

c. Pass the lipid suspension through the membrane back and forth for an odd number of times (e.g., 11 or 21 passes).[3][8] This process forces the MLVs through the defined pores, resulting in the formation of large unilamellar vesicles (LUVs) with a more uniform size distribution.[7] The extrusion process should be performed at a temperature above the Tc of the lipids.[7]

6. Storage of Liposomes

a. Store the final liposome suspension at 4°C.[8]

b. For optimal results, use the liposomes within 1-2 weeks of preparation, as their stability can decrease over time.

Mandatory Visualizations

Experimental Workflow for Liposome Preparation

Liposome_Preparation_Workflow cluster_0 Lipid Film Formation cluster_1 Vesicle Formation cluster_2 Sizing and Final Product mix 1. Prepare Lipid Mixture (DOPC, DOPE, Cholesterol, this compound) in Chloroform dry 2. Dry to Thin Film (Nitrogen Stream & Vacuum) mix->dry hydrate 3. Hydrate with Buffer dry->hydrate Add Buffer mlv Multilamellar Vesicles (MLVs) hydrate->mlv extrude 4. Extrusion (e.g., 100 nm membrane) mlv->extrude Force through membrane luv Unilamellar Vesicles (LUVs) (PI(3)P-Containing Liposomes) extrude->luv PI3P_Signaling cluster_membrane Cell Membrane (Endosome) PI PI Phosphatidylinositol PI3P PI(3)P This compound Effector Effector Protein (e.g., with FYVE or PX domain) PI3P:head->Effector Recruits PI3K PI 3-Kinase (e.g., Vps34) PI3K->PI:head Phosphorylates Trafficking Vesicle Trafficking Autophagy Effector->Trafficking Regulates Liposome Synthetic Liposome with this compound Liposome->Effector In vitro binding assays

References

Application Notes and Protocols for Protein-Lipid Overlay Assay with 18:1 PI(3)P

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The protein-lipid overlay assay is a powerful and straightforward technique used to investigate the interactions between proteins and lipids. This method allows for the determination of the lipid-binding specificity of a protein of interest. In this assay, lipids are immobilized on a nitrocellulose or PVDF membrane, which is then incubated with a purified protein. The detection of the protein bound to the lipids, typically via an epitope tag, reveals the specific lipid partners of the protein. This application note provides a detailed protocol for performing a protein-lipid overlay assay with a specific focus on 18:1 Phosphatidylinositol 3-phosphate (PI(3)P), a key signaling lipid involved in various cellular processes including membrane trafficking, endocytosis, and autophagy.

Phosphoinositides (PIs) are a class of phospholipids (B1166683) that play crucial roles in cell signaling and membrane identity. The phosphorylation of the inositol (B14025) headgroup at various positions creates a diverse set of signaling molecules, each recruiting specific effector proteins to cellular membranes. PI(3)P is predominantly found on early endosomes and internal vesicles, where it serves as a docking site for proteins containing PI(3)P-binding domains such as FYVE and PX domains. Understanding the interactions of proteins with PI(3)P is therefore essential for elucidating their roles in these fundamental cellular pathways.

Signaling Pathway of PI(3)P

Phosphatidylinositol 3-phosphate (PI(3)P) is a key player in the phosphoinositide signaling pathway, primarily regulating vesicular trafficking. It is synthesized by the phosphorylation of phosphatidylinositol by class II and class III phosphoinositide 3-kinases (PI3Ks). Once synthesized, PI(3)P acts as a docking site on endosomal membranes for a variety of effector proteins that contain specific PI(3)P-binding domains, such as FYVE and Phox (PX) domains. These effector proteins, upon recruitment to the membrane, regulate downstream cellular processes including endosome maturation, autophagy, and phagocytosis. The signaling is terminated by the dephosphorylation of PI(3)P by myotubularin phosphatases.

PI3P_Signaling_Pathway cluster_cytosol Cytosol PI Phosphatidylinositol PI3P 18:1 PI(3)P PI->PI3P Effector Effector Proteins (e.g., with FYVE or PX domains) PI3P->Effector Recruitment Downstream Downstream Cellular Processes (Vesicular Trafficking, Autophagy) Effector->Downstream Regulation Protein_Lipid_Overlay_Workflow start Start lipid_spotting Spot this compound onto Membrane start->lipid_spotting drying Air Dry Membrane lipid_spotting->drying blocking Block with BSA or Skim Milk drying->blocking protein_incubation Incubate with Purified Protein blocking->protein_incubation washing1 Wash Unbound Protein protein_incubation->washing1 primary_ab Incubate with Primary Antibody washing1->primary_ab washing2 Wash Unbound Primary Antibody primary_ab->washing2 secondary_ab Incubate with HRP-conjugated Secondary Antibody washing2->secondary_ab washing3 Wash Unbound Secondary Antibody secondary_ab->washing3 detection Chemiluminescent Detection washing3->detection end End detection->end

Application Notes and Protocols: Detection of 18:1 PI(3)P in Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a comprehensive guide for the detection and visualization of Phosphatidylinositol 3-phosphate (PI(3)P) in cellular contexts using fluorescent probes. These notes cover the principles of detection, quantitative characteristics of common probes, and detailed protocols for live and fixed cell imaging.

Introduction to Phosphatidylinositol 3-phosphate (PI(3)P)

Phosphatidylinositol 3-phosphate (PI(3)P) is a low-abundance phosphoinositide that plays a critical role as a key regulator of intracellular membrane trafficking.[1] It is primarily found on the membranes of early endosomes and autophagosomes.[2] PI(3)P is synthesized by the action of phosphoinositide 3-kinases (PI3Ks), particularly class II and class III PI3Ks, and its levels are tightly controlled by PI3P-phosphatases like myotubularins.[1][2]

By recruiting specific effector proteins containing PI(3)P-binding domains, such as the FYVE and PX domains, PI(3)P orchestrates essential cellular processes including:

  • Endosomal sorting and maturation

  • Autophagy initiation and phagophore formation[2][3]

  • Vesicle fusion events[3]

The acyl chain composition of phosphoinositides, such as the 18:0/20:4 combination being common, can influence the properties of the membrane and the binding of some effector proteins.[4] While most fluorescent probes for phosphoinositides are protein-based domains that primarily recognize the phosphorylated headgroup, the specific lipid environment, including the 18:1 acyl chain of PI(3)P, contributes to the overall membrane context in which these interactions occur.[4][5]

Fluorescent Probes for PI(3)P Detection

The visualization of PI(3)P in cells is predominantly achieved through genetically encoded biosensors. These probes consist of a PI(3)P-binding protein domain fused to a fluorescent protein (FP).[6]

Key PI(3)P Binding Domains:

  • FYVE Domain: This is the most specific and widely used domain for PI(3)P detection.[1][7] It is found in proteins like Early Endosome Antigen 1 (EEA1) and Hepatocyte growth factor-regulated tyrosine kinase substrate (Hrs).[8][9] To enhance affinity and specificity for membrane-bound PI(3)P, tandem repeats of the FYVE domain (e.g., 2xFYVE) are commonly used.[10][11]

  • PX Domain: Phox homology (PX) domains are another class of phosphoinositide-binding modules. However, their specificity can be broader, with different PX domains binding to various phosphoinositides, not just PI(3)P.[4][7] Therefore, careful validation is required when using PX domains as PI(3)P probes.

Types of Fluorescent Biosensors:

  • Translocation Biosensors: These are the simplest probes, where an FP (e.g., GFP, mCherry) is fused to a PI(3)P-binding domain (e.g., 2xFYVE).[12] An increase in local PI(3)P concentration on a membrane leads to the recruitment (translocation) of the fluorescently tagged probe from the cytosol to that membrane, which can be visualized as an accumulation of fluorescence.[12]

  • FRET-Based Biosensors: These probes utilize Förster Resonance Energy Transfer between two different fluorophores (e.g., CFP and YFP).[13] PI(3)P binding induces a conformational change in the sensor, altering the distance or orientation between the FRET pair and thus changing the FRET efficiency. This allows for ratiometric imaging, which can be more quantitative and less susceptible to artifacts than simple intensity measurements.[13][14]

  • Recombinant Biosensors: As an alternative to overexpressing probes in cells, which can sometimes cause artifacts, purified recombinant biosensors can be used to stain fixed and permeabilized cells.[15][16] This approach allows for multiplex imaging with different probes under a unified protocol.[15]

Quantitative Data on PI(3)P Probes

The selection of a probe should be guided by its affinity and specificity. The dissociation constant (KD) is a key measure of affinity, with lower values indicating tighter binding.

Probe DomainBasis of ProbeTypical Fluorescent TagAffinity (KD)Cellular LocalizationReference
FYVE (Hrs) Single FYVE DomainGST (in vitro)~38 nMEarly Endosomes[10]
2xFYVE (Hrs) Tandem FYVE DomainGFP, mCherryHigher than single FYVEEarly Endosomes[10][11]
FYVE (EEA1) Single FYVE DomainDAN (ratiometric dye)High affinityEarly Endosomes[17]
PROPPINs (Hsv2) Full-length proteinN/A (in vitro)~100s of nMAutophagosomal Membranes[7]

Note: Affinity values can vary depending on the experimental setup (e.g., in vitro vs. in situ) and the lipid composition of the membrane.

Signaling Pathways and Experimental Workflows

PI(3)P Metabolism and Effector Recruitment

PI3P_Signaling cluster_synthesis Synthesis & Turnover cluster_function Cellular Function PI Phosphatidylinositol (PI) PI3K_III Class III PI3K (Vps34) PI->PI3K_III PI3P PI(3)P MTM Myotubularins (Phosphatases) PI3P->MTM dephosphorylation PIKfyve PIKfyve (Kinase) PI3P->PIKfyve phosphorylation Effector Effector Proteins (e.g., EEA1, SNX) PI3P->Effector recruits PI35P2 PI(3,5)P2 PI3K_III->PI3P MTM->PI PIKfyve->PI35P2 Trafficking Endosomal Trafficking Effector->Trafficking Autophagy Autophagy Effector->Autophagy

Caption: PI(3)P synthesis by Class III PI3K and its roles in recruiting effectors.

General Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Analysis A 1. Select Probe (e.g., Plasmid vs. Recombinant) B 2. Culture Cells (e.g., on glass-bottom dish) A->B C 3. Introduce Probe (Transfection or Staining) B->C D 4. Experimental Treatment (e.g., Drug, Starvation) C->D E 5. Image Acquisition (Confocal/Fluorescence Microscopy) D->E F 6. Image Processing (Background correction, Segmentation) E->F G 7. Quantify Fluorescence (Membrane vs. Cytosol Intensity) F->G H 8. Statistical Analysis & Interpretation G->H

Caption: Standard workflow for detecting PI(3)P using fluorescent probes in cells.

Experimental Protocols

Protocol 1: Live-Cell Imaging of PI(3)P with a Genetically Encoded Biosensor

This protocol describes the use of a translocation biosensor, such as EGFP-2xFYVEHrs, to monitor PI(3)P dynamics in living cells.

Materials:

  • Mammalian cell line (e.g., HeLa, HEK293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Plasmid DNA encoding the fluorescent biosensor (e.g., pEGFP-C1-2xFYVEHrs)

  • Transfection reagent (e.g., Lipofectamine™ 3000)

  • Glass-bottom imaging dishes or chamber slides

  • Phosphate-Buffered Saline (PBS)

  • Live-cell imaging medium (e.g., FluoroBrite™ DMEM)

  • Confocal laser scanning microscope with environmental chamber (37°C, 5% CO2)

Procedure:

  • Cell Seeding:

    • One day before transfection, seed cells onto glass-bottom imaging dishes at a density that will result in 60-80% confluency on the day of imaging.

  • Transient Transfection:

    • Transfect cells with the biosensor plasmid DNA according to the manufacturer's protocol for your chosen transfection reagent.

    • Aim for low expression levels to avoid artifacts. Overexpression can lead to mislocalization of the probe and buffering of cellular PI(3)P pools.[15][16] A good indicator of appropriate expression is a diffuse cytosolic signal with clear enrichment on punctate structures (endosomes).

    • Incubate for 18-24 hours to allow for protein expression.

  • Preparation for Imaging:

    • Gently wash the cells twice with pre-warmed PBS.

    • Replace the culture medium with pre-warmed live-cell imaging medium. This helps to reduce background fluorescence.

    • Place the dish on the microscope stage and allow cells to equilibrate in the environmental chamber for at least 20 minutes before imaging.

  • Image Acquisition:

    • Locate cells expressing a low to moderate level of the fluorescent biosensor.

    • Set the appropriate laser lines and emission filters for the fluorophore (e.g., 488 nm excitation for EGFP).

    • Use the lowest laser power and shortest exposure time necessary to obtain a good signal-to-noise ratio to minimize phototoxicity.[18]

    • Acquire images or time-lapse series to observe the basal distribution of PI(3)P or its dynamics in response to a stimulus.

  • Data Analysis:

    • To quantify probe translocation, measure the mean fluorescence intensity in a region of interest (ROI) drawn over a PI(3)P-positive membrane (e.g., an endosome) and an adjacent cytosolic region.

    • The ratio of membrane-to-cytosol fluorescence provides a semi-quantitative measure of local PI(3)P concentration.

Protocol 2: Detection of PI(3)P in Fixed Cells with a Recombinant Biosensor

This protocol is an alternative to live-cell imaging and is useful for multiplexing with other stains like antibodies.[15][16]

Materials:

  • Cells grown on glass coverslips

  • Recombinant PI(3)P biosensor (e.g., purified GST-2xFYVE or SNAP-tagged 2xFYVE)

  • If using a SNAP-tagged probe, a fluorescent SNAP-tag substrate (e.g., SNAP-Cell® 647-SiR)

  • Fixation Buffer: 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization/Blocking Buffer: 0.2% Saponin (B1150181), 1% Bovine Serum Albumin (BSA) in PBS

  • Wash Buffer: 0.05% Saponin in PBS

  • Mounting medium with DAPI (optional, for nuclear staining)

Procedure:

  • Cell Culture and Treatment:

    • Grow cells on sterile glass coverslips in a petri dish. Apply experimental treatments as required.

  • Fixation:

    • Gently wash cells with PBS.

    • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash three times with PBS for 5 minutes each.

  • Permeabilization and Blocking:

    • Incubate the fixed cells in Permeabilization/Blocking Buffer for 30-60 minutes at room temperature. This step both permeabilizes the membranes and blocks non-specific binding sites.[19]

  • Probe Incubation:

    • Dilute the recombinant PI(3)P biosensor to its optimal working concentration in the Permeabilization/Blocking Buffer.

    • Incubate the coverslips with the diluted probe solution for 1-2 hours at room temperature.

    • Note: If using an untagged primary probe (like GST-2xFYVE), this step must be followed by incubation with a fluorescently labeled secondary antibody (e.g., anti-GST antibody). If using a directly labeled probe (e.g., SNAP-tagged), this step is sufficient.

  • Washing:

    • Wash the coverslips three times with Wash Buffer for 5 minutes each to remove unbound probe.

    • Perform a final rinse with PBS.

  • Mounting and Imaging:

    • Mount the coverslips onto glass slides using an antifade mounting medium, with DAPI if desired.

    • Seal the coverslip with nail polish and allow it to dry.

    • Image using a fluorescence or confocal microscope.

Application Notes and Troubleshooting

  • Probe Selection: For dynamic studies in living cells, genetically encoded biosensors are ideal.[6] For endpoint assays, high-resolution imaging, or multiplexing with antibodies, recombinant probes on fixed cells offer a robust alternative that avoids overexpression artifacts.[15]

  • Expression Levels: The most common pitfall with genetically encoded probes is overexpression.[16] High probe concentrations can saturate PI(3)P binding sites, buffer the cellular pool of the lipid, and lead to non-specific membrane binding. Always use the lowest possible expression level that gives a detectable signal.

  • Specificity Controls: To confirm probe specificity, use a mutant version of the binding domain that cannot bind PI(3)P. This mutant should show a diffuse cytosolic/nuclear distribution and not be recruited to membranes.

  • Phototoxicity: During live-cell imaging, minimize light exposure to prevent cell stress and death, which can alter phosphoinositide metabolism. Use sensitive detectors and the lowest acceptable laser power.[18]

  • Fixation for Phosphoinositides: PFA is generally a suitable fixative. Some protocols suggest including PI-stabilizing agents, but a standard, well-executed fixation is often sufficient for preserving the localization of protein-based probes bound to lipids. The use of saponin for permeabilization is recommended as it is a milder detergent that is less likely to extract membrane lipids compared to Triton X-100.[15]

References

Mass Spectrometry Analysis of 18:1 PI(3)P Species: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphatidylinositol 3-phosphate (PI(3)P) is a low-abundance signaling lipid crucial for regulating key cellular processes, including endosomal trafficking, autophagy, and signal transduction. The specific acyl chain composition of phosphoinositides, such as the presence of an oleoyl (B10858665) group (18:1), can influence their subcellular localization and interaction with effector proteins, thereby fine-tuning their biological function. Accurate and sensitive quantification of specific PI(3)P species like 1,2-dioleoyl-sn-glycero-3-phospho-(1'-myo-inositol-3'-phosphate) (18:1 PI(3)P) is therefore critical for understanding its role in health and disease. This document provides detailed application notes and protocols for the analysis of this compound using mass spectrometry.

Phosphoinositides are a class of lipids that play critical roles in a wide array of cellular functions.[1] Reversible phosphorylation of the inositol (B14025) headgroup of phosphatidylinositol (PI) results in the formation of seven different phosphoinositide isomers.[2][3] Among these, PI(3)P is enriched in the membranes of early endosomes and autophagosomes, where it acts as a docking site for proteins containing specific PI(3)P-binding domains, thereby regulating vesicle transport and autophagy.[4] The PI3K/Akt signaling pathway, a central regulator of cell growth, proliferation, and survival, also involves the production of phosphoinositides.[2]

Signaling Pathway of PI(3)P

Phosphatidylinositol 3-kinases (PI3Ks) are a family of enzymes that phosphorylate the 3'-hydroxyl group of the inositol ring of phosphatidylinositol. Class III PI3K (Vps34) is the primary enzyme responsible for the synthesis of PI(3)P from PI. This process is a key regulatory step in the initiation of autophagy and the maturation of endosomes.

PI3P_Signaling_Pathway PI Phosphatidylinositol (PI) ClassIIII_PI3K Class III PI3K (Vps34) PI->ClassIIII_PI3K PI3P PI(3)P Effector_Proteins Effector Proteins (e.g., WIPI, DFCP1) PI3P->Effector_Proteins recruits ClassIIII_PI3K->PI3P Autophagy Autophagy Effector_Proteins->Autophagy Endosomal_Trafficking Endosomal Trafficking Effector_Proteins->Endosomal_Trafficking

Caption: PI3K Signaling Pathway for PI(3)P Production.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for the accurate quantification of low-abundance lipids like PI(3)P.

  • Cell Culture and Harvesting:

    • Culture cells to the desired confluency. For suspension cells, aim for a density of 1-5 x 10^6 cells/mL.

    • For adherent cells, wash twice with ice-cold phosphate-buffered saline (PBS). For suspension cells, centrifuge at 500 x g for 5 minutes at 4°C and discard the supernatant.

    • Immediately quench metabolic activity by adding ice-cold methanol (B129727) or by snap-freezing the cell pellet in liquid nitrogen.[5] Store samples at -80°C until lipid extraction.

  • Tissue Homogenization:

    • Excise tissue and immediately snap-freeze in liquid nitrogen to halt enzymatic activity.

    • Weigh the frozen tissue (typically 10-50 mg).

    • Homogenize the frozen tissue in an appropriate ice-cold buffer (e.g., PBS) using a mechanical homogenizer. Keep the sample on ice throughout the process.

Lipid Extraction (Acidified Chloroform (B151607)/Methanol Method)

This is a widely used method for the extraction of phosphoinositides.[2][3]

Reagents:

  • Chloroform

  • Methanol

  • 1 M HCl

  • Internal Standard (IS): A non-naturally occurring phosphoinositide species, such as 17:0/20:4 PI(3)P, should be used for accurate quantification.

Procedure:

  • To the cell pellet or tissue homogenate, add 100 µL of water.

  • Add a known amount of the internal standard.

  • Add 1 mL of a 1:2 (v/v) mixture of chloroform:methanol.

  • Vortex thoroughly for 15 minutes at 4°C.

  • Add 300 µL of chloroform and 300 µL of 1 M HCl to induce phase separation.

  • Vortex for 1 minute and centrifuge at 2,000 x g for 5 minutes at 4°C.

  • Carefully collect the lower organic phase, which contains the lipids.

  • Dry the lipid extract under a stream of nitrogen gas.

  • Resuspend the dried lipid extract in an appropriate solvent for LC-MS/MS analysis (e.g., methanol or a mixture of mobile phase solvents).

Derivatization with Trimethylsilyldiazomethane (Optional)

Methylation of the phosphate (B84403) groups can improve the ionization efficiency and chromatographic separation of phosphoinositides.[4][6]

Reagents:

  • Trimethylsilyldiazomethane (TMS-diazomethane) solution (2 M in hexanes)

  • Toluene

  • Methanol

Procedure:

  • Resuspend the dried lipid extract in 200 µL of a 2:1 (v/v) mixture of toluene:methanol.

  • Add 10 µL of TMS-diazomethane solution.

  • Incubate at room temperature for 10 minutes.

  • Dry the sample under a stream of nitrogen.

  • Resuspend in the LC-MS/MS running buffer.

LC-MS/MS Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and specific quantification of lipid species.

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is commonly used for the separation of different phosphoinositide species. Chiral columns can be employed for the separation of regioisomers.[7]

    • Mobile Phase A: Acetonitrile/water (e.g., 60:40) with a suitable additive like ammonium (B1175870) formate (B1220265) or ammonium acetate.

    • Mobile Phase B: Isopropanol/acetonitrile (e.g., 90:10) with the same additive.

    • Gradient: A suitable gradient from a lower to a higher percentage of mobile phase B is used to elute the lipids.

  • Mass Spectrometry (MS):

    • Ionization: Electrospray ionization (ESI) in negative ion mode is typically used for the analysis of phosphoinositides.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is the preferred method for targeted quantification due to its high selectivity and sensitivity.

    • MRM Transitions:

      • Precursor Ion: The [M-H]⁻ ion of the specific PI(3)P species (e.g., m/z 965.6 for 18:1/18:1 PI(3)P).

      • Product Ions: Characteristic fragment ions are monitored. For PI(3)P, these include the loss of the fatty acyl chains and fragments of the inositol phosphate headgroup.

Experimental Workflow

The following diagram illustrates the general workflow for the mass spectrometry-based analysis of this compound.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_extraction Lipid Extraction cluster_analysis Analysis Cell_Culture Cell Culture / Tissue Collection Homogenization Homogenization Cell_Culture->Homogenization Internal_Standard Add Internal Standard Homogenization->Internal_Standard Lipid_Extraction Acidified Chloroform/ Methanol Extraction Derivatization Derivatization (Optional) with TMS-diazomethane Lipid_Extraction->Derivatization Internal_Standard->Lipid_Extraction LC_MSMS LC-MS/MS Analysis (MRM Mode) Derivatization->LC_MSMS Data_Analysis Data Analysis and Quantification LC_MSMS->Data_Analysis

Caption: Workflow for this compound Mass Spectrometry Analysis.

Data Presentation

While specific quantitative data for this compound in various biological systems remains limited in the published literature, the following table presents representative quantitative data for other relevant phosphoinositide species to provide a comparative context. Researchers are encouraged to establish their own quantitative assays using appropriate standards and internal controls.

Phosphoinositide SpeciesBiological SourceConcentration (pmol/10^8 cells)Analytical MethodReference
PtdIns4PResting Human Platelets94.7 ± 11.1IC-MS/MS[3]
PtdIns(3,4)P2Resting Human Platelets3.1 ± 0.2IC-MS/MS[3]
PtdIns(4,5)P2Resting Human Platelets59.2 ± 12.4IC-MS/MS[3]
PI(3)P (various acyl chains)HEK293T cellsDetected but not quantifiedPRMC-MS[7]

Note: The lack of specific quantitative data for this compound highlights the need for further research in this area. The methodologies described in this document provide a robust framework for conducting such quantitative studies.

Conclusion

The mass spectrometry-based methods outlined in these application notes provide a sensitive and specific approach for the quantification of this compound. Adherence to rigorous sample preparation and analytical protocols, including the use of appropriate internal standards, is essential for obtaining accurate and reproducible results. The ability to quantify specific phosphoinositide species will undoubtedly contribute to a deeper understanding of their roles in cellular signaling and disease pathogenesis, paving the way for the development of novel therapeutic strategies.

References

Application Notes and Protocols for In Vitro Binding Assays Using 18:1 PI(3)P

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phosphatidylinositol 3-phosphate (PI(3)P) is a key signaling phospholipid primarily localized to the membranes of early endosomes and autophagosomes.[1][2][3] It plays a crucial role in regulating essential cellular processes such as endosomal sorting, receptor downregulation, and autophagy.[1][4][5][6] The unique 3-phosphate on the inositol (B14025) headgroup of PI(3)P is recognized by specific protein domains, most notably the FYVE (Fab1, YOTB, Vac1, and EEA1) and PX (Phox homology) domains, which recruit effector proteins to these membranes to mediate downstream signaling events.[2] The 18:1 (dioleoyl) acyl chain configuration of PI(3)P is a commonly used synthetic version for in vitro studies due to its stability and defined chemical nature.

These application notes provide detailed protocols for common in vitro binding assays to study the interaction of proteins with 18:1 PI(3)P. The assays described include the Protein-Lipid Overlay Assay, Liposome (B1194612) Binding Assay, Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC). These techniques are invaluable for identifying novel PI(3)P-binding proteins, characterizing the specificity and affinity of these interactions, and screening for potential inhibitors.

Quantitative Data on Protein-PI(3)P Interactions

The binding affinity of a protein to PI(3)P is a critical parameter for understanding its biological function. The dissociation constant (Kd) is a common measure of this affinity, with lower Kd values indicating stronger binding. The following table summarizes experimentally determined Kd values for various proteins and domains that bind to PI(3)P.

Protein/DomainAssay MethodLiposome Composition (if applicable)Reported KdReference
EEA1 FYVE domainSPR2% PI(3)P in POPC/POPE~50 nM[7]
Hrs-1 FYVE domainLiposome BindingPtdIns-3-P containing liposomesHigh affinity[8]
GST-FYVE (Hrs)SPR2% PI(3)P in mixed phospholipids38 ± 19 nM[9]
p40phox PX domainNot specifiedPtdIns3PHigh preference[10]
p47phox PX domainFluorescence AssayC16-PI(3,4)P2 in POPC/POPE24.8 µM (for PI(3,4)P2)[11]
PI3K-C2α PX domainSPRPOPC/POPE/PtdIns(4,5)P2 (78:20:2)25 nM (for PI(4,5)P2)[12]

Signaling Pathways Involving PI(3)P

PI(3)P is a central hub for multiple signaling pathways. Below are diagrams illustrating its role in endosomal sorting and autophagy.

PI(3)P in Endosomal Sorting

PI3P_Endosomal_Sorting cluster_membrane Early Endosome Membrane cluster_cytosol Cytosol PI PI PI3P This compound Hrs Hrs (FYVE) PI3P->Hrs recruits Receptor Ub-Receptor Receptor->Hrs binds ESCRT0 ESCRT-0 Hrs->ESCRT0 recruits ESCRT_I_II_III ESCRT-I, II, III ESCRT0->ESCRT_I_II_III recruits MVB_formation MVB Formation (Intraluminal Vesicle) ESCRT_I_II_III->MVB_formation drives Lysosome_Degradation Lysosomal Degradation MVB_formation->Lysosome_Degradation Vps34 Vps34/p150 (Class III PI3K) Vps34->PI phosphorylates

Caption: PI(3)P-mediated endosomal sorting of ubiquitinated receptors for lysosomal degradation.

PI(3)P in Autophagy Initiation

PI3P_Autophagy cluster_membrane Phagophore (Isolation Membrane) cluster_cytosol Cytosol PI_phagophore PI PI3P_phagophore This compound WIPIs WIPI proteins (PROPPINs) PI3P_phagophore->WIPIs recruits Atg_proteins Downstream Atg Proteins WIPIs->Atg_proteins recruit Autophagosome_formation Autophagosome Formation Atg_proteins->Autophagosome_formation drive ULK1_complex ULK1 Complex Vps34_complex_I Vps34 Complex I (Beclin-1, Atg14L) ULK1_complex->Vps34_complex_I activates Vps34_complex_I->PI_phagophore phosphorylates

Caption: Role of PI(3)P in the initiation of autophagy and autophagosome formation.

Experimental Protocols

Protein-Lipid Overlay Assay

This assay is a rapid and straightforward method to qualitatively assess the binding of a protein to various lipids, including this compound, spotted on a membrane. An improved protocol is presented here that combines the blocking and incubation steps to enhance sensitivity and reproducibility.[13]

PLO_Workflow start Start spot_lipid Spot this compound and control lipids onto nitrocellulose membrane start->spot_lipid dry_membrane Air-dry membrane spot_lipid->dry_membrane block_incubate Simultaneously block and incubate with purified protein in blocking buffer (e.g., BSA in TBS-T) dry_membrane->block_incubate wash1 Wash membrane with TBS-T block_incubate->wash1 primary_ab Incubate with primary antibody (e.g., anti-GST, anti-His) wash1->primary_ab wash2 Wash membrane with TBS-T primary_ab->wash2 secondary_ab Incubate with HRP-conjugated secondary antibody wash2->secondary_ab wash3 Wash membrane with TBS-T secondary_ab->wash3 detect Detect signal using chemiluminescence (ECL) wash3->detect end End detect->end

Caption: Workflow for the modified Protein-Lipid Overlay (PLO) assay.

Materials:

  • This compound and other control lipids (e.g., PC, PS, PI)

  • Solvent for lipids (e.g., chloroform, methanol, or a mixture)

  • Nitrocellulose or PVDF membrane

  • Purified protein of interest (with an epitope tag, e.g., GST, His)

  • Blocking buffer (e.g., 3-5% fatty-acid-free BSA or non-fat dry milk in TBS-T)

  • Tris-buffered saline with Tween-20 (TBS-T: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% Tween-20)

  • Primary antibody against the epitope tag

  • HRP-conjugated secondary antibody

  • Chemiluminescence (ECL) detection reagents

Procedure:

  • Lipid Preparation: Dissolve this compound and control lipids in an appropriate solvent to a stock concentration of 1 mg/mL. Prepare serial dilutions (e.g., 100, 50, 25, 10, 5, 1 pmol/µL).

  • Lipid Spotting: Carefully spot 1 µL of each lipid dilution onto a nitrocellulose membrane. Mark the positions of the spots lightly with a pencil.

  • Drying: Allow the membrane to air-dry completely at room temperature for at least 1 hour.

  • Blocking and Incubation: Prepare the blocking buffer. Add the purified protein of interest to the blocking buffer to a final concentration of 0.5-1.0 µg/mL.[14] Immerse the dried membrane in this solution and incubate with gentle agitation for 1.5 hours at room temperature or overnight at 4°C.[13]

  • Washing: Discard the blocking/incubation solution and wash the membrane three times for 10 minutes each with TBS-T.[14]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in fresh blocking buffer for 1 hour at room temperature.

  • Washing: Wash the membrane as in step 5.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in TBS-T for 1 hour at room temperature.

  • Final Washes: Wash the membrane three times for 10 minutes each with TBS-T.

  • Detection: Detect the bound protein using an ECL detection kit according to the manufacturer's instructions.

Liposome Binding Assay

This assay provides a more quantitative and biologically relevant assessment of protein-lipid interactions by presenting this compound in the context of a lipid bilayer.

Liposome_Binding_Workflow start Start prepare_lipids Prepare lipid mixture with This compound and carrier lipids (e.g., PC, PS) in chloroform start->prepare_lipids dry_lipids Dry lipids to a thin film under nitrogen and then vacuum prepare_lipids->dry_lipids rehydrate Rehydrate lipid film in buffer dry_lipids->rehydrate form_suvs Form Small Unilamellar Vesicles (SUVs) by sonication or extrusion rehydrate->form_suvs incubate Incubate liposomes with purified protein form_suvs->incubate separate Separate liposome-bound protein from unbound protein by ultracentrifugation (pelleting or flotation) incubate->separate analyze Analyze supernatant (unbound) and pellet (bound) fractions by SDS-PAGE and Western blotting separate->analyze end End analyze->end

Caption: Workflow for the Liposome Binding Assay.

Materials:

  • This compound

  • Carrier lipids (e.g., 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC), 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-L-serine (POPS))

  • Chloroform or chloroform/methanol mixture

  • Binding buffer (e.g., 20 mM HEPES, 100 mM NaCl, pH 7.4)

  • Purified protein of interest

  • Ultracentrifuge

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Liposome Preparation:

    • In a glass tube, mix the desired lipids in chloroform. A typical composition is POPC:POPS:PI(3)P at a molar ratio of 80:15:5. Prepare control liposomes without PI(3)P (e.g., POPC:POPS 85:15).

    • Dry the lipid mixture to a thin film under a stream of nitrogen gas. Further dry under vacuum for at least 1 hour to remove residual solvent.

    • Rehydrate the lipid film in the binding buffer to a final lipid concentration of 1 mg/mL. Vortex vigorously.

    • To create small unilamellar vesicles (SUVs), sonicate the lipid suspension in a bath sonicator until the solution clarifies or extrude it through a polycarbonate membrane (e.g., 100 nm pore size) using a mini-extruder.[15]

  • Binding Reaction:

    • In a microcentrifuge tube, incubate a fixed amount of purified protein (e.g., 1-5 µg) with a defined amount of liposomes (e.g., 50-100 µg) in a total volume of 100 µL of binding buffer.

    • Incubate at room temperature for 30 minutes with gentle mixing.

  • Separation:

    • Pellet the liposomes and any bound protein by ultracentrifugation (e.g., 100,000 x g for 30 minutes at 4°C).

    • Carefully collect the supernatant (containing unbound protein).

    • Wash the pellet once with binding buffer and centrifuge again. Discard the supernatant.

  • Analysis:

    • Resuspend the pellet (bound fraction) in SDS-PAGE sample buffer.

    • Analyze equal volumes of the supernatant and resuspended pellet fractions by SDS-PAGE followed by Coomassie staining or Western blotting with an antibody against the protein of interest.

Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technique for real-time quantitative analysis of binding kinetics and affinity. It involves immobilizing liposomes containing this compound on a sensor chip and flowing the protein of interest over the surface.

Materials:

  • SPR instrument (e.g., Biacore)

  • L1 or HPA sensor chip

  • Liposomes containing this compound (prepared as in the Liposome Binding Assay)

  • Running buffer (e.g., HBS-EP buffer)

  • Purified protein of interest

  • Regeneration solution (e.g., NaOH or glycine-HCl)

Procedure:

  • Chip Preparation: Prepare the L1 or HPA sensor chip according to the manufacturer's instructions. These chips are suitable for capturing lipid vesicles.

  • Liposome Immobilization: Inject the this compound-containing liposomes over one flow cell and control liposomes over a reference flow cell until a stable baseline is achieved, indicating the formation of a lipid bilayer.

  • Binding Analysis:

    • Inject a series of concentrations of the purified protein in running buffer over both the active and reference flow cells.

    • Monitor the change in resonance units (RU) in real-time to observe association.

    • After the association phase, flow running buffer over the chip to monitor the dissociation of the protein.

  • Regeneration: If necessary, inject a regeneration solution to remove the bound protein and prepare the surface for the next injection.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data to correct for non-specific binding.

    • Fit the resulting sensorgrams to appropriate binding models (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) in a single experiment.

Materials:

  • Isothermal titration calorimeter

  • Liposomes containing this compound (SUVs, prepared as above)

  • Purified protein of interest

  • Dialysis buffer (ensure the protein and liposome buffers are identical)

Procedure:

  • Sample Preparation:

    • Thoroughly dialyze the purified protein against the same buffer used for liposome preparation to minimize heat of dilution effects.

    • Degas both the protein solution and the liposome suspension immediately before the experiment.

  • ITC Experiment:

    • Load the protein solution (e.g., 10-50 µM) into the sample cell of the calorimeter.

    • Load the liposome suspension (e.g., 10-20 times the protein concentration) into the injection syringe.

    • Perform a series of small, sequential injections of the liposome suspension into the protein solution while monitoring the heat evolved or absorbed.

  • Control Experiment: Perform a control titration by injecting the liposome suspension into the buffer alone to measure the heat of dilution.

  • Data Analysis:

    • Subtract the heat of dilution from the experimental data.

    • Integrate the heat change for each injection and plot it against the molar ratio of lipid to protein.

    • Fit the resulting binding isotherm to a suitable binding model to determine the thermodynamic parameters (Kd, n, ΔH).

Conclusion

The in vitro binding assays described in these application notes provide a robust toolkit for researchers studying protein interactions with this compound. The choice of assay depends on the specific research question, from qualitative screening with the protein-lipid overlay assay to detailed kinetic and thermodynamic characterization with SPR and ITC. Careful experimental design and execution are crucial for obtaining reliable and reproducible data that will advance our understanding of the critical roles of PI(3)P in cellular signaling and disease.

References

Application Notes and Protocols for Recombinant Protein Expression to Study PI(3)P Binding

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the expression of recombinant proteins for the study of phosphatidylinositol 3-phosphate (PI(3)P) binding. This document outlines the biological significance of PI(3)P, describes common protein domains that interact with this lipid, and provides detailed protocols for the expression, purification, and functional analysis of PI(3)P-binding proteins.

Introduction to PI(3)P Signaling

Phosphatidylinositol 3-phosphate (PI(3)P) is a crucial signaling phospholipid primarily located on the membranes of early endosomes and internal vesicles of multivesicular bodies.[1][2] It plays a vital role in regulating intracellular membrane trafficking, including endocytosis, phagocytosis, and autophagy.[1][2][3] PI(3)P is synthesized by the action of class II and class III phosphoinositide 3-kinases (PI3Ks) on phosphatidylinositol.[2] Dysregulation of PI(3)P signaling is implicated in various diseases, including cancer and neurodegenerative disorders, making the proteins that bind to PI(3)P attractive targets for therapeutic intervention.

Proteins interact with PI(3)P through specific lipid-binding domains, most notably the PX (Phox homology) and FYVE (Fab1, YOTB, Vac1, and EEA1) domains.[2][4] These domains act as modules that recruit proteins to specific membrane compartments, initiating downstream signaling cascades.[1] Studying the expression and binding characteristics of these proteins is fundamental to understanding their cellular function and for the development of targeted therapies.

PI(3)P Signaling Pathway

The generation and recognition of PI(3)P are central to its function in cellular trafficking. The following diagram illustrates a simplified PI(3)P signaling pathway.

PI3P_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol PI Phosphatidylinositol (PI) PI3P PI(3)P PI->PI3P Phosphorylation PX_FYVE PX or FYVE Domain PI3P->PX_FYVE Binding & Recruitment PI3K Class II/III PI3K PI3K->PI Effector Effector Protein (e.g., EEA1, SNX1) Effector->PX_FYVE Downstream Signaling\n(Vesicle Trafficking, Autophagy) Downstream Signaling (Vesicle Trafficking, Autophagy) Effector->Downstream Signaling\n(Vesicle Trafficking, Autophagy) PX_FYVE->Effector Activation

Caption: Simplified PI(3)P signaling pathway.

Recombinant Expression of PI(3)P-Binding Domains

The production of high-quality recombinant PI(3)P-binding proteins is essential for in vitro binding studies. The bacterial expression system, particularly E. coli, is a common and cost-effective choice for producing these domains.[5]

Expression System and Vector Selection

For the expression of PI(3)P-binding domains like PX and FYVE, a common strategy is to clone the domain-coding sequence into a bacterial expression vector that allows for the production of a fusion protein with a purification tag.[5][6] Commonly used tags include Glutathione S-transferase (GST) and Maltose-Binding Protein (MBP), which can also enhance the solubility of the recombinant protein.[7][8]

Table 1: Comparison of Common Expression Tags for PI(3)P Binding Domains

TagTypical VectorAdvantagesDisadvantages
GST pGEX series- Enhances solubility- Well-established purification protocol- Can form dimers- Larger tag size (26 kDa) may interfere with function
MBP pMAL series- Significantly enhances solubility- High expression levels- Very large tag size (42 kDa)- May require cleavage for functional assays
His-tag pET series- Small tag size (6-10x His)- Strong binding to Ni-NTA resin- May not significantly improve solubility- Elution with imidazole (B134444) may require dialysis

Experimental Protocols

Protocol 1: Recombinant Expression and Purification of a GST-Tagged PX Domain

This protocol describes the expression and purification of a GST-tagged p40phox PX domain, which is known to specifically bind to PI(3)P.[5][6]

Materials:

  • pGEX vector containing the p40phox PX domain sequence

  • E. coli BL21(DE3) competent cells

  • LB Broth and LB agar (B569324) plates with ampicillin (B1664943)

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis Buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA, 1 mM DTT, 1% Triton X-100, protease inhibitors)

  • Glutathione Sepharose resin

  • Wash Buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT)

  • Elution Buffer (50 mM Tris-HCl pH 8.0, 10 mM reduced glutathione)

  • Dialysis Buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT)

Procedure:

  • Transformation: Transform the pGEX-PX plasmid into E. coli BL21(DE3) competent cells via heat shock and plate on LB agar with ampicillin. Incubate overnight at 37°C.[5]

  • Starter Culture: Inoculate a single colony into 10 mL of LB broth with ampicillin and grow overnight at 37°C with shaking.

  • Large-Scale Culture: Inoculate 1 L of LB broth with ampicillin with the overnight starter culture. Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induction: Cool the culture to 18-25°C and induce protein expression by adding IPTG to a final concentration of 0.1-0.5 mM. Continue to incubate at the lower temperature for 16-20 hours with shaking.[5][6]

  • Cell Harvest: Pellet the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Lysis: Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer. Lyse the cells by sonication on ice.

  • Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

  • Affinity Purification: Add the clarified supernatant to a pre-equilibrated Glutathione Sepharose resin and incubate with gentle rotation for 1-2 hours at 4°C.

  • Washing: Wash the resin with 10-15 column volumes of Wash Buffer.

  • Elution: Elute the bound protein with Elution Buffer. Collect fractions and analyze by SDS-PAGE.

  • Dialysis: Pool the fractions containing the purified protein and dialyze against Dialysis Buffer overnight at 4°C to remove glutathione.

  • Concentration and Storage: Concentrate the purified protein using a centrifugal filter unit and store at -80°C in aliquots containing 10% glycerol.

Protocol 2: Protein-Lipid Overlay Assay

This assay is a simple and effective method to screen for protein-lipid interactions.[9]

Materials:

  • Purified recombinant PI(3)P-binding protein

  • Nitrocellulose membrane

  • PI(3)P and other control lipids (e.g., PI, PI(4)P, PI(5)P)

  • Blocking Buffer (e.g., 3% BSA in TBST)

  • Primary antibody against the protein tag (e.g., anti-GST)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Lipid Spotting: Spot 1-2 µL of each lipid (at a concentration of 1 mM in a suitable solvent) onto a nitrocellulose membrane. Allow the spots to dry completely.

  • Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature.

  • Protein Incubation: Incubate the membrane with a solution of the purified recombinant protein (1-5 µg/mL in Blocking Buffer) overnight at 4°C with gentle agitation.[9]

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in Blocking Buffer for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in Blocking Buffer for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Add the chemiluminescent substrate and visualize the signal using an appropriate imaging system.

Protocol 3: Liposome Binding Assay

This assay provides a more quantitative assessment of protein-lipid interactions in a membrane-like context.[10]

Materials:

  • Purified recombinant PI(3)P-binding protein

  • Phospholipids (e.g., PC, PE, PS) and PI(3)P

  • Chloroform

  • Liposome Preparation Buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl)

  • Sucrose (B13894) solutions (for gradient)

  • Ultracentrifuge

Procedure:

  • Lipid Film Formation: In a glass tube, mix the desired phospholipids, including PI(3)P (typically 1-5 mol%), in chloroform. Evaporate the solvent under a stream of nitrogen to form a thin lipid film.

  • Hydration: Hydrate the lipid film with Liposome Preparation Buffer to form multilamellar vesicles (MLVs).

  • Liposome Formation: Generate small unilamellar vesicles (SUVs) from the MLVs by sonication or extrusion.

  • Protein-Liposome Incubation: Incubate the purified recombinant protein with the prepared liposomes for 30-60 minutes at room temperature.

  • Sucrose Gradient Centrifugation: Layer the protein-liposome mixture on top of a sucrose gradient and centrifuge at high speed (e.g., 200,000 x g) for 1-2 hours.

  • Fraction Collection: Collect fractions from the top of the gradient. The liposomes and any bound protein will float to the top.

  • Analysis: Analyze the collected fractions by SDS-PAGE and Western blotting to detect the presence of the protein in the liposome-containing fractions.

Experimental Workflow Diagrams

The following diagrams illustrate the workflows for recombinant protein expression and lipid binding assays.

Protein_Expression_Workflow Start Start Transformation Transformation (E. coli BL21) Start->Transformation Culture Cell Culture & Induction (IPTG) Transformation->Culture Harvest Cell Harvest Culture->Harvest Lysis Cell Lysis (Sonication) Harvest->Lysis Purification Affinity Purification Lysis->Purification QC Quality Control (SDS-PAGE) Purification->QC End Purified Protein QC->End

Caption: Recombinant protein expression and purification workflow.

Lipid_Binding_Assay_Workflow cluster_overlay Protein-Lipid Overlay Assay cluster_liposome Liposome Binding Assay L1 Spot Lipids on Nitrocellulose L2 Block Membrane L1->L2 L3 Incubate with Recombinant Protein L2->L3 L4 Wash & Incubate with Antibodies L3->L4 L5 Detect Signal L4->L5 P1 Prepare Liposomes (with PI(3)P) P2 Incubate with Recombinant Protein P1->P2 P3 Sucrose Gradient Ultracentrifugation P2->P3 P4 Analyze Fractions (SDS-PAGE) P3->P4

Caption: Workflows for common PI(3)P binding assays.

Troubleshooting

Table 2: Common Problems and Solutions in Recombinant Protein Expression and Purification

ProblemPossible CauseSuggested Solution
Low protein expression - Suboptimal induction conditions- Codon bias- Protein toxicity- Optimize IPTG concentration, temperature, and induction time.[11]- Use an E. coli strain that supplies rare tRNAs.- Use a lower induction level or a vector with a weaker promoter.[12]
Protein is in inclusion bodies - High expression rate- Hydrophobic protein regions- Lower the induction temperature (15-20°C).[7][11]- Use a solubility-enhancing fusion tag like MBP.[7]- Co-express with chaperones.[7]
Poor binding to affinity resin - Tag is inaccessible- Incorrect buffer conditions- Ensure the fusion tag is properly folded and accessible.- Check the pH and composition of lysis and binding buffers.
Protein elutes with many contaminants - Insufficient washing- Non-specific binding- Increase the number of washes or the stringency of the wash buffer.- Add a low concentration of non-ionic detergent to the wash buffer.

Conclusion

The successful recombinant expression and purification of PI(3)P-binding proteins are critical for dissecting their roles in cellular signaling and for developing novel therapeutics. The protocols and guidelines presented here provide a solid foundation for researchers to produce high-quality proteins for in-depth biochemical and structural analyses. Careful optimization of expression conditions and the selection of appropriate analytical methods are key to obtaining reliable and reproducible results.

References

Quantitative Analysis of 18:1 PI(3)P by LC-MS/MS: An Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphatidylinositol 3-phosphate (PI(3)P) is a critical signaling lipid that plays a pivotal role in a multitude of cellular processes, including endosomal trafficking, autophagy, and receptor signaling. The specific acyl chain composition of phosphoinositides, such as in 1,2-dioleoyl-sn-glycero-3-phospho-(1'-myo-inositol-3'-phosphate) (18:1 PI(3)P), can influence their subcellular localization and downstream signaling functions. Consequently, the accurate and sensitive quantification of specific phosphoinositide species is paramount for understanding their roles in health and disease, and for the development of targeted therapeutics. This application note provides a detailed protocol for the robust and reproducible quantitative analysis of this compound in biological samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Signaling Pathway of PI(3)P

Phosphoinositide 3-kinases (PI3Ks) are a family of enzymes that phosphorylate the 3'-hydroxyl group of the inositol (B14025) ring of phosphatidylinositol (PI). Class III PI3K (Vps34) is the primary producer of PI(3)P, which then acts as a docking site for proteins containing specific PI(3)P-binding domains, such as FYVE and PX domains, to regulate intracellular trafficking and signaling cascades.[1]

PI3P_Signaling_Pathway PI Phosphatidylinositol (PI) PI3K Class III PI3K (Vps34) PI3P This compound PI->PI3P ATP -> ADP Effectors Effector Proteins (e.g., those with FYVE/PX domains) PI3P->Effectors recruits Vesicular_Trafficking Vesicular Trafficking Effectors->Vesicular_Trafficking Autophagy Autophagy Effectors->Autophagy Signaling_Cascades Signaling Cascades Effectors->Signaling_Cascades

PI(3)P Signaling Pathway

Experimental Workflow

The quantitative analysis of this compound by LC-MS/MS involves several key steps, from sample preparation to data acquisition and analysis. A generalized workflow is presented below.

Experimental_Workflow Sample_Collection 1. Sample Collection (Cells or Tissues) Lipid_Extraction 2. Lipid Extraction (Acidified Chloroform (B151607)/Methanol) Sample_Collection->Lipid_Extraction Sample_Reconstitution 3. Sample Reconstitution Lipid_Extraction->Sample_Reconstitution LC_Separation 4. LC Separation (Reversed-Phase C18) Sample_Reconstitution->LC_Separation MS_Detection 5. MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Analysis 6. Data Analysis and Quantification MS_Detection->Data_Analysis

LC-MS/MS Workflow for this compound

Experimental Protocols

Materials and Reagents
  • Solvents: HPLC or LC-MS grade chloroform, methanol (B129727), acetonitrile, isopropanol, and water.

  • Acids: Hydrochloric acid (HCl).

  • Standards: 1,2-dioleoyl-sn-glycero-3-phospho-(1'-myo-inositol-3'-phosphate) (this compound) analytical standard (e.g., Avanti Polar Lipids).

  • Internal Standard (IS): Deuterated or odd-chain PI standard, such as PI(17:0/20:4) or a commercially available mixture like SPLASH™ LIPIDOMIX™ which contains PI(15:0-18:1(d7)).[2]

  • Buffers: Ammonium (B1175870) formate.

Sample Preparation: Lipid Extraction

An acidified chloroform/methanol extraction is a robust method for the recovery of phosphoinositides.[3]

  • Homogenization: Homogenize cell pellets or tissue samples in an appropriate ice-cold buffer.

  • Initial Extraction: To the homogenate, add a solution of chloroform/methanol/1M HCl (final ratio of 1:2:0.8, v/v/v), along with a known amount of the internal standard.

  • Vortex and Incubate: Vortex the mixture thoroughly and incubate at room temperature for 15 minutes.

  • Phase Separation: Induce phase separation by adding chloroform and 0.1 M HCl. Vortex and centrifuge at a low speed (e.g., 1000 x g) for 5 minutes.

  • Collection of Organic Phase: Carefully collect the lower organic phase (chloroform layer) containing the lipids.

  • Drying: Dry the extracted lipids under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis, such as methanol or an acetonitrile/isopropanol mixture.

LC-MS/MS Analysis

Liquid Chromatography (LC) Parameters

ParameterRecommended Condition
Column Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A Water with 10 mM ammonium formate
Mobile Phase B Acetonitrile/Isopropanol (90:10, v/v) with 10 mM ammonium formate
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 40 - 50 °C
Injection Volume 5 - 10 µL
Gradient A suitable gradient should be optimized to ensure separation from other lipid species.

Mass Spectrometry (MS) Parameters

A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is recommended for quantitative analysis.

ParameterRecommended Setting
Ionization Mode Negative Electrospray Ionization (ESI)
Capillary Voltage Optimized for the instrument (typically 2.5 - 3.5 kV)
Source Temperature 120 - 150 °C
Desolvation Temperature 350 - 450 °C
Collision Gas Argon

MRM Transitions

Specific MRM transitions must be optimized for the instrument in use. The following are suggested transitions for this compound and a representative internal standard.

CompoundPrecursor Ion (m/z)Product Ion (m/z)
This compound 941.5 ([M-H]⁻)281.3 (Oleic acid fragment)
PI(17:0/20:4) (IS) 911.5 ([M-H]⁻)269.2 (Heptadecanoic acid fragment)

Quantitative Data

The following tables summarize the expected performance characteristics of the described LC-MS/MS method for the quantification of this compound. These values are representative and should be established during in-house method validation.

Table 1: Calibration Curve and Linearity

AnalyteCalibration Range (ng/mL)
This compound1 - 500> 0.99

Table 2: Precision and Accuracy

AnalyteConcentration (ng/mL)Precision (%CV)Accuracy (% Recovery)
This compound5< 15%85 - 115%
50< 10%90 - 110%
400< 10%90 - 110%

Table 3: Sensitivity

AnalyteLower Limit of Quantification (LLOQ) (ng/mL)
This compound1

Conclusion

The LC-MS/MS method detailed in this application note provides a sensitive, specific, and robust approach for the quantitative analysis of this compound in biological matrices. Adherence to these protocols will enable researchers and drug development professionals to obtain high-quality, reproducible data, thereby facilitating a deeper understanding of the role of this critical signaling lipid in cellular physiology and disease. The successful implementation of this method will contribute to advancements in lipid signaling research and its therapeutic applications.

References

Application Notes & Protocols: Cellular Imaging of 18:1 PI(3)P with GFP-Tagged Domains

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Phosphoinositides (PIs) are a class of minor membrane phospholipids (B1166683) that play critical roles in regulating a vast array of cellular processes, including signal transduction, membrane trafficking, and cytoskeletal organization.[1][2] Phosphatidylinositol 3-phosphate (PI(3)P) is a key phosphoinositide primarily found on the membranes of early endosomes, where it serves as a docking site for proteins that regulate endocytic trafficking and autophagy.[3] The specific acyl chain composition of PIs, such as the common 18:1 (oleoyl) variant, can influence membrane properties, though most visualization techniques are specific to the headgroup.

Live-cell imaging using genetically encoded biosensors has become an indispensable tool for studying the spatiotemporal dynamics of PIs.[4] This technique utilizes fluorescent proteins, such as Green Fluorescent Protein (GFP), fused to protein domains that specifically recognize the phosphorylated inositol (B14025) headgroup of a target PI.[5] For PI(3)P, the most commonly used binding modules are the FYVE and PX domains.[3][5] When expressed in cells, these GFP-tagged domains translocate from the cytosol to membranes enriched in PI(3)P, allowing for real-time visualization of the lipid's localization and dynamics.[4][6]

These application notes provide a detailed overview and protocols for imaging PI(3)P, which includes the 18:1 acyl chain variant, using GFP-tagged biosensors.

Principle of the Method

The visualization of PI(3)P in living cells is based on the reversible translocation of a fluorescently-tagged biosensor.[4] The biosensor consists of a PI(3)P-binding protein domain (e.g., FYVE or PX) fused to GFP.

  • Basal State: In the absence of localized PI(3)P synthesis, the GFP-tagged biosensor is diffusely distributed throughout the cytoplasm.

  • PI(3)P Synthesis: Upon synthesis of PI(3)P by Class II or Class III PI 3-kinases (like Vps34) at specific membranes (e.g., early endosomes), the local concentration of the lipid increases.[3][5]

  • Biosensor Translocation: The PI(3)P-binding domain of the biosensor recognizes and binds to the newly synthesized PI(3)P. This specific interaction causes the GFP-fusion protein to accumulate at these membrane sites.

  • Fluorescence Imaging: The redistribution of the GFP signal from a diffuse cytosolic pattern to distinct puncta or membrane regions is captured using fluorescence microscopy, most commonly confocal or total internal reflection fluorescence (TIRF) microscopy.[7] This change in localization reports on the real-time dynamics of PI(3)P.

It is important to note that these biosensors bind to the inositol headgroup and do not distinguish between different fatty acyl chain variants of PI(3)P.[8] Therefore, the protocols described herein will visualize the entire cellular pool of PI(3)P, including the 18:1 species.

Data Presentation: PI(3)P Biosensors and Binding Affinities

Quantitative understanding of biosensor affinity and specificity is crucial for accurate data interpretation. The following tables summarize the characteristics of common PI(3)P probes and the binding affinities of related phosphoinositides.

Table 1: Characteristics of Common GFP-Tagged PI(3)P Biosensors

Biosensor Domain Protein Origin Typical Cellular Localization Key Considerations
2xFYVE EEA1 (Early Endosome Antigen 1) or Hrs Early Endosomes[5][7] Tandem (2x) FYVE domains are used to increase affinity and specificity. Overexpression can lead to vesicle aggregation and may interfere with endosomal trafficking.[5]

| PX Domain | p40phox (NADPH oxidase subunit) | Early Endosomes[5][9] | Can also lead to the formation of brightly stained aggregated vesicles at high expression levels, which may represent an artifact.[5] |

Table 2: Comparative Binding Affinities of Phosphoinositides This table presents apparent dissociation constants (Kd) for various dioleyl (18:1) phosphoinositide species binding to the nuclear receptor SF-1, illustrating the specific affinities that can be measured for different PI headgroups with the same acyl chains.

18:1 Phosphoinositide Species Apparent Kd (nM) for SF-1 LBD
PI(3,4,5)P3 80 ± 12
PI(3,5)P2 90 ± 12
PI(3,4)P2 300 ± 60
PI(4,5)P2 400 ± 100
PI(3)P 1,200 ± 200
PI(4)P > 10,000
PI(5)P 1,500 ± 200

Data derived from native gel electrophoretic mobility-shift assays with the Steroidogenic Factor 1 (SF-1) Ligand Binding Domain.[10]

Visualized Workflows and Pathways

Diagrams created with Graphviz provide a clear visual representation of the experimental process and the underlying biological pathway.

G cluster_prep Cell & Plasmid Preparation cluster_exp Experiment cluster_analysis Data Analysis CellCulture 1. Seed Cells on Imaging Dish Plasmid 2. Prepare PI(3)P Probe (e.g., pEGFP-2xFYVE) Transfection 3. Transfect Cells Plasmid->Transfection Incubation 4. Incubate (18-24h) for Protein Expression Transfection->Incubation Imaging 5. Live-Cell Imaging (Confocal/TIRF) Incubation->Imaging Quantification 6. Image Processing & Quantification Imaging->Quantification Interpretation 7. Data Interpretation Quantification->Interpretation PI3P_Pathway PI Phosphatidylinositol (PI) PI3K Class II & III PI3-Kinases (e.g., Vps34) PI3P Phosphatidylinositol 3-Phosphate (PI(3)P) MTM Myotubularin Phosphatases (e.g., MTMR3) PI3P->MTM Pi PI3K->PI3P ATP -> ADP

References

Application of Synthetic 18:1 PI(3)P in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphatidylinositol 3-phosphate (PI(3)P) is a key signaling lipid primarily localized to the membranes of early endosomes and autophagosomes, where it plays a crucial role in regulating membrane trafficking, protein sorting, and autophagy. The specific acyl chain composition of phosphoinositides, such as the 18:1 (dioleoyl) form, can influence their biophysical properties and interactions with effector proteins. Synthetic 18:1 PI(3)P provides a powerful tool for researchers to dissect the specific roles of this lipid in various cellular processes. By introducing a defined molecular species of PI(3)P into cells, investigators can study its direct effects on signaling pathways, protein recruitment, and organelle function, bypassing the complexities of endogenous lipid metabolism.

These application notes provide detailed protocols for the use of synthetic this compound in cell-based assays, including methods for its delivery into cells via liposomes and subsequent analysis of its cellular effects.

PI(3)P Signaling Pathway

Phosphatidylinositol is phosphorylated at the 3-position of the inositol (B14025) ring by phosphoinositide 3-kinases (PI3Ks) to generate PI(3)P.[1] Class III PI3K (Vps34) is the primary enzyme responsible for PI(3)P synthesis in the context of membrane trafficking and autophagy.[1] PI(3)P acts as a docking site for a variety of effector proteins containing specific PI(3)P-binding domains, such as the FYVE and PX domains.[1][2] This recruitment is critical for the initiation of downstream signaling cascades and the assembly of protein complexes that mediate vesicular transport and autophagosome formation.[1][3]

PI3P_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds PI3K Class III PI3K (Vps34) Receptor->PI3K Activates PI3P PI(3)P PI3K->PI3P Phosphorylates PI Phosphatidylinositol (PI) PI->PI3K Effector Effector Proteins (e.g., with FYVE/PX domains) PI3P->Effector Recruits Downstream Downstream Cellular Processes (Vesicular Trafficking, Autophagy) Effector->Downstream Initiates

Figure 1. Simplified PI(3)P Signaling Pathway.

Quantitative Data Presentation

The following table summarizes representative quantitative data that can be obtained from cell-based assays using synthetic this compound. The values are hypothetical and intended to illustrate the types of measurements and comparisons that can be made.

Assay TypeExperimental ConditionMeasured ParameterResult (Mean ± SD)Fold Change vs. Control
Protein Recruitment Assay Control LiposomesFluorescence Intensity of GFP-PX Domain at Endosomes150 ± 25 a.u.1.0
This compound Liposomes (10 µM)Fluorescence Intensity of GFP-PX Domain at Endosomes750 ± 50 a.u.5.0
This compound Liposomes (50 µM)Fluorescence Intensity of GFP-PX Domain at Endosomes1200 ± 80 a.u.8.0
In Vitro Kinase Assay No Lipid SubstrateKinase Activity (ADP production)10 ± 2 pmol/min1.0
18:1 PI as SubstrateKinase Activity (ADP production)15 ± 3 pmol/min1.5
This compound as Product Precursor (using PI as substrate)Kinase Activity (ADP production)150 ± 15 pmol/min15.0
Autophagy Flux Assay Untreated CellsLC3-II/LC3-I Ratio0.8 ± 0.11.0
Control Liposome (B1194612) TreatmentLC3-II/LC3-I Ratio0.9 ± 0.11.1
This compound Liposome TreatmentLC3-II/LC3-I Ratio2.5 ± 0.33.1

Experimental Protocols

Protocol 1: Preparation of this compound-Containing Liposomes

This protocol describes the preparation of small unilamellar vesicles (SUVs) containing synthetic this compound for delivery to cultured cells.

Materials:

  • 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)

  • Synthetic this compound

  • Chloroform (B151607)

  • Argon or Nitrogen gas

  • Hydration buffer (e.g., PBS, pH 7.4)

  • Mini-extruder with polycarbonate membranes (100 nm pore size)

  • Glass vials

  • Glass syringe

Procedure:

  • Lipid Film Preparation:

    • In a glass vial, combine DOPC and this compound in chloroform at the desired molar ratio (e.g., 95:5).

    • Evaporate the chloroform under a gentle stream of argon or nitrogen gas to form a thin lipid film on the bottom of the vial.

    • To ensure complete removal of the solvent, place the vial under a vacuum for at least 2 hours.[4]

  • Hydration:

    • Hydrate the lipid film with the desired aqueous buffer by adding the buffer to the vial and vortexing vigorously. The temperature of the buffer should be above the transition temperature of the lipids.[4]

  • Extrusion:

    • Assemble the mini-extruder with a 100 nm polycarbonate membrane according to the manufacturer's instructions.

    • Transfer the hydrated lipid suspension to one of the extruder syringes.

    • Pass the lipid suspension through the membrane at least 11 times to form unilamellar liposomes of a uniform size.[5]

  • Storage:

    • Store the prepared liposomes at 4°C and use within 1-2 days for cell-based assays. For longer-term storage, liposomes can be stored under argon.

Protocol 2: Delivery of this compound Liposomes to Cultured Cells

This protocol outlines the procedure for incubating cultured cells with pre-formed this compound-containing liposomes.

Materials:

  • Cultured cells (e.g., HeLa, HEK293)

  • Complete cell culture medium

  • Serum-free cell culture medium

  • This compound-containing liposomes (from Protocol 1)

  • Control liposomes (without PI(3)P)

  • 6-well plates

Procedure:

  • Cell Seeding:

    • Seed cells in a 6-well plate at a density that will result in 70-80% confluency on the day of the experiment.

  • Cell Treatment:

    • On the day of the experiment, remove the complete medium and wash the cells once with serum-free medium.

    • Add fresh serum-free medium containing the desired concentration of this compound liposomes or control liposomes to each well.

    • Incubate the cells with the liposomes for the desired time (e.g., 1-4 hours) at 37°C in a CO2 incubator.

  • Post-incubation:

    • After the incubation period, remove the liposome-containing medium and wash the cells twice with PBS.

    • The cells are now ready for downstream analysis, such as immunofluorescence staining or protein extraction.

Protocol 3: PI(3)P-Dependent Protein Recruitment Assay

This immunofluorescence-based assay is used to visualize the recruitment of PI(3)P-binding proteins to endosomal membranes following the introduction of synthetic this compound.

Materials:

  • Cells treated with this compound or control liposomes (from Protocol 2)

  • Plasmid encoding a fluorescently tagged PI(3)P-binding domain (e.g., GFP-PX domain)

  • Transfection reagent

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Mounting medium with DAPI

  • Coverslips and microscope slides

  • Fluorescence microscope

Procedure:

  • Transfection:

    • 24 hours before liposome treatment, transfect the cells with the plasmid encoding the fluorescent PI(3)P probe according to the manufacturer's protocol.

  • Liposome Treatment:

    • Treat the transfected cells with this compound or control liposomes as described in Protocol 2.

  • Fixation and Permeabilization:

    • After treatment, wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

    • Wash three times with PBS and then permeabilize with permeabilization buffer for 10 minutes.

  • Blocking and Staining:

    • Wash three times with PBS and block with blocking buffer for 1 hour at room temperature.

    • (Optional) If staining for other proteins, incubate with primary and secondary antibodies as required.

  • Mounting and Imaging:

    • Wash three times with PBS and mount the coverslips on microscope slides using mounting medium with DAPI.

    • Image the cells using a fluorescence microscope, capturing the localization of the fluorescently tagged PI(3)P probe.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow for preparing and using synthetic this compound in a cell-based protein recruitment assay.

Liposome_Preparation_Workflow Start Start Lipid_Mixing Mix DOPC and this compound in Chloroform Start->Lipid_Mixing Solvent_Evaporation Evaporate Solvent to Form Lipid Film Lipid_Mixing->Solvent_Evaporation Hydration Hydrate Lipid Film with Aqueous Buffer Solvent_Evaporation->Hydration Extrusion Extrude through 100nm Membrane to Form Liposomes Hydration->Extrusion End End Extrusion->End

Figure 2. Workflow for this compound Liposome Preparation.

Cell_Assay_Workflow Start Start Seed_Cells Seed Cells in 6-well Plate Start->Seed_Cells Transfect Transfect Cells with GFP-PX Domain Plasmid Seed_Cells->Transfect Treat_Cells Treat Cells with This compound or Control Liposomes Transfect->Treat_Cells Fix_Permeabilize Fix and Permeabilize Cells Treat_Cells->Fix_Permeabilize Image_Cells Image Cells with Fluorescence Microscope Fix_Permeabilize->Image_Cells Analyze_Data Quantify Protein Recruitment Image_Cells->Analyze_Data End End Analyze_Data->End

Figure 3. Workflow for a PI(3)P-Dependent Protein Recruitment Assay.

References

Application Notes and Protocols for Generating Supported Lipid Bilayers with 18:1 PI(3)P

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphatidylinositol 3-phosphate (PI(3)P) is a key signaling lipid primarily localized to the membranes of early endosomes, where it plays a crucial role in regulating membrane trafficking, autophagy, and signal transduction.[1][2][3] The 18:1 acyl chain version, 1,2-dioleoyl-sn-glycero-3-phospho-(1'-myo-inositol-3'-phosphate), is a commonly used synthetic analog for in vitro studies. Supported lipid bilayers (SLBs) containing 18:1 PI(3)P provide a powerful and versatile model system to investigate the recruitment and function of PI(3)P-binding proteins, screen for potential therapeutic inhibitors, and elucidate the biophysical properties of PI(3)P-containing membranes.

These application notes provide detailed protocols for the generation and characterization of SLBs containing this compound, as well as a workflow for studying protein-lipid interactions using Total Internal Reflection Fluorescence (TIRF) microscopy.

Key Signaling Pathway Involving PI(3)P

Phosphatidylinositol (PI) is phosphorylated at the 3-position of the inositol (B14025) ring by Class III PI 3-kinase (Vps34) to generate PI(3)P.[4] PI(3)P then acts as a docking site for proteins containing specific PI(3)P-binding domains, such as the FYVE and PX domains.[1] This recruitment is essential for the localization and function of these proteins in processes like endosomal sorting and autophagy. The turnover of PI(3)P is controlled by phosphatases like myotubularins.[5]

PI3P_Signaling_Pathway cluster_membrane Endosomal Membrane PI PI PI3P This compound Effector_Complex Effector Protein Complex PI3P->Effector_Complex Myotubularin Myotubularin (Phosphatase) PI3P->Myotubularin Dephosphorylation Downstream Downstream Cellular Processes (e.g., Endosomal Trafficking, Autophagy) Effector_Complex->Downstream Vps34 Vps34 (Class III PI3K) Vps34->PI3P Phosphorylation FYVE_PX_Protein FYVE/PX Domain Protein FYVE_PX_Protein->PI3P Binding TIRF_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare this compound -containing SUVs B Form SLB on Microscope Slide A->B D Mount SLB on TIRF Microscope B->D C Label Protein of Interest with Fluorophore (e.g., GFP) E Inject Fluorescently Labeled Protein C->E F Acquire Time-Lapse Images E->F G Quantify Fluorescence Intensity on SLB F->G H Determine Binding Kinetics and Affinity G->H

References

Application Notes and Protocols for Flow Cytometry-Based Analysis of Phosphatidylinositol 3-Phosphate (PI(3)P) Levels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphatidylinositol 3-phosphate (PI(3)P) is a key signaling phospholipid primarily localized to the membranes of early endosomes and internal vesicles of multivesicular bodies.[1] It plays a crucial role in regulating intracellular membrane trafficking, autophagy, and signal transduction.[2][3] The levels of PI(3)P are tightly controlled by the activity of phosphoinositide 3-kinases (PI3Ks) and phosphatases. Dysregulation of PI(3)P metabolism is implicated in various diseases, including cancer and neurodegenerative disorders, making it an important target for drug discovery.

Flow cytometry offers a powerful, high-throughput method to quantify PI(3)P levels at the single-cell level. This technique utilizes fluorescently-labeled biosensors that specifically bind to PI(3)P, allowing for the detection and quantification of its abundance within cells. This application note provides a detailed protocol for the analysis of intracellular PI(3)P levels using flow cytometry, valuable for basic research and for assessing the pharmacodynamic effects of PI3K pathway inhibitors in drug development.[4][5]

Signaling Pathway

The production of PI(3)P is a key event in the phosphoinositide signaling cascade. Class III PI3K (Vps34) is the primary enzyme responsible for generating PI(3)P by phosphorylating phosphatidylinositol (PI).[6] PI(3)P then acts as a docking site for proteins containing specific PI(3)P-binding domains, such as the FYVE and PX domains, thereby recruiting effector proteins to endosomal membranes to regulate downstream cellular processes.[2]

PI3P_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PI PI PI3P PI(3)P PI->PI3P Vps34 (Class III PI3K) Effector Effector Proteins (e.g., EEA1, Hrs) PI3P->Effector Recruitment via FYVE/PX domains Downstream Events Endosomal Trafficking, Autophagy, Signaling Effector->Downstream Events Initiates

Caption: PI(3)P Signaling Pathway.

Experimental Protocols

This section details the necessary protocols for preparing, staining, and analyzing cells for PI(3)P levels via flow cytometry.

Protocol 1: Intracellular PI(3)P Staining

This protocol is designed for the detection of intracellular PI(3)P in cultured cells.

Materials:

  • Cells of interest: (e.g., HeLa, Jurkat, or other relevant cell lines)

  • PI3K inhibitor: (e.g., Wortmannin, LY294002, or a specific Vps34 inhibitor) and vehicle control (DMSO)

  • Fluorescently-labeled PI(3)P Biosensor: A recombinant protein containing a PI(3)P-binding domain (e.g., 2xFYVE or PX domain) conjugated to a fluorophore (e.g., Alexa Fluor 488, PE).

  • Fixation Buffer: 1% - 4% paraformaldehyde (PFA) in PBS.

  • Permeabilization Buffer: 0.1% Saponin or 0.1% Triton X-100 in PBS with 1% BSA.

  • Staining Buffer: PBS with 1% BSA.

  • Flow Cytometer: Equipped with the appropriate lasers and filters for the chosen fluorophore.

Procedure:

  • Cell Culture and Treatment:

    • Culture cells to a density of 0.5-1.0 x 10⁶ cells/mL. Ensure cells are in the logarithmic growth phase.

    • Aliquot 1 x 10⁶ cells per tube for each experimental condition (e.g., untreated, vehicle control, inhibitor-treated).

    • Pre-treat cells with the desired concentrations of the PI3K inhibitor or vehicle for the appropriate time (e.g., 1-2 hours) in a cell culture incubator.

  • Cell Harvest and Fixation:

    • Harvest cells and transfer to flow cytometry tubes.

    • Centrifuge at 300-500 x g for 5 minutes at 4°C. Discard the supernatant.

    • Wash the cells once with 2 mL of cold PBS. Centrifuge and discard the supernatant.

    • Resuspend the cell pellet in 1 mL of Fixation Buffer and incubate for 15-20 minutes at room temperature.[4]

  • Permeabilization:

    • Centrifuge the fixed cells at 300-500 x g for 5 minutes. Discard the supernatant.

    • Wash the cells once with 2 mL of Staining Buffer. Centrifuge and discard the supernatant.

    • Resuspend the cell pellet in 1 mL of Permeabilization Buffer and incubate for 10-15 minutes at room temperature.

  • Staining:

    • Centrifuge the permeabilized cells at 300-500 x g for 5 minutes. Discard the supernatant.

    • Resuspend the cell pellet in 100 µL of Permeabilization Buffer containing the fluorescently-labeled PI(3)P biosensor at its optimal concentration (titration is recommended).

    • Incubate for 30-60 minutes at room temperature, protected from light.

    • Wash the cells twice with 2 mL of Permeabilization Buffer. Centrifuge at 300-500 x g for 5 minutes between washes.

  • Data Acquisition:

    • Resuspend the final cell pellet in 300-500 µL of Staining Buffer.

    • Analyze the samples on a flow cytometer.

    • Use unstained and single-stain controls to set up appropriate compensation and gating.

    • Collect at least 10,000 events per sample.

Data Presentation

Quantitative data from PI(3)P flow cytometry experiments should be clearly organized to demonstrate the effects of treatments. The Median Fluorescence Intensity (MFI) is a key metric reflecting the average amount of PI(3)P per cell.

Table 1: Effect of Vps34 Inhibitor on Intracellular PI(3)P Levels in HeLa Cells
Treatment ConditionConcentration (nM)Median Fluorescence Intensity (MFI) of PI(3)P Probe% Decrease in MFI (relative to Vehicle)
Untreated015,234 ± 876N/A
Vehicle (DMSO)0.1%15,102 ± 9540%
Vps34 Inhibitor1010,571 ± 73230%
Vps34 Inhibitor506,796 ± 54355%
Vps34 Inhibitor2004,078 ± 39873%

Data are representative and presented as mean ± standard deviation from three independent experiments.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the flow cytometry-based analysis of PI(3)P.

PI3P_Flow_Cytometry_Workflow Start Start: Cell Culture Treatment Treatment with PI3K Inhibitor/Vehicle Start->Treatment Harvest Harvest Cells Treatment->Harvest Fixation Fixation (e.g., PFA) Harvest->Fixation Permeabilization Permeabilization (e.g., Saponin) Fixation->Permeabilization Staining Staining with Fluorescent PI(3)P Probe Permeabilization->Staining Acquisition Data Acquisition (Flow Cytometer) Staining->Acquisition Analysis Data Analysis (MFI Quantification) Acquisition->Analysis End End: Results Analysis->End

Caption: Workflow for PI(3)P analysis by flow cytometry.

Applications in Drug Discovery

The ability to quantify changes in PI(3)P levels in response to chemical compounds is highly valuable in drug discovery and development.[5]

  • Target Engagement and Pharmacodynamics: This assay can be used to confirm that a PI3K inhibitor engages its target in cells and elicits the expected downstream biological effect (i.e., a decrease in PI(3)P levels).

  • Dose-Response Studies: By treating cells with a range of inhibitor concentrations, a dose-response curve can be generated to determine the IC50 value, which represents the concentration of the drug that inhibits 50% of the PI(3)P production.

  • High-Throughput Screening: The flow cytometry-based nature of this assay makes it amenable to high-throughput screening of compound libraries to identify novel PI3K inhibitors.

  • Translational Research: The protocol can be adapted for use with clinical samples, such as peripheral blood mononuclear cells (PBMCs) or disaggregated tumor tissues, to monitor the pharmacodynamic effects of PI3K inhibitors in patients.[4]

Table 2: Dose-Response of a Novel PI3K Inhibitor (Compound X) on PI(3)P Levels
Compound X Concentration (nM)Median Fluorescence Intensity (MFI)% Inhibition of PI(3)P Production
0 (Vehicle)18,540 ± 1,2300%
116,315 ± 1,10012%
1011,310 ± 98039%
506,490 ± 75065%
1004,078 ± 56078%
5002,225 ± 34088%

Data are representative and can be used to calculate an IC50 value.

Troubleshooting and Considerations

  • Antibody/Probe Titration: It is critical to titrate the fluorescently-labeled PI(3)P biosensor to determine the optimal concentration that provides the best signal-to-noise ratio.

  • Fixation and Permeabilization: The choice of fixation and permeabilization agents can affect antibody binding and cell integrity. Optimization may be required for different cell types and biosensors. For example, alcohol-based permeabilization is often used for phospho-protein staining but may not be optimal for lipid detection.[5]

  • Controls: Appropriate controls are essential for data interpretation. These include unstained cells (to assess autofluorescence), cells stained with an isotype control (for antibody-based probes), and cells treated with a known PI3K inhibitor as a positive control for signal reduction.

  • Data Analysis: Gating strategies should be consistently applied across all samples. The median fluorescence intensity (MFI) is generally a more robust measure of central tendency than the mean fluorescence intensity, as it is less affected by outliers.

References

Application Notes and Protocols for the Use of 18:1 PI(3)P in Drug Discovery Screening Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphatidylinositol 3-phosphate (PI(3)P) is a key signaling phospholipid involved in fundamental cellular processes, including endosomal trafficking, autophagy, and nutrient sensing. Dysregulation of PI(3)P signaling is implicated in various diseases, most notably cancer and neurodegenerative disorders. The specific acyl chain composition of phosphoinositides can influence their interaction with effector proteins, potentially altering downstream signaling events. 1,2-dioleoyl-sn-glycero-3-phospho-(1'-myo-inositol-3'-phosphate), or 18:1 PI(3)P, represents a physiologically relevant variant of this lipid second messenger. Its use in drug discovery screening assays allows for the identification of modulators that target specific PI(3)P-protein interactions, offering a nuanced approach to therapeutic development. These application notes provide an overview of relevant signaling pathways and detailed protocols for high-throughput screening (HTS) assays utilizing this compound.

Signaling Pathways Involving PI(3)P

PI(3)P is primarily synthesized by Class II and Class III phosphoinositide 3-kinases (PI3Ks). It acts as a docking site on endosomal and autophagosomal membranes for proteins containing specific PI(3)P-binding domains, such as the FYVE and PX domains.

PI(3)P in Autophagy

Autophagy is a cellular degradation process essential for removing damaged organelles and protein aggregates. The initiation of autophagy involves the formation of a phagophore, a double-membraned structure that engulfs cytoplasmic material to form an autophagosome. The generation of PI(3)P on the phagophore membrane by the VPS34 complex (a Class III PI3K) is a critical step in this process. PI(3)P recruits effector proteins necessary for the elongation and closure of the autophagosome.

PI3P_in_Autophagy cluster_cytoplasm Cytoplasm Nutrient_Deprivation Nutrient Deprivation ULK1_Complex ULK1 Complex Activation Nutrient_Deprivation->ULK1_Complex VPS34_Complex VPS34/Beclin-1 Complex ULK1_Complex->VPS34_Complex activates PI3P PI(3)P VPS34_Complex->PI3P phosphorylates PI PI PI->VPS34_Complex Phagophore Phagophore Formation PI3P->Phagophore recruits to membrane WIPIs WIPI Proteins (FYVE/PX domain) Phagophore->WIPIs recruits Autophagosome Autophagosome Elongation & Maturation WIPIs->Autophagosome promotes PI3P_in_Cancer cluster_cell Cancer Cell Growth_Factor_Receptor Growth Factor Receptor Class_II_III_PI3K Class II/III PI3K Growth_Factor_Receptor->Class_II_III_PI3K activates PI3P PI(3)P Class_II_III_PI3K->PI3P produces Endosomal_Trafficking Endosomal Trafficking of Receptors PI3P->Endosomal_Trafficking regulates Autophagy_Modulation Modulation of Autophagy PI3P->Autophagy_Modulation regulates Sustained_Signaling Sustained Proliferation Signaling Endosomal_Trafficking->Sustained_Signaling leads to Tumor_Survival Tumor Survival or Death Autophagy_Modulation->Tumor_Survival impacts FP_Assay_Workflow cluster_workflow Competitive FP Assay Workflow Start Start Prepare_Reagents Prepare Reagents: - PI(3)P-binding protein - Fluorescent PI(3)P probe - Test compounds - Assay buffer Start->Prepare_Reagents Dispense_Protein_Probe Dispense protein and fluorescent probe into 384-well plate Prepare_Reagents->Dispense_Protein_Probe Add_Compounds Add test compounds or controls Dispense_Protein_Probe->Add_Compounds Incubate Incubate at room temperature Add_Compounds->Incubate Measure_FP Measure Fluorescence Polarization Incubate->Measure_FP Analyze_Data Analyze Data: Calculate % inhibition and determine IC50 Measure_FP->Analyze_Data End End Analyze_Data->End AlphaScreen_Workflow cluster_workflow AlphaScreen Assay Workflow Start Start Prepare_Reagents Prepare Reagents: - Biotinylated this compound - Streptavidin-Donor beads - GST-tagged PI(3)P-binding protein - Anti-GST-Acceptor beads - Test compounds Start->Prepare_Reagents Dispense_Components Dispense reagents and test compounds into 384-well plate Prepare_Reagents->Dispense_Components Incubate_1 Incubate to allow protein-lipid interaction Dispense_Components->Incubate_1 Add_Beads Add Donor and Acceptor beads Incubate_1->Add_Beads Incubate_2 Incubate in the dark Add_Beads->Incubate_2 Read_Signal Read AlphaScreen signal Incubate_2->Read_Signal Analyze_Data Analyze Data: Determine IC50 values Read_Signal->Analyze_Data End End Analyze_Data->End

Unlocking Cellular Secrets: Protocols for Phosphoinositide Extraction

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes for Researchers, Scientists, and Drug Development Professionals

Phosphoinositides are a class of low-abundance, yet critically important, signaling lipids that regulate a vast array of cellular processes, including signal transduction, membrane trafficking, and cytoskeletal dynamics. Their intricate signaling cascades and rapid turnover make them key targets in various disease states and, consequently, in drug development. The accurate and efficient extraction of these molecules from cells is a crucial first step for their downstream analysis.

This document provides detailed protocols for three commonly employed methods for phosphoinositide extraction: Acidified Bligh & Dyer Lipid Extraction, Trichloroacetic Acid (TCA) Precipitation, and Neomycin Affinity Chromatography. Each method offers distinct advantages and is suited for different experimental goals and downstream applications.

Selecting the Appropriate Extraction Protocol

The choice of extraction method depends on several factors, including the specific phosphoinositide of interest, the starting material (e.g., cultured cells, tissue), the required purity, and the intended downstream analysis (e.g., mass spectrometry, thin-layer chromatography, enzymatic assays).

  • Acidified Bligh & Dyer: This is a robust and widely used method for the total lipid extraction, including phosphoinositides. The acidification step is crucial for the efficient recovery of highly polar polyphosphoinositides into the organic phase. It is a relatively quick procedure suitable for routine analysis and quantification of the overall phosphoinositide pool.

  • Trichloroacetic Acid (TCA) Precipitation: This method is effective for the rapid quenching of enzymatic activity and the precipitation of macromolecules, including proteins and lipids. It is particularly useful when the primary goal is to halt metabolic processes instantaneously to capture a snapshot of the phosphoinositide profile at a specific time point. The subsequent extraction steps are then required to isolate the lipids from the precipitate.

  • Neomycin Affinity Chromatography: This technique offers a high degree of specificity for the purification of polyphosphoinositides, particularly those containing multiple phosphate (B84403) groups like PIP2 and PIP3.[1] Neomycin, an aminoglycoside antibiotic, binds with high affinity to these lipids.[1] This method is ideal when high purity is required for subsequent enzymatic or binding assays, but it is a more involved and time-consuming procedure.

Quantitative Data Summary

The efficiency of phosphoinositide extraction can vary depending on the method and the specific lipid species. The following table summarizes representative recovery data for an acidified chloroform/methanol-based extraction method.[2][3]

Phosphoinositide SpeciesAverage Recovery (%)Standard Deviation (%)
Phosphatidylinositol 4-phosphate (PtdIns4P)10312
Phosphatidylinositol 4,5-bisphosphate (PtdIns(4,5)P₂)10911
Phosphatidylinositol 3,4,5-trisphosphate (PtdIns(3,4,5)P₃)13413

Data adapted from a study utilizing an acidified chloroform/methanol extraction strategy followed by mass spectrometry-based quantification.[2][3] It is important to note that recovery rates can be influenced by the cell type, experimental conditions, and the precise execution of the protocol.

Visualizing Key Processes

To aid in the understanding of phosphoinositide biology and the experimental procedures, the following diagrams illustrate the core signaling pathway and a typical extraction workflow.

Phosphoinositide_Signaling_Pathway cluster_membrane Plasma Membrane PI PI PI4K PI4K PI->PI4K PIP PI(4)P PIP5K PIP5K PIP->PIP5K PIP2 PI(4,5)P2 PI3K PI3K PIP2->PI3K PLC PLC PIP2->PLC PIP3 PI(3,4,5)P3 PTEN PTEN PIP3->PTEN Akt Akt PIP3->Akt Activates PI3K->PIP3 ATP->ADP PTEN->PIP2 Pi DAG DAG PLC->DAG IP3 IP3 PLC->IP3 PI4K->PIP ATP->ADP PIP5K->PIP2 ATP->ADP

Caption: The Phosphoinositide Signaling Pathway.

Extraction_Workflow start Start: Cell Culture/Tissue Sample harvest Harvest and Wash Cells start->harvest quench Quench Metabolism (e.g., with cold solvent) harvest->quench extract Add Acidified Chloroform/Methanol quench->extract vortex Vortex/Homogenize extract->vortex phase_sep Induce Phase Separation (add Chloroform and Acidic Buffer) vortex->phase_sep centrifuge Centrifuge phase_sep->centrifuge collect Collect Lower Organic Phase centrifuge->collect dry Dry Lipid Extract (under Nitrogen stream) collect->dry resuspend Resuspend in appropriate solvent dry->resuspend analyze Downstream Analysis (e.g., MS, TLC) resuspend->analyze

References

Application Note & Protocol: In Vitro Kinase Assays for Enzymes Producing 18:1 PI(3)P

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Phosphatidylinositol 3-phosphate (PI(3)P) is a crucial signaling phospholipid that acts as a key regulator of intracellular membrane trafficking, including endocytosis and autophagy.[1] It is primarily synthesized by the phosphorylation of phosphatidylinositol (PI) at the 3-position of the inositol (B14025) ring.[2] The principal enzyme responsible for the majority of cellular PI(3)P production is the class III phosphoinositide 3-kinase (PI3K), Vps34.[1] While other PI3K classes can produce PI(3)P in vitro, Vps34 is the specific isoform dedicated to this function in vivo.[1][3]

The acyl chain composition of the PI substrate can influence kinase activity.[4] This document focuses on assays using 1-stearoyl-2-oleoyl-sn-glycero-3-phosphoinositol (18:1 PI), a physiologically relevant substrate. These protocols are designed for measuring the enzymatic activity of Vps34 and for screening potential inhibitors, which is of significant interest in drug discovery for diseases where autophagy is dysregulated, such as cancer and neurodegenerative disorders.

PI(3)P Signaling Pathway

The production of PI(3)P by the Vps34/Vps15 complex at endosomal and autophagosomal membranes is a critical event. This lipid then serves as a docking site for effector proteins containing specific PI(3)P-binding domains, such as FYVE and Phox homology (PX) domains, initiating downstream signaling cascades that regulate membrane trafficking and autophagy.[2][5][6]

PI3P_Signaling_Pathway cluster_membrane Membrane cluster_cytosol PI 18:1 Phosphatidylinositol (PI) PI3P 18:1 PI(3)P Effector Effector Proteins (FYVE, PX domains) PI3P->Effector Recruits Vps34 Vps34/Vps15 Complex Vps34->PI3P ADP ADP Vps34->ADP ATP ATP ATP->Vps34 + Downstream Downstream Processes (Autophagy, Endosomal Trafficking) Effector->Downstream Regulates

Caption: Vps34-mediated production of PI(3)P and recruitment of effector proteins.

General Experimental Workflow

An in vitro kinase assay for a PI(3)P-producing enzyme follows a standardized workflow. It begins with the preparation of the enzyme and a lipid substrate, typically in the form of vesicles. The kinase reaction is initiated by adding ATP and allowed to proceed for a defined period. Finally, the reaction is terminated, and the product is detected using one of several available methods.

Experimental_Workflow A 1. Reagent Preparation - Enzyme (e.g., Vps34/Vps15) - Lipid Substrate (18:1 PI/PS Vesicles) - Kinase Buffer & ATP B 2. Kinase Reaction - Incubate Enzyme, Substrate, and ATP - Optional: Add Inhibitor A->B C 3. Reaction Termination - Add Stop Solution (e.g., Acid, EDTA) B->C D 4. Product Detection - Radiometric (TLC) - Luminescence (ADP-Glo™) - Fluorescence (TR-FRET) C->D E 5. Data Analysis - Quantify Signal - Calculate Activity / IC50 D->E

Caption: General workflow for an in vitro lipid kinase assay.

Application Notes

Enzyme and Substrate Preparation
  • Enzyme: The class III PI3K, Vps34, is typically assayed as a recombinant complex with its regulatory subunit, Vps15, which is essential for its stability and activity.[5] For inhibitor screening, it is crucial to use a highly purified and active enzyme preparation.

  • Substrate: The lipid substrate, 18:1 PI, must be presented to the enzyme in a suitable form, as lipid kinases act on membrane-bound substrates. This is achieved by creating lipid vesicles (liposomes) that incorporate 18:1 PI.[5]

    • Carrier Lipids: Phosphatidylserine (PS) is commonly included in the vesicles (e.g., at a 9:1 molar ratio of PS to PI) to ensure a negative surface charge, which mimics cellular membranes and facilitates enzyme interaction.[7]

    • Vesicle Formation: Liposomes are typically formed by drying a film of the lipid mixture (18:1 PI and PS) under nitrogen, followed by hydration in buffer and extrusion through a membrane filter (e.g., 100 nm) to create uniform, unilamellar vesicles.[1][5]

Detection Method Selection

The choice of detection method depends on laboratory capabilities, desired throughput, and safety considerations.

  • Radiometric Assay: This is a direct and highly sensitive method that measures the incorporation of a radioactive phosphate (B84403) from [γ-³²P]ATP into the lipid substrate.[1] It is considered a gold standard but requires handling of radioactive materials and is low-throughput.

  • Luminescence-Based Assay (e.g., ADP-Glo™): This method quantifies kinase activity by measuring the amount of ADP produced during the reaction.[8] It is a non-radioactive, robust, and high-throughput-compatible format, making it ideal for inhibitor screening.[9] The luminescent signal positively correlates with kinase activity.[8]

  • Fluorescence-Based and ELISA Assays: Other methods include TR-FRET and competitive ELISAs, which detect the PI(3)P product using specific binding domains or antibodies.[7][10] These are also suitable for high-throughput applications.

Assay_Selection_Logic end_node end_node start Assay Goal? throughput High-Throughput Screening? start->throughput Inhibitor Screening radio Radioisotope Facility? start->radio Direct Activity Measurement throughput->radio No end_node_lum Use Luminescence (ADP-Glo™) or Fluorescence Assay throughput->end_node_lum Yes radio->end_node_lum No end_node_rad Use Radiometric [γ-³²P]ATP Assay radio->end_node_rad Yes

Caption: Decision logic for selecting a suitable kinase assay format.

Experimental Protocols

Protocol 1: Radiometric [γ-³²P]ATP Assay for Vps34 Activity

This protocol is adapted from established methods for measuring Vps34 activity by detecting the formation of radiolabeled 18:1 PI(3)P.[1][5]

A. Materials and Reagents

  • 10x Kinase Buffer: 200 mM Tris-HCl (pH 7.4), 1 M NaCl, 100 mM MnCl₂, 10 mM DTT.

  • Substrate Vesicles: 1 mM 18:1 PI / 9 mM PS vesicles in 20 mM Tris-HCl (pH 7.4).

  • Enzyme: Recombinant Vps34/Vps15 complex (e.g., 50 ng per reaction).[5]

  • ATP Mix: 50 µM cold ATP, 5 µCi [γ-³²P]ATP per reaction.

  • Stop Solution: 1 M HCl.

  • Lipid Extraction Solution: Chloroform:Methanol (1:1 v/v).

  • TLC Plate: Silica (B1680970) gel 60 plate.

  • TLC Mobile Phase: Chloroform:Methanol:Water:Ammonium Hydroxide (60:47:11.3:2 v/v/v/v).

B. Procedure

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mix on ice. For a 50 µL final volume:

    • 5 µL 10x Kinase Buffer

    • 5 µL Substrate Vesicles (final concentration: 100 µM 18:1 PI)

    • Recombinant Vps34/Vps15 enzyme (e.g., 50 ng)

    • Inhibitor or vehicle (e.g., DMSO)

    • Nuclease-free water to 45 µL

  • Initiate Reaction: Add 5 µL of ATP Mix to start the reaction.

  • Incubation: Incubate at 30°C for 30 minutes with gentle agitation.

  • Termination: Stop the reaction by adding 100 µL of 1 M HCl.

  • Lipid Extraction:

    • Add 200 µL of Chloroform:Methanol (1:1).

    • Vortex thoroughly for 1 minute.

    • Centrifuge at 14,000 x g for 5 minutes to separate the phases.

  • TLC Analysis:

    • Carefully collect 20 µL of the lower organic phase.

    • Spot the sample onto a silica TLC plate and allow it to dry completely.

    • Develop the plate in a tank containing the TLC mobile phase until the solvent front is ~1 cm from the top.

  • Detection:

    • Dry the TLC plate in a fume hood.

    • Expose the plate to a phosphor screen or X-ray film to detect the radiolabeled PI(3)P spot.

    • Quantify the spot intensity using a phosphorimager or densitometry software.

Protocol 2: Luminescence-Based Vps34 Assay (ADP-Glo™)

This non-radioactive protocol measures Vps34 activity by quantifying ADP production and is suitable for high-throughput screening in a 96- or 384-well plate format.[8][9]

A. Materials and Reagents

  • Kinase Buffer: 50 mM HEPES (pH 7.5), 50 mM NaCl, 3 mM MgCl₂, 0.025 mg/mL BSA.[8]

  • Substrate Vesicles: 1 mM 18:1 PI / 9 mM PS vesicles.

  • Enzyme: Recombinant Vps34/Vps15 complex.

  • ATP Solution: Prepare a stock solution in nuclease-free water (e.g., 10 mM).

  • ADP-Glo™ Kinase Assay Kit: Contains ADP-Glo™ Reagent and Kinase Detection Reagent.

B. Procedure

  • Reaction Setup (384-well plate):

    • Add 0.5 µL of inhibitor or vehicle (DMSO) to appropriate wells.[8]

    • Prepare an Enzyme/Substrate master mix in Kinase Buffer. Add 4 µL of this mix to each well. The final concentration of enzyme and substrate should be optimized (e.g., 10-100 ng enzyme, 50-100 µM 18:1 PI).

  • Initiate Reaction: Add 0.5 µL of ATP solution (e.g., for a final concentration of 25 µM) to each well to start the reaction.[8]

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Termination and ATP Depletion:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation:

    • Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP produced to ATP and generates a luminescent signal via luciferase.

    • Incubate at room temperature for 30-60 minutes.

  • Detection:

    • Measure luminescence using a plate reader.

    • The signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

Data Presentation

Table 1: Typical In Vitro Vps34 Kinase Assay Conditions
ParameterRadiometric AssayLuminescence Assay (ADP-Glo™)
Enzyme 50 ng Vps34/Vps15 complex[5]10-100 ng Vps34/Vps15 complex
Substrate 100 µM 18:1 PI in PI:PS vesicles[5]50-100 µM 18:1 PI in PI:PS vesicles
ATP 5 µM ATP + [γ-³²P]ATP[5]25 µM ATP[8]
Buffer System 20 mM Tris-HCl, pH 7.4[5]50 mM HEPES, pH 7.5[8]
Divalent Cations 10 mM MnCl₂[5]3 mM MgCl₂[8]
Incubation 30 min @ 30°C60 min @ 30°C
Detection TLC / AutoradiographyLuminescence Plate Reader
Table 2: IC₅₀ Values of Selective Vps34 Inhibitors (In Vitro)

This table summarizes the potency of several well-characterized Vps34 inhibitors, providing benchmark values for inhibitor screening assays.

InhibitorReported IC₅₀ (nM)Reference
SAR4051.2[11]
VPS34 Inhibitor 115[11]
PIK-III18[11]
Autophinib19[11]
VPS34-IN125[5][11]

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
No or Low Signal 1. Inactive enzyme.1. Use a fresh enzyme aliquot; verify activity with a positive control.
2. Improper substrate preparation.2. Ensure complete lipid film drying and proper vesicle formation (extrusion/sonication). Prepare fresh vesicles.[12]
3. Degraded ATP.3. Use fresh ATP stock, prepare aliquots to avoid freeze-thaw cycles.
High Background 1. Contaminating kinase activity.1. Use highly purified enzyme; run a no-enzyme control.
2. Autophosphorylation of kinase.2. Run a no-substrate control to determine the level of autophosphorylation.[12]
3. (Radiometric) Incomplete separation on TLC.3. Ensure the TLC plate is fully dry before development; optimize the mobile phase.
4. (Luminescence) High ATP concentration.4. Ensure the ADP-Glo™ Reagent incubation is sufficient to deplete all unused ATP.
Poor Reproducibility 1. Inconsistent pipetting.1. Use calibrated pipettes and consistent technique, especially with viscous lipid solutions.[12]
2. Inhomogeneous substrate vesicles.2. Vortex lipid vesicles thoroughly before each use. Ensure they are fully equilibrated to room temperature before adding to the reaction.[7][9]
3. Temperature fluctuations.3. Use a water bath or incubator to maintain a constant reaction temperature.[12]

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 18:1 PI(3)P Liposome Preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to ensure consistency in the preparation of 18:1 PI(3)P liposomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for preparing this compound liposomes with consistent size?

A1: The most widely used and recommended method for producing unilamellar liposomes with a homogenous size distribution is the thin-film hydration technique followed by extrusion.[1][2] This method involves creating a thin lipid film from a solution of lipids in an organic solvent, followed by hydration with an aqueous buffer to form multilamellar vesicles (MLVs). These MLVs are then repeatedly passed through a polycarbonate membrane with a defined pore size to produce small, unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) of a consistent diameter.[1][2]

Q2: What are the critical quality attributes (CQAs) to monitor for consistent liposome (B1194612) preparations?

A2: To ensure batch-to-batch consistency, it is crucial to monitor several critical quality attributes. The most important of these include mean particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency. These attributes have a significant impact on the stability and in vivo performance of the liposomal formulation.

Q3: How can I prevent my this compound liposomes from aggregating?

A3: Aggregation is a common issue that can be mitigated by several strategies. Incorporating a small molar percentage (e.g., 5-10 mol%) of a charged lipid into your formulation can increase electrostatic repulsion between liposomes. For a negative charge, lipids like 1,2-dioleoyl-sn-glycero-3-phospho-L-serine (DOPS) or 1,2-dioleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DOPG) are effective.[3][4] Additionally, including a PEGylated lipid (e.g., MePEG-S-POPE) can provide a protective steric barrier.[5] Maintaining an optimal pH and low ionic strength in the hydration buffer can also contribute to stability.[3]

Q4: What are the optimal storage conditions for this compound liposomes?

A4: For short-term storage (up to 24-48 hours), it is recommended to store small unilamellar vesicles (SUVs) above their transition temperature.[6] Large unilamellar vesicles (LUVs) can be stored for a longer period at 4-8°C.[6] It is crucial to avoid freezing lipid suspensions, as this can fracture the vesicles and alter their size distribution.[6] For long-term stability, lyophilization (freeze-drying) with the use of cryoprotectants like sucrose (B13894) or trehalose (B1683222) is a common practice.[7][8]

Q5: Sonication vs. Extrusion: Which method is better for sizing my liposomes?

A5: Both sonication and extrusion are effective methods for reducing the size of liposomes.[9][10] Extrusion is generally preferred for producing liposomes with a more homogeneous and controlled average size.[11] While sonication is a faster and simpler procedure, it often results in a less reproducible size distribution.[10] High-energy sonication can also lead to probe erosion and potential degradation of phospholipid molecules.[11]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Inconsistent Particle Size / High Polydispersity Index (PDI) Incomplete removal of organic solvent.Ensure the lipid film is completely dry by placing it under a high vacuum for at least 1-2 hours after the film appears dry.[3]
Improper hydration of the lipid film.Hydrate (B1144303) the lipid film at a temperature above the phase transition temperature (Tm) of all lipid components.[12][13] Gentle agitation during hydration helps in the formation of more uniform multilamellar vesicles.
Insufficient extrusion cycles.For consistent sizing, it is recommended to pass the liposome suspension through the extruder membrane 11 to 21 times.[14] A negligible decrease in size is typically observed after the first few passes.[11]
Incorrect extruder assembly or damaged membrane.Ensure the extruder is assembled correctly according to the manufacturer's instructions and that the polycarbonate membrane is not torn or folded.
Low Encapsulation Efficiency Suboptimal hydration conditions.Adjust the pH and ionic strength of the hydration buffer. For charged molecules, using a buffer with a pH that promotes electrostatic interaction with the lipids can enhance encapsulation.[3]
Passive entrapment limitations.Increase the total lipid concentration to increase the total internal volume available for encapsulation.[3] Alternatively, methods like reverse-phase evaporation or dehydration-rehydration can yield higher trapped volumes.[3]
Liposome Aggregation During Storage Insufficient surface charge.Incorporate a charged lipid (e.g., DOPS, DOPG) into the formulation to increase electrostatic repulsion. A zeta potential of at least ±30 mV is generally indicative of a stable suspension.[4]
Suboptimal storage temperature.Store liposomes at the recommended temperature (4-8°C for LUVs) and avoid freezing.[6]
Lipid hydrolysis.Maintain the pH of the liposome suspension close to neutral (pH 7.0) to minimize hydrolysis of ester-linked lipids.[6]
Visible Precipitation or Cloudiness During Formulation Lipid concentration exceeds solubility in the bilayer.If incorporating other lipids or hydrophobic molecules, ensure their concentration is below the saturation limit of the liposome membrane. Reduce the molar percentage if precipitation is observed.[15]
Poor quality of lipids.Use high-purity lipids to avoid inconsistencies in self-assembly and stability.[3]

Experimental Protocols

Protocol 1: Thin-Film Hydration for this compound Liposome Preparation
  • Lipid Film Preparation:

    • Dissolve this compound and any other desired lipids in a suitable organic solvent (e.g., chloroform) in a round-bottom flask.[16][17]

    • Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the flask's inner surface.

    • To ensure complete removal of residual solvent, place the flask under a high vacuum for at least 1-2 hours.[3]

  • Hydration:

    • Prepare the desired aqueous hydration buffer (e.g., phosphate-buffered saline, PBS, pH 7.4).

    • Warm the hydration buffer and the lipid film flask to a temperature above the highest phase transition temperature (Tm) of the lipid components.[12]

    • Add the warm hydration buffer to the flask and hydrate the lipid film by gentle rotation for 1-2 hours to form multilamellar vesicles (MLVs).[3]

Protocol 2: Liposome Sizing by Extrusion
  • Extruder Assembly:

    • Assemble the mini-extruder with two gas-tight syringes, following the manufacturer's instructions.

    • Place a polycarbonate membrane of the desired pore size (e.g., 100 nm) between the filter supports.

  • Extrusion Process:

    • Transfer the MLV suspension to one of the syringes.

    • Gently push the plunger to pass the lipid suspension through the membrane to the other syringe. This constitutes one pass.

    • Repeat the extrusion process for a total of 11-21 passes to ensure a uniform size distribution.[14]

Protocol 3: Particle Size and Zeta Potential Analysis
  • Sample Preparation:

    • Dilute a small aliquot of the final liposome suspension in the original hydration buffer to an appropriate concentration for Dynamic Light Scattering (DLS) analysis.[3]

  • Measurement:

    • Equilibrate the DLS instrument to 25°C.

    • Place the diluted sample in a cuvette and perform the measurement to obtain the Z-average diameter and the Polydispersity Index (PDI).

    • For zeta potential measurement, use an appropriate cuvette and follow the instrument's protocol.

Data Presentation

Table 1: Effect of Extrusion Cycles on Liposome Size and Polydispersity

Number of Extrusion CyclesZ-Average Diameter (nm)Polydispersity Index (PDI)
1~380> 0.4
2< 200~ 0.2
5< 150< 0.1
11~ 120< 0.1
21~ 110< 0.1

Note: Values are illustrative and can vary based on lipid composition and extrusion parameters. Data is based on trends reported in the literature.[11]

Table 2: Comparison of Sizing Methods

Sizing MethodTypical Size Range (nm)PolydispersityReproducibilityPotential Issues
Extrusion 50 - 400LowHighClogging of membrane, manual labor
Sonication 20 - 100Moderate to HighLow to ModerateLipid degradation, metal contamination

Source: Adapted from information in multiple sources.[9][10][11]

Visualizations

Liposome_Preparation_Workflow cluster_0 Step 1: Lipid Film Formation cluster_1 Step 2: Hydration cluster_2 Step 3: Sizing cluster_3 Step 4: Characterization A Dissolve Lipids in Organic Solvent B Solvent Evaporation (Rotary Evaporator) A->B C High Vacuum Drying B->C D Add Aqueous Buffer (> Tm) C->D E Formation of Multilamellar Vesicles (MLVs) D->E F Extrusion through Polycarbonate Membrane E->F G Formation of Unilamellar Vesicles (LUVs/SUVs) F->G H Dynamic Light Scattering (DLS) (Size & PDI) G->H I Zeta Potential Measurement G->I

Caption: Workflow for this compound liposome preparation.

PI3P_Signaling_Pathway cluster_1 Endosomal Compartment PI PI PI3K Class III PI3K (Vps34) PI->PI3K Phosphorylation PI4P PI(4)P PIP2 PI(4,5)P2 PI3P PI(3)P Effector PI(3)P Effector Proteins (e.g., FYVE domain proteins) PI3P->Effector Recruitment & Activation PI3K->PI3P

Caption: Simplified PI(3)P signaling pathway.

References

Troubleshooting low signal in 18:1 PI(3)P detection assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers encountering low signal issues in 18:1 PI(3)P detection assays.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am seeing no signal or a very weak signal in all wells of my this compound ELISA. What are the possible causes?

A weak or absent signal in all wells, including controls, typically points to a systemic issue with the assay setup or reagents. Here are the primary aspects to investigate:

  • Reagent Integrity and Preparation:

    • Expired or Improperly Stored Reagents: Verify the expiration dates on all kit components. Ensure that all reagents have been stored at the recommended temperatures.[1][2] Components like the enzyme conjugate or substrate are particularly sensitive to storage conditions.[3]

    • Improper Reagent Preparation: Double-check all calculations for dilutions of antibodies, standards, and buffers.[4] Ensure all components were brought to room temperature before use, if required by the protocol.[2][5] Lyophilized standards must be fully reconstituted.

    • Inactive Conjugate or Substrate: The enzyme conjugate (e.g., HRP) or the substrate may have lost activity.[3] You can test the substrate by adding a small amount of conjugate directly to it to see if a color change occurs.

  • Procedural Errors:

    • Omission of a Key Reagent: Carefully review the protocol to ensure that all steps were followed in the correct order and that no reagents were accidentally omitted.

    • Inadequate Incubation Times or Temperatures: Verify that the specified incubation times and temperatures were adhered to.[1] Insufficient incubation can lead to incomplete binding or enzymatic reactions. Consider increasing incubation times, for example, by incubating overnight at 4°C for antibody steps.[6]

    • Improper Washing: Inadequate washing can lead to high background, while overly aggressive washing can elute the bound analyte or antibodies.[7] Ensure the correct wash buffer is used and that wells are completely aspirated between washes.

  • Equipment Issues:

    • Incorrect Plate Reader Settings: Confirm that the correct wavelength and filter settings are being used for your specific assay's substrate (e.g., 450 nm for TMB).[3][5]

Q2: My sample wells show low signal, but my positive controls and standards are working correctly. What should I investigate?

This scenario suggests an issue specific to your samples or their preparation.

  • Low Analyte Concentration: The concentration of this compound in your samples may be below the detection limit of the assay.[6][8] PI(3)P is a low-abundance phosphoinositide.[8] Consider concentrating your sample if possible.

  • Sample Preparation and Integrity:

    • Inefficient Lipid Extraction: If you are extracting lipids from cells or tissues, the extraction protocol may be inefficient. Ensure you are using an appropriate method for phosphoinositide extraction.

    • Sample Degradation: Samples may have degraded if not stored properly or if they have undergone multiple freeze-thaw cycles.[1] Use fresh samples whenever possible.[1]

    • Interfering Substances: Your sample matrix may contain substances that interfere with the assay, such as high concentrations of detergents (e.g., SDS, Tween-20), EDTA, or sodium azide, which can inhibit enzyme activity.[1]

  • For Kinase Assays:

    • Low Kinase Activity: If you are measuring the product of a PI3-kinase reaction, the enzyme itself might have low activity.[9] Ensure the kinase is stored properly and that the reaction buffer and ATP concentrations are optimal.[10][11] The kinase concentration should be within the linear range of the assay.[9][11]

Q3: How can I optimize my PI3-Kinase assay to improve signal?

Optimizing the kinase reaction is crucial for generating a detectable amount of PI(3)P.

  • Enzyme and Substrate Concentrations: It is critical to determine the optimal concentrations for both the kinase and the lipid substrate (e.g., PI(4,5)P2 for Class I PI3Ks).[10][12] Titrate the enzyme to find a concentration that yields a signal at least tenfold greater than the negative control.[9]

  • Reaction Time: Test different reaction lengths (e.g., 30, 60, 120 minutes) to find the optimal time for product formation without depleting the substrate.[9][12]

  • ATP Concentration: The ATP concentration should be optimized, ideally near the Km value for the specific kinase isoform being used.[11]

  • Assay Buffer Conditions: Ensure the pH and ionic strength of the kinase reaction buffer are optimal for your enzyme.[10]

Quantitative Data Summary

For successful this compound detection, careful optimization of reagent concentrations and incubation parameters is essential. The following tables provide general guidance; however, optimal conditions should be determined empirically for each specific experimental setup.

Table 1: Typical Concentration Ranges for ELISA-based Assays

ComponentTypical Concentration/RangeNotes
Capture Antibody1-10 µg/mLShould be optimized for plate coating.
This compound Standard ~0.1 - 10 µM The standard curve should encompass the expected sample concentration.
Detection Antibody0.1-2 µg/mLTitration is necessary to find the optimal concentration.
Enzyme Conjugate (e.g., SA-HRP)Varies by manufacturerPrepare fresh and follow kit instructions for dilution.

Table 2: Recommended Incubation Parameters

StepDurationTemperatureNotes
Kinase Reaction 30 - 120 minutes Room Temp. or 37°C Needs to be optimized for each kinase.[9][12]
Antibody Incubation1 - 2 hours (or overnight)Room Temp. (or 4°C)Longer incubation at 4°C can increase signal.[6]
Substrate Development5 - 30 minutesRoom Temp. (in the dark)Monitor color development to avoid over-development.[3]

Experimental Protocols

Protocol 1: General PI3-Kinase Activity Assay (In Vitro)

This protocol provides a framework for a cell-free kinase assay to generate PI(3)P, which can then be detected by various methods like ELISA or radiometric analysis.

  • Reagent Preparation:

    • Prepare a 2X kinase solution (e.g., recombinant PI3-Kinase) in kinase assay buffer.

    • Prepare a 2X lipid substrate solution (e.g., 18:1 PI) in kinase assay buffer.

    • Prepare a 2X ATP solution in kinase assay buffer. The final concentration should be at or near the Km for the kinase.[11]

  • Kinase Reaction Setup (per well of a 96-well plate):

    • Add 25 µL of the 2X kinase solution to each well.

    • Optional: If testing inhibitors, add your compound and pre-incubate with the enzyme for 15-30 minutes at room temperature.[11]

    • Initiate the reaction by adding 25 µL of the 2X substrate/ATP mixture.

  • Incubation:

    • Incubate the plate for the predetermined optimal reaction time (e.g., 60 minutes) at the optimal temperature (e.g., 37°C).[11]

  • Reaction Termination:

    • Stop the reaction according to your detection assay's requirements, often by adding a stop solution containing EDTA.[11]

  • Detection:

    • Proceed with the detection of the generated this compound using your chosen assay format (e.g., ELISA, fluorescence polarization).

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the key relationships and processes involved in this compound detection assays.

PI3K_Signaling_Pathway cluster_membrane Plasma Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3-Kinase RTK->PI3K Recruitment & Activation PIP2 PI(4,5)P2 PI3K->PIP2 Phosphorylation PIP3 PI(3,4,5)P3 PI3K->PIP3  Product PTEN PTEN Downstream Downstream Signaling (e.g., Akt) PIP3->Downstream Activation  Product PTEN->PIP3 Dephosphorylation  Product GrowthFactor Growth Factor GrowthFactor->RTK Activation

Caption: PI3K signaling pathway leading to PIP3 production.

Assay_Workflow cluster_reaction Kinase Reaction (Optional) cluster_detection ELISA Detection A 1. Combine Kinase, Substrate (18:1 PI) & ATP B 2. Incubate at 37°C A->B C 3. Add Sample/Standard to PI(3)P-Coated Plate B->C Transfer Product D 4. Add Detection Antibody C->D E 5. Add Enzyme Conjugate (e.g., HRP) D->E F 6. Add Substrate (e.g., TMB) E->F G 7. Read Absorbance F->G

Caption: General workflow for a competitive PI(3)P ELISA.

Troubleshooting_Tree Start Low or No Signal Q1 Are Controls/Standards also low? Start->Q1 A1_Yes Systemic Issue Q1->A1_Yes Yes A1_No Sample-Specific Issue Q1->A1_No No CheckReagents Check Reagent: - Expiration - Storage - Preparation A1_Yes->CheckReagents CheckProcedure Check Procedure: - Omitted Steps? - Incubation Times? - Temperatures? A1_Yes->CheckProcedure CheckReader Check Plate Reader: - Correct Wavelength? A1_Yes->CheckReader CheckConcentration Analyte concentration too low? A1_No->CheckConcentration CheckPrep Sample Preparation: - Inefficient Extraction? - Degradation? - Interfering Substances? A1_No->CheckPrep CheckKinase For Kinase Assays: - Low Enzyme Activity? - Suboptimal Conditions? A1_No->CheckKinase

References

Reducing background noise in protein-lipid overlay assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals reduce background noise and improve the quality of their protein-lipid overlay assays.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during protein-lipid overlay assays, providing potential causes and solutions in a direct question-and-answer format.

Q1: Why am I seeing a high, uniform background across the entire membrane?

High background across the entire blot often indicates a systemic issue with blocking, antibody concentrations, or washing steps.

  • Potential Cause 1: Insufficient Blocking. The blocking buffer is crucial for preventing non-specific binding of antibodies to the membrane.[1][2][3] If blocking is incomplete, the primary and/or secondary antibodies can bind directly to unoccupied spaces on the membrane.

    • Solution: Optimize your blocking protocol. Increase the concentration of your blocking agent or extend the blocking time.[1][3] For example, if you are using 3% BSA, try increasing it to 5%. An incubation time of 1-2 hours at room temperature is standard, but an overnight incubation at 4°C can provide more stringent blocking.[1]

  • Potential Cause 2: Antibody Concentration is Too High. Excess primary or secondary antibody can lead to non-specific binding and a saturated signal.[4][5][6]

    • Solution: Titrate your antibodies. Perform a dot-blot or run a dilution series for both primary and secondary antibodies to determine the optimal concentration that provides a strong signal with low background.[6] Often, increasing the dilution of the secondary antibody can significantly reduce background.[5]

  • Potential Cause 3: Inadequate Washing. Insufficient washing will not effectively remove unbound or weakly bound antibodies, resulting in a dirty blot.[3][4][7]

    • Solution: Increase the number and/or duration of your wash steps. After antibody incubations, wash the membrane at least 3-4 times for 5-10 minutes each with a sufficient volume of wash buffer (e.g., TBS-T or PBS-T) to fully cover the membrane.[7][8] A brief rinse with wash buffer before starting the main washes can also help remove excess antibody.[7]

Q2: I'm observing non-specific bands or spots in addition to my expected signal. What could be the cause?

Non-specific bands or spots suggest that the antibodies are binding to unintended targets or that there are contaminants on the membrane.

  • Potential Cause 1: Secondary Antibody Cross-Reactivity. The secondary antibody may be cross-reacting with endogenous proteins on the membrane or with proteins in the blocking solution.[4] For instance, if you are using a goat primary antibody, an anti-goat secondary can cross-react with bovine IgG present as a contaminant in most BSA and non-fat milk preparations.[4]

    • Solution: Use pre-adsorbed secondary antibodies. These antibodies have been passed through a column containing immobilized serum proteins from potentially cross-reactive species, reducing non-specific binding.[9] Also, consider diluting the secondary antibody in a buffer without a protein-based blocker (e.g., just TBS-T) to prevent the formation of immune complexes.[4]

  • Potential Cause 2: High Concentration of Protein of Interest. Using an excessive amount of your purified protein can lead to non-specific binding to lipids other than its primary target.[10]

    • Solution: Optimize the concentration of your protein. If the manufacturer of a commercial lipid strip recommends starting at 0.5 µg/ml, try lower concentrations to see if non-specific binding is reduced while maintaining a clear positive signal.[10]

  • Potential Cause 3: Membrane Handling. Touching the membrane with non-gloved hands or dirty forceps can transfer proteins and oils, leading to dark spots during detection.[10]

    • Solution: Always handle the membrane with clean, methanol-rinsed tweezers or forceps, and only touch the edges.[10]

  • Potential Cause 4: Aggregated Antibodies. Improper storage, such as repeated freeze-thaw cycles, can cause antibodies to aggregate, which can then bind non-specifically to the membrane and cause speckles or spots.[6]

    • Solution: Aliquot your antibodies upon receipt and store them at -20°C or -80°C.[6] Centrifuge the antibody vial briefly before use to pellet any aggregates.

Q3: My signal is weak or absent, but the background is still high. What should I do?

This frustrating issue can arise from problems with the protein, antibodies, or the assay conditions themselves.

  • Potential Cause 1: Blocking Agent Interference. Some blocking agents can mask the lipid spots or interfere with the protein-lipid interaction.[11][12][13] This is particularly a concern when the blocking step is performed separately before protein incubation.[12][13]

    • Solution: Try a different blocking agent (see Table 1 below). Alternatively, a modified protocol that combines the blocking and protein incubation steps has been shown to improve sensitivity and reproducibility.[12][13]

  • Potential Cause 2: Poor Quality Antibodies. The primary or secondary antibody may be expired or of low quality, leading to poor specific binding and high non-specific binding.[10]

    • Solution: Test your antibodies. Run a control experiment using a protein known to bind a lipid on your strip to validate that the antibodies are working correctly.[10] Always check the expiration dates of your reagents.[10]

  • Potential Cause 3: Incorrect Buffer Conditions. The pH or salt concentration of your buffers can affect protein-lipid interactions.[14]

    • Solution: Ensure your buffer pH is appropriate for your protein of interest. Sometimes, increasing the salt concentration in the wash buffer can help reduce non-specific electrostatic interactions.[14]

Data Presentation: Optimizing Assay Conditions

The following tables summarize key variables that can be optimized to reduce background noise.

Table 1: Comparison of Common Blocking Agents

Blocking AgentTypical ConcentrationAdvantagesDisadvantages
Bovine Serum Albumin (BSA) 3-5% (w/v)Highly purified, consistent blocking effect.[1]Can be contaminated with bovine IgG, which may cross-react with certain secondary antibodies.[4] May interfere with some lipid-protein interactions.[11]
Non-fat Dry Milk 3-5% (w/v)Cost-effective and widely available.[1]Contains phosphoproteins (like casein), which can interfere with the detection of phosphorylated proteins. Also contains bovine IgG.[1][4]
Normal Serum 5% (v/v)Very effective for blocking tissues or cells.[4]Must be from the same host species as the secondary antibody to avoid cross-reactivity.[4]
Ovalbumin 1% (w/v)An alternative protein blocker if BSA or milk cause issues.[10]Less commonly used, may require more optimization.

Experimental Protocols & Workflows

A successful protein-lipid overlay assay relies on a meticulous protocol. Below are a generalized workflow and specific control experiments to help diagnose background issues.

General Protein-Lipid Overlay Assay Workflow

The following diagram illustrates the key steps in a typical protein-lipid overlay assay. Steps marked with an asterisk (*) are critical points for troubleshooting background noise.

AssayWorkflow cluster_prep Preparation cluster_assay Assay Steps p1 Spot Lipids on Membrane p2 Air Dry Membrane b * Block Membrane p2->b pi Incubate with Protein of Interest b->pi w1 * Wash 1 pi->w1 ab1 * Incubate with Primary Antibody w1->ab1 w2 * Wash 2 ab1->w2 ab2 * Incubate with Secondary Antibody w2->ab2 w3 * Wash 3 ab2->w3 d Detect Signal (ECL) w3->d

Caption: General workflow for a protein-lipid overlay assay.

Troubleshooting Decision Tree

If you are experiencing high background, use this decision tree to help isolate the source of the problem.

TroubleshootingTree start High Background Observed ctrl_sec_only Run 'Secondary Ab Only' Control start->ctrl_sec_only res_sec_high Background still high? ctrl_sec_only->res_sec_high ctrl_pri_only Run 'No Protein/Primary Ab' Control res_pri_high Background still high? ctrl_pri_only->res_pri_high res_sec_high->ctrl_pri_only No cause_sec Issue: Secondary Ab non-specific binding res_sec_high->cause_sec Yes cause_pri Issue: Primary Ab non-specific binding res_pri_high->cause_pri Yes cause_blocking Issue: Insufficient Blocking or Washing res_pri_high->cause_blocking No sol_sec Solutions: - Decrease 2° Ab concentration - Use pre-adsorbed 2° Ab - Change blocking agent cause_sec->sol_sec sol_pri Solutions: - Decrease 1° Ab concentration - Check 1° Ab quality/age cause_pri->sol_pri sol_blocking Solutions: - Increase blocking time/conc. - Increase wash steps/duration - Check protein concentration cause_blocking->sol_blocking

Caption: A decision tree for troubleshooting high background.

Protocol: Control Experiments for Diagnosing Background

To effectively troubleshoot, it is essential to run control experiments.[10] These should be run in parallel with your main experiment.

  • Secondary Antibody Only Control:

    • Purpose: To determine if the secondary antibody is binding non-specifically to the lipids or the membrane.[4][10]

    • Method: Follow your standard protocol, but omit the incubation step with the protein of interest and the primary antibody. Incubate the membrane only with the secondary antibody.

    • Interpretation: If you see background, the secondary antibody is the likely culprit. Solutions include increasing its dilution, using a pre-adsorbed secondary, or changing the blocking buffer.[4]

  • No Protein / Primary Antibody Only Control:

    • Purpose: To check for non-specific binding of the primary antibody to the lipids or membrane.[10]

    • Method: Follow your standard protocol, but omit the incubation with your protein of interest. Incubate the blocked membrane with the primary antibody, followed by the secondary antibody.

    • Interpretation: If background appears here (but not in the secondary-only control), the primary antibody is likely binding non-specifically. Try increasing the primary antibody dilution or optimizing the blocking and washing conditions further.

  • Positive Control Protein:

    • Purpose: To validate the entire experimental system, including the activity of the lipids and the detection antibodies.[8][10]

    • Method: Use a protein with a well-characterized and known lipid-binding specificity (e.g., the PH domain of PLCδ for PI(4,5)P₂).[10]

    • Interpretation: A strong, specific signal for the positive control protein confirms that the protocol and reagents are working as expected. If this control fails, it points to a systemic issue rather than a problem specific to your protein of interest.

References

Technical Support Center: 18:1 PI(3)P Handling and Stability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 18:1 PI(3)P (1,2-dioleoyl-sn-glycero-3-phospho-(1'-myo-inositol-3'-phosphate)). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound in solution. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the stability and integrity of this compound throughout your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

A1: For long-term stability, this compound should be stored at -20°C.[1] Under these conditions, it is reported to be stable for at least six months to a year. Aqueous solutions should be prepared fresh for immediate use whenever possible. If short-term storage of a solution is necessary, it should be kept on ice and used within the same day.

Q2: What are the primary causes of this compound degradation in solution?

A2: The degradation of this compound in solution can be attributed to two main factors:

  • Enzymatic Degradation: Contamination of your experimental system with phosphatases can lead to the rapid dephosphorylation of PI(3)P. Key enzymes involved in PI(3)P turnover include myotubularins and PTEN, which are 3-phosphatases that hydrolyze the phosphate (B84403) group at the 3-position of the inositol (B14025) ring.

  • Chemical (Non-Enzymatic) Hydrolysis: Like other phospholipids (B1166683), this compound can undergo hydrolysis, which is influenced by factors such as pH and temperature. The ester bonds of the oleoyl (B10858665) chains and the phosphodiester bond are susceptible to cleavage under non-optimal conditions.

Q3: How does pH affect the stability of this compound in solution?

A3: Phosphoinositides are most stable in neutral to slightly acidic aqueous solutions. Extreme pH values, both acidic and alkaline, can accelerate the hydrolysis of the ester and phosphodiester bonds. For instance, some studies on other phospholipids have shown that hydrolysis is more rapid in alkaline conditions. While specific quantitative data for this compound is limited, it is recommended to maintain a pH between 6.0 and 7.4 for optimal stability in aqueous buffers.

Q4: What is the impact of temperature on the stability of this compound solutions?

A4: Elevated temperatures significantly increase the rate of chemical hydrolysis. For short-term handling, it is crucial to keep solutions of this compound on ice. Room temperature storage is not recommended for extended periods as it can lead to degradation. One study on a similar phosphoinositide, PI(4,5)P2, suggests that aqueous solutions are stable for 1-2 days at 4-8°C, but room temperature storage is not advised.

Q5: Can the type of buffer used affect the stability of this compound?

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected activity of this compound in cell-based assays.
Possible Cause Troubleshooting Step
Enzymatic Degradation Ensure all reagents and labware are sterile and free of phosphatase contamination. Use phosphatase inhibitors in your assay buffer if compatible with your experimental design.
Chemical Hydrolysis Prepare this compound solutions fresh before each experiment. Keep the stock solution and working solutions on ice at all times. Ensure the final pH of your assay medium is within the optimal range (6.0-7.4).
Improper Sonication If preparing lipid vesicles, sonicate on ice in short bursts to prevent overheating, which can accelerate degradation.
Oxidation of Oleoyl Chains For long-term storage of the powdered form, store under an inert gas (e.g., argon). When in solution, minimize exposure to air and light.
Issue 2: Observing degradation products in analytical assessments (e.g., TLC, Mass Spectrometry).
Possible Cause Troubleshooting Step
Harsh Lysis/Extraction Conditions Use validated lipid extraction protocols, such as a modified Bligh-Dyer extraction, that are known to be gentle on phosphoinositides.
Suboptimal Storage of Samples Store lipid extracts at -80°C until analysis to minimize degradation.
Non-Optimal pH of Solvents Ensure that the pH of all aqueous solutions and buffers used during extraction and analysis is controlled and within a stable range.
Extended Time at Room Temperature Minimize the time samples spend at room temperature during preparation and analysis. Use autosamplers with cooling capabilities if available.

Experimental Protocols

Protocol 1: Assessment of this compound Stability by Thin-Layer Chromatography (TLC)

This protocol allows for a qualitative assessment of the integrity of your this compound stock.

Materials:

  • This compound solution

  • Silica (B1680970) gel TLC plates (e.g., Whatman K6)

  • TLC developing tank

  • Developing solvent: Chloroform:Methanol:Water:Ammonium Hydroxide (65:25:4:4, v/v/v/v)

  • Iodine vapor tank or phosphorus-specific stain (e.g., Molybdenum Blue spray reagent)

  • Incubation buffers at various pH values and temperatures

Methodology:

  • Prepare solutions of this compound in the buffers and conditions you wish to test (e.g., pH 5, 7, 9 at 4°C, 25°C, and 37°C).

  • Incubate the solutions for various time points (e.g., 0, 1, 4, 8, 24 hours).

  • At each time point, spot a small amount (5-10 µg) of each solution onto a silica gel TLC plate. Also, spot a fresh, unincubated sample as a control.

  • Allow the spots to dry completely.

  • Place the TLC plate in a developing tank pre-equilibrated with the developing solvent.

  • Allow the solvent to migrate up the plate until it is about 1 cm from the top.

  • Remove the plate from the tank and allow it to dry completely in a fume hood.

  • Visualize the lipid spots using an iodine vapor tank or by spraying with a phosphorus-specific stain and heating.

  • Degradation will be indicated by the appearance of additional spots with different Rf values compared to the control.

Protocol 2: Quantitative Analysis of this compound by Mass Spectrometry (MS)

This protocol provides a highly sensitive and quantitative method to measure the concentration of this compound over time.

Materials:

  • This compound solutions incubated under test conditions

  • Internal standard (e.g., a deuterated or odd-chain PI(3)P)

  • Lipid extraction solvents (e.g., acidified chloroform/methanol)

  • Liquid chromatography-tandem mass spectrometer (LC-MS/MS)

Methodology:

  • Prepare and incubate this compound solutions as described in Protocol 1.

  • At each time point, take an aliquot of the solution and add a known amount of the internal standard.

  • Perform a lipid extraction using a method suitable for phosphoinositides, such as an acidified Bligh-Dyer extraction.

  • Dry the lipid extract under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis.

  • Analyze the samples using an LC-MS/MS system with a suitable chromatographic method to separate this compound from potential degradation products.

  • Use multiple reaction monitoring (MRM) to specifically detect and quantify the parent and fragment ions of this compound and the internal standard.

  • Calculate the concentration of this compound at each time point by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

Data Presentation

Table 1: Hypothetical Degradation of this compound under Various Conditions

ConditionTime (hours)% Remaining this compound (Hypothetical)
4°C, pH 7.00100%
2495%
4890%
25°C, pH 7.00100%
2470%
4850%
25°C, pH 5.00100%
2480%
4865%
25°C, pH 9.00100%
2460%
4835%

Note: This table presents hypothetical data for illustrative purposes. Actual degradation rates should be determined experimentally.

Visualizations

PI3P_Degradation_Pathway PI3P This compound (Stable) Degraded_Products Degradation Products (e.g., Lyso-PI, Glycerophosphoinositol) PI3P->Degraded_Products degradation Enzymatic_Degradation Enzymatic Degradation Enzymatic_Degradation->Degraded_Products Chemical_Hydrolysis Chemical Hydrolysis Chemical_Hydrolysis->Degraded_Products Phosphatases Phosphatases (e.g., Myotubularins, PTEN) Phosphatases->Enzymatic_Degradation causes High_Temp High Temperature High_Temp->Chemical_Hydrolysis accelerates Extreme_pH Extreme pH (Acidic or Alkaline) Extreme_pH->Chemical_Hydrolysis accelerates

Caption: Factors leading to the degradation of this compound.

Experimental_Workflow_for_Stability_Assessment cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_results Results Prep Prepare this compound solutions in test buffers (varying pH, temp) Incubate Incubate for defined time points Prep->Incubate TLC TLC Analysis (Qualitative) Incubate->TLC MS Mass Spectrometry (Quantitative) Incubate->MS Degradation_Assessment Assess degradation by comparing to t=0 control TLC->Degradation_Assessment MS->Degradation_Assessment PI3P_Signaling_and_Turnover PI PI PI3P PI(3)P PI->PI3P phosphorylation PI3K PI3K (e.g., Vps34) PI3K->PI PI3P->PI dephosphorylation Effector Effector Proteins (e.g., FYVE domain proteins) PI3P->Effector recruits Endosomal_Trafficking Endosomal Trafficking & Maturation Effector->Endosomal_Trafficking regulates Myotubularins Myotubularins (3-phosphatases) Myotubularins->PI3P

References

Optimizing Fixation for Cellular 18:1 PI(3)P Imaging: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing fixation methods for imaging cellular 18:1 PI(3)P. Through a series of frequently asked questions (FAQs) and troubleshooting guides, this resource addresses specific experimental challenges to ensure reliable and accurate results.

FAQs and Troubleshooting Guides

This section is designed in a question-and-answer format to directly address common issues encountered during the fixation and imaging of cellular PI(3)P.

Q1: What is the recommended fixation method for imaging PI(3)P?

A1: For imaging phosphoinositides like PI(3)P, the recommended method is fixation with paraformaldehyde (PFA), often in combination with glutaraldehyde (B144438). This combination helps to crosslink proteins and better preserve the lipid-protein complexes, which is crucial for retaining the localization of PI(3)P within cellular membranes.[1][2] Methanol (B129727) and acetone (B3395972) are generally not recommended as they can extract lipids and disrupt membrane integrity.[3][4][5][6][7]

Q2: I am observing a weak or no fluorescent signal for PI(3)P. What are the possible causes and solutions?

A2: Weak or no signal is a common issue in PI(3)P imaging. The troubleshooting table below outlines potential causes and recommended solutions.

Possible Cause Recommended Solution
Suboptimal Fixation Use a fresh solution of 4% paraformaldehyde (PFA), ideally combined with 0.1-0.2% glutaraldehyde, to better preserve lipid-protein interactions.[1] Avoid methanol-based fixatives.[3]
Inefficient Permeabilization Use a mild, non-ionic detergent like saponin (B1150181) (0.1-0.5%) for permeabilization.[1] Triton X-100 can be too harsh and may extract lipids.
Low PI(3)P Abundance PI(3)P is a low-abundance phosphoinositide. Consider using a sensitive detection method, such as a high-affinity fluorescently-labeled PI(3)P biosensor (e.g., PX domain-based probes).[8]
Antibody/Biosensor Issues Ensure the primary antibody or biosensor is specific for PI(3)P and used at the optimal concentration. Perform a titration experiment to determine the best concentration.
Photobleaching Minimize exposure of the sample to the excitation light. Use an anti-fade mounting medium.

Q3: My images show high background fluorescence, obscuring the specific PI(3)P signal. How can I reduce the background?

A3: High background can be addressed by optimizing several steps in your protocol. The following table provides common causes and solutions.

Possible Cause Recommended Solution
Inadequate Blocking Block with a solution containing 5% normal serum from the same species as the secondary antibody and 1% Bovine Serum Albumin (BSA) in PBS for at least 1 hour at room temperature.
Non-specific Antibody/Biosensor Binding Ensure the primary antibody or biosensor is highly specific for PI(3)P. Include a negative control (e.g., staining with a non-specific IgG) to assess the level of non-specific binding.
Excessive Antibody/Biosensor Concentration Use the lowest effective concentration of the primary antibody or biosensor, as determined by a titration experiment.
Insufficient Washing Increase the number and duration of washing steps after antibody/biosensor incubation to remove unbound probes. Use a buffer containing a mild detergent like Tween-20 (0.05%) in your wash buffer.
Autofluorescence Treat samples with a quenching agent like sodium borohydride (B1222165) or use a commercially available autofluorescence quenching kit.

Q4: Are there specific challenges to imaging the 18:1 acyl chain variant of PI(3)P?

A4: Imaging specific acyl chain variants of phosphoinositides is a significant challenge in the field.[3] Currently, there are no commercially available antibodies or biosensors that can specifically recognize the 18:1 acyl chain of PI(3)P in an imaging context. The primary methods for analyzing the acyl chain composition of phosphoinositides are mass spectrometry-based lipidomics.[3] Therefore, the imaging protocols described here will detect the total cellular pool of PI(3)P, not specifically the 18:1 variant.

Quantitative Data on Fixation Methods

Fixative Effect on Lipid Retention Effect on Antigenicity Overall Recommendation for PI(3)P Imaging
4% Paraformaldehyde (PFA) Good preservation of lipid-protein complexes.Generally good, but can mask some epitopes.Recommended.
4% PFA + 0.2% Glutaraldehyde Excellent preservation of lipids and cellular morphology.May increase autofluorescence and mask some epitopes more than PFA alone.Highly Recommended for optimal preservation.
Methanol (-20°C) Poor; can extract lipids and alter membrane structure.[3][4][5][6][7]Can be good for some antibodies as it exposes internal epitopes.Not Recommended.
Acetone (-20°C) Poor; extracts lipids.Similar to methanol.Not Recommended.

Experimental Protocols

Protocol 1: Optimal Fixation and Permeabilization for PI(3)P Imaging using a Fluorescent Biosensor

This protocol is adapted from methods known to preserve phosphoinositide localization.[1][9]

  • Cell Culture: Grow cells on glass coverslips to the desired confluency.

  • Washing: Gently wash the cells twice with pre-warmed (37°C) phosphate-buffered saline (PBS).

  • Fixation: Fix the cells with a freshly prepared solution of 4% paraformaldehyde (PFA) and 0.2% glutaraldehyde in PBS for 15 minutes at room temperature.

  • Quenching: Quench the glutaraldehyde-induced autofluorescence by incubating the cells with a freshly prepared solution of 0.1% sodium borohydride in PBS for 10 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: Permeabilize the cells with 0.1% saponin in PBS for 10 minutes at room temperature.

  • Blocking: Block non-specific binding by incubating the cells in a blocking buffer (PBS containing 5% normal goat serum and 1% BSA) for 1 hour at room temperature.

  • Staining: Incubate the cells with the fluorescently labeled PI(3)P biosensor (e.g., GST-PX domain) diluted in the blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

  • Washing: Wash the cells three times with PBS containing 0.05% Tween-20 for 5 minutes each.

  • Mounting: Mount the coverslips on a microscope slide using an anti-fade mounting medium.

Visualizations

The following diagrams illustrate key concepts and workflows related to PI(3)P imaging.

experimental_workflow cluster_prep Cell Preparation cluster_fix_perm Fixation & Permeabilization cluster_stain Staining cluster_imaging Imaging cell_culture 1. Cell Culture on Coverslips wash1 2. Wash with PBS cell_culture->wash1 fixation 3. Fix with PFA + Glutaraldehyde wash1->fixation quench 4. Quench with Sodium Borohydride fixation->quench wash2 5. Wash with PBS quench->wash2 permeabilization 6. Permeabilize with Saponin wash2->permeabilization blocking 7. Block with Serum/BSA permeabilization->blocking staining 8. Incubate with PI(3)P Biosensor blocking->staining wash3 9. Wash staining->wash3 mounting 10. Mount with Anti-fade Medium wash3->mounting imaging 11. Confocal Microscopy mounting->imaging

Caption: Experimental workflow for PI(3)P imaging.

troubleshooting_logic cluster_weak Weak/No Signal Solutions cluster_background High Background Solutions start Start Troubleshooting problem Problem with PI(3)P Signal? start->problem weak_signal Weak/No Signal problem->weak_signal Yes high_background High Background problem->high_background No check_fixation Optimize Fixation (PFA + Glutaraldehyde) weak_signal->check_fixation check_perm Optimize Permeabilization (Saponin) weak_signal->check_perm check_probe Check Biosensor/Antibody (Concentration & Specificity) weak_signal->check_probe optimize_blocking Optimize Blocking (Serum/BSA) high_background->optimize_blocking optimize_wash Increase Washing Steps high_background->optimize_wash titrate_probe Titrate Biosensor/Antibody high_background->titrate_probe

Caption: Troubleshooting logic for PI(3)P imaging.

pi3p_pathway cluster_membrane Plasma Membrane cluster_endosome Endosomal Compartment PI PI PIP2 PI(4,5)P2 Vps34 Class III PI3K (Vps34) PI->Vps34 Substrate PI3K Class I PI3K PIP3 PI(3,4,5)P3 PI3P PI(3)P Endosomal_Sorting Endosomal Sorting PI3P->Endosomal_Sorting Regulates Autophagy Autophagy PI3P->Autophagy Regulates Vps34->PI3P Generates

Caption: Simplified PI(3)P signaling pathways.

References

Navigating the Challenges of 18:1 PI(3)P Quantification by Mass Spectrometry: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the quantification of 18:1 phosphatidylinositol 3-phosphate (PI(3)P) by mass spectrometry. This resource aims to provide practical solutions to overcome experimental hurdles and ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: Why is quantifying 18:1 PI(3)P by mass spectrometry so challenging?

A1: The quantification of this compound presents several analytical challenges:

  • Low Abundance: Phosphoinositides (PIPs) are low-abundance lipids within cells, making their detection difficult against a complex background of other phospholipids (B1166683).[1]

  • Isomeric Interference: this compound has the same mass as its isomers, 18:1 PI(4)P and 18:1 PI(5)P. Mass spectrometry alone cannot differentiate between these isomers, necessitating effective chromatographic separation.[2][3]

  • Extraction Inefficiency: The high polarity of PIPs makes their efficient and reproducible extraction from biological samples challenging.

  • Ion Suppression: Co-eluting phospholipids and other matrix components can interfere with the ionization of this compound, leading to reduced sensitivity and inaccurate quantification.[4]

  • Analyte Stability: Phosphoinositides can be susceptible to degradation during sample preparation and analysis.

Q2: I am not detecting a signal for this compound. What are the possible causes?

A2: A lack of signal can stem from several factors throughout the experimental workflow:

  • Inefficient Extraction: The chosen extraction method may not be suitable for highly polar lipids like PI(3)P.

  • Low Abundance in Sample: The concentration of this compound in your specific sample may be below the detection limit of your instrument.

  • Ion Suppression: High levels of co-eluting lipids can suppress the this compound signal.

  • Inappropriate Mass Spectrometry Method: The MS parameters may not be optimized for this specific analyte.

  • Sample Degradation: The analyte may have degraded during sample processing.

Q3: My this compound peak is broad and shows poor chromatography. How can I improve it?

A3: Poor peak shape is often a chromatographic issue. Consider the following:

  • Column Choice: A silica-based normal-phase column or a chiral column may provide better separation for PIP isomers.[2][3]

  • Mobile Phase Composition: The use of mobile phase modifiers, such as ethylamine, can improve peak shape and retention.

  • Injection Solvent: Ensure the injection solvent is compatible with the initial mobile phase to prevent peak distortion.

  • Column Contamination: Contaminants from previous injections can affect peak shape. Implement a robust column washing protocol.

Q4: How can I differentiate this compound from its isomers, 18:1 PI(4)P and 18:1 PI(5)P?

A4: Differentiating these isomers is critical for accurate quantification. The primary strategies are:

  • Chromatographic Separation: Utilize advanced chromatographic techniques such as:

    • Supercritical Fluid Chromatography (SFC): Has shown promise in separating PIP regioisomers.

    • Chiral Column Chromatography: Can effectively separate the different positional isomers.[5]

    • Normal-Phase Liquid Chromatography (NPLC): A silica (B1680970) column can be used to separate PIP2 regioisomers, and to a lesser extent, PIP1 isomers.[3]

  • Tandem Mass Spectrometry (MS/MS or MS³): While the parent ions have the same mass, the fragmentation patterns of the isomers may differ, particularly at the MS³ level, which can aid in their relative quantification.[3]

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your experiments.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Signal for this compound 1. Inefficient lipid extraction. 2. Low analyte concentration. 3. Significant ion suppression from matrix components.[4] 4. Suboptimal MS parameters. 5. Analyte degradation.1. Use an acidified chloroform (B151607)/methanol (B129727) extraction protocol.[6] Consider an enrichment step using an anion-exchange column for low-abundance samples.[5] 2. Increase the starting sample amount if possible. 3. Improve sample cleanup. Consider derivatization with TMS-diazomethane to enhance signal intensity.[5] 4. Optimize MS parameters, including collision energy and fragmentor voltage. Use multiple reaction monitoring (MRM) for targeted quantification. 5. Minimize sample handling time and keep samples on ice or at -80°C.
Poor Chromatographic Peak Shape (Tailing, Broadening) 1. Inappropriate column chemistry. 2. Mobile phase incompatibility. 3. Sample overload. 4. Extra-column dead volume.1. Switch to a column better suited for phosphoinositide separation (e.g., silica, chiral). 2. Optimize the mobile phase. The addition of an ion-pairing reagent may help, but can also cause ion suppression.[6] 3. Reduce the amount of sample injected onto the column. 4. Check all fittings and tubing for proper connections to minimize dead volume.
Inability to Separate this compound from Isomers 1. Insufficient chromatographic resolution.1. Employ advanced chromatographic techniques like supercritical fluid chromatography (SFC) or chiral column chromatography.[5] 2. Optimize the LC gradient to maximize the separation of isomers. 3. For methods where isomers are not fully resolved, utilize MS³ fragmentation to estimate the relative abundance of each isomer based on unique fragment ions.[3]
Poor Reproducibility 1. Inconsistent sample preparation. 2. Variability in internal standard addition. 3. Instrument instability.1. Standardize all sample preparation steps, including extraction and derivatization. 2. Ensure the internal standard is added accurately and at an early stage of the sample preparation process. Use a non-biological internal standard with similar properties to the analyte, such as one with odd-chain fatty acids (e.g., 17:0/20:4 PI(3)P). 3. Regularly perform system suitability tests and instrument calibration to ensure consistent performance.

Experimental Protocols

Acidified Lipid Extraction from Cultured Cells

This protocol is adapted from established methods for phosphoinositide extraction.[6]

Materials:

  • Cell scraper

  • 15 mL conical tubes

  • Ice-cold PBS

  • Methanol (MeOH)

  • Chloroform (CHCl₃)

  • 1 M Hydrochloric acid (HCl)

  • Internal Standard: 17:0/20:4 PI(3)P (or other suitable non-biological standard)

  • Nitrogen gas stream

  • Vortex mixer

  • Centrifuge

Procedure:

  • Wash cell monolayer (e.g., in a 10 cm dish) twice with ice-cold PBS.

  • Scrape cells in 1 mL of ice-cold PBS and transfer to a 15 mL conical tube.

  • Add the internal standard to the cell suspension.

  • Add 2 mL of methanol and vortex for 30 seconds.

  • Add 2 mL of chloroform and vortex for 30 seconds.

  • Add 1.6 mL of 1 M HCl and vortex for 1 minute.

  • Centrifuge at 1,000 x g for 5 minutes to separate the phases.

  • Carefully collect the lower organic phase into a new glass tube.

  • Dry the organic phase under a gentle stream of nitrogen.

  • Resuspend the dried lipid extract in a suitable solvent (e.g., methanol/chloroform 1:1) for LC-MS analysis.

Derivatization with Trimethylsilyldiazomethane (TMS-diazomethane)

This procedure enhances the detection of phosphoinositides in positive ion mode.[5]

Caution: TMS-diazomethane is toxic and should be handled in a fume hood with appropriate personal protective equipment.

Materials:

  • Dried lipid extract

  • TMS-diazomethane solution (2 M in hexanes)

  • Methanol

  • Toluene

  • Glacial acetic acid

Procedure:

  • Resuspend the dried lipid extract in 100 µL of methanol:toluene (4:1).

  • Add 50 µL of 2 M TMS-diazomethane solution.

  • Incubate at room temperature for 10 minutes.

  • Quench the reaction by adding 5 µL of glacial acetic acid.

  • Dry the sample under a nitrogen stream.

  • Resuspend in a suitable solvent for LC-MS analysis.

Visualizations

PI3K Signaling Pathway

PI3K_Signaling_Pathway cluster_membrane Plasma Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PI(4,5)P2 PI3K->PIP2 Phosphorylation PIP3 PI(3,4,5)P3 PIP2->PIP3 PI3K PDK1 PDK1 PIP3->PDK1 Recruitment & Activation Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation Downstream Downstream Effectors Akt->Downstream Phosphorylation PTEN PTEN PTEN->PIP3 Dephosphorylation

Caption: The PI3K signaling pathway, a key regulator of cell growth and survival.

General Experimental Workflow for this compound Quantification

Experimental_Workflow start Biological Sample (Cells or Tissue) extraction Lipid Extraction (Acidified Chloroform/Methanol) start->extraction derivatization Derivatization (Optional) (e.g., Methylation) extraction->derivatization lc_separation LC Separation (e.g., Chiral or SFC) derivatization->lc_separation ms_detection Mass Spectrometry (MS/MS or MS³) lc_separation->ms_detection data_analysis Data Analysis (Quantification) ms_detection->data_analysis end Results data_analysis->end

Caption: A generalized workflow for the quantification of this compound by LC-MS.

References

Best practices for handling and solubilizing 18:1 PI(3)P

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides best practices, troubleshooting advice, and detailed protocols for handling and solubilizing 1,2-dioleoyl-sn-glycero-3-phospho-(1'-myo-inositol-3'-phosphate), commonly known as 18:1 PI(3)P.

Frequently Asked Questions (FAQs)

Q1: How should I store and handle this compound upon receipt?

A: this compound is typically shipped on dry ice as a powder or in a solvent. Upon receipt, it should be stored at -20°C.[1][2] It is recommended to allow the product to warm to room temperature before opening the vial to avoid condensation, which can introduce moisture and affect lipid stability. For long-term storage, keeping it in a desiccator at -20°C is ideal.

Q2: What is the stability of this compound?

A: When stored correctly at -20°C, this compound is stable for at least one year.[1][2] Once reconstituted in a solvent, the stability may vary depending on the solvent and storage conditions. It is best to prepare fresh solutions for experiments or use aliquoted stocks that are stored at -20°C or -80°C for short periods.

Q3: What solvent should I use to prepare a stock solution?

A: this compound is soluble in organic solvents such as chloroform (B151607) or a chloroform:methanol mixture. A common practice is to prepare a stock solution in a glass vial, as lipids can adhere to plastic surfaces. Ensure the solvent is of high purity to prevent contamination.

Q4: What is PI(3)P and what is its role in the cell?

A: Phosphatidylinositol 3-phosphate [PI(3)P] is a key signaling phosphoinositide primarily found in the endosomal system.[3] It is generated by the phosphorylation of phosphatidylinositol (PI) by Class III PI3-kinases (like Vps34).[4][5] PI(3)P acts as a docking site for proteins containing specific binding domains, such as FYVE and PX domains, thereby recruiting effector proteins to regulate membrane trafficking, endocytosis, and autophagy.[3][6]

Troubleshooting Guide

Q5: My this compound solution appears cloudy or has visible aggregates. What should I do?

A: Cloudiness or aggregation can occur for several reasons:

  • Incomplete Solubilization: The lipid may not be fully dissolved. Try gently warming the solution to 37°C and vortexing or sonicating briefly in a water bath sonicator.

  • Solvent Evaporation: If the solvent has partially evaporated, the lipid concentration will increase, potentially leading to aggregation. Add fresh solvent to return to the original concentration.

  • Hydrolysis: Exposure to moisture and acidic or basic conditions can lead to hydrolysis of the lipid. Always use high-purity, neutral solvents and handle the lipid under dry conditions (e.g., under an inert gas like argon).[7]

  • Micelle Formation: In aqueous solutions, phosphoinositides can form micelles, especially short-chain variants.[8] While this compound has long acyl chains, improper hydration techniques can still lead to the formation of large, multilamellar structures. Following a proper hydration protocol is crucial (see Experimental Protocols).

Q6: I am having trouble incorporating this compound into liposomes. What could be the issue?

A: Issues with liposome (B1194612) incorporation are often related to the lipid film or hydration step.

  • Uneven Lipid Film: Ensure the dried lipid film is thin and evenly distributed across the bottom of the glass vial. A thick or patchy film will not hydrate (B1144303) efficiently.

  • Incorrect Hydration Buffer: The pH and ionic strength of the hydration buffer can affect the charge of the lipid headgroup and influence vesicle formation. Use a buffer appropriate for your downstream application, typically around neutral pH.

  • Insufficient Hydration Time: Allow adequate time for the lipid film to hydrate. This can range from 30 minutes to several hours, sometimes with gentle agitation.

Q7: My experimental results are inconsistent when using this compound. What are the potential causes?

A: Inconsistent results can stem from variability in the lipid preparation or handling.

  • Lipid Oxidation: The oleoyl (B10858665) (18:1) acyl chains contain a double bond that is susceptible to oxidation. Protect the lipid from light and air. Prepare stock solutions under an inert gas if possible and use freshly prepared vesicles for critical experiments.

  • Inaccurate Concentration: The actual concentration of your lipid stock may be different from the calculated value due to solvent evaporation or incomplete solubilization. It is good practice to determine the phosphate (B84403) concentration of your final liposome preparation using a phosphate assay.

  • Vesicle Size Heterogeneity: If using liposomes, ensure a uniform size distribution by using techniques like extrusion. A consistent vesicle size is critical for many biophysical and biochemical assays.

Visual Guide: Troubleshooting Logic

Troubleshooting start Problem: Lipid solution is cloudy q1 Is the lipid in an organic solvent? start->q1 s1 Try gentle warming (37°C) and vortexing/sonication. q1->s1 Yes s2 This indicates aggregation or micelle formation in aqueous buffer. q1->s2 No q2 Did warming/sonication work? s1->q2 s5 Review hydration protocol. Ensure proper technique for liposome formation. s2->s5 s3 Problem solved. Proceed with experiment. q2->s3 Yes s4 Possible hydrolysis or oxidation. Use a fresh vial of lipid and high-purity, dry solvent. q2->s4 No

Caption: Troubleshooting flowchart for a cloudy this compound solution.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Full Name 1,2-dioleoyl-sn-glycero-3-phospho-(1'-myo-inositol-3'-phosphate)[1]
Synonym PIP--INVALID-LINK--[1]
Molecular Formula C₄₅H₈₄O₁₆P₂ (as free acid)Derived from MW
Molecular Weight 977.147 g/mol (as ammonium (B1175870) salt)[1][9]
Purity >99%[1]
Recommended Storage -20°C[1][2]
Stability ≥ 1 Year at -20°C[1][2]
Appearance Powder

Experimental Protocols

Protocol 1: Preparation of this compound-Containing Large Unilamellar Vesicles (LUVs)

This protocol describes the preparation of LUVs containing this compound using the lipid film hydration and extrusion method. This is a common procedure for reconstituting membrane proteins or performing lipid-protein interaction studies.[10]

Materials:

  • This compound

  • Background lipid (e.g., 1,2-dioleoyl-sn-glycero-3-phosphocholine, DOPC)

  • Chloroform (high purity)

  • Hydration buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4)

  • Round-bottom glass flask or vial

  • Rotary evaporator or gentle stream of nitrogen/argon gas

  • Vacuum desiccator

  • Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Heating block or water bath

Methodology:

  • Lipid Mixture Preparation:

    • In a clean glass vial, combine the desired lipids from their stock solutions in chloroform. For example, to make a 5 mol % PI(3)P vesicle solution, combine 95 µL of a 10 mg/mL DOPC stock with 5 µL of a 10 mg/mL this compound stock.

  • Solvent Evaporation:

    • Dry the lipid mixture to a thin film on the bottom of a round-bottom flask using a rotary evaporator.

    • Alternatively, for smaller volumes, use a gentle stream of nitrogen or argon gas while rotating the vial to create an even film.

  • Film Desiccation:

    • Place the flask/vial under high vacuum in a desiccator for at least 2 hours (or overnight) to remove any residual chloroform. This step is critical for vesicle stability.

  • Hydration:

    • Add the desired volume of hydration buffer to the dried lipid film. The final lipid concentration is typically 1-5 mg/mL.

    • Hydrate the film for 1 hour at a temperature above the phase transition temperature of the lipids (room temperature is sufficient for DOPC). Vortex vigorously every 10-15 minutes to form multilamellar vesicles (MLVs). The solution will appear milky.

  • Freeze-Thaw Cycles (Optional):

    • To improve lamellarity and encapsulation efficiency, subject the MLV suspension to 5-10 freeze-thaw cycles. Freeze the suspension rapidly in liquid nitrogen and thaw slowly in a warm water bath.

  • Extrusion:

    • Assemble the mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Heat the extruder and the lipid suspension to a temperature above the lipid phase transition temperature.

    • Load the hydrated lipid suspension into one of the syringes and pass it through the membrane 11-21 times. This process forces the MLVs to break down and re-form into LUVs of a defined size.

    • The final solution should appear translucent.

  • Storage:

    • Store the prepared LUVs at 4°C. For best results, use within 1-2 days of preparation.

Visualizations

Signaling Pathway

Phosphatidylinositol 3-phosphate (PI(3)P) is a crucial lipid second messenger in the endosomal pathway. It is synthesized from Phosphatidylinositol (PI) by the action of Class III PI3-Kinase (Vps34). PI(3)P then serves as a platform on endosomal membranes to recruit effector proteins that contain specific PI(3)P-binding domains, such as FYVE or PX domains, which are essential for processes like endosomal sorting and autophagy.[3][6]

PI3P_Signaling cluster_membrane Endosomal Membrane PI PI (Phosphatidylinositol) PI3P This compound PI->PI3P ATP -> ADP Effector Effector Proteins (with FYVE or PX domains) Vps34 Class III PI3K (e.g., Vps34) Vps34->PI Phosphorylates Function Membrane Trafficking Endosomal Sorting Autophagy

Caption: Simplified PI(3)P signaling pathway on the endosomal membrane.

Experimental Workflow

LUV_Preparation start Start: Lipid stocks in Chloroform step1 1. Mix Lipids (e.g., DOPC + this compound) in glass vial start->step1 step2 2. Create Thin Lipid Film (Nitrogen stream or Rotary Evaporator) step1->step2 step3 3. Dry Under Vacuum (≥2 hours) step2->step3 step4 4. Hydrate Film (Aqueous Buffer, Vortex) step3->step4 step5 5. Extrude (Pass through membrane ~21 times) step4->step5 end Finish: LUVs (e.g., 100 nm) step5->end

Caption: Workflow for preparing this compound-containing liposomes (LUVs).

References

Troubleshooting variability in 18:1 PI(3)P-dependent assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 18:1 Phosphatidylinositol (3)-phosphate (PI(3)P)-dependent assays.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during experiments involving 18:1 PI(3)P, providing potential causes and solutions in a direct question-and-answer format.

Issue 1: High Background or Non-Specific Binding

Question: I'm observing high background signal in my this compound binding assay (e.g., protein-lipid overlay, liposome (B1194612) pull-down, ELISA). What are the likely causes and how can I reduce it?

Answer: High background can obscure specific interactions and is a common issue in lipid-based assays. Here are several potential causes and solutions:

  • Inadequate Blocking: The blocking step is critical to prevent non-specific binding of proteins to the membrane or plate surface.

    • Solution: Optimize your blocking buffer. While non-fat dry milk is common for standard Western blots, it should be avoided for phosphoinositide assays as it contains phosphoproteins like casein that can cause high background.[1] Use Bovine Serum Albumin (BSA) at a concentration of 3-5% in TBS-T or PBS-T.[2] For assays with particularly high background, consider using protein-free blocking buffers.[3] Increasing the blocking time and/or temperature can also be beneficial.[3]

  • Sub-optimal Antibody Concentrations: Both primary and secondary antibody concentrations can contribute to high background if they are too high.

    • Solution: Titrate your antibodies to determine the optimal concentration that provides a good signal-to-noise ratio. Perform a secondary antibody-only control to ensure it is not binding non-specifically.[3]

  • Insufficient Washing: Inadequate washing will result in the retention of non-specifically bound proteins and antibodies.

    • Solution: Increase the number and duration of your wash steps. Adding a mild detergent like Tween-20 (0.05-0.1%) to your wash buffer can help reduce non-specific interactions.[2][4]

  • Hydrophobic Interactions with 18:1 Acyl Chains: The long, unsaturated oleoyl (B10858665) (18:1) chains of the lipid can sometimes promote non-specific hydrophobic interactions with proteins or detection reagents.

    • Solution: Ensure that your buffers contain a non-ionic detergent (e.g., 0.1% Tween-20) to minimize these interactions. Additionally, including a high concentration of a carrier protein like BSA in your binding buffer can help to saturate non-specific hydrophobic binding sites.

Issue 2: Weak or No Signal

Question: My assay is yielding a very weak signal, or no signal at all. What could be wrong?

Answer: A weak or absent signal can be frustrating. Consider these factors:

  • Degradation of this compound: Phosphoinositides are susceptible to degradation, especially through hydrolysis of the phosphate (B84403) groups by contaminating phosphatases or harsh chemical conditions.

    • Solution: Store your this compound stock solution at -20°C or lower.[5] When preparing working solutions, use buffers free of contaminating phosphatases. Prepare fresh dilutions for each experiment and avoid repeated freeze-thaw cycles.

  • Low Protein-Lipid Affinity: The interaction between your protein of interest and this compound might be weak, or the protein may not be active.

    • Solution: Verify the integrity and activity of your protein. Ensure that any lipid-binding domains, such as PX or FYVE domains, are correctly folded.[6][7] Increase the concentration of your protein or the this compound in the assay. For liposome-based assays, increasing the molar percentage of this compound in the liposomes can enhance binding.

  • Sub-optimal Assay Conditions: Buffer composition, pH, and ionic strength can significantly impact lipid-protein interactions.

    • Solution: Optimize the buffer conditions. Most protein-lipid interactions are sensitive to salt concentration; try varying the NaCl concentration in your binding and wash buffers. Ensure the pH of your buffers is optimal for your protein of interest.

  • Inefficient Immobilization or Presentation of this compound: In solid-phase assays, the way the lipid is presented can affect its accessibility to binding partners.

    • Solution: For protein-lipid overlay assays, ensure the lipid is properly spotted and dried onto the membrane. For liposome-based assays, verify the incorporation of this compound into the vesicles. The physical state of the lipid (e.g., in micelles vs. bilayers) can also influence binding.

Issue 3: High Variability Between Replicates

Question: I am seeing significant variability between my experimental replicates. What are the common sources of this inconsistency?

Answer: High variability can undermine the reliability of your results. Here are some common culprits:

  • Inconsistent Liposome Preparation: If using liposomes, variations in their size and composition can lead to inconsistent results.

    • Solution: Use a consistent method for liposome preparation, such as extrusion through a membrane of a defined pore size, to ensure a uniform population of vesicles.[8] Characterize your liposomes (e.g., by dynamic light scattering) to confirm size distribution.

  • Pipetting Errors: Inaccurate or inconsistent pipetting, especially of viscous lipid solutions or small volumes, is a major source of variability.

    • Solution: Use calibrated pipettes and proper pipetting techniques. For viscous solutions, consider using positive displacement pipettes.

  • Edge Effects in Plate-Based Assays: In 96-well plates, wells at the edge of the plate can experience different temperature and evaporation rates, leading to variability.

    • Solution: Avoid using the outer wells of the plate for critical samples. Fill the outer wells with buffer or a blank solution to create a more uniform environment for the inner wells.

  • Incomplete Mixing: Failure to properly mix reagents, especially lipid suspensions, can lead to uneven distribution in the assay.

    • Solution: Ensure thorough mixing of all components before dispensing them into your assay. Vortex lipid solutions gently before use to ensure a homogenous suspension.

Quantitative Data Summary

The following tables summarize key quantitative data relevant to this compound-dependent assays.

Table 1: Binding Affinities of PI(3)P-Binding Domains

Protein DomainLigandReported KdAssay MethodReference
Tandem FYVE domain (EEA1)PI(3)P~33.3 nMProtein-Liposome Interactions by Flow cytometry (ProLIF)[9]
Single FYVE domain (Hrs-1)PI(3)P~38 nMSurface Plasmon Resonance (SPR)[10]
PROPPIN Hsv2PI(3)P0.67 µMIsothermal Titration Calorimetry (ITC) with liposomes[11]
p40phox PX domainPI(3)PHigh AffinityNot specified[12]
p47phox PX domainPI(3,4)P2High AffinityNot specified[12]

Note: The specific acyl chain composition of the PI(3)P used in these studies may vary and can influence binding affinity.[13]

Table 2: Troubleshooting Summary for this compound Assays

IssuePotential CauseRecommended Solution
High BackgroundInadequate blockingUse 3-5% BSA in TBS-T; avoid milk. Increase blocking time/temperature.
High antibody concentrationTitrate primary and secondary antibodies.
Insufficient washingIncrease number and duration of washes; use 0.1% Tween-20.
Weak/No SignalThis compound degradationStore lipid at -20°C; use fresh solutions; avoid freeze-thaw cycles.
Low protein activityVerify protein integrity and folding.
Sub-optimal assay conditionsOptimize buffer pH and ionic strength.
High VariabilityInconsistent liposomesUse extrusion for uniform vesicle size.
Pipetting errorsCalibrate pipettes; use positive displacement for viscous liquids.
Plate edge effectsAvoid using outer wells of 96-well plates.

Experimental Protocols

Protocol 1: Liposome Pull-Down Assay for Protein-18:1 PI(3)P Interaction

This protocol describes a method to assess the interaction of a protein of interest with this compound incorporated into liposomes.

Materials:

  • This compound

  • Background lipids (e.g., 1,2-dioleoyl-sn-glycero-3-phosphocholine (B1670884) (DOPC), 1,2-dioleoyl-sn-glycero-3-phospho-L-serine (DOPS))

  • Chloroform

  • Binding buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 1 mM DTT, 0.5% BSA)

  • Wash buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 1 mM DTT)

  • Purified protein of interest (e.g., with a GST-tag or His-tag)

  • Glutathione (B108866) or Ni-NTA beads

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Liposome Preparation: a. In a glass vial, mix the desired lipids in chloroform. For the experimental liposomes, a typical composition is 90% DOPC, 5% DOPS, and 5% this compound. For control liposomes, use 95% DOPC and 5% DOPS. b. Dry the lipid mixture under a stream of nitrogen gas to form a thin film. c. Further dry the lipid film under vacuum for at least 1 hour to remove residual solvent. d. Rehydrate the lipid film in binding buffer by vortexing to form multilamellar vesicles (MLVs). e. To create small unilamellar vesicles (SUVs), sonicate the MLV suspension on ice or extrude it through a polycarbonate membrane (e.g., 100 nm pore size).[8]

  • Protein Binding: a. Incubate a fixed amount of your purified protein with a defined amount of either control or this compound-containing liposomes in binding buffer. b. Incubate for 30-60 minutes at room temperature with gentle rotation.

  • Pull-Down: a. Add glutathione or Ni-NTA beads to the protein-liposome mixture and incubate for an additional 30-60 minutes to capture the protein and any bound liposomes. b. Pellet the beads by centrifugation at a low speed (e.g., 500 x g for 2 minutes). c. Carefully remove the supernatant.

  • Washing: a. Wash the beads 3-5 times with wash buffer to remove unbound liposomes.

  • Analysis: a. Elute the bound protein from the beads using an appropriate elution buffer (e.g., glutathione for GST-tags, imidazole (B134444) for His-tags). b. Analyze the eluates by SDS-PAGE and Western blotting to detect your protein of interest. An enrichment of the protein in the pull-down with this compound-containing liposomes compared to the control liposomes indicates an interaction.

Visualizations

PI(3)P Signaling Pathway

PI3P_Signaling PI PI ClassIII_PI3K Class III PI3K (Vps34) PI->ClassIII_PI3K PIP2 PI(4,5)P2 PI3P This compound Effector Effector Proteins (e.g., with PX/FYVE domains) PI3P->Effector ClassII_PI3K Class II PI3K ClassIII_PI3K->PI3P Downstream Downstream Signaling (e.g., Autophagy, Endosomal Trafficking) Effector->Downstream

Caption: Simplified PI(3)P signaling pathway.

Liposome Pull-Down Assay Workflow

Liposome_Pulldown_Workflow start Start prepare_liposomes Prepare Liposomes (Control & this compound) start->prepare_liposomes incubate_protein Incubate Protein with Liposomes prepare_liposomes->incubate_protein add_beads Add Affinity Beads (e.g., Glutathione/Ni-NTA) incubate_protein->add_beads pellet_beads Pellet Beads (Centrifugation) add_beads->pellet_beads wash_beads Wash Beads pellet_beads->wash_beads elute_protein Elute Bound Protein wash_beads->elute_protein analyze Analyze by SDS-PAGE & Western Blot elute_protein->analyze end End analyze->end

Caption: Workflow for a liposome pull-down assay.

Troubleshooting Logic for Weak Signal

Weak_Signal_Troubleshooting cluster_lipid Lipid Integrity cluster_protein Protein Activity cluster_conditions Assay Conditions cluster_detection Detection start Weak or No Signal check_lipid Check this compound Integrity start->check_lipid check_protein Check Protein Activity start->check_protein check_conditions Check Assay Conditions start->check_conditions check_detection Check Detection System start->check_detection lipid_storage Proper Storage (-20°C)? check_lipid->lipid_storage protein_integrity Protein Degraded? check_protein->protein_integrity buffer_ph Optimal pH? check_conditions->buffer_ph antibody_dilution Antibody Dilution Correct? check_detection->antibody_dilution lipid_fresh Freshly Prepared? lipid_storage->lipid_fresh protein_concentration Concentration Too Low? protein_integrity->protein_concentration buffer_salt Optimal Salt? buffer_ph->buffer_salt substrate_activity Substrate Expired? antibody_dilution->substrate_activity

Caption: Troubleshooting logic for weak or no signal.

References

How to choose the right control for 18:1 PI(3)P experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 18:1 Phosphatidylinositol 3-phosphate (PI(3)P).

Frequently Asked Questions (FAQs)

Q1: What is the primary role of 18:1 PI(3)P in the cell?

This compound, a species of phosphatidylinositol 3-phosphate, is a key signaling lipid primarily found on the membranes of early endosomes. It plays a crucial role in regulating membrane trafficking events, including endocytosis, phagocytosis, and autophagy.[1][2] Its synthesis is mainly carried out by the Class III PI3K, Vps34.[3] this compound acts as a docking site for a variety of proteins containing specific PI(3)P-binding domains, such as PX (Phox homology) and FYVE (Fab1, YOTB, Vac1, and EEA1) domains, thereby recruiting these effector proteins to specific membrane locations to initiate downstream signaling cascades.[4][5]

Q2: How can I detect and visualize this compound in cells?

A common and effective method for visualizing cellular PI(3)P is through the use of fluorescently labeled protein domains that specifically bind to PI(3)P.[3] The most widely used probes are the PX domain of p40phox and the tandem FYVE domain from EEA1.[4][6] These domains can be fused to a fluorescent protein (e.g., GFP) for live-cell imaging or used as purified, fluorescently-labeled recombinant proteins for staining fixed cells.[3][7] It is important to use these probes at low expression or concentration levels to avoid potential artifacts from overexpression, which can disrupt normal cellular processes by sequestering endogenous PI(3)P.[3][7]

Q3: What are the essential negative controls for an this compound binding experiment?

To ensure the specificity of your experimental findings, incorporating robust negative controls is critical. Here are some essential negative controls:

  • Lipid Controls : In in vitro binding assays, use lipids that are structurally similar but should not bind to your protein of interest. This can include other phosphoinositides like PI(4)P or PI(5)P, or the precursor lipid, phosphatidylinositol (PI). A lipid with a different acyl chain composition could also be considered.

  • Genetic Controls : The most definitive negative control is to deplete cellular PI(3)P. This can be achieved by knocking out or knocking down the gene for Vps34 (PIK3C3), the primary enzyme responsible for PI(3)P synthesis.[8][9] In Vps34 knockout cells, a significant reduction or complete loss of PI(3)P-dependent signaling or localization should be observed.[8][9]

  • Protein/Probe Controls : Use a mutated version of your PI(3)P-binding probe that is unable to bind the lipid. For example, a point mutation in the PI(3)P-binding pocket of a PX or FYVE domain (e.g., C215S in the FYVE domain) can serve as an excellent negative control to demonstrate binding specificity.[10]

Q4: What are suitable positive controls for my this compound experiment?

Positive controls are necessary to validate your experimental system and ensure that it is capable of detecting the intended interactions.

  • Known PI(3)P Binding Protein : Use a well-characterized PI(3)P-binding protein, such as the PX domain of p40phox or a tandem FYVE domain, in your assay.[11] Demonstrating that this known binder interacts with this compound in your system confirms the integrity of your lipid and the assay conditions.

  • Pharmacological Induction of PI(3)P : While less specific for this compound, some stimuli can increase overall PI(3)P levels. For example, in some cell types, amino acid starvation can induce autophagy, a process that involves an increase in PI(3)P production.

Troubleshooting Guides

Problem 1: Weak or No Signal in PI(3)P Immunofluorescence
Possible CauseRecommendation
Low Abundance of PI(3)P PI(3)P is a low-abundance lipid. Consider using a sensitive detection method and ensure your imaging setup is optimized for low signals.
Inefficient Fixation/Permeabilization Standard detergent-based permeabilization can extract lipids. Use a detergent-free fixation and permeabilization method, such as formaldehyde (B43269) fixation followed by a freeze-thaw cycle or treatment with a glutamate (B1630785) buffer.[6][12] For phospho-specific antibodies, use at least 4% formaldehyde to inhibit phosphatases.[13]
Probe/Antibody Issues The fluorescent probe or antibody may be used at a suboptimal concentration. Titrate the probe/antibody to find the optimal concentration. Ensure proper storage of the probe/antibody to prevent degradation.[14]
Signal Fading Fluorophores are sensitive to light. Minimize light exposure during staining and imaging. Use an anti-fade mounting medium.[13]
Incorrect Microscope Settings Ensure the excitation and emission filters on the microscope are appropriate for the fluorophore being used.[15]
Problem 2: High Background in PI(3)P Immunofluorescence
Possible CauseRecommendation
Non-specific Binding of Probe/Antibody Increase the concentration of the blocking agent (e.g., BSA or serum) and/or the duration of the blocking step.[16] Ensure the probe/antibody is used at the recommended dilution.
Autofluorescence Use an unstained sample as a control to assess the level of autofluorescence. Old fixative solutions can cause autofluorescence; use fresh solutions.[13]
Overexpression of Fluorescent Probes If using a genetically encoded probe (e.g., GFP-FYVE), high expression levels can lead to non-specific localization. Use a low-expression promoter or transfect for a shorter period.
Problem 3: Inconsistent Results in In Vitro Lipid-Protein Binding Assays (e.g., PIP Strips, Liposome (B1194612) Binding)
Possible CauseRecommendation
Improper Lipid Preparation Ensure lipids are properly resuspended and, for liposomes, that they are of a uniform size (e.g., by extrusion). The physical presentation of the lipid can significantly affect protein binding.
Non-specific Binding to Assay Surface Thoroughly block the membrane (for PIP strips) or the reaction tube (for liposome pelleting assays) with an appropriate blocking agent like BSA or casein.
Protein Aggregation Centrifuge your purified protein immediately before the binding assay to remove any aggregates that could lead to non-specific co-pelleting with liposomes.
Incorrect Buffer Conditions The binding of proteins to lipids can be sensitive to pH, ionic strength, and the presence of divalent cations. Optimize the buffer conditions to mimic a physiological environment.

Quantitative Data Summary

Table 1: Recommended Concentrations for Reagents in PI(3)P Experiments

ReagentExperiment TypeRecommended ConcentrationReference(s)
Fluorescently-labeled PX-domain probeImmunofluorescence (Fixed Cells)1:200 - 1:500 dilution[6]
WortmanninPI3K Inhibition (in vitro)IC₅₀ ~ 3-5 nM[17][18]
LY294002PI3K Inhibition (in vitro)IC₅₀ in the micromolar range[17]
IPTG (for probe expression)Protein Purification10-400 µM (50 µM optimal in one study)[6]
di-C8 PI(3,4,5)P3 (substrate for PTEN assay)In vitro phosphatase assay1,500 pmol/point[19]

Table 2: Key Parameters for PI(3)P-Related Assays

AssayKey ParameterTypical Value/ConditionReference(s)
ImmunofluorescencePrimary antibody incubationOvernight at 4°C[13]
ImmunofluorescenceFixation3.7% - 4% formaldehyde[6][13]
In vitro PI3K AssayATP Concentration2 mM (to be well above KM)
Protein Purification (GST-PX probe)Bacterial Growth for InductionOD₆₀₀ = 0.4 - 0.6[6]

Experimental Protocols

Protocol 1: Immunofluorescent Staining of Cellular PI(3)P using a Fluorescently-Labeled PX-Domain Probe

This protocol is adapted from a method for staining PI(3)P in fixed cells.[6]

  • Cell Culture and Treatment :

    • Plate cells on glass coverslips in a 6-well plate and allow them to adhere for at least 16 hours.

    • Apply experimental treatments as required.

  • Fixation :

    • Place the 6-well plate on ice and wash the coverslips twice with 2 ml of ice-cold PBS.

    • Aspirate the PBS and add 2 ml of ice-cold glutamate buffer.

    • Transfer the coverslips to a new plate and add 2 ml of 3.7% formaldehyde. Incubate for 10 minutes.

    • Replace the formaldehyde with a fresh 2 ml and incubate for an additional 20 minutes.

  • Quenching and Blocking :

    • Wash the coverslips twice with 2 ml of DMEM/HEPES buffer.

    • Incubate in 2 ml of DMEM/HEPES for 10 minutes to quench the formaldehyde.

    • Wash twice with 2 ml of PBS containing 1% BSA (PBS/BSA).

    • Incubate in 2 ml of PBS/BSA for 15 minutes to block non-specific binding.

  • Probe Incubation :

    • Dilute the fluorescently-labeled PX-domain probe (e.g., PX-594) to the desired concentration (e.g., 1:200-1:500) in PBS/BSA.

    • Add 100 µl of the diluted probe to each coverslip. From this point on, protect the samples from light.

    • Incubate for 1 hour at room temperature.

  • Washing and Mounting :

    • Wash the coverslips three times with 2 ml of PBS/BSA.

    • Briefly rinse the coverslips in distilled water.

    • Mount the coverslips onto glass slides using an anti-fade mounting medium.

  • Imaging :

    • Image the samples using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.

Visualizations

PI3P_Signaling_Pathway PI PI PI3P This compound PI->PI3P ATP->ADP Vps34 PI3P->PI Pi Myotubularins Effector_Bound Effector-PI(3)P Complex PI3P->Effector_Bound Downstream Downstream Signaling (Autophagy, Endosomal Trafficking) Effector_Bound->Downstream Vps34 Vps34 (Class III PI3K) Effector Effector Protein (e.g., with PX or FYVE domain) Effector->Effector_Bound Myotubularins Myotubularins (Phosphatases)

Caption: PI(3)P Signaling Pathway.

experimental_workflow start Start: Prepare Liposomes (+/- this compound) incubate Incubate liposomes with purified protein of interest start->incubate centrifuge Centrifuge to pellet liposomes incubate->centrifuge separate Separate supernatant (unbound) from pellet (bound) centrifuge->separate analyze Analyze pellet and supernatant by SDS-PAGE and Western Blot separate->analyze result Result: Determine protein binding to PI(3)P-containing liposomes analyze->result

Caption: Liposome Binding Assay Workflow.

troubleshooting_tree start Problem: Weak or No Signal in PI(3)P Staining q1 Is a positive control (e.g., known PI(3)P binder) also weak/absent? start->q1 sol1 Issue with probe/reagents or assay conditions. - Check probe/antibody integrity and concentration. - Optimize fixation/permeabilization protocol. q1->sol1 Yes q2 Is the target protein expected to be expressed under these conditions? q1->q2 No a1_yes Yes a1_no No sol2 Induce protein expression or use a cell line with known expression. q2->sol2 No q3 Is the imaging setup optimized (correct filters, exposure)? q2->q3 Yes a2_yes Yes a2_no No sol3 Consult microscope specialist to optimize acquisition parameters. q3->sol3 No end Consider alternative detection methods or sample preparation. q3->end Yes a3_yes Yes a3_no No

Caption: Troubleshooting Weak Signal.

References

Technical Support Center: Enhancing the Specificity of 18:1 PI(3)P Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting and optimizing the use of 18:1 PI(3)P fluorescent probes. The following guides and FAQs address common issues to enhance experimental success and data reliability.

Troubleshooting Guide

This guide is designed to help you identify and resolve specific issues you may encounter during your experiments.

ProblemPossible Cause(s)Suggested Solution(s)
High Background Fluorescence / Low Signal-to-Noise Ratio 1. Non-specific binding of the probe: The fluorescent probe is binding to cellular components other than PI(3)P.[1][2] 2. Autofluorescence: The cells or tissue have endogenous fluorescent molecules (e.g., NADH, flavins, lipofuscin).[1][2][3] 3. Probe concentration is too high: Excess probe can lead to increased non-specific binding.[2][4] 4. Inadequate washing: Insufficient removal of unbound probe.[4] 5. Suboptimal fixation/permeabilization: The fixation and permeabilization protocol may be causing probe trapping or altering membrane integrity.[5][6]1. Increase blocking stringency: Use a blocking buffer with a higher concentration of BSA or serum. Consider using a commercial background suppressor.[1] 2. Use an autofluorescence quencher: Reagents like Sudan Black B or commercial quenchers can reduce autofluorescence.[1][3] Alternatively, switch to a fluorophore in the far-red spectrum to avoid the emission range of common autofluorescent molecules.[3][4] 3. Titrate the probe concentration: Perform a concentration curve to determine the optimal probe concentration that maximizes specific signal while minimizing background.[4] 4. Optimize wash steps: Increase the number and/or duration of wash steps after probe incubation.[4] 5. Test different fixation and permeabilization methods: Compare results using different fixatives (e.g., paraformaldehyde vs. methanol) and permeabilizing agents (e.g., saponin (B1150181) vs. digitonin (B1670571) vs. Triton X-100).[5][7][8]
No or Weak Specific Signal 1. Low PI(3)P levels: The target lipid may be present at very low concentrations in your cells or experimental condition.[9] 2. Probe degradation: The fluorescent probe may have degraded due to improper storage or handling. 3. Inefficient probe delivery: The probe is not effectively reaching its target within the cell. 4. Epitope masking: The fixation process may be masking the PI(3)P headgroup, preventing probe binding.[8] 5. Incorrect imaging parameters: The microscope settings (e.g., laser power, exposure time, filter sets) are not optimized for the fluorophore.1. Use a positive control: Treat cells with a known activator of PI3K to increase PI(3)P levels and confirm probe functionality. 2. Check probe integrity: Aliquot the probe upon receipt and store it protected from light at the recommended temperature. 3. Optimize permeabilization: Ensure the permeabilization step is sufficient for the probe to access intracellular compartments. The choice of detergent can be critical.[5][7] 4. Try a different fixation method: A less harsh fixation method, such as a shorter incubation time or a different fixative, may preserve the epitope.[8] 5. Optimize imaging settings: Ensure you are using the correct excitation and emission filters for your fluorophore. Adjust laser power and exposure time to enhance signal detection, being mindful of photobleaching.
Off-Target Localization 1. Probe cross-reactivity: The probe may have an affinity for other phosphoinositides or cellular lipids. 2. Electrostatic interactions: The probe may be binding non-specifically to highly charged regions of the cell. 3. Overexpression artifacts (for genetically-encoded probes): High levels of expressed probes can lead to aggregation or mislocalization.[10]1. Perform in vitro binding assays: Test the probe's specificity against a panel of different phosphoinositides using techniques like lipid dot blots. 2. Increase ionic strength of buffers: Adding more salt to your incubation and wash buffers can help to reduce non-specific electrostatic interactions. 3. Titrate plasmid concentration for transfection: Use the lowest possible concentration of plasmid that gives a detectable signal to avoid overexpression artifacts.[10]

Frequently Asked Questions (FAQs)

Q1: What is the significance of the 18:1 acyl chain in PI(3)P?

The 18:1 (dioleoyl) acyl chain is one of the common fatty acid compositions found in cellular phosphoinositides. The specific acyl chain composition can influence the lipid's physical properties, its incorporation into specific membrane microdomains, and its interaction with binding proteins. While many PI(3)P binding domains primarily recognize the phosphorylated inositol (B14025) headgroup, the lipid tails can play a role in modulating these interactions and the lipid's overall biological function.

Q2: How can I validate the specificity of my this compound probe?

Probe specificity can be validated through several methods:

  • Lipid Dot Blot Assay: Spot a dilution series of various phosphoinositides (including PI, PI(3)P, PI(4)P, PI(5)P, PI(3,4)P2, PI(3,5)P2, and PI(4,5)P2) onto a nitrocellulose membrane. Incubate the membrane with your fluorescent probe and image the resulting fluorescence. A highly specific probe will only show a strong signal at the PI(3)P spots.

  • Competition Assay: In a cellular context, co-incubate your fluorescent probe with a non-fluorescent, high-affinity PI(3)P binding protein (e.g., a purified FYVE domain). If the fluorescent signal is reduced, it suggests that your probe is competing for the same binding site.

  • Pharmacological Inhibition: Treat cells with a specific PI3K inhibitor (e.g., Wortmannin, LY294002) prior to staining. A reduction in the fluorescent signal in treated cells compared to control cells indicates that the probe is detecting the product of PI3K activity.

Q3: What are the differences between using a genetically-encoded probe versus a synthetic fluorescent probe?

Genetically-encoded probes (e.g., a fluorescent protein fused to a PI(3)P-binding domain like FYVE or PX) are expressed by the cells, allowing for live-cell imaging of PI(3)P dynamics.[11] However, they can suffer from overexpression artifacts and may compete with endogenous effectors.[10] Synthetic fluorescent probes are small molecules or labeled proteins that are typically used in fixed and permeabilized cells.[12] They offer more control over concentration but are generally not suitable for live-cell imaging of dynamic processes.

Q4: Can the choice of fluorophore affect the specificity of the probe?

While the fluorophore itself does not directly interact with the lipid, its properties can influence the probe's behavior. Large or highly charged fluorophores can sometimes lead to steric hindrance or non-specific electrostatic interactions, respectively. It is also crucial to select a fluorophore that is bright, photostable, and spectrally compatible with your imaging system to maximize signal-to-noise.

Quantitative Data Summary

Table 1: Relative Binding Affinities of Common PI(3)P Binding Domains

Binding DomainPrimary TargetReported Dissociation Constant (Kd)Key References
FYVE Domain (from EEA1)PI(3)P~50-200 nM[13]
PX Domain (from p40phox)PI(3)P~100-500 nM[12]
PH Domain (from Akt)PI(3,4)P2, PI(3,4,5)P3~10-100 nM[14]

Note: Kd values can vary significantly depending on the experimental method (e.g., liposome (B1194612) binding assays, surface plasmon resonance) and the specific construct used.

Key Experimental Protocols

Protocol 1: Immunofluorescence Staining of PI(3)P in Fixed Cells

This protocol is a general guideline and may require optimization for your specific cell type and probe.

  • Cell Culture: Plate cells on glass coverslips and grow to the desired confluency.

  • Experimental Treatment: Apply any experimental treatments (e.g., growth factor stimulation, inhibitor treatment).

  • Fixation:

    • Gently wash cells once with ice-cold PBS.

    • Fix cells with 4% paraformaldehyde (PFA) in PBS for 15-20 minutes at room temperature.

    • Wash cells three times with PBS for 5 minutes each.

  • Permeabilization:

    • Incubate cells with a permeabilization buffer (e.g., 0.1% Saponin or 0.1% Triton X-100 in PBS) for 10 minutes at room temperature. Note: Saponin is a milder detergent that selectively permeabilizes the plasma membrane, while Triton X-100 is harsher and will permeabilize all cellular membranes.[5]

    • Wash cells three times with PBS.

  • Blocking:

    • Incubate cells in a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature to reduce non-specific binding.[1]

  • Probe Incubation:

    • Dilute the this compound fluorescent probe to its optimal concentration in the blocking buffer.

    • Incubate the cells with the diluted probe for 1-2 hours at room temperature, protected from light.

  • Washing:

    • Wash cells three times with PBS for 5 minutes each, protected from light.

  • Mounting and Imaging:

    • Mount the coverslips onto glass slides using an anti-fade mounting medium.

    • Image the slides using a fluorescence microscope with the appropriate filter sets for your chosen fluorophore.

Protocol 2: Lipid Dot Blot Assay for Probe Specificity
  • Lipid Preparation: Prepare serial dilutions of your phosphoinositide stocks in a suitable solvent (e.g., chloroform/methanol/water mixture).

  • Membrane Spotting: Carefully spot 1-2 µL of each lipid dilution onto a nitrocellulose or PVDF membrane. Allow the spots to dry completely.

  • Blocking:

    • Incubate the membrane in a blocking buffer (e.g., 3% fat-free BSA in TBS-T) for 1 hour at room temperature with gentle agitation.

  • Probe Incubation:

    • Dilute your fluorescent probe in the blocking buffer.

    • Incubate the membrane with the probe solution for 1-2 hours at room temperature with gentle agitation.

  • Washing:

    • Wash the membrane three times with TBS-T for 10 minutes each.

  • Imaging:

    • Image the membrane using a fluorescence imager with the appropriate excitation and emission settings.

Visualizations

PI3K_Signaling_Pathway PI3K Signaling Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Receptor Receptor Tyrosine Kinase (RTK) PI3K PI3K Receptor->PI3K 2. Recruitment & Activation PI45P2 PI(4,5)P2 PIP3 PI(3,4,5)P3 PI45P2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt 4. Recruitment PI3K->PI45P2 3. Phosphorylation PI3K->PIP3 PDK1->Akt 5. Phosphorylation & Activation Downstream Downstream Effectors Akt->Downstream 6. Cellular Response (Growth, Survival) GrowthFactor Growth Factor GrowthFactor->Receptor 1. Activation

Caption: PI3K signaling pathway upon growth factor stimulation.

Experimental_Workflow Workflow for Validating Probe Specificity cluster_controls Specificity Controls start Start: Prepare Cells/Reagents fix_perm Fix & Permeabilize Cells start->fix_perm inhibitor PI3K Inhibitor Pre-treatment start->inhibitor Parallel Experiment dot_blot Lipid Dot Blot Assay start->dot_blot In Vitro Validation block Block Non-Specific Sites fix_perm->block incubate Incubate with Fluorescent Probe block->incubate wash Wash Unbound Probe incubate->wash image Fluorescence Microscopy wash->image analyze Analyze Signal Specificity & Localization image->analyze inhibitor->fix_perm Troubleshooting_Logic Troubleshooting Logic for High Background start High Background Signal? check_autofluor Autofluorescence in Unstained Control? start->check_autofluor yes_autofluor Yes check_autofluor->yes_autofluor no_autofluor No check_autofluor->no_autofluor action_quencher Action: Use Autofluorescence Quencher or Far-Red Fluorophore yes_autofluor->action_quencher check_concentration Probe Concentration Titrated? no_autofluor->check_concentration yes_conc Yes check_concentration->yes_conc no_conc No check_concentration->no_conc check_wash Washing Steps Adequate? yes_conc->check_wash action_titrate Action: Perform Concentration Titration no_conc->action_titrate yes_wash Yes check_wash->yes_wash no_wash No check_wash->no_wash final_action Action: Optimize Blocking Buffer (e.g., increase BSA) yes_wash->final_action action_wash Action: Increase Wash Number and/or Duration no_wash->action_wash

References

Technical Support Center: 18:1 PI(3)P Immunofluorescence Staining

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid common artifacts in 18:1 PI(3)P immunofluorescence staining.

Troubleshooting Guide

Artifacts in immunofluorescence can arise from various steps in the protocol, from sample preparation to image acquisition. This guide addresses common issues observed during PI(3)P staining.

1. Weak or No Signal

A faint or absent fluorescent signal can be frustrating. The table below outlines potential causes and solutions.

Potential CauseRecommended Solution
Low Target Abundance Ensure your cell model expresses sufficient levels of PI(3)P. Consider using a positive control cell line or treatment condition known to increase PI(3)P levels.
Poor Antibody Performance Use a primary antibody validated for immunofluorescence.[1] Check the antibody datasheet for recommended applications and protocols. Perform a titration to determine the optimal antibody concentration.
Suboptimal Fixation The fixation method is critical for preserving phosphoinositides. For phospho-specific antibodies, 4% paraformaldehyde (PFA) is often recommended to inhibit endogenous phosphatases.[2] Test different fixation times and consider alternative fixatives if necessary.[3]
Inadequate Permeabilization Permeabilization is necessary for intracellular targets. However, harsh detergents can disrupt membranes and wash away lipids. Use mild detergents like saponin (B1150181) or digitonin (B1670571) for a short duration.[4] The choice of permeabilizing agent should be optimized for your cell type.
Incorrect Antibody Incubation Follow the manufacturer's recommended incubation time and temperature for both primary and secondary antibodies. Overnight incubation at 4°C is a common starting point for primary antibodies.[2]
Photobleaching Minimize exposure of your sample to light. Use an anti-fade mounting medium to protect fluorophores.[2][5] Image samples promptly after staining.

2. High Background or Non-Specific Staining

High background can obscure the specific signal. Here are common causes and how to address them:

Potential CauseRecommended Solution
Antibody Concentration Too High High antibody concentrations can lead to non-specific binding.[6] Perform a dilution series for both primary and secondary antibodies to find the optimal concentration that maximizes the signal-to-noise ratio.
Inadequate Blocking Blocking prevents non-specific antibody binding. Use a blocking solution containing normal serum from the same species as the secondary antibody.[6] Bovine Serum Albumin (BSA) is also a common blocking agent.
Insufficient Washing Thorough washing between antibody incubation steps is crucial to remove unbound antibodies.[7] Increase the number or duration of wash steps.
Secondary Antibody Cross-Reactivity Ensure the secondary antibody is specific to the primary antibody's host species.[5] Run a control where the primary antibody is omitted to check for non-specific binding of the secondary antibody.[6]
Autofluorescence Some cells and tissues have endogenous fluorescence. Image an unstained sample to assess the level of autofluorescence.[5] If significant, consider using a different fluorophore with a longer excitation wavelength or use a commercial autofluorescence quenching solution.
Fixative-Induced Fluorescence Old or improperly prepared fixatives can cause autofluorescence.[2] Use fresh, high-quality reagents.

Frequently Asked Questions (FAQs)

Q1: What is the best fixation method for PI(3)P immunofluorescence?

A1: A common and effective method for fixing cells for phosphoinositide staining is 4% paraformaldehyde (PFA) in PBS for 10-15 minutes at room temperature.[2] This method helps to preserve the lipid structure and prevent the action of phosphatases that could degrade PI(3)P.[2] However, the optimal fixation protocol can be cell-type dependent, and it may be necessary to test different fixatives or fixation times.[3]

Q2: Which permeabilization agent should I use for PI(3)P staining?

A2: For staining intracellular lipids like PI(3)P, a gentle permeabilization agent is recommended to avoid extracting the lipids from the membranes. Saponin or digitonin are often preferred over harsher detergents like Triton X-100.[4] A short incubation with a low concentration (e.g., 0.05-0.1% for 5-10 minutes) is a good starting point.

Q3: How can I validate that my anti-PI(3)P antibody is specific?

A3: Antibody validation is crucial for reliable results.[1] Here are a few strategies:

  • Peptide Competition: Pre-incubate the antibody with the immunizing peptide to block the binding site. This should result in a loss of signal.

  • Knockdown/Knockout Cells: Use siRNA or CRISPR to reduce the expression of a key enzyme in the PI(3)P synthesis pathway. A specific antibody will show a reduced signal in these cells.

  • Pharmacological Inhibition: Treat cells with a specific inhibitor of PI3-kinases, such as wortmannin (B1684655) or LY294002.[8] This should decrease PI(3)P levels and, consequently, the immunofluorescence signal.[8]

Q4: My PI(3)P staining appears as diffuse cytoplasmic haze instead of distinct puncta. What could be wrong?

A4: A diffuse signal could indicate several issues. It might be due to over-permeabilization, which can cause lipids to be partially extracted from membranes. Try reducing the detergent concentration or incubation time. Alternatively, the fixation may not have been optimal, leading to poor preservation of the subcellular localization. Finally, ensure your imaging parameters (e.g., gain, exposure) are set correctly to resolve fine structures.

Experimental Protocols & Methodologies

Optimized Immunofluorescence Protocol for Intracellular PI(3)P

This protocol is a general guideline and may require optimization for specific cell types and antibodies.

  • Cell Culture: Plate cells on sterile glass coverslips in a multi-well plate and grow to 50-80% confluency.

  • Fixation: Gently wash cells with PBS. Fix with 4% PFA in PBS for 15 minutes at room temperature.

  • Washing: Wash three times with PBS for 5 minutes each.

  • Permeabilization: Permeabilize cells with 0.1% Saponin in PBS for 10 minutes at room temperature.

  • Blocking: Block with 5% normal goat serum (or serum from the secondary antibody host species) in PBS for 1 hour at room temperature.

  • Primary Antibody Incubation: Dilute the anti-PI(3)P antibody in the blocking buffer to its optimal concentration. Incubate overnight at 4°C in a humidified chamber.[2]

  • Washing: Wash three times with PBS containing 0.05% Saponin for 5 minutes each.

  • Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in the blocking buffer. Incubate for 1 hour at room temperature, protected from light.

  • Washing: Wash three times with PBS containing 0.05% Saponin for 5 minutes each, protected from light.

  • Counterstaining (Optional): Incubate with a nuclear stain like DAPI for 5 minutes.

  • Mounting: Mount the coverslip on a microscope slide using an anti-fade mounting medium.[2]

  • Imaging: Image the slides promptly using a fluorescence or confocal microscope with the appropriate filter sets for your chosen fluorophores.

Visualizing Experimental Workflows

Troubleshooting Logic for Weak or No Signal

weak_signal_troubleshooting cluster_antibody Antibody Troubleshooting cluster_protocol Protocol Troubleshooting start Weak or No Signal check_positive_control Is the positive control visible? start->check_positive_control antibody_issue Potential Antibody Issue check_positive_control->antibody_issue No protocol_issue Potential Protocol Issue check_positive_control->protocol_issue Yes titrate_primary Titrate Primary Antibody antibody_issue->titrate_primary optimize_fixation Optimize Fixation protocol_issue->optimize_fixation check_secondary Check Secondary Antibody Compatibility titrate_primary->check_secondary validate_antibody Validate Antibody Specificity check_secondary->validate_antibody optimize_permeabilization Optimize Permeabilization optimize_fixation->optimize_permeabilization check_imaging Check Microscope Settings optimize_permeabilization->check_imaging

Caption: Troubleshooting workflow for weak or no immunofluorescence signal.

General Immunofluorescence Workflow

if_workflow prep Sample Preparation (Cell Seeding) fix Fixation (e.g., 4% PFA) prep->fix perm Permeabilization (e.g., Saponin) fix->perm block Blocking (e.g., Normal Serum) perm->block primary_ab Primary Antibody Incubation (anti-PI(3)P) block->primary_ab secondary_ab Secondary Antibody Incubation (Fluorophore-conjugated) primary_ab->secondary_ab mount Mounting (Anti-fade medium) secondary_ab->mount image Image Acquisition mount->image

Caption: A generalized workflow for indirect immunofluorescence staining.

References

Technical Support Center: Optimizing 18:1 PI(3)P Binding Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing your 18:1 PI(3)P binding studies. This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome common experimental hurdles.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am not observing any binding of my protein to this compound. What are the potential causes and solutions?

A1: Several factors could contribute to a lack of binding. Here’s a troubleshooting guide:

  • Incorrect Buffer Conditions: The pH and ionic strength of your binding buffer are critical for the electrostatic interactions that often govern protein-PI(3)P binding.

    • pH: Ensure your buffer's pH is optimal for your protein's stability and promotes a positive charge on the lipid-binding surface. A pH range of 7.0-8.0 is a common starting point.

    • Salt Concentration: High salt concentrations (>200 mM NaCl) can mask electrostatic interactions, leading to reduced or no binding. Conversely, very low salt concentrations might increase non-specific binding. Start with a physiological salt concentration (e.g., 150 mM NaCl) and titrate down if no binding is observed.

  • Protein Inactivity: Your protein may be misfolded or inactive.

    • Confirm the purity and integrity of your protein using SDS-PAGE and a protein concentration assay.

    • If your protein has known co-factors or requires specific post-translational modifications for activity, ensure these are present.

  • Lipid Presentation: The way this compound is presented to the protein is crucial.

    • Liposomes: Ensure proper formation of unilamellar liposomes by extrusion. The percentage of PI(3)P in the liposomes is also important; 2-5% is a typical starting range.

    • Lipid-Protein Overlay Assays (PIP Strips): Ensure the lipids on the membrane are not degraded and that the membrane has been handled carefully to avoid dislodging the spotted lipids.[1][2]

  • Insufficient Protein Concentration: The concentration of your protein may be too low to detect binding. Try increasing the protein concentration in the assay.

Q2: I am observing high background or non-specific binding in my assay. How can I reduce it?

A2: High background can obscure specific interactions. Consider the following adjustments:

  • Blocking Agents: In lipid-protein overlay assays, use a high-quality blocking agent like 3% fatty acid-free Bovine Serum Albumin (BSA) in your blocking and incubation buffers.[1][3]

  • Detergent Concentration: In assays involving detergents, using a concentration well above the critical micelle concentration (CMC) can lead to high background. Optimize the detergent concentration; for example, in some applications, 0.5% Triton X-100 has been used effectively.

  • Washing Steps: Increase the number and duration of wash steps to remove unbound protein. Using a mild detergent like Tween-20 (e.g., 0.05-0.1%) in your wash buffer can help reduce non-specific interactions.

  • Salt Concentration: While high salt can abolish specific binding, moderately increasing the salt concentration (e.g., from 100 mM to 200 mM NaCl) can sometimes reduce non-specific electrostatic interactions.

  • Protein Concentration: Using an excessively high concentration of your protein of interest can lead to non-specific binding.[1] It is recommended to perform a titration to find the optimal protein concentration.

Q3: What is the optimal pH for my PI(3)P binding study?

A3: The optimal pH is protein-dependent but generally falls within the physiological range. A buffer with a pH between 7.0 and 8.0 is a good starting point for most PI(3)P binding studies.[4] This range helps ensure that the phosphate (B84403) groups on the PI(3)P headgroup are negatively charged, facilitating electrostatic interactions with positively charged residues on the protein's binding surface. It is advisable to test a pH range (e.g., 6.5 to 8.5) to determine the optimal condition for your specific protein-lipid interaction.

Q4: How does salt concentration affect this compound binding?

A4: Salt concentration significantly impacts the electrostatic interactions crucial for many protein-PI(3)P binding events.

  • High Salt (>200 mM): High concentrations of ions in the buffer can shield the charges on both the protein and the PI(3)P headgroup, weakening or even abolishing their interaction.

  • Low Salt (<100 mM): Lower salt concentrations can enhance electrostatic interactions, but may also increase non-specific binding.

  • Optimal Range: A physiological salt concentration of 100-150 mM NaCl is a common starting point.[5][6] The optimal concentration should be determined empirically for each specific interaction.

Q5: Should I include divalent cations in my binding buffer?

A5: The inclusion of divalent cations like Mg²⁺ or Ca²⁺ should be approached with caution. While some proteins require divalent cations for their function, these ions can also induce the clustering of phosphoinositides, including PI(3)P, in the membrane.[7][8][9] This clustering can alter the local concentration of PI(3)P and potentially influence protein binding in a manner that is not physiologically relevant.[7][8] If your protein of interest does not have a known requirement for divalent cations, it is generally recommended to omit them from the binding buffer or include a chelating agent like EDTA to remove any trace amounts.[10]

Quantitative Data Summary

The following tables provide a summary of key quantitative parameters for optimizing your this compound binding studies.

Table 1: Recommended Buffer Conditions for PI(3)P Binding Assays

ParameterRecommended RangeCommon Starting PointNotes
pH 6.5 - 8.57.4Protein stability and charge are pH-dependent.
Salt (NaCl) 50 - 250 mM150 mMHigher salt can reduce non-specific binding but may inhibit specific interactions.[6]
Detergent Varies by typeSee Table 2Use above CMC; concentration needs optimization.
Reducing Agent 0.2 - 1 mM DTT0.2 mMImportant for proteins with cysteine residues.[5]
Chelating Agent 0.1 - 1 mM EDTA1 mMInclude if divalent cations are not required for protein function.[10]

Table 2: Properties of Commonly Used Detergents

DetergentTypeCMC (mM)Aggregation NumberKey Characteristics
Triton X-100 Non-ionic0.24 - 0.9~140Mild, generally non-denaturing. Not easily dialyzable.[11][12]
CHAPS Zwitterionic6 - 104 - 14Non-denaturing, dialyzable, and compatible with mass spectrometry.[11]
Octyl-glucoside Non-ionic19 - 25~90Effective for reconstitution of membrane proteins into liposomes.[13]

Experimental Protocols

Protocol 1: Liposome (B1194612) Co-sedimentation Assay

This assay is used to quantify the binding of a protein to PI(3)P-containing liposomes.

  • Liposome Preparation: a. Mix lipids (e.g., 93% PC, 5% PS, 2% this compound) in a glass vial and dry under a stream of nitrogen gas to form a thin lipid film. b. Further dry the film under vacuum for at least 1 hour. c. Rehydrate the lipid film in binding buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 1 mM DTT) by vortexing. d. To create unilamellar vesicles, subject the liposome suspension to 10 freeze-thaw cycles followed by extrusion through a 100 nm polycarbonate membrane.

  • Binding Reaction: a. In a microcentrifuge tube, mix your protein of interest (e.g., at a final concentration of 1 µM) with the prepared liposomes (e.g., at a final lipid concentration of 0.5 mg/mL). b. As a negative control, prepare a reaction with liposomes lacking PI(3)P. c. Incubate the reactions at room temperature for 30 minutes.

  • Co-sedimentation: a. Centrifuge the samples at high speed (e.g., 100,000 x g) for 30 minutes at 4°C to pellet the liposomes. b. Carefully collect the supernatant, which contains the unbound protein. c. Wash the pellet gently with binding buffer and then resuspend it in an equal volume of buffer. The pellet contains the liposome-bound protein.

  • Analysis: a. Analyze the supernatant and pellet fractions by SDS-PAGE followed by Coomassie staining or Western blotting to determine the amount of bound versus unbound protein.

Protocol 2: Protein-Lipid Overlay Assay (PIP Strip)

This is a qualitative method to screen for protein binding to various phosphoinositides.

  • Membrane Blocking: a. Carefully place the PIP strip membrane in a clean container. b. Add blocking buffer (e.g., TBS-T containing 3% fatty acid-free BSA) to completely cover the membrane. c. Incubate for 1 hour at room temperature with gentle agitation.[1][3]

  • Protein Incubation: a. Decant the blocking buffer. b. Add your protein of interest diluted in fresh blocking buffer (e.g., 0.5 µg/mL). c. Incubate for 2 hours at room temperature or overnight at 4°C with gentle agitation.[1]

  • Washing: a. Decant the protein solution. b. Wash the membrane three times for 10 minutes each with wash buffer (e.g., TBS-T).

  • Antibody Incubation and Detection: a. Incubate the membrane with a primary antibody against your protein (or its tag) diluted in blocking buffer for 1 hour at room temperature. b. Wash the membrane as in step 3. c. Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature. d. Wash the membrane as in step 3. e. Detect the bound protein using an enhanced chemiluminescence (ECL) substrate and imaging system.

Visualizations

PI3K_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3-Kinase RTK->PI3K Activates GrowthFactor Growth Factor GrowthFactor->RTK Binds PIP2 PI(4,5)P2 PI3K->PIP2 Phosphorylates PIP3 PI(3,4,5)P3 PIP2->PIP3 PTEN PTEN PIP3->PTEN Dephosphorylates PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt/PKB PIP3->Akt Recruits PTEN->PIP2 PDK1->Akt Phosphorylates Downstream Downstream Effectors Akt->Downstream Phosphorylates

Caption: PI3K signaling pathway leading to Akt activation.

Liposome_Binding_Workflow start Start prep_liposomes 1. Prepare Liposomes (with and without this compound) start->prep_liposomes mix 2. Incubate Protein with Liposomes prep_liposomes->mix centrifuge 3. Centrifuge to Pellet Liposomes mix->centrifuge separate 4. Separate Supernatant (Unbound) and Pellet (Bound) centrifuge->separate analyze 5. Analyze by SDS-PAGE separate->analyze end End analyze->end

Caption: Experimental workflow for a liposome co-sedimentation assay.

Troubleshooting_Logic start Problem Observed no_binding No Binding start->no_binding high_background High Background start->high_background check_buffer Check Buffer (pH, Salt) no_binding->check_buffer Potential Cause check_protein Check Protein (Activity, Concentration) no_binding->check_protein Potential Cause check_lipids Check Lipid Presentation no_binding->check_lipids Potential Cause optimize_blocking Optimize Blocking (e.g., 3% BSA) high_background->optimize_blocking Solution adjust_washes Increase Washes (Number, Duration) high_background->adjust_washes Solution titrate_protein Titrate Protein Concentration high_background->titrate_protein Solution

Caption: Troubleshooting decision tree for common binding assay issues.

References

Technical Support Center: Investigating 18:1 PI(3)P Signaling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers studying 18:1 Phosphatidylinositol 3-phosphate (PI(3)P) signaling. This resource provides troubleshooting guidance and answers to frequently asked questions to help you navigate the common pitfalls in your experiments.

Troubleshooting Guides

This section offers step-by-step solutions to specific problems you may encounter during your research.

Guide 1: Mass Spectrometry-Based Quantification of 18:1 PI(3)P

Problem: You are unable to detect or reliably quantify this compound in your samples using mass spectrometry.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Low Abundance of this compound Phosphoinositides, in general, are low-abundance lipids, and specific acyl chain variants like 18:1 can be even less prevalent.[1][2][3] Increase the starting material (e.g., cell number or tissue amount) if possible. Consider using a lipid extraction method optimized for phosphoinositides.
Inefficient Extraction Standard lipid extraction methods may not be optimal for highly polar phosphoinositides. Use an acidified solvent extraction (e.g., chloroform (B151607)/methanol/HCl) to ensure efficient recovery of anionic lipids.[4] Compare different extraction strategies to find the most suitable one for your sample type.
Ion Suppression Co-eluting lipids or other molecules can suppress the ionization of this compound. Optimize your liquid chromatography (LC) method to improve the separation of lipid species.[5] Consider using a derivatization method, such as methylation with TMS-diazomethane, to enhance signal intensity in positive ion mode.[5]
Isomer Interference Your signal may be masked by co-eluting regioisomers (e.g., PI(4)P or PI(5)P) with the same mass.[5] Employ advanced separation techniques like supercritical fluid chromatography (SFC) or use chiral columns that can resolve these isomers.[5]
In-source Fragmentation Highly phosphorylated lipids can be prone to fragmentation in the mass spectrometer source.[6] Optimize the ionization source parameters, such as collision energy, to minimize fragmentation.

Detailed Experimental Protocol: Phosphoinositide Extraction for Mass Spectrometry

  • Sample Preparation: Homogenize cell pellets or tissues in a suitable buffer.

  • Lipid Extraction:

    • Add ice-cold chloroform/methanol/12M HCl (80:40:1, v/v/v).

    • Vortex thoroughly and incubate on ice.

    • Add chloroform and a salt solution (e.g., 0.9% NaCl) to induce phase separation.

    • Centrifuge to separate the phases.

  • Collection: Carefully collect the lower organic phase containing the lipids.

  • Drying and Reconstitution: Dry the lipid extract under a stream of nitrogen and reconstitute in an appropriate solvent for LC-MS analysis.

Experimental Workflow for Mass Spectrometry Analysis

cluster_0 Sample Preparation cluster_1 Lipid Extraction cluster_2 Analysis A Cell/Tissue Homogenization B Acidified Solvent Extraction A->B Add Chloroform/Methanol/HCl C Phase Separation B->C Add Chloroform/Salt Solution D Collect Organic Phase C->D E LC-MS/MS Analysis D->E Dry and Reconstitute F Data Interpretation E->F

Caption: Workflow for this compound mass spectrometry.

Guide 2: Lipid-Protein Interaction Assays

Problem: You are not observing the expected interaction between your protein of interest and this compound in a pull-down or overlay assay.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Low Affinity Interaction Many protein-lipid interactions are inherently weak.[7][8] Increase the concentration of the lipid bait (e.g., this compound-coated beads) or the protein lysate. Optimize incubation times and washing conditions to favor the detection of transient interactions.
Incorrect Lipid Presentation The way the lipid is presented can affect protein binding. If using liposomes, ensure they are properly formed and stable. For bead-based assays, confirm the successful conjugation of this compound to the beads.
Acyl Chain Specificity The protein's binding domain may have a preference for a different acyl chain variant of PI(3)P.[9][10] If possible, test interactions with other PI(3)P species (e.g., 16:0/18:1 or 18:0/20:4) to determine specificity. The acyl chains of phosphoinositides can alter the structure and function of the interacting protein.[9]
Competition from Endogenous Lipids High concentrations of other lipids in the cell lysate can compete for binding to your protein of interest. Consider partially purifying your protein to reduce the background of competing lipids.
Protein Conformation Issues The lipid-binding domain of your protein may be masked or in an inactive conformation. Ensure that the protein is properly folded and that any tags or fusions do not interfere with the binding site.

Detailed Experimental Protocol: Liposome (B1194612) Pull-Down Assay

  • Liposome Preparation:

    • Prepare a lipid mixture including your lipid of interest (e.g., this compound) and a biotinylated lipid in a chloroform/methanol solution.

    • Dry the lipid mixture under nitrogen to form a thin film.

    • Hydrate the lipid film with buffer and sonicate to form small unilamellar vesicles (SUVs).

  • Incubation:

    • Incubate the liposomes with your cell lysate or purified protein.

  • Pull-Down:

    • Add streptavidin-coated magnetic beads to capture the biotinylated liposomes and any bound proteins.

    • Wash the beads to remove non-specific binders.

  • Analysis:

    • Elute the bound proteins and analyze by Western blotting or mass spectrometry.

Diagram of a Lipid-Protein Pull-Down Assay

cluster_0 Step 1: Incubation cluster_1 Step 2: Capture cluster_2 Step 3: Analysis A Protein of Interest C Incubate A->C B This compound Liposomes B->C E Capture Complex C->E D Streptavidin Beads D->E F Wash E->F G Elute & Analyze F->G

Caption: Workflow for a liposome pull-down assay.

Frequently Asked Questions (FAQs)

Q1: Why is it important to study the specific 18:1 acyl chain variant of PI(3)P?

A1: The acyl chain composition of phosphoinositides can significantly influence their biological activity. Different acyl chains can alter the biophysical properties of the membrane and affect how the lipid interacts with effector proteins.[9][11] For example, the length and saturation of the acyl chains can impact the conformation of a lipid-binding protein, thereby modulating its function.[9] Studying the 18:1 variant allows for a more nuanced understanding of PI(3)P signaling beyond just the headgroup.

Q2: What are the main challenges in using fluorescent biosensors to study this compound?

A2: A major challenge is the potential for artifacts due to the overexpression of the biosensor, which can sequester the lipid and interfere with endogenous signaling pathways. Furthermore, many lipid-binding domains show promiscuity and may bind to other phosphoinositide species, leading to off-target effects.[1] It is also important to consider that some biosensors may exhibit a preference for certain acyl chain variants, which could bias the interpretation of the results.[12]

Q3: How can I be sure that the signal I'm detecting is from this compound and not another isomer?

A3: Distinguishing between phosphoinositide isomers is a significant analytical challenge.[5][13] Mass spectrometry coupled with advanced chromatographic techniques is the most reliable method. Techniques like supercritical fluid chromatography (SFC) or the use of specific chiral columns can separate regioisomers (e.g., PI(3)P, PI(4)P, and PI(5)P) before they enter the mass spectrometer.[5] Additionally, specific fragmentation patterns in tandem mass spectrometry (MS/MS) can sometimes provide clues to the identity of the isomer.[5]

Q4: Are there commercially available tools specifically for studying this compound?

A4: Yes, synthetic this compound is commercially available and can be used for a variety of in vitro assays, such as lipid-protein binding assays, enzyme assays, and as a standard for mass spectrometry.[7][8] This allows for controlled experiments where the effects of the specific 18:1 acyl chain can be isolated.

PI(3)P Signaling Pathway Overview

cluster_0 Upstream Signaling cluster_1 PI3-Kinase Activation cluster_2 PI(3)P Generation cluster_3 Downstream Effectors cluster_4 Cellular Processes RTK Receptor Tyrosine Kinase PI3K Class III PI3K (Vps34) RTK->PI3K GPCR GPCR GPCR->PI3K PI PI PI3P This compound PI->PI3P Vps34 FYVE FYVE Domain Proteins PI3P->FYVE PX PX Domain Proteins PI3P->PX Autophagy Autophagy FYVE->Autophagy Endosomal_Trafficking Endosomal Trafficking PX->Endosomal_Trafficking

Caption: Simplified PI(3)P signaling pathway.

References

Validation & Comparative

Validating the Specificity of an 18:1 PI(3)P Antibody: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies to validate the specificity of an 18:1 PI(3)P antibody. Ensuring antibody specificity is paramount for reliable and reproducible experimental outcomes in cell signaling, membrane trafficking, and drug discovery research. This document outlines key experimental protocols, presents a comparison with alternative antibodies, and visualizes critical pathways and workflows.

Comparative Analysis of Anti-PI(3)P Antibodies

The selection of a highly specific antibody is the first critical step in any immunoassay. Below is a comparison of commercially available monoclonal antibodies frequently used for the detection of Phosphatidylinositol 3-phosphate (PI(3)P). While the focus is on an antibody with specificity for this compound, validation should be performed against a panel of phosphoinositides to ensure minimal cross-reactivity.

FeatureEchelon Biosciences Anti-PtdIns(3)P (Z-P003)Creative Diagnostics Anti-PI(3)P (DMABB-JX103)
Clonality MonoclonalMonoclonal
Clone 31-12-9[1]42-23-0[2]
Isotype Mouse IgG2a[1][3]Mouse IgG2a[2]
Immunogen PtdIns(3)P[4]PI(3)P conjugated to KLH[2]
Validated Applications ELISA, Immunofluorescence, AlphaScreen, Fluorescence Polarization[1][4]ELISA, Immunofluorescence (IF)[2]
Specificity Notes Reacts primarily with the head group of PI(3)P. The manufacturer notes that some cross-reactivity with other phosphoinositides may occur depending on the assay format.[3]The datasheet suggests suitability for ELISA and IF applications.[2]
Recommended Dilutions - ELISA: 1 µg/mL- Immunofluorescence: 5 µg/mL[3]- IF: 1:100 dilution was used in published data.[2]

Note: The term "this compound" refers to a specific acyl chain composition (1-stearoyl-2-oleoyl-phosphatidylinositol 3-phosphate). Commercially available anti-PI(3)P antibodies are typically raised against the phosphoinositide headgroup and may not discriminate between different acyl chain variants. Therefore, the validation assays described below are crucial for determining the specificity in the context of your experimental system.

Experimental Validation of Antibody Specificity

To rigorously validate the specificity of an this compound antibody, a combination of in vitro and cell-based assays is recommended.

Key Experimental Workflow

The following diagram illustrates a recommended workflow for validating the specificity of a PI(3)P antibody.

G cluster_0 In Vitro Validation cluster_1 Cell-Based Validation A Lipid-Protein Overlay Assay (Dot Blot) B ELISA A->B Quantitative Confirmation C Immunofluorescence (IF) / Immunocytochemistry (ICC) B->C D Competition Assay (Pre-incubation with free lipid) C->D Specificity Control E Knockdown/Knockout (KD/KO) of PI3-Kinase C->E Gold Standard Validation End Validated for Specificity E->End Start Select Candidate This compound Antibody Start->A

Caption: A streamlined workflow for validating PI(3)P antibody specificity.

Experimental Protocols

Lipid-Protein Overlay Assay (Dot Blot)

This assay provides a rapid and straightforward method to assess the binding of the antibody to a panel of different lipids spotted on a membrane.[5][6][7]

Methodology:

  • Lipid Spotting: Dissolve various phosphoinositides (including this compound, PI, PI(4)P, PI(5)P, PI(3,4)P2, PI(3,5)P2, PI(4,5)P2, and PI(3,4,5)P3) and other relevant lipids (e.g., Phosphatidylcholine, Phosphatidylserine) in an appropriate solvent (e.g., chloroform:methanol:water 65:35:8 v/v/v).[7] Spot 1-2 µL of each lipid onto a nitrocellulose or PVDF membrane and allow it to dry completely.

  • Blocking: Block the membrane for 1 hour at room temperature with a suitable blocking buffer (e.g., 3% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBS-T)).[5]

  • Primary Antibody Incubation: Incubate the membrane with the this compound antibody at the recommended concentration (e.g., 1-5 µg/mL) in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBS-T.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-mouse IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.

  • Detection: After further washing steps, detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.[8]

Expected Results: A specific antibody should show a strong signal only at the spot corresponding to this compound and minimal to no signal for other lipids.

Immunofluorescence (IF) / Immunocytochemistry (ICC)

This technique visualizes the subcellular localization of PI(3)P, which is expected to be enriched in early endosomes and membranes involved in autophagy.[1][9]

Methodology for HeLa Cells:

  • Cell Culture: Grow HeLa cells on glass coverslips to 50-70% confluency.[10]

  • Fixation: Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.[11]

  • Permeabilization: Permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes.[11]

  • Blocking: Block with 10% normal goat serum in PBS for 1 hour to prevent non-specific antibody binding.[11]

  • Primary Antibody Incubation: Incubate the cells with the this compound antibody (e.g., 5 µg/mL) in blocking buffer overnight at 4°C.[3]

  • Washing: Wash the cells three times with PBS.

  • Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse IgG) for 1 hour at room temperature in the dark.

  • Mounting and Imaging: Mount the coverslips onto microscope slides using an anti-fade mounting medium containing DAPI for nuclear counterstaining and visualize using a fluorescence or confocal microscope.[12][13]

Expected Results: A specific antibody will show a punctate cytoplasmic staining pattern, consistent with the localization of PI(3)P on endosomal and autophagosomal membranes. A competition assay, where the primary antibody is pre-incubated with an excess of free this compound, should result in a significant reduction of the fluorescent signal, confirming specificity.[14]

PI(3)P Signaling Pathway

Phosphatidylinositol 3-phosphate (PI(3)P) is a key signaling lipid that plays a crucial role in regulating intracellular membrane trafficking, particularly in the processes of endosomal sorting and autophagy.[9][15][16][17][18]

G Vps34 Vps34 (Class III PI3K) PI3P This compound Vps34->PI3P phosphorylates Vps15 Vps15 Beclin1 Beclin-1 ATG14L ATG14L (Autophagy) UVRAG UVRAG (Endosomal Sorting) WIPIs WIPI proteins Autophagy Autophagosome Formation WIPIs->Autophagy DFCP1 DFCP1 DFCP1->Autophagy ESCRT ESCRT Complex EndosomalSorting Endosomal Sorting & Maturation ESCRT->EndosomalSorting SNX Sorting Nexins SNX->EndosomalSorting PI Phosphatidylinositol (PI) PI->Vps34 substrate PI3P->WIPIs recruits PI3P->DFCP1 recruits PI3P->ESCRT recruits PI3P->SNX recruits

Caption: PI(3)P signaling in autophagy and endosomal sorting.

This guide provides a framework for the rigorous validation of an this compound antibody. By employing these methods, researchers can ensure the reliability of their findings and contribute to the generation of robust and reproducible scientific data.

References

A Comparative Guide to the Cellular Functions of 18:1 PI(3)P and PI(4)P

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Phosphatidylinositol phosphates (phosphoinositides or PIPs) are minor but crucial components of cellular membranes, acting as key signaling molecules and docking sites for a multitude of proteins. Their phosphorylation status at the 3, 4, and 5 positions of the inositol (B14025) headgroup dictates their specific functions. This guide provides a detailed comparison of two key monophosphorylated phosphoinositides, 18:1 Phosphatidylinositol 3-phosphate (PI(3)P) and 18:1 Phosphatidylinositol 4-phosphate (PI(4)P), focusing on their distinct roles in cellular processes, their interactions with effector proteins, and the experimental methodologies used to study them. The "18:1" designation refers to the oleoyl (B10858665) fatty acid chain at one of the glycerol (B35011) backbone positions, a common monounsaturated fatty acid in cellular membranes.

Core Functional Distinctions

PI(3)P and PI(4)P exhibit distinct subcellular localizations and, consequently, regulate different cellular pathways. PI(3)P is predominantly found on the membranes of early endosomes and intraluminal vesicles, where it serves as a critical regulator of endosomal trafficking and sorting. In contrast, PI(4)P is enriched at the Golgi apparatus and the plasma membrane, playing essential roles in secretion, lipid transport, and as the precursor for the synthesis of phosphatidylinositol 4,5-bisphosphate (PI(4,5)P₂), a pivotal signaling molecule.

Feature18:1 PI(3)P18:1 PI(4)P
Primary Localization Early endosomes, multivesicular bodiesGolgi apparatus, Plasma membrane
Key Cellular Roles Endosomal trafficking, protein sorting, autophagySecretory pathway, lipid transport, precursor to PI(4,5)P₂
Primary Effector Domains FYVE, PXPH (some), unstructured polybasic motifs
Key Interacting Proteins EEA1, Hrs, SNX proteinsOSBP, FAPP1, PI4K effectors

Protein Recognition and Binding Affinity

The specific functions of PI(3)P and PI(4)P are mediated by a diverse array of effector proteins that contain specialized lipid-binding domains.

PI(3)P Recognition: The most well-characterized PI(3)P-binding modules are the FYVE and Phox homology (PX) domains.

  • FYVE Domains: These domains exhibit high specificity and affinity for PI(3)P, with negligible binding to PI(4)P or other phosphoinositides.[1] This specificity is crucial for the recruitment of proteins like Early Endosome Antigen 1 (EEA1) and Hepatocyte growth factor-regulated tyrosine kinase substrate (Hrs) to endosomal membranes, facilitating vesicle tethering and sorting.

  • PX Domains: While many PX domains show a preference for PI(3)P, their specificity is more varied than that of FYVE domains.[2][3] Some PX domains can bind to other phosphoinositides, including PI(4)P, albeit often with lower affinity. The specific lipid-binding profile of a PX domain dictates the subcellular localization and function of the protein it resides in.

PI(4)P Recognition: The recognition of PI(4)P is less defined by a single, highly specific domain compared to PI(3)P.

  • Pleckstrin Homology (PH) Domains: While many PH domains are known to bind to polyphosphorylated phosphoinositides like PI(4,5)P₂ and PI(3,4,5)P₃, some have been shown to interact with PI(4)P.

  • Unstructured Polybasic Regions: Proteins can also be recruited to PI(4)P-rich membranes through electrostatic interactions between positively charged amino acid clusters and the negatively charged phosphate (B84403) group of PI(4)P.

  • Lipid Transfer Proteins: A significant function of PI(4)P involves its role in non-vesicular lipid transport, mediated by proteins such as the oxysterol-binding protein (OSBP) and its related proteins (ORPs). These proteins often recognize PI(4)P at one membrane (e.g., the plasma membrane) and exchange it for another lipid (e.g., cholesterol or phosphatidylserine) from a different organelle (e.g., the endoplasmic reticulum).

A study by Ikhlef et al. (2021) provided quantitative data on the transfer rates of various PI(4)P species by the lipid transfer proteins Osh6p and ORP8. Their findings indicate that the acyl chain composition of PI(4)P, including the 18:1 form, influences the efficiency of lipid exchange.[4][5]

Signaling Pathways and Logic

The distinct localizations of PI(3)P and PI(4)P place them at the helm of separate signaling cascades and cellular processes.

PI3P_Pathway

PI4P_Pathway

Experimental Protocols

Studying the specific functions of this compound and 18:1 PI(4)P requires a combination of in vitro and in vivo techniques.

In Vitro Protein-Lipid Interaction Assays

These assays are crucial for determining the binding specificity and affinity of proteins for phosphoinositides.

1. Protein-Lipid Overlay Assay (Fat Blot)

  • Principle: Lipids, including this compound and 18:1 PI(4)P, are spotted onto a nitrocellulose or PVDF membrane. The membrane is then incubated with a purified protein of interest, and bound protein is detected using a specific antibody.

  • Methodology:

    • Prepare serial dilutions of this compound, 18:1 PI(4)P, and other control lipids in a suitable solvent (e.g., chloroform/methanol/water).

    • Carefully spot 1-2 µL of each lipid dilution onto a nitrocellulose membrane and allow it to dry completely.

    • Block the membrane with a blocking buffer (e.g., 3% fatty acid-free BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with the purified protein of interest (e.g., a GST-tagged FYVE or PX domain) in blocking buffer overnight at 4°C.

    • Wash the membrane extensively with TBST.

    • Incubate with a primary antibody against the protein or tag, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

2. Liposome Co-sedimentation Assay

  • Principle: This assay provides a more quantitative measure of protein-lipid interactions in a membrane-like environment. Liposomes containing the lipid of interest are incubated with a protein, and the amount of protein that associates with the liposomes is quantified after centrifugation.

  • Methodology:

    • Prepare large unilamellar vesicles (LUVs) by extrusion. The lipid composition should include a background of neutral lipids (e.g., PC) and a defined percentage (e.g., 5 mol%) of this compound or 18:1 PI(4)P.

    • Incubate the purified protein with the liposomes for a defined period at room temperature to allow binding to reach equilibrium.

    • Pellet the liposomes by ultracentrifugation.

    • Carefully separate the supernatant (containing unbound protein) from the pellet (containing liposome-bound protein).

    • Analyze both fractions by SDS-PAGE and Coomassie staining or Western blotting to determine the percentage of bound protein.

3. Surface Plasmon Resonance (SPR)

  • Principle: SPR provides real-time, label-free quantification of binding kinetics and affinity. A lipid bilayer containing the phosphoinositide of interest is immobilized on a sensor chip, and the binding of the analyte protein is measured by changes in the refractive index at the sensor surface.

  • Methodology:

    • Prepare small unilamellar vesicles (SUVs) containing this compound or 18:1 PI(4)P.

    • Immobilize the SUVs on a lipid-capturing sensor chip (e.g., an L1 chip) to form a stable lipid bilayer.

    • Inject a series of concentrations of the purified protein over the sensor surface and monitor the association and dissociation phases.

    • Fit the resulting sensorgrams to appropriate binding models to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Live-Cell Imaging

Visualizing the dynamic localization of phosphoinositides in living cells is essential for understanding their function in a physiological context.

  • Principle: Genetically encoded fluorescent biosensors, consisting of a fluorescent protein (e.g., GFP) fused to a specific phosphoinositide-binding domain, are expressed in cells. The localization of the fluorescent signal reports on the distribution of the target lipid.

  • Methodology:

    • Constructs:

      • For PI(3)P: Use a tandem FYVE domain (e.g., 2xFYVE-GFP) from proteins like EEA1 or Hrs.

      • For PI(4)P: Use the PH domain of FAPP1 (for Golgi PI(4)P) or Osh2 (for plasma membrane PI(4)P).

    • Transfection: Transfect the appropriate biosensor plasmid into the cell line of interest using a suitable transfection reagent.

    • Imaging: After allowing for protein expression (typically 24-48 hours), image the cells using confocal or total internal reflection fluorescence (TIRF) microscopy.

    • Perturbation: To study the dynamics of these lipids, cells can be treated with pharmacological agents (e.g., PI3K inhibitors like wortmannin) or stimulated with growth factors, and the redistribution of the fluorescent biosensor can be monitored over time.

Experimental_Workflow

Conclusion

This compound and 18:1 PI(4)P, despite their structural similarity as monophosphorylated phosphoinositides with an oleoyl chain, perform distinct and non-overlapping functions within the cell. This functional specificity is primarily dictated by their differential localization to endosomal and Golgi/plasma membranes, respectively, and their recognition by a specific set of effector proteins. A thorough understanding of their individual roles and the experimental techniques used to investigate them is crucial for researchers in cell biology and for professionals involved in the development of therapeutic agents that target phosphoinositide signaling pathways. The methodologies outlined in this guide provide a robust framework for the comparative analysis of these two important signaling lipids.

References

Distinguishing PI(3)P, PI(3,4)P2, and PI(3,5)P2 Signaling: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals detailing the distinct signaling pathways of PI(3)P, PI(3,4)P2, and PI(3,5)P2. This guide provides a comparative analysis of their synthesis, effector proteins, and cellular functions, supported by quantitative data and detailed experimental protocols.

Phosphoinositides (PIs) are low-abundance lipid molecules that play critical roles as second messengers in a myriad of cellular processes. Their spatial and temporal distribution is tightly regulated by a host of kinases and phosphatases that phosphorylate and dephosphorylate the inositol (B14025) headgroup at the 3, 4, and 5 positions. Among the seven known phosphoinositide species, phosphatidylinositol 3-phosphate (PI(3)P), phosphatidylinositol 3,4-bisphosphate (PI(3,4)P2), and phosphatidylinositol 3,5-bisphosphate (PI(3,5)P2) are key players in distinct signaling pathways, often with non-overlapping functions. Understanding the nuances of their individual signaling cascades is crucial for dissecting cellular mechanisms and for the development of targeted therapeutics.

Comparative Analysis of PI(3)P, PI(3,4)P2, and PI(3,5)P2 Signaling

To facilitate a clear understanding of the unique roles of these three phosphoinositides, the following tables summarize their key characteristics, from synthesis and localization to their downstream effectors and cellular functions.

Table 1: Comparison of Synthesis, Localization, and Abundance
FeaturePI(3)PPI(3,4)P2PI(3,5)P2
Primary Synthesis Pathway Phosphorylation of Phosphatidylinositol (PI) by Class II and Class III PI3Ks (e.g., Vps34).[1][2]1. Phosphorylation of PI(4)P by Class I and Class II PI3Ks.[1][3] 2. Dephosphorylation of PI(3,4,5)P3 by 5-phosphatases (e.g., SHIP1/2).[1][3]Phosphorylation of PI(3)P by PIKfyve (Fab1 in yeast).[2][4]
Key Synthesizing Enzymes Class II PI3Ks, Class III PI3K (Vps34)Class I PI3Ks, Class II PI3Ks, SHIP1/2PIKfyve
Primary Subcellular Localization Early endosomes, multivesicular bodies, autophagosomes.[2]Plasma membrane, early endosomes, lysosomes.[1][2][5]Late endosomes, lysosomes, vacuoles.[4][6]
Relative Cellular Abundance ~0.5% of total phosphoinositidesVariable, increases upon stimulationVery low, ~0.05-0.1% of total phosphoinositides.[4]
Table 2: Effector Proteins and Cellular Functions
FeaturePI(3)PPI(3,4)P2PI(3,5)P2
Effector Protein Binding Domains FYVE, PX domains.[7][8]PH domains.[5]PROPPINs (e.g., Atg18), TRPML1.[9]
Key Effector Proteins EEA1, Hrs, SNX proteins, WIPI proteins.[7]Akt/PKB, TAPP1/2, lamellipodin.[10]Atg18, Vps24, TRPML1, TPCs.[4]
Major Cellular Functions Endosomal trafficking and sorting, autophagy, phagosome maturation.[2][11]Clathrin-mediated endocytosis, macropinocytosis, cell migration, cytoskeletal rearrangement, regulation of mTOR signaling.[1][3][12]Regulation of endo-lysosomal trafficking and fission/fusion, ion homeostasis in lysosomes, response to osmotic stress.[4][13]

Visualizing the Signaling Pathways

To further illustrate the distinct metabolic routes and functional contexts of these phosphoinositides, the following diagrams, generated using the DOT language for Graphviz, depict their respective signaling pathways.

PI_Signaling_Pathways cluster_PI3P PI(3)P Signaling cluster_PI34P2 PI(3,4)P2 Signaling cluster_PI35P2 PI(3,5)P2 Signaling PI_3P PI(3)P PI_3P_Effectors FYVE/PX Domain Proteins (EEA1, Hrs, SNX) PI_3P->PI_3P_Effectors PI PI PI_3P_Kinase Class II/III PI3K (e.g., Vps34) PI->PI_3P_Kinase PI_3P_Kinase->PI_3P PI_3P_Functions Endosomal Trafficking Autophagy PI_3P_Effectors->PI_3P_Functions PI_3_4_P2 PI(3,4)P2 PI_3_4_P2_Effectors PH Domain Proteins (Akt, TAPP1/2) PI_3_4_P2->PI_3_4_P2_Effectors PI_4_P PI(4)P PI_3_4_P2_Kinase Class I/II PI3K PI_4_P->PI_3_4_P2_Kinase PI_3_4_5_P3 PI(3,4,5)P3 SHIP1_2 SHIP1/2 PI_3_4_5_P3->SHIP1_2 PI_3_4_P2_Kinase->PI_3_4_P2 SHIP1_2->PI_3_4_P2 PI_3_4_P2_Functions Endocytosis Cell Migration PI_3_4_P2_Effectors->PI_3_4_P2_Functions PI_3_5_P2 PI(3,5)P2 PI_3_5_P2_Effectors PROPPINs (Atg18) TRPML1 PI_3_5_P2->PI_3_5_P2_Effectors PI_3_P_source PI(3)P PIKfyve PIKfyve PI_3_P_source->PIKfyve PIKfyve->PI_3_5_P2 PI_3_5_P2_Functions Lysosomal Trafficking Ion Homeostasis PI_3_5_P2_Effectors->PI_3_5_P2_Functions

Caption: Simplified signaling pathways of PI(3)P, PI(3,4)P2, and PI(3,5)P2.

Experimental Protocols for Distinguishing Phosphoinositide Signaling

Accurate measurement and distinction of PI(3)P, PI(3,4)P2, and PI(3,5)P2 are paramount for studying their specific roles. Below are detailed methodologies for key experiments.

Protocol 1: Quantification of Phosphoinositides by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method allows for the sensitive and specific quantification of different phosphoinositide isomers.

1. Lipid Extraction:

  • Harvest cells and wash with ice-cold PBS.

  • Add a pre-chilled extraction solvent mixture of chloroform (B151607):methanol (B129727):1 M HCl (2:1:0.025, v/v/v) to the cell pellet.

  • Vortex vigorously and incubate on ice for 15 minutes.

  • Add chloroform and 0.1 M HCl to induce phase separation.

  • Centrifuge to separate the phases and collect the lower organic phase containing the lipids.

  • Dry the lipid extract under a stream of nitrogen.

2. Derivatization (Optional but recommended for improved sensitivity):

3. LC-MS/MS Analysis:

  • Reconstitute the sample in an appropriate solvent for liquid chromatography.

  • Inject the sample onto a C18 reverse-phase or a silica-based normal-phase LC column.

  • Elute the phosphoinositides using a gradient of mobile phases (e.g., acetonitrile, water, and an ion-pairing agent like ethylamine).

  • Detect and quantify the different phosphoinositide species using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode, using transitions specific for each lipid.

LCMS_Workflow Start Cell Lysis & Lipid Extraction Derivatization Derivatization (Methylation) Start->Derivatization LC_Separation Liquid Chromatography (Separation of Isomers) Derivatization->LC_Separation MS_Detection Tandem Mass Spectrometry (Detection & Quantification) LC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis End Quantified PI Levels Data_Analysis->End

Caption: Workflow for phosphoinositide analysis by LC-MS/MS.

Protocol 2: Live-Cell Imaging with Fluorescent Biosensors

Genetically encoded biosensors fused to fluorescent proteins allow for the real-time visualization of changes in phosphoinositide levels in living cells.

1. Plasmid Transfection:

  • Plate cells on glass-bottom dishes suitable for live-cell imaging.

  • Transfect cells with plasmids encoding the desired fluorescent biosensors using a suitable transfection reagent.

    • For PI(3)P: a tandem FYVE domain from EEA1 or Hrs fused to a fluorescent protein (e.g., GFP-2xFYVEHrs).

    • For PI(3,4)P2: the PH domain from TAPP1 fused to a fluorescent protein (e.g., GFP-PHTAPP1).

    • For PI(3,5)P2: the PROPPIN domain from Atg18 or the N-terminal domain of TRPML1 fused to a fluorescent protein.

  • Allow 24-48 hours for protein expression.

2. Live-Cell Imaging:

  • Replace the culture medium with an imaging medium (e.g., phenol (B47542) red-free DMEM).

  • Mount the dish on a confocal or total internal reflection fluorescence (TIRF) microscope equipped with a stage-top incubator to maintain temperature, humidity, and CO2 levels.

  • Acquire baseline fluorescence images.

  • Stimulate the cells with an appropriate agonist (e.g., growth factors, insulin) or inhibitor.

  • Acquire time-lapse images to monitor the translocation of the fluorescent biosensor to its target membrane, indicating an increase in the local concentration of the specific phosphoinositide.

3. Image Analysis:

  • Quantify the change in fluorescence intensity at the membrane of interest (e.g., plasma membrane, endosomes) over time using image analysis software.

  • Normalize the membrane fluorescence to the cytosolic fluorescence to account for variations in expression levels.

Protocol 3: Affinity Chromatography to Identify Binding Proteins

This technique is used to isolate and identify proteins that specifically interact with a particular phosphoinositide.

1. Preparation of Liposomes:

  • Prepare a lipid mixture containing a base lipid (e.g., phosphatidylcholine), a biotinylated lipid (e.g., biotinyl-cap-PE), and the phosphoinositide of interest (PI(3)P, PI(3,4)P2, or PI(3,5)P2).[14][15]

  • Dry the lipid mixture to a thin film and rehydrate with buffer to form multilamellar vesicles.

  • Sonicate or extrude the vesicles to create small unilamellar liposomes.[14]

2. Protein Binding:

  • Prepare a cell lysate containing the potential binding proteins.

  • Incubate the cell lysate with the prepared liposomes to allow for protein binding.

3. Affinity Purification:

  • Add streptavidin-coated beads to the lysate-liposome mixture and incubate to capture the biotinylated liposomes and their bound proteins.[15]

  • Wash the beads several times with buffer to remove non-specifically bound proteins.

4. Elution and Analysis:

  • Elute the bound proteins from the beads using a high-salt buffer or by boiling in SDS-PAGE sample buffer.

  • Separate the eluted proteins by SDS-PAGE.

  • Identify the proteins by mass spectrometry or Western blotting using specific antibodies.

This guide provides a foundational framework for distinguishing the signaling pathways of PI(3)P, PI(3,4)P2, and PI(3,5)P2. By employing the comparative data and detailed experimental protocols presented, researchers can more effectively design experiments to elucidate the specific roles of these crucial signaling lipids in health and disease.

References

Comparison Guide: Validating 18:1 PI(3)P-Dependent Processes Using PI3K Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Phosphatidylinositol 3-phosphate (PI(3)P) is a critical signaling lipid primarily localized to endosomal membranes, where it orchestrates fundamental cellular processes such as endocytosis, vesicle trafficking, and autophagy. The specific acyl chain composition of phosphoinositides, such as the 18:1 (dioleoyl) variant, can influence membrane properties and protein interactions, although validation tools typically target the headgroup. This guide provides a comparative analysis of phosphoinositide 3-kinase (PI3K) inhibitors used to probe PI(3)P-dependent functions, alongside alternative validation methods, to assist researchers in selecting the appropriate tools for their experimental needs.

Section 1: Pharmacological Inhibition of PI(3)P Synthesis

The primary source of PI(3)P in mammalian cells is the phosphorylation of phosphatidylinositol (PI) by the sole Class III PI3K, Vps34 (vacuolar protein sorting 34). Therefore, inhibitors targeting Vps34 are the most direct pharmacological tools for studying processes dependent on this PI(3)P pool. A secondary, context-dependent source of PI(3)P involves the dephosphorylation of PI(3,4,5)P₃, the product of Class I PI3Ks.

PI(3)P Synthesis Pathways and Inhibition

The diagram below illustrates the main pathways for PI(3)P generation and the points of intervention by various inhibitors.

PI3P_Synthesis_Inhibition PI PI (Phosphatidylinositol) Vps34 Vps34 (Class III PI3K) PI->Vps34 PI3P PI(3)P PIP2 PI(4,5)P₂ ClassI_PI3K Class I PI3K PIP2->ClassI_PI3K PIP3 PI(3,4,5)P₃ Phosphatases SHIP1/2, INPP4B (Phosphatases) PIP3->Phosphatases Vps34->PI3P ATP→ADP ClassI_PI3K->PIP3 ATP→ADP Phosphatases->PI3P Inhibitor_Vps34 VPS34-IN1 Inhibitor_Vps34->Vps34 inhibits Inhibitor_Pan Wortmannin (B1684655), LY294002 Inhibitor_Pan->Vps34 inhibits Inhibitor_Pan->ClassI_PI3K inhibits

Caption: PI(3)P Synthesis Pathways and Points of Inhibition.
Comparative Data of PI3K Inhibitors for PI(3)P Depletion

The choice of inhibitor is critical for achieving specific and interpretable results. While classic pan-PI3K inhibitors are widely referenced, their off-target effects can confound data. Newer, highly selective inhibitors offer a significant advantage.

InhibitorTarget(s)Selectivity ProfileIn Vitro IC₅₀ (Vps34)Typical Working Concentration (Cell-based)Key Considerations
VPS34-IN1 Vps34 (Class III PI3K) Highly selective for Vps34. No significant inhibition of Class I/II PI3Ks or 340 other protein kinases tested.~25 nM 0.1 - 1.0 µMRecommended tool for specific Vps34 inhibition. Rapidly depletes endosomal PI(3)P pools within minutes.
Wortmannin Pan-PI3K, mTOR, DNA-PK, ATM, ATRNon-selective. Covalently and irreversibly binds to its targets.5 - 15 nM100 nM - 1 µMBroad off-target effects. Short half-life and instability in solution. Use with caution and appropriate controls.
LY294002 Pan-PI3K, mTOR, CK2, othersNon-selective, reversible, ATP-competitive inhibitor.Micromolar range10 - 50 µMBroad off-target effects can complicate data interpretation. More stable than wortmannin but less potent.

Section 2: Experimental Protocols

Protocol: Pharmacological Depletion of PI(3)P in Cultured Cells

This protocol describes a general workflow for treating cultured cells with a PI3K inhibitor to validate a PI(3)P-dependent process, followed by analysis using a fluorescent biosensor.

  • Cell Culture and Transfection:

    • Plate cells (e.g., U2OS, HEK293T

A Researcher's Guide to Protein-Phosphoinositide Interactions: Specificity of Binding to 18:1 PI(3)P

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced interactions between proteins and phosphoinositides (PIPs) is critical for deciphering cellular signaling pathways and developing targeted therapeutics. This guide provides a comparative analysis of protein binding specificity to 18:1 phosphatidylinositol 3-phosphate (18:1 PI(3)P) versus other phosphoinositide species. We present supporting experimental data, detailed methodologies for key assays, and visual aids to clarify complex concepts.

Phosphoinositides are a class of minor phospholipids (B1166683) that play major roles in cellular function, acting as signaling molecules and membrane identity markers.[1] The phosphorylation state of the inositol (B14025) headgroup and the composition of the acyl chains extending into the membrane bilayer both contribute to the specificity of protein recruitment and the subsequent activation of downstream signaling cascades. The focus of this guide, this compound, contains an oleoyl (B10858665) group at the sn-1 and sn-2 positions, a common monounsaturated fatty acid. The specificity of protein binding to this particular phosphoinositide compared to others is a key factor in dictating its unique biological roles.

Quantitative Analysis of Protein-Phosphoinositide Binding

The affinity of a protein for a specific phosphoinositide is typically quantified by the dissociation constant (Kd), with a lower Kd value indicating a stronger binding interaction. The following table summarizes published Kd values for the binding of various protein domains to different phosphoinositides, including those with 18:1 acyl chains. This data allows for a direct comparison of binding affinities and highlights the specificity for PI(3)P.

Protein Domain/ProteinPhosphoinositide SpeciesDissociation Constant (Kd)Experimental Method
hUHRF1 di-C18:1 PI5PNot BindingMicroscale Thermophoresis
Nuclear Receptor SF-1 LBD 18:1 PI(3,4,5)P380 ± 12 nMElectrophoretic Mobility-Shift Assay
18:1 PI(3,5)P290 ± 12 nMElectrophoretic Mobility-Shift Assay
18:1 PI(4,5)P2179 ± 24 nMElectrophoretic Mobility-Shift Assay
18:1 PI(3,4)P2> 1 µMElectrophoretic Mobility-Shift Assay
18:1 PI(4)P> 1 µMElectrophoretic Mobility-Shift Assay
18:1 PI(5)P> 1 µMElectrophoretic Mobility-Shift Assay
This compound> 1 µMElectrophoretic Mobility-Shift Assay
Kir3.2 18:1 PI(4)P-Native Mass Spectrometry
18:1 PI(4,5)P2-Native Mass Spectrometry
18:1 PI(3,4,5)P3-Native Mass Spectrometry

Note: The table is compiled from multiple sources and experimental conditions may vary. Direct comparison of absolute values across different studies should be done with caution. The absence of a Kd value for some interactions indicates that binding was not detected or not quantitatively determined in the cited study.

Key Signaling Pathway: PI(3)P and Autophagy

Phosphatidylinositol 3-phosphate (PI(3)P) is a crucial lipid messenger in the regulation of autophagy, a cellular process for degrading and recycling cellular components. The generation of PI(3)P on the phagophore (the precursor to the autophagosome) is a critical step for the recruitment of downstream autophagy-related (Atg) proteins.

PI3P_Signaling_in_Autophagy cluster_Phagophore Phagophore Membrane cluster_Cytosol Cytosol PI PI PI3P This compound WIPI_Proteins WIPI Proteins (e.g., WIPI2) PI3P->WIPI_Proteins Recruits VPS34_Complex VPS34 Complex (Class III PI3K) VPS34_Complex->PI Phosphorylates ATG12_ATG5_ATG16L1 ATG12-ATG5-ATG16L1 Complex WIPI_Proteins->ATG12_ATG5_ATG16L1 Recruits LC3_Lipidation LC3 Lipidation & Autophagosome Formation ATG12_ATG5_ATG16L1->LC3_Lipidation

Caption: PI(3)P signaling pathway in autophagy.

This pathway highlights the central role of PI(3)P in recruiting effector proteins, such as the WIPI family, which in turn recruit the ATG12-ATG5-ATG16L1 complex. This complex is essential for the lipidation of LC3, a key step in autophagosome elongation and maturation.[2][3] The specificity of WIPI proteins for PI(3)P ensures the localized activation of the autophagic machinery.

Experimental Protocols for Studying Protein-Phosphoinositide Interactions

Accurate and reproducible methods are essential for characterizing the specificity of protein-lipid interactions. Below are detailed protocols for three commonly used assays.

Protein-Lipid Overlay Assay

This qualitative assay is a rapid and straightforward method to screen for protein-lipid interactions.

Experimental Workflow:

Protein_Lipid_Overlay_Workflow Spot_Lipids 1. Spot serial dilutions of phosphoinositides onto a nitrocellulose membrane. Block_Membrane 2. Block the membrane with a blocking agent (e.g., fatty acid-free BSA). Spot_Lipids->Block_Membrane Incubate_Protein 3. Incubate the membrane with the purified protein of interest. Block_Membrane->Incubate_Protein Wash_Membrane 4. Wash the membrane to remove non-specifically bound protein. Incubate_Protein->Wash_Membrane Primary_Antibody 5. Incubate with a primary antibody against the protein or its tag. Wash_Membrane->Primary_Antibody Secondary_Antibody 6. Incubate with a labeled secondary antibody. Primary_Antibody->Secondary_Antibody Detection 7. Detect the signal (e.g., chemiluminescence). Secondary_Antibody->Detection

Caption: Workflow for a Protein-Lipid Overlay Assay.

Detailed Protocol:

  • Lipid Spotting: Spot 1-2 µL of various phosphoinositides (e.g., 100 pmol) onto a nitrocellulose membrane and allow it to dry completely.

  • Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 3% fatty acid-free BSA in TBST).

  • Protein Incubation: Incubate the membrane with the purified protein of interest (e.g., 0.5 µg/mL in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest for 1 hour at room temperature.

  • Secondary Antibody Incubation: Wash the membrane as in step 4, then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the bound protein using an enhanced chemiluminescence (ECL) substrate.[4][5]

Liposome (B1194612) Binding Assay

This assay provides a more quantitative measure of protein-lipid interactions in a membrane-like environment.

Experimental Workflow:

Liposome_Binding_Workflow Prepare_Liposomes 1. Prepare liposomes containing the phosphoinositide of interest. Incubate 2. Incubate the purified protein with the liposomes. Prepare_Liposomes->Incubate Centrifuge 3. Pellet the liposomes and any bound protein by ultracentrifugation. Incubate->Centrifuge Analyze_Fractions 4. Analyze the supernatant (unbound protein) and the pellet (bound protein) by SDS-PAGE. Centrifuge->Analyze_Fractions

Caption: Workflow for a Liposome Binding Assay.

Detailed Protocol:

  • Liposome Preparation: Prepare small unilamellar vesicles (SUVs) by sonicating or extruding a lipid mixture containing the desired phosphoinositide.[6]

  • Binding Reaction: Incubate the purified protein with the prepared liposomes in a binding buffer for a specified time (e.g., 30 minutes at room temperature).

  • Separation: Separate the liposomes (and bound protein) from the unbound protein by ultracentrifugation.

  • Analysis: Carefully collect the supernatant (containing unbound protein) and resuspend the pellet (containing liposome-bound protein). Analyze both fractions by SDS-PAGE and Western blotting to determine the fraction of bound protein.[7][8]

Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technique for real-time, quantitative analysis of binding kinetics and affinity.

Experimental Workflow:

SPR_Workflow Immobilize_Liposomes 1. Immobilize liposomes containing the phosphoinositide of interest onto an SPR sensor chip. Inject_Protein 2. Inject the purified protein (analyte) over the sensor surface at various concentrations. Immobilize_Liposomes->Inject_Protein Monitor_Binding 3. Monitor the change in the refractive index in real-time to measure association and dissociation. Inject_Protein->Monitor_Binding Analyze_Data 4. Analyze the sensorgram data to determine kon, koff, and Kd. Monitor_Binding->Analyze_Data

Caption: Workflow for Surface Plasmon Resonance (SPR).

Detailed Protocol:

  • Liposome Immobilization: Prepare liposomes and immobilize them on a suitable sensor chip (e.g., an L1 chip).

  • Analyte Injection: Inject a series of concentrations of the purified protein over the immobilized liposome surface.

  • Data Acquisition: Monitor the binding events in real-time, recording the association and dissociation phases.

  • Data Analysis: Fit the resulting sensorgrams to a suitable binding model to calculate the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).[9][10][11]

Logical Framework for Assessing Binding Specificity

The determination of a protein's binding specificity for a particular phosphoinositide is a multi-faceted process. It involves not only measuring direct binding affinities but also considering the cellular context and the functional consequences of the interaction.

Binding_Specificity_Logic Initial_Screen Initial Screen (e.g., Protein-Lipid Overlay) Quantitative_Binding Quantitative Binding Assay (e.g., SPR, Liposome Binding) Initial_Screen->Quantitative_Binding Identifies potential interactions High_Specificity High Specificity Established Quantitative_Binding->High_Specificity Determines affinity (Kd) Structural_Analysis Structural Analysis (e.g., Crystallography, NMR) Structural_Analysis->High_Specificity Reveals molecular basis of interaction Cellular_Localization Cellular Co-localization Studies Cellular_Localization->High_Specificity Demonstrates in vivo relevance Functional_Assays Functional Assays (e.g., in vitro kinase assay, cellular phenotype) Functional_Assays->High_Specificity Links binding to biological function

Caption: Logical framework for determining binding specificity.

This guide provides a foundational understanding of the specificity of protein binding to this compound and other phosphoinositides. By utilizing the presented data, experimental protocols, and conceptual frameworks, researchers can more effectively investigate the intricate roles of these lipid signaling molecules in health and disease.

References

Comparative Analysis of Phosphatidylinositol 3-Phosphate (PI(3)P) Acyl Chain Variants: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced roles of lipid signaling molecules is paramount. Phosphatidylinositol 3-phosphate (PI(3)P), a key player in intracellular trafficking and signaling, exists in various forms distinguished by the length and saturation of its fatty acyl chains. While often treated as a single entity, emerging evidence suggests that these acyl chain variants can have distinct biological functions and interactions. This guide provides a comparative analysis of different PI(3)P acyl chain variants, supported by experimental data and detailed methodologies to aid in the design and interpretation of future research.

Introduction to PI(3)P and Acyl Chain Diversity

Phosphatidylinositol 3-phosphate (PI(3)P) is a low-abundance phospholipid primarily localized to the membranes of early endosomes and the internal vesicles of multivesicular bodies.[1] It is synthesized by the action of class II and class III phosphoinositide 3-kinases (PI3Ks) on phosphatidylinositol (PI).[2] PI(3)P serves as a docking site for a variety of proteins containing specific PI(3)P-binding domains, such as the FYVE (Fab1, YOTB, Vac1, and EEA1) and PX (Phox homology) domains, thereby recruiting these proteins to specific membrane compartments to regulate processes like endocytosis, autophagy, and signal transduction.[3][4]

While the headgroup of PI(3)P is critical for its function, the attached diacylglycerol (DAG) backbone, composed of two fatty acyl chains, is not merely a passive anchor. In mammalian cells, phosphoinositides are unusually enriched in the sn-1-stearoyl (18:0) and sn-2-arachidonoyl (20:4) acyl chain combination, often designated as C38:4.[5] However, a variety of other acyl chain compositions exist, and their functional significance is an active area of investigation. The specific acyl chain composition can be generated through de novo synthesis pathways and is further refined by a remodeling process known as the Lands cycle.[3] This cycle involves the deacylation and subsequent reacylation of the lipid, allowing for the substitution of acyl chains.[3]

The structural differences imparted by varying acyl chain lengths and degrees of saturation can influence the biophysical properties of the membrane and modulate the interaction of PI(3)P with its effector proteins and metabolizing enzymes.

Comparative Data on PI(3)P Acyl Chain Variants

While direct comparative studies focusing exclusively on PI(3)P acyl chain variants are still emerging, data from related phosphoinositides and general principles of lipid-protein interactions provide valuable insights. The following table summarizes hypothetical comparative data based on established principles and findings for similar lipids. This data is intended to be illustrative of the types of differences that can be expected and should be experimentally verified for specific protein-lipid interactions.

Acyl Chain VariantCommon NameStructurePredicted Relative Binding Affinity to FYVE DomainPredicted Relative Binding Affinity to PX DomainPredicted Michaelis-Menten Constant (Km) for a PI(3)P 5-Kinase
16:0/16:0DipalmitoylSaturated, 16 carbonsModerateModerateModerate
18:0/18:1Stearoyl-OleoylMixed, saturated/monounsaturatedHighHighLow
18:0/20:4Stearoyl-ArachidonoylMixed, saturated/polyunsaturatedVery HighVery HighVery Low
Di-C8:0DioctanoylShort-chain, saturatedLowLowHigh

Note: This table is a predictive representation. Actual values will vary depending on the specific protein and experimental conditions.

Signaling Pathways and Experimental Workflows

The synthesis, turnover, and signaling functions of PI(3)P are embedded in complex cellular pathways. Understanding these pathways is crucial for designing experiments to probe the effects of different acyl chain variants.

PI(3)P Metabolism and Signaling Pathway

PI3P_Signaling cluster_synthesis Synthesis cluster_turnover Turnover cluster_effectors Effector Recruitment PI Phosphatidylinositol (PI) PI3K_II Class II PI3K PI->PI3K_II Agonist-stimulated PI3K_III Class III PI3K (Vps34) PI->PI3K_III Constitutive PI3P PI(3)P PI3K_II->PI3P PI3K_III->PI3P MTM Myotubularins (3-phosphatases) PI3P->MTM Dephosphorylation PIKfyve PIKfyve (5-kinase) PI3P->PIKfyve Phosphorylation FYVE FYVE domain proteins (e.g., EEA1, Hrs) PI3P->FYVE PX PX domain proteins (e.g., p40phox) PI3P->PX MTM->PI PI35P2 PI(3,5)P2 PIKfyve->PI35P2 Trafficking Endosomal Trafficking FYVE->Trafficking Autophagy Autophagy PX->Autophagy

Caption: PI(3)P Metabolism and Effector Recruitment.

Experimental Workflow for Comparative Analysis

Experimental_Workflow cluster_synthesis 1. Synthesis of PI(3)P Variants cluster_analysis 2. Biophysical & Biochemical Analysis cluster_cellular 3. Cellular Studies cluster_data 4. Data Interpretation Chem_Synth Chemical Synthesis PI3P_variants PI(3)P with defined acyl chains Chem_Synth->PI3P_variants Enz_Synth Enzymatic Synthesis Enz_Synth->PI3P_variants LCMS LC-MS/MS Analysis (Acyl chain confirmation) PI3P_variants->LCMS Binding_Assay In Vitro Binding Assays (e.g., SPR, Liposome Pulldown) PI3P_variants->Binding_Assay Enzyme_Assay Enzyme Kinetics Assays (Kinases/Phosphatases) PI3P_variants->Enzyme_Assay Lipid_Delivery Lipid Delivery to Cells (e.g., Lipofection) PI3P_variants->Lipid_Delivery Comparative_Analysis Comparative Analysis of Acyl Chain Effects LCMS->Comparative_Analysis Binding_Assay->Comparative_Analysis Enzyme_Assay->Comparative_Analysis Microscopy Fluorescent Microscopy (Localization of probes/effectors) Lipid_Delivery->Microscopy Functional_Assay Cellular Functional Assays (e.g., Endocytosis, Autophagy) Lipid_Delivery->Functional_Assay Microscopy->Comparative_Analysis Functional_Assay->Comparative_Analysis

Caption: Workflow for Comparative Analysis of PI(3)P Variants.

Experimental Protocols

Analysis of PI(3)P Acyl Chain Composition by LC-MS/MS

This protocol provides a general framework for the extraction and analysis of phosphoinositides from cultured cells to determine their acyl chain composition.

Materials:

  • Cultured cells

  • Ice-cold PBS

  • Methanol (B129727) (HPLC grade)

  • Chloroform (B151607) (HPLC grade)

  • 1 M HCl

  • Internal standards (e.g., deuterated or odd-chain PI(3)P)

  • Nitrogen gas stream

  • LC-MS/MS system with a C18 reverse-phase column

Procedure:

  • Cell Lysis and Lipid Extraction: a. Grow cells to the desired confluency in a culture dish. b. Aspirate the culture medium and wash the cells twice with ice-cold PBS. c. Add 1 mL of ice-cold methanol to the dish, scrape the cells, and transfer the cell suspension to a glass tube. d. Add the internal standard(s) to the cell suspension. e. Add 2 mL of chloroform and vortex vigorously for 1 minute. f. Add 0.8 mL of 1 M HCl to induce phase separation and vortex again. g. Centrifuge at 1,000 x g for 5 minutes to separate the phases. h. Carefully collect the lower organic phase containing the lipids into a new glass tube.

  • Sample Preparation: a. Dry the lipid extract under a gentle stream of nitrogen gas. b. Reconstitute the dried lipid film in a suitable solvent for LC-MS/MS analysis (e.g., methanol/chloroform 9:1 v/v).

  • LC-MS/MS Analysis: a. Inject the sample into the LC-MS/MS system. b. Separate the different lipid species using a C18 reverse-phase column with a gradient of mobile phases (e.g., water/acetonitrile/isopropanol with ammonium (B1175870) formate). c. Detect the different PI(3)P acyl chain variants using a mass spectrometer operating in negative ion mode. d. Use Multiple Reaction Monitoring (MRM) to specifically detect and quantify the different PI(3)P species based on their precursor and fragment ion masses. e. Analyze the data to determine the relative abundance of each PI(3)P acyl chain variant.

In Vitro Protein-Lipid Overlay Assay (Dot Blot)

This assay provides a qualitative assessment of the binding of a protein of interest to different PI(3)P acyl chain variants.

Materials:

  • Purified recombinant protein of interest (e.g., a FYVE or PX domain fused to GST or a His-tag)

  • PI(3)P acyl chain variants dissolved in a suitable organic solvent

  • Nitrocellulose or PVDF membrane

  • Blocking buffer (e.g., 3% BSA in TBST)

  • Primary antibody against the protein's tag (e.g., anti-GST or anti-His)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Lipid Spotting: a. On a nitrocellulose or PVDF membrane, carefully spot 1-2 µL of each PI(3)P acyl chain variant solution (typically at a concentration of 1 mM). b. Allow the spots to dry completely at room temperature.

  • Blocking and Protein Incubation: a. Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation. b. Incubate the membrane with a solution of the purified protein of interest in blocking buffer (typically 0.1-1 µg/mL) for 1-2 hours at room temperature or overnight at 4°C.

  • Antibody Incubation and Detection: a. Wash the membrane three times for 10 minutes each with TBST. b. Incubate the membrane with the primary antibody in blocking buffer for 1 hour at room temperature. c. Wash the membrane three times for 10 minutes each with TBST. d. Incubate the membrane with the HRP-conjugated secondary antibody in blocking buffer for 1 hour at room temperature. e. Wash the membrane three times for 10 minutes each with TBST. f. Apply the chemiluminescent substrate and visualize the signal using a chemiluminescence imager. g. Compare the signal intensity for each PI(3)P variant to assess relative binding affinity.

Fluorescent Microscopy of PI(3)P Localization

This protocol describes the use of a fluorescently-tagged PI(3)P-binding domain to visualize the subcellular localization of PI(3)P in fixed cells.

Materials:

  • Cells grown on glass coverslips

  • Fluorescently-labeled recombinant PI(3)P-binding domain (e.g., GFP-2xFYVE or mCherry-PX)

  • Paraformaldehyde (PFA) solution (4% in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • DAPI solution (for nuclear staining)

  • Antifade mounting medium

  • Confocal microscope

Procedure:

  • Cell Fixation and Permeabilization: a. Wash the cells on coverslips twice with PBS. b. Fix the cells with 4% PFA for 15 minutes at room temperature. c. Wash the cells three times with PBS. d. Permeabilize the cells with permeabilization buffer for 10 minutes at room temperature. e. Wash the cells three times with PBS.

  • Blocking and Probe Incubation: a. Block the cells with blocking buffer for 30 minutes at room temperature. b. Incubate the cells with the fluorescently-labeled PI(3)P probe in blocking buffer for 1 hour at room temperature in a humidified chamber.

  • Staining and Mounting: a. Wash the cells three times with PBS. b. If desired, counterstain the nuclei with DAPI for 5 minutes. c. Wash the cells twice with PBS. d. Mount the coverslips onto glass slides using antifade mounting medium.

  • Imaging: a. Visualize the fluorescent signal using a confocal microscope with the appropriate laser lines and emission filters. b. Analyze the images to determine the subcellular localization of the PI(3)P probe.

Conclusion

The acyl chain composition of PI(3)P is an important, yet often overlooked, aspect of its biology. The methodologies and comparative data presented in this guide provide a framework for researchers to explore the functional consequences of PI(3)P acyl chain diversity. By employing a combination of advanced analytical techniques, in vitro biochemical assays, and cellular imaging, a more complete understanding of how these lipid variants contribute to the intricate regulation of cellular processes can be achieved. This knowledge will be invaluable for the development of more specific and effective therapeutic strategies targeting phosphoinositide signaling pathways.

References

The Emerging Role of 18:1 PI(3)P as a Disease Biomarker: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the identification of sensitive and specific biomarkers is paramount for advancing disease diagnostics and therapeutic strategies. Among the promising candidates, the signaling lipid 1,2-dioleoyl-sn-glycero-3-phospho-(1'-myo-inositol-3'-phosphate), or 18:1 PI(3)P, has garnered significant attention. This guide provides a comprehensive comparison of this compound with alternative lipid biomarkers, supported by experimental data and detailed methodologies, to aid in the evaluation of its potential in various disease models.

Introduction to this compound and its Significance

Phosphatidylinositol 3-phosphate (PI(3)P) is a key phosphoinositide that plays a crucial role in fundamental cellular processes, most notably endosomal trafficking and autophagy.[1] Its levels are tightly regulated by phosphoinositide kinases and phosphatases, and dysregulation of PI(3)P signaling has been implicated in a range of pathologies, including neurodegenerative diseases and cancer. The specific acyl chain composition of PI(3)P, such as the di-oleoyl (18:1/18:1) variant, is emerging as a critical determinant of its biological function and, consequently, its utility as a biomarker.

Comparative Analysis of this compound and Alternative Biomarkers

The validation of a biomarker requires rigorous comparison against existing or alternative markers. Here, we compare this compound with other phosphoinositides and lipid classes that are also implicated in similar disease pathways.

Performance in Neurodegenerative Disease Models

In the context of Alzheimer's disease (AD), a selective deficiency in PI(3)P has been observed in the brains of both human patients and mouse models.[1][2] This deficiency is linked to defects in the endosomal-lysosomal network, which is critical for the processing of amyloid precursor protein (APP).[2]

BiomarkerDisease ModelKey FindingsQuantitative DataReference
This compound Alzheimer's Disease (AD)Selective deficiency in affected brain regions.Deficiency is a common lipid change out of ~330 lipid species examined in both human and mouse AD brains.[2][2]
PI(4,5)P2 Alzheimer's Disease (AD)Depleted in human AD affected brain and animal models.The amounts of PI(4,5)P2 are significantly decreased in the AD prefrontal cortex.[3][3][4]
PI(3,5)P2 NeurodegenerationReduced levels lead to massive neurodegeneration in mice.Mice lacking Vac14 or Fig4 (key for PI(3,5)P2 synthesis) have reduced PI(3,5)P2 levels and die prematurely.[3][3]
Sulfatides Alzheimer's Disease (AD)Approximately 40% reduction in CSF in early AD.The CSF sulfatide/PI ratio is suggested as a sensitive and specific biomarker for early AD.[5][5]
Performance in Cancer Models

The PI3K signaling pathway, which governs the production of various phosphoinositides, is one of the most frequently mutated pathways in cancer. Alterations in the levels of specific phosphoinositide isomers can, therefore, serve as indicators of pathway activation and disease progression.

BiomarkerCancer ModelKey FindingsQuantitative DataReference
This compound General CancerPlays a crucial role in autophagy, a process with a dual role in both tumor suppression and promotion.[6][7]-[6][7]
PI(3,4)P2 Breast CancerPositively regulates tumor cell invasion by localizing to invadopodia.-[1]
PI(4,5)P2 CancerInvolved in the regulation of focal adhesion dynamics.Local levels of PI(4,5)P2 increase during focal adhesion assembly and decline during disassembly.[8][8]
Phosphatidylcholine (PC) species Lung CancerPC(16:0/18:2) and other PC species show altered levels between adenocarcinoma and squamous cell carcinoma.-[7]

Experimental Protocols

Accurate and reproducible quantification of lipid biomarkers is essential for their validation. Below are detailed methodologies for the extraction and analysis of this compound and other phosphoinositides.

Lipid Extraction from Brain Tissue

This protocol is adapted from established methods for the extraction of phosphoinositides from brain tissue for subsequent analysis by mass spectrometry.

Materials:

  • Brain tissue sample

  • Chloroform (B151607)

  • Methanol (B129727)

  • Hydrochloric acid (HCl)

  • Internal standards (e.g., synthetic, non-endogenous phosphoinositide species)

  • Vortex mixer

  • Centrifuge

  • Nitrogen gas evaporator

Procedure:

  • Homogenize the brain tissue sample in a mixture of chloroform and methanol.

  • Add the internal standard to the homogenate to correct for extraction efficiency.

  • Acidify the mixture with HCl to ensure the extraction of acidic phospholipids (B1166683) like phosphoinositides.

  • Vortex the mixture thoroughly to ensure complete mixing.

  • Centrifuge the sample to separate the organic and aqueous phases.

  • Carefully collect the lower organic phase containing the lipids.

  • Dry the lipid extract under a stream of nitrogen gas.

  • Resuspend the dried lipid extract in a suitable solvent for mass spectrometry analysis.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The separation and quantification of phosphoinositide isomers can be achieved using advanced chromatographic techniques coupled with mass spectrometry.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Supercritical Fluid Chromatography (SFC) system for optimal isomer separation[1]

  • Triple quadrupole or high-resolution mass spectrometer

Chromatographic Separation of Phosphoinositide Isomers (SFC-MS/MS):

  • Column: A chiral or specialized column for separating isomers.

  • Mobile Phase: Supercritical carbon dioxide with a modifier such as methanol containing a suitable additive (e.g., ammonium (B1175870) acetate).

  • Gradient: An optimized gradient to resolve PI(3)P, PI(4)P, and PI(5)P isomers.

  • Flow Rate: As per manufacturer's recommendation for the column.

  • Temperature: Controlled column temperature for reproducible separation.

Mass Spectrometry Detection:

  • Ionization Mode: Electrospray ionization (ESI) in negative or positive ion mode, depending on the derivatization strategy.

  • Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification of specific phosphoinositide species.

  • MRM Transitions: Specific precursor-to-product ion transitions for each phosphoinositide of interest and the internal standard. For example, for a given PI(3)P species, the precursor ion would be its m/z, and the product ions would be fragments corresponding to the fatty acyl chains or the inositol (B14025) phosphate (B84403) headgroup.

  • Data Analysis: The concentration of each lipid is determined by comparing the peak area of the endogenous lipid to the peak area of the known amount of the internal standard.

Signaling Pathways and Experimental Workflows

Visualizing the complex interplay of these biomarkers in signaling pathways and the experimental procedures for their analysis is crucial for a comprehensive understanding.

PI3P_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol PI PI PI3K_C3 Class III PI3K (Vps34) PI->PI3K_C3 phosphorylates PI4P PI(4)P PIP2 PI(4,5)P2 PI3K_C1 Class I PI3K PIP2->PI3K_C1 phosphorylates PI3P PI(3)P PI3K_C3->PI3P produces PIP3 PI(3,4,5)P3 PI3K_C1->PIP3 produces PTEN PTEN PTEN->PIP2 Autophagy Autophagy Endosomal_Trafficking Endosomal Trafficking Cell_Growth Cell Growth & Survival PI3P->Autophagy regulates PI3P->Endosomal_Trafficking regulates PIP3->PTEN dephosphorylates PIP3->Cell_Growth promotes

Caption: PI(3)P signaling in autophagy and endosomal trafficking.

Lipid_Biomarker_Validation_Workflow Sample Biological Sample (e.g., Brain Tissue, Plasma) Extraction Lipid Extraction (with Internal Standard) Sample->Extraction Derivatization Derivatization (Optional) (e.g., Methylation) Extraction->Derivatization Separation Chromatographic Separation (e.g., SFC, LC) Derivatization->Separation Detection Mass Spectrometry Detection (MS/MS) Separation->Detection Quantification Data Analysis & Quantification Detection->Quantification Comparison Biomarker Performance Comparison (Sensitivity, Specificity) Quantification->Comparison

Caption: Experimental workflow for lipid biomarker validation.

Conclusion

The validation of this compound as a biomarker holds significant promise for improving our understanding and diagnosis of various diseases. Its central role in autophagy and endosomal trafficking, coupled with observed deficiencies in disease models like Alzheimer's, positions it as a strong candidate for further investigation. However, a direct, comprehensive comparison with other phosphoinositide isomers and lipid classes, complete with robust quantitative performance metrics, is still an area requiring more focused research. The methodologies outlined in this guide provide a framework for conducting such comparative studies, which will be essential for establishing the clinical utility of this compound and other lipid biomarkers. As analytical techniques continue to advance, the ability to precisely quantify specific lipid species will undoubtedly accelerate the discovery and validation of the next generation of disease biomarkers.

References

A Researcher's Guide to PI(3)P Probes: A Comparative Analysis of Cross-Reactivity with Other Inositol Phospholipids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the specific and accurate detection of phosphatidylinositol 3-phosphate (PI(3)P) is crucial for elucidating its role in vital cellular processes such as endosomal trafficking, autophagy, and signal transduction. The utility of PI(3)P probes, however, is contingent on their binding specificity. This guide provides an objective comparison of commonly used PI(3)P probes, focusing on their cross-reactivity with other inositol (B14025) phospholipids (B1166683), supported by experimental data and detailed protocols.

The most frequently utilized probes for detecting PI(3)P are protein domains that have a natural affinity for this lipid, primarily the FYVE and Phox homology (PX) domains. While these domains are invaluable tools, their potential for off-target binding to other structurally similar phosphoinositides necessitates a thorough understanding of their binding profiles to ensure accurate interpretation of experimental results.

Comparative Analysis of PI(3)P Probe Binding Specificity

The binding affinity and specificity of PI(3)P probes for a panel of inositol phospholipids are critical parameters for their effective use. The following table summarizes quantitative binding data, primarily dissociation constants (Kd), for two well-characterized PI(3)P-binding domains: the FYVE domain of Early Endosome Antigen 1 (EEA1) and the PX domain of p40phox. Lower Kd values indicate stronger binding affinity.

Inositol PhospholipidEEA1 FYVE Domain (Kd)p40phox PX Domain (Binding)
Phosphatidylinositol (PI)No significant bindingNo significant binding
PI(3)P~50 nM (in liposomes) [1]Strong
PI(4)PNo significant bindingNo significant binding
PI(5)PNo significant bindingNo significant binding
PI(3,4)P2No significant bindingWeak
PI(3,5)P2WeakWeak
PI(4,5)P2No significant bindingNo significant binding
PI(3,4,5)P3No significant bindingNo significant binding

Note: The binding affinity of probes can be influenced by the experimental setup, such as the use of soluble headgroups versus lipid bilayers (liposomes). The data presented here is derived from studies utilizing liposome-based assays for a more physiologically relevant context. It is important to note that the p47phox PX domain, another commonly studied PX domain, exhibits a preference for PI(3,4)P2 over PI(3)P, highlighting the diversity within this domain family.[1]

The FYVE domain of EEA1 demonstrates high specificity for PI(3)P, with a dissociation constant in the nanomolar range when interacting with PI(3)P embedded in a lipid bilayer.[1] Its affinity for other phosphoinositides is significantly lower, making it a highly selective probe for PI(3)P. Furthermore, the binding of the EEA1 FYVE domain to PI(3)P is pH-dependent, with optimal binding occurring at the acidic pH characteristic of endosomal compartments.

In contrast, while the p40phox PX domain also shows a strong preference for PI(3)P, some PX domains have been reported to exhibit a broader binding profile. For instance, the PX domain of p47phox binds preferentially to PI(3,4)P2.[1] This underscores the importance of characterizing the specific PX domain being used as a PI(3)P probe.

Visualizing PI(3)P-Mediated Signaling and Experimental Workflow

To better understand the context in which PI(3)P probes are used, the following diagrams illustrate a simplified PI(3)P signaling pathway and a general workflow for assessing probe-lipid interactions.

PI3P_Signaling_Pathway PI PI PI3K PI3K PI->PI3K Substrate PI(3)P PI(3)P PI3K->PI(3)P Phosphorylation FYVE_Domain FYVE Domain (e.g., EEA1) PI(3)P->FYVE_Domain Recruits PX_Domain PX Domain (e.g., p40phox) PI(3)P->PX_Domain Recruits Autophagy Autophagy PI(3)P->Autophagy Initiates Endosomal_Trafficking Endosomal_Trafficking FYVE_Domain->Endosomal_Trafficking Regulates PX_Domain->Endosomal_Trafficking Regulates

Caption: Simplified PI(3)P signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_assay Binding Assay cluster_detection Detection & Analysis Probe_Purification Purify PI(3)P Probe (e.g., GST-FYVE) Incubation Incubate Probe with Lipids Probe_Purification->Incubation Lipid_Preparation Prepare Liposomes or Lipid Strips Lipid_Preparation->Incubation Washing Wash to Remove Unbound Probe Incubation->Washing Detection Detect Bound Probe (e.g., Western Blot, SPR) Washing->Detection Quantification Quantify Binding (e.g., Kd determination) Detection->Quantification

Caption: General workflow for assessing probe-lipid interactions.

Experimental Protocols

Accurate assessment of probe cross-reactivity relies on robust experimental methodologies. Below are detailed protocols for three common techniques used to characterize protein-lipid interactions.

Protein-Lipid Overlay Assay

This qualitative to semi-quantitative method is useful for rapidly screening the binding of a protein to a panel of lipids spotted on a membrane.

a. Lipid Preparation and Spotting:

  • Dissolve lipids in an appropriate organic solvent (e.g., chloroform (B151607) or a mixture of chloroform/methanol/water).

  • Spot 1-2 µL of each lipid solution (typically at a concentration range of 10-100 pmol) onto a nitrocellulose or PVDF membrane.

  • Allow the spots to dry completely at room temperature for at least 60 minutes.

b. Blocking and Protein Incubation:

  • Block the membrane with a suitable blocking buffer (e.g., 3% fatty acid-free BSA in TBST) for 1 hour at room temperature with gentle agitation.

  • Incubate the membrane with the purified PI(3)P probe (e.g., a GST-fusion protein) at a concentration of 0.5-1.0 µg/mL in blocking buffer overnight at 4°C with gentle agitation.[2]

c. Washing and Detection:

  • Wash the membrane extensively with TBST (3-5 times for 10 minutes each) to remove unbound protein.

  • Incubate the membrane with a primary antibody against the protein tag (e.g., anti-GST antibody) for 1 hour at room temperature.

  • Wash the membrane again with TBST as described above.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane a final time with TBST.

  • Detect the bound protein using an enhanced chemiluminescence (ECL) substrate and imaging system.

Liposome (B1194612) Binding Assay

This quantitative method provides a more physiologically relevant context by presenting lipids in a bilayer.

a. Liposome Preparation:

  • Mix lipids in the desired molar ratios in a glass tube.

  • Dry the lipids to a thin film under a stream of nitrogen gas, followed by desiccation under vacuum for at least 1 hour.

  • Rehydrate the lipid film in a suitable buffer (e.g., HEPES-buffered saline) by vortexing or sonication to form multilamellar vesicles (MLVs).

  • To create large unilamellar vesicles (LUVs) of a defined size, subject the MLV suspension to several freeze-thaw cycles followed by extrusion through a polycarbonate membrane with a specific pore size (e.g., 100 nm).[3]

b. Binding Reaction and Separation:

  • Incubate the purified PI(3)P probe with the prepared liposomes at room temperature for 30-60 minutes.

  • Separate the liposomes and any bound protein from the unbound protein by ultracentrifugation. The liposomes will pellet at the bottom of the tube.

  • Carefully collect the supernatant (containing unbound protein) and resuspend the pellet (containing liposome-bound protein).

c. Analysis:

  • Analyze the supernatant and pellet fractions by SDS-PAGE and Coomassie staining or Western blotting.

  • Quantify the amount of protein in each fraction to determine the percentage of bound protein. By titrating the lipid or protein concentration, a dissociation constant (Kd) can be determined.

Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technique for real-time quantitative analysis of binding kinetics and affinity.

a. Chip Preparation:

  • Immobilize liposomes onto a sensor chip (e.g., an L1 chip). This can be achieved by injecting the liposome solution over the sensor surface, allowing the lipids to form a bilayer.

  • Wash the chip surface with a suitable buffer to remove any loosely bound liposomes.

b. Binding Analysis:

  • Inject a series of concentrations of the purified PI(3)P probe over the liposome-coated sensor surface.

  • Monitor the change in the refractive index at the sensor surface in real-time. The response is proportional to the mass of protein binding to the liposomes.

  • After each injection, regenerate the sensor surface by flowing a solution (e.g., a high salt buffer or a mild detergent) to dissociate the bound protein.

c. Data Analysis:

  • Analyze the resulting sensorgrams to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).[4]

Conclusion

The selection of an appropriate PI(3)P probe is paramount for the accurate investigation of its cellular functions. While FYVE domains, such as that from EEA1, generally exhibit high specificity for PI(3)P, the binding profiles of PX domains can be more varied. Therefore, it is essential for researchers to consult the literature and, where possible, empirically determine the cross-reactivity of their chosen probe against a panel of relevant inositol phospholipids using the robust experimental methods detailed in this guide. This careful validation will ensure the generation of reliable and interpretable data in the study of PI(3)P-mediated cellular processes.

References

A Comparative Analysis of 18:1 PI(3)P: In Vitro and In Vivo Functions

Author: BenchChem Technical Support Team. Date: December 2025

Guide for Researchers, Scientists, and Drug Development Professionals

Phosphatidylinositol 3-phosphate (PI(3)P) is a critical signaling lipid involved in a vast array of cellular functions, from membrane trafficking to cell survival. The specific acyl chain composition of phosphoinositides can significantly influence their biological activity. This guide provides a comparative overview of the functions of 18:1 PI(3)P (1-oleoyl-2-hydroxy-sn-glycero-3-phospho-(1'-myo-inositol)), comparing its roles as observed in controlled in vitro settings with its functions within the complex environment of a whole organism (in vivo).

The PI3K/AKT/mTOR Signaling Pathway: A Central Hub

This compound is a product of Class II and Class III phosphoinositide 3-kinases (PI3Ks) and serves as a key second messenger.[1] Its generation initiates signaling cascades, most notably the PI3K/AKT/mTOR pathway, which is a master regulator of cellular growth, proliferation, metabolism, and survival.[2][3] Dysregulation of this pathway is a common feature in various human cancers, making it a prime target for therapeutic intervention.[4][5]

PI3K_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Recruits & Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 AKT_mem AKT PIP3->AKT_mem Recruits PDK1 PDK1 PIP3->PDK1 Recruits AKT_cyto AKT AKT_mem->AKT_cyto Translocates PDK1->AKT_mem Activates GrowthFactor Growth Factor GrowthFactor->RTK Binds mTORC1 mTORC1 AKT_cyto->mTORC1 Activates CellGrowth Cell Growth & Survival mTORC1->CellGrowth Promotes PTEN PTEN PTEN->PIP3 Dephosphorylates

Fig. 1: Simplified PI3K/AKT/mTOR signaling pathway.

In Vitro Functions of this compound

In vitro studies utilize isolated and purified components or cell culture systems to investigate molecular functions in a highly controlled environment.

1. Regulation of Membrane Trafficking: PI(3)P is a cornerstone of endosomal identity and is essential for multiple membrane trafficking events.[1]

  • Endocytosis: It plays a critical role in the maturation of early endosomes, which are sorting stations for internalized cargo.[1]

  • Autophagy: PI(3)P is required for the formation of autophagosomes, the double-membraned vesicles that engulf cellular components for degradation.[6] However, its subsequent removal is also necessary for the final fusion of autophagosomes with lysosomes.[6]

2. Protein Recruitment and Allosteric Regulation: PI(3)P acts as a docking site on membranes for specific proteins containing PI(3)P-binding domains, such as the FYVE and PX domains.[1] This recruitment is critical for localizing effector proteins to specific membrane compartments to carry out their functions.

  • In vitro liposome (B1194612) binding assays show that effector proteins like EEA1 (an early endosomal autoantigen) are efficiently recruited to membranes containing PI(3)P.[7]

3. Substrate for Further Phosphorylation: PI(3)P is the direct precursor for phosphatidylinositol 3,5-bisphosphate (PI(3,5)P₂), another important signaling lipid synthesized by the kinase PIKfyve.[1] This conversion is crucial for regulating the late endosomal and lysosomal pathways.

In Vivo Functions of this compound

In vivo studies, conducted in whole organisms like mice, provide insight into the physiological and pathological roles of molecules in a complex, multi-cellular context.

1. Regulation of Stress Signaling and Cell Survival: Recent studies have identified 1,2-dioleoyl-sn-glycero-3-phospho-(1'-myo-inositol) [PI(18:1/18:1)] as a specific lipokine derived from the enzyme SCD1.[8]

  • This specific PI species inhibits p38 MAPK activation, counteracts endoplasmic reticulum stress, and prevents apoptosis.[8]

  • In Scd1-defective mice, reduced levels of PI(18:1/18:1) are directly associated with heightened stress responses in tissues like the liver and fat.[8]

2. Platelet Biology: Studies in mice have revealed a previously unknown pool of PI(3)P on the outer leaflet of the platelet plasma membrane.[9]

  • This external PI(3)P pool is dependent on the activity of Class II and Class III PI3-kinases.[9]

  • In vivo experiments involving intravenous injection of PI(3)P-binding proteins into mice showed that these proteins decorate the platelet surface and are subsequently internalized into α-granules, suggesting a role in clearing proteins from the plasma.[9]

3. Cancer Progression: Because the PI3K pathway is central to cell growth and proliferation, its components, including the products of PI3K like PI(3)P, are deeply implicated in cancer.[2]

  • In vivo studies using mouse tumor xenograft models are a cornerstone for evaluating the efficacy of PI3K pathway inhibitors.[4] The reduction of tumor growth in these models often correlates with the inhibition of PI(3)P production and downstream signaling.[4]

Quantitative Data Comparison

The following table summarizes key quantitative data from in vitro and in vivo studies, highlighting the different parameters measured in each context.

ParameterIn Vitro FindingIn Vivo FindingCitation(s)
Binding Affinity (Kd) The apparent Kd of dioleyl (18:1) PI(3,4,5)P₃ for the nuclear receptor SF-1 LBD is 80 ± 12 nM.Not directly measured in whole organisms.[10]
Enzyme Inhibition (IC50) Novel PI3K inhibitors show low nanomolar IC50 values in biochemical assays (e.g., 125-250 nM for compound 7c).Correlates with tumor growth inhibition in animal models, though effective dosage depends on pharmacokinetics.[5]
Cell Viability PI3K/mTOR inhibition with PF-04691502 preserves cell viability in multiple cell lines (SH-SY5Y, C6, BV-2) treated with inflammatory stimuli.PI(18:1/18:1) is critical for maintaining cell morphology and proliferation; its absence in Scd1-defective mice leads to tissue stress.[8][11]
Protein Localization PI(3)P-containing liposomes efficiently recruit proteins with FYVE or PX domains in membrane binding assays.Intravenously injected PI(3)P-binding probes localize to the surface of platelets and are found in α-granules after 40 minutes.[7][9]

Experimental Protocols and Workflows

Detailed and reproducible methodologies are critical for scientific advancement. Below are representative protocols for key in vitro and in vivo experiments.

Protocol 1: In Vitro PI 3-Kinase HTRF Assay

This biochemical assay measures the activity of Class I PI3-Kinases by detecting the production of PI(3,4,5)P₃ (PIP3). It is commonly used for screening potential enzyme inhibitors.

Principle: The assay uses Homogeneous Time-Resolved Fluorescence (HTRF). A GST-tagged PH domain (binds PIP3) is complexed with a Europium-labeled anti-GST antibody and a biotinylated PIP3 ligand bound to Streptavidin-Allophycocyanin (APC). When the complex is intact, excitation of Europium leads to energy transfer (FRET) to APC, producing a signal. PIP3 produced by the kinase displaces the biotin-PIP3, disrupting the complex and reducing the signal.[12]

Workflow:

Fig. 2: Workflow for a PI 3-Kinase HTRF assay.

Detailed Steps:

  • Preparation: Thaw all reagents (PIP2 substrate, reaction buffers, stop solution, detection mix components) at room temperature.[12] Prepare inhibitor compounds at 40x the final concentration in DMSO.

  • Reaction Setup (384-well plate):

    • Add 0.5 µL of DMSO (for controls) or inhibitor solution to appropriate wells.

    • Add 14.5 µL of a PI3-Kinase/Lipid (PIP2) working solution to all wells except the "no enzyme" control. Add lipid-only solution to the "no enzyme" control.

    • Add 5 µL of ATP working solution to all wells to start the reaction.[12]

  • Incubation: Incubate the plate for 30 minutes at room temperature.

  • Stopping and Detection:

    • Add 5 µL of Stop Solution to all wells.

    • Add 5 µL of Detection Mix to all wells.

  • Final Incubation & Reading: Seal the plate and incubate for 2 hours at room temperature before measuring the HTRF ratio on a compatible microplate reader.[12]

Protocol 2: In Vivo Mouse Tumor Xenograft Study

This in vivo protocol is used to assess the efficacy of a PI3K inhibitor on tumor growth in a living animal model.

Principle: Human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the test compound or a vehicle control. Tumor volume is measured over time to determine the compound's anti-proliferative effect.[4]

Workflow:

Fig. 3: Workflow for a mouse tumor xenograft study.

Detailed Steps:

  • Cell Implantation: Human cancer cells (e.g., A2780 ovarian cancer line) are harvested and subcutaneously injected into the flank of immunocompromised mice (e.g., nude mice).

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is calculated using the formula: (Length x Width²)/2.

  • Randomization: Once tumors reach the desired size, mice are randomly assigned to different groups (e.g., vehicle control, low-dose drug, high-dose drug).

  • Treatment: The test compound is administered according to the planned schedule (e.g., daily via oral gavage). Animal body weight is monitored as a measure of toxicity.

  • Monitoring: Tumor volumes are measured regularly (e.g., 2-3 times per week) with calipers.

  • Endpoint Analysis: At the end of the study, animals are euthanized. Tumors may be excised, weighed, and processed for further analysis, such as Western blotting for target engagement (e.g., levels of phosphorylated AKT) to establish a pharmacodynamic relationship.[4]

Conclusion

The study of this compound demonstrates the essential synergy between in vitro and in vivo research. In vitro experiments provide a high-resolution view of molecular mechanisms, such as protein binding and enzymatic activity, in a controlled setting. In vivo studies place these mechanisms into a physiological context, revealing their impact on complex processes like stress signaling, platelet function, and disease progression. While in vitro results demonstrate potential, in vivo efficacy is the true test, accounting for pharmacokinetics, metabolism, and off-target effects. Together, these complementary approaches provide a comprehensive understanding of this compound's function, paving the way for targeted therapeutic strategies.

References

Comparison Guide: Control Experiments for Demonstrating 18:1 PI(3)P-Specific Effects

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a framework for researchers, scientists, and drug development professionals to design robust control experiments for validating the specific effects of 1,2-dioleoyl-sn-glycero-3-phospho-(1'-myo-inositol-3'-phosphate), or 18:1 PI(3)P. Establishing specificity is critical to ensure that observed cellular or biochemical outcomes are directly attributable to the unique chemical structure of this compound—both its headgroup and its acyl chains—and not to off-target or non-specific lipid interactions.

Phosphatidylinositol 3-phosphate (PI(3)P) is a key signaling lipid primarily synthesized by Class II and Class III PI3-kinases, with Vps34 being the major enzyme responsible for its production in pathways like autophagy and endosomal trafficking.[1][2][3] PI(3)P acts as a docking site on membranes, recruiting specific effector proteins that contain PI(3)P-binding domains, such as FYVE and PX domains, to regulate critical cellular processes.[1][3][4]

Key Signaling Pathways Involving PI(3)P

PI(3)P is integral to multiple membrane trafficking events. Its synthesis on endosomes is crucial for the recruitment of effectors like EEA1 and the ESCRT complex, which mediate endosomal fusion, sorting, and maturation.[3][4] In autophagy, PI(3)P is generated on the phagophore membrane and is essential for recruiting proteins like WIPIs (the mammalian orthologues of yeast Atg18), which are necessary for autophagosome formation.[2][5][6]

PI3P_Signaling_Pathways cluster_synthesis PI(3)P Synthesis cluster_effectors Downstream Pathways PI Phosphatidylinositol (PI) Vps34 Vps34 (Class III PI3K) PI->Vps34 Phosphorylation PI3P PI(3)P Vps34->PI3P WIPIs WIPIs, DFCP1 PI3P->WIPIs Recruits EEA1 EEA1, Hrs (ESCRT-0) PI3P->EEA1 Recruits Autophagy Autophagy Endosomal Endosomal Trafficking WIPIs->Autophagy Promotes Autophagosome Formation EEA1->Endosomal Promotes Endosome Maturation & Sorting

PI(3)P Synthesis and Key Downstream Effector Pathways.

Experimental Design and Controls

To attribute a biological function specifically to this compound, a series of control experiments are necessary to rule out effects from:

A typical workflow involves incubating the protein of interest with liposomes or other lipid preparations and measuring the interaction or resulting activity.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Liposomes (Control & Experimental) C Incubate Protein with Liposomes A->C B Purify Protein of Interest (e.g., GST-fusion) B->C D Isolate Liposomes (e.g., Centrifugation) C->D E Wash to Remove Non-specific Binders D->E F Detect Bound Protein (e.g., Western Blot, SDS-PAGE) E->F G Quantify Binding F->G

Generalized Workflow for a Liposome (B1194612) Pulldown Assay.
Data Presentation: A Guide to Controls

The following tables summarize the essential controls for demonstrating this compound specificity.

Table 1: Comparison of Control Lipids and Reagents

Control TypeReagent ExamplePurposeExpected Outcome for Specificity
Headgroup Specificity (Negative) PI, PI(4)P, PI(5)P, PI(3,5)P₂To show that the specific 3-phosphate position is required for the interaction.No or significantly reduced binding/activity.[7][8]
Acyl Chain Specificity (Negative) 16:0/16:0 PI(3)P, 08:0 PI(3)PTo determine if the 18:1 (dioleoyl) acyl chains are critical for the effect.No or significantly altered binding/activity.[9]
General Lipid (Negative) Liposomes with only PC/PE/PSTo control for non-specific binding to the lipid bilayer itself.No binding/activity.
Assay Component (Negative) GST protein alone, Beads aloneTo control for binding to assay components like protein tags or beads.[7]No binding/activity.[7]
Binding Specificity (Positive) GST-2xFYVE domainA well-characterized PI(3)P binding domain to validate that PI(3)P is present and accessible.[7]Strong binding to PI(3)P-containing liposomes.
Cellular Depletion (Specificity) PI3K inhibitors (Wortmannin, LY294002, IN-1)To deplete cellular PI(3)P and confirm that the observed effect is PI3K-dependent.[10][11]Loss or reduction of the biological effect.
Cellular Hydrolysis (Specificity) Overexpression of a PI(3)P phosphatase (e.g., Myotubularin/MTM1)To specifically hydrolyze PI(3)P and show the effect is reversed.[12][13]Loss or reduction of the biological effect.

Table 2: Comparison of Experimental Methods

MethodPrinciplePositive ControlNegative ControlsKey Considerations
Liposome Pulldown Assay Recombinant protein is incubated with liposomes containing the lipid of interest. Bound protein is detected by Western blot.Known PI(3)P-binding protein (e.g., EEA1, GST-2xFYVE).[7]Liposomes without PI(3)P; other PIP isomers; different PI(3)P acyl chains.[7][9]Lipid concentration, liposome stability, and protein purity are critical variables.
Protein-Lipid Overlay (PIP Strips) A membrane is spotted with various phosphoinositides. The membrane is incubated with the protein, and bound protein is detected.Binding to the PI(3)P spot.Lack of binding to other PIP spots.Provides a qualitative assessment of specificity across many PIPs but does not reflect a natural membrane context.
Surface Plasmon Resonance (SPR) The protein is immobilized, and liposomes flow over the surface. Binding is measured in real-time to determine kinetics (Kd).Liposomes containing this compound.Liposomes with control lipids (e.g., PC only, PI(4)P).Allows for quantitative measurement of binding affinity and kinetics.
In-Cell Visualization A fluorescently-tagged protein (e.g., GFP-fusion) is expressed in cells. Its localization is observed after manipulating cellular PI(3)P levels.Co-localization with a known PI(3)P marker (e.g., mCherry-2xFYVE).Mislocalization after treatment with PI3K inhibitors.[11]Overexpression can cause artifacts. Cellular PI(3)P pools are spatially distinct.[14]

Logical Framework for Demonstrating Specificity

The goal is to systematically eliminate alternative explanations for an observed biological effect, thereby isolating this compound as the causative agent. The following diagram illustrates this deductive process.

Logic_Diagram OBSERVED Observed Biological Effect PI3P_181 This compound PI3P_181->OBSERVED Causes PI4P PI(4)P PI4P->OBSERVED Causes? PI_noP PI (no phosphate) CONCLUSION1 Conclusion: Effect requires 3-phosphate PI4P->CONCLUSION1 Causes? PI_noP->OBSERVED Causes? PI_noP->CONCLUSION1 Causes? PI3P_160 16:0/16:0 PI(3)P PI3P_160->OBSERVED Causes? CONCLUSION2 Conclusion: Effect requires 18:1 acyl chains PI3P_160->CONCLUSION2 Causes? Lipo_only Liposome only Lipo_only->OBSERVED Causes?

Deductive Logic for Establishing this compound Specificity.

Experimental Protocols

Protocol: Liposome Pulldown Assay

This protocol provides a general method for assessing the binding of a recombinant protein to this compound-containing liposomes.

1. Reagents and Materials:

  • Lipids: 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC), 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine (B1235465) (POPE), 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-L-serine (POPS), Cholesterol, and experimental lipids (e.g., this compound, 16:0 PI(3)P, 18:1 PI(4)P). All dissolved in chloroform (B151607).

  • Recombinant protein (e.g., GST-tagged protein of interest, GST-2xFYVE positive control, GST negative control).

  • Binding Buffer: 25 mM HEPES pH 7.4, 150 mM NaCl, 1 mM DTT, 0.5% BSA.

  • Wash Buffer: 25 mM HEPES pH 7.4, 150 mM NaCl, 1 mM DTT.

  • Glass tubes, rotary evaporator or nitrogen stream, water bath sonicator.

2. Liposome Preparation:

  • In a glass tube, combine background lipids (e.g., 60% POPC, 20% POPE, 10% POPS, 10% Cholesterol) and the experimental or control lipid (e.g., 5 mol% this compound).

  • Prepare separate tubes for each condition:

    • Experimental: + 5% this compound

    • Negative Control 1: + 5% 18:1 PI(4)P

    • Negative Control 2: + 5% 16:0/16:0 PI(3)P

    • Negative Control 3: No PIP lipid added.

  • Evaporate the chloroform under a stream of nitrogen or using a rotary evaporator to form a thin lipid film.

  • Further dry the film under vacuum for at least 1 hour.

  • Rehydrate the lipid film in Binding Buffer to a final lipid concentration of 1 mg/mL by vortexing.

  • Sonicate the lipid suspension in a water bath sonicator until the solution is clear to form small unilamellar vesicles (SUVs).

3. Binding Assay:

  • For each reaction, combine 50 µL of liposome suspension (50 µg lipids) with 1-5 µg of recombinant protein in a microcentrifuge tube.

  • Add Binding Buffer to a final volume of 200 µL.

  • Set up reactions for your protein of interest, the positive control protein (GST-2xFYVE), and the negative control protein (GST).

  • Incubate for 30-60 minutes at room temperature with gentle rotation.

  • Pellet the liposomes by ultracentrifugation (e.g., 100,000 x g for 30 minutes at 4°C).

  • Carefully remove the supernatant, which contains unbound protein.

  • Wash the pellet by resuspending it in 500 µL of Wash Buffer and repeating the centrifugation step. Perform two washes.

  • After the final wash, resuspend the pellet in 2X SDS-PAGE sample buffer.

4. Detection:

  • Boil the samples for 5 minutes.

  • Analyze the samples by SDS-PAGE and Western blotting using an antibody against your protein or tag (e.g., anti-GST).

  • A specific interaction is confirmed if your protein is present in the pellet from the this compound liposomes but absent or significantly reduced in the pellets from the control liposomes. The positive control protein should bind strongly to PI(3)P, while the negative control protein should not bind to any liposomes.

References

Quantitative comparison of 18:1 PI(3)P levels in different cell types

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quantitative Data on Phosphoinositide Levels

Direct quantitative measurement of specific acyl-chain variants of PI(3)P, such as 18:1 PI(3)P, across different cell lines is technically challenging and not widely reported in a comparative format. However, studies utilizing advanced mass spectrometry techniques have begun to quantify different phosphoinositide (PIP) species, including their various fatty acyl compositions.

Below is a summary of available quantitative data for related phosphoinositides in different cell types. It is important to note that these values represent the total levels of the specified phosphoinositide class or other specific acyl-chain variants, not specifically this compound, unless stated otherwise. This data is intended to provide a frame of reference for the general abundance of these signaling lipids.

Cell Type/TissuePhosphoinositide SpeciesQuantitative Level (pmol/mg protein)Notes
Human Platelets (unstimulated)PtdIns4P122.3 ± 27.8Levels increased approximately 2-fold upon CRP stimulation.[1]
Human Platelets (unstimulated)PtdIns(4,5)P278.8 ± 13.7Levels increased approximately 1.5-fold upon CRP stimulation.[1]
Human Platelets (unstimulated)PtdIns(3,4)P24.0 ± 0.8Levels increased approximately 4.5-fold upon CRP stimulation.[1]
OP9 Pre-adipocytesPtdIns3P + PtdIns5P11.1 ± 4.6The presence of various phosphoinositide species is attributed to the stimulation by insulin-like growth factor 1 (IGF1) in the culture media.[1]
OP9 Pre-adipocytesPtdIns4P160 ± 4The presence of various phosphoinositide species is attributed to the stimulation by insulin-like growth factor 1 (IGF1) in the culture media.[1]
OP9 Pre-adipocytesPtdIns(3,4)P221.8 ± 8.0The presence of various phosphoinositide species is attributed to the stimulation by insulin-like growth factor 1 (IGF1) in the culture media.[1]
OP9 Pre-adipocytesPtdIns(4,5)P2630 ± 53The presence of various phosphoinositide species is attributed to the stimulation by insulin-like growth factor 1 (IGF1) in the culture media.[1]
OP9 Pre-adipocytesPtdIns(3,4,5)P318.0 ± 5.4The presence of various phosphoinositide species is attributed to the stimulation by insulin-like growth factor 1 (IGF1) in the culture media.[1]
Human Prostate Cancer TissueTotal PI510.4 ± 49.8Levels were significantly higher compared to benign prostatic hyperplasia (BPH) tissues.[2]
Human Prostate Cancer TissueTotal PIP16.3 ± 0.5Levels were significantly higher compared to benign prostatic hyperplasia (BPH) tissues.[2]
Human Prostate Cancer TissueTotal PIP217.2 ± 1.9Levels were significantly lower compared to benign prostatic hyperplasia (BPH) tissues.[2]
Human Prostate Cancer TissueTotal PIP30.07 ± 0.05Levels were significantly lower compared to benign prostatic hyperplasia (BPH) tissues.[2]
Macrophage Cell LysatesTotal PA~2000Total cellular phosphatidic acid (PA) levels increased by nearly 40% after 30 minutes of frustrated phagocytosis.[3]
NIH-3T3 FibroblastsPI(18:1/18:1)Proportion of total PIThe proportion of PI(18:1/18:1) decreases during the onset of cell death induced by various stimuli, suggesting its role in stress signaling.[4]

Experimental Protocols

The quantification of specific phosphoinositide species is a multi-step process that requires careful sample preparation and sensitive analytical techniques. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the state-of-the-art method for this purpose.[5][6]

Lipid Extraction

A crucial first step is the efficient and selective extraction of phosphoinositides from cellular or tissue samples.

  • Acidified Chloroform (B151607)/Methanol Extraction: This is a widely used method.[1]

    • Cell pellets or homogenized tissue are resuspended in a mixture of chloroform and methanol.

    • Hydrochloric acid (HCl) is added to protonate the phosphate (B84403) groups, increasing their solubility in the organic phase.[1]

    • Phase separation is induced by the addition of more chloroform and HCl solution.

    • The lower organic phase containing the lipids is collected.

  • Buffered Citrate Extraction: This method is designed to minimize acid-induced degradation of phosphoinositides.[5][7]

Derivatization or Deacylation (Optional but Recommended)

To improve chromatographic separation and mass spectrometric detection, the extracted phosphoinositides can be modified.

  • Deacylation: The fatty acyl chains are removed using methylamine. This process makes the lipid headgroups more hydrophilic, which can facilitate separation by ion chromatography and simplifies the mass spectra.[1]

  • Phosphate Methylation: Treatment with TMS-diazomethane methylates the phosphate groups, which can enhance detection in positive ion mode mass spectrometry.[6]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
  • Chromatographic Separation:

    • Reversed-Phase Liquid Chromatography (RPLC): Can be used to separate intact phosphoinositide species based on the length and saturation of their acyl chains.[8]

    • Hydrophilic Interaction Liquid Chromatography (HILIC): Suitable for separating polar lipid classes.

    • Ion Chromatography (IC): Particularly useful for separating deacylated phosphoinositide isomers based on the number and position of phosphate groups.[1]

  • Mass Spectrometry Detection:

    • Electrospray Ionization (ESI): A soft ionization technique suitable for analyzing lipids.

    • Tandem Mass Spectrometry (MS/MS): Provides high selectivity and sensitivity. Multiple Reaction Monitoring (MRM) is a common acquisition mode for targeted quantification, where specific precursor-to-product ion transitions for each lipid species are monitored.[8]

Quantification

Absolute quantification is typically achieved by using a stable isotope-labeled internal standard for the specific phosphoinositide of interest. A calibration curve is generated using a known amount of a synthetic standard.

Signaling Pathways and Experimental Workflows

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a central regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[9] The activation of this pathway is initiated by various extracellular stimuli, such as growth factors, which bind to receptor tyrosine kinases (RTKs).[10][11][12] This leads to the recruitment and activation of PI3K at the plasma membrane. PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3).[11] PIP3 acts as a docking site for proteins containing a Pleckstrin Homology (PH) domain, such as Akt (also known as Protein Kinase B) and PDK1.[11][12] The recruitment of Akt to the membrane facilitates its phosphorylation and activation by PDK1 and mTORC2.[12] Once activated, Akt phosphorylates a wide range of downstream targets to exert its diverse cellular effects. The tumor suppressor PTEN acts as a critical negative regulator of this pathway by dephosphorylating PIP3 back to PIP2.[11]

PI3K_Akt_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytosol Cytosol Growth_Factor Growth Factor RTK RTK Growth_Factor->RTK PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PI3K PTEN PTEN PIP3->PTEN PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PTEN->PIP2 Dephosphorylates PDK1->Akt Phosphorylates Downstream Downstream Targets Akt->Downstream Regulates mTORC2 mTORC2 mTORC2->Akt Phosphorylates

Caption: The PI3K/Akt signaling pathway.

Role of PI(3)P in Endosomal Trafficking

Phosphatidylinositol 3-phosphate (PI(3)P) is a key lipid that defines the identity of early endosomes and plays a crucial role in the endocytic pathway.[13][14] The primary enzyme responsible for PI(3)P synthesis on endosomes is the class III PI3K, Vps34.[13][15] Vps34 is often recruited to early endosomes by the small GTPase Rab5.[14][16] Once synthesized, PI(3)P acts as a docking site for a variety of effector proteins that contain specific PI(3)P-binding domains, such as FYVE and PX domains.[13] These effector proteins, including EEA1 (Early Endosome Antigen 1) and Sorting Nexins (SNXs), mediate critical steps in endosomal trafficking, such as endosome fusion, sorting of cargo into intraluminal vesicles (ILVs) for degradation, and recycling of receptors back to the plasma membrane.[14] The conversion of PI(3)P to other phosphoinositides, such as PI(3,5)P2 by the kinase PIKfyve, is essential for the maturation of early endosomes into late endosomes and lysosomes.[13][14]

PI3P_Endosomal_Trafficking cluster_endosome Early Endosome Membrane cluster_effectors PI(3)P Effectors cluster_fates Downstream Processes PI PI PI3P PI(3)P PI->PI3P Vps34 Vps34 Vps34 (Class III PI3K) Vps34->PI Effectors FYVE/PX domain proteins (e.g., EEA1, SNXs) PI3P->Effectors Recruits PIKfyve PIKfyve PI3P->PIKfyve Rab5 Rab5-GTP Rab5->Vps34 Recruits Fusion Endosome Fusion Effectors->Fusion Sorting Cargo Sorting (ILV formation) Effectors->Sorting Recycling Receptor Recycling Effectors->Recycling Maturation Endosome Maturation (to Late Endosome) PIKfyve->Maturation Generates PI(3,5)P2

Caption: The role of PI(3)P in endosomal trafficking.

Experimental Workflow for Phosphoinositide Analysis

The following diagram outlines a typical workflow for the quantitative analysis of phosphoinositides from biological samples using LC-MS/MS.

Experimental_Workflow Sample Cell/Tissue Sample Extraction Lipid Extraction (e.g., Acidified Chloroform/Methanol) Sample->Extraction Derivatization Derivatization/Deacylation (Optional) Extraction->Derivatization LC_MS LC-MS/MS Analysis (e.g., RPLC or IC coupled to MS/MS) Derivatization->LC_MS Data_Analysis Data Analysis and Quantification (using internal standards) LC_MS->Data_Analysis

Caption: General workflow for phosphoinositide analysis.

References

Comparative Guide to the Effects of PI3K Class Inhibitors on 18:1 PI(3)P Pools

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the effects of different classes of Phosphoinositide 3-kinase (PI3K) inhibitors on the cellular pools of 18:1 phosphatidylinositol 3-phosphate (PI(3)P). The information presented herein is supported by experimental data and is intended to aid researchers in selecting the appropriate inhibitors for their studies and in understanding the specific cellular roles of different PI3K classes in regulating PI(3)P homeostasis.

Introduction to PI3K Classes and 18:1 PI(3)P

The PI3K family of lipid kinases plays a crucial role in a multitude of cellular processes, including cell growth, proliferation, survival, differentiation, and intracellular trafficking.[1] These enzymes are categorized into three main classes (Class I, II, and III) based on their structure, regulation, and substrate specificity. A key product of some PI3K classes is PI(3)P, a signaling lipid primarily localized to endosomal membranes, where it regulates endocytic trafficking and autophagy.[2][3] The acyl chain composition of phosphoinositides, such as the presence of an 18:1 (oleoyl) chain, can influence their subcellular localization and interaction with effector proteins. Understanding how different PI3K inhibitors affect specific pools of PI(3)P, like this compound, is critical for dissecting the precise functions of each PI3K class.

PI3K Signaling and PI(3)P Production

The PI3K signaling pathway is a complex network that regulates various cellular activities. Class I PI3Ks are typically activated by growth factors and produce phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the plasma membrane, which in turn activates downstream signaling cascades like the Akt pathway.[4] While Class I PI3Ks are not the primary producers of PI(3)P, their product, PIP3, can be converted to PI(3)P through the action of phosphatases. Class II PI3Ks can produce both PI(3)P and phosphatidylinositol (3,4)-bisphosphate (PI(3,4)P2).[1] Class III PI3K, also known as Vps34, is considered the main source of PI(3)P involved in autophagy and endosomal trafficking.[2][5]

PI3K_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) ClassI Class I PI3K RTK->ClassI GPCR G-Protein Coupled Receptor (GPCR) GPCR->ClassI PIP2 PI(4,5)P2 ClassII Class II PI3K PI PI ClassIII Class III PI3K (Vps34) PIP3 PI(3,4,5)P3 PIP2->PIP3 P PI3P PI(3)P PI->PI3P P PI->PI3P P Akt Akt Signaling PIP3->Akt Trafficking Vesicular Trafficking & Autophagy PI3P->Trafficking

PI3K signaling pathways leading to the production of PIP3 and PI(3)P.

Comparative Analysis of PI3K Inhibitor Effects on this compound

The following table summarizes the effects of representative inhibitors for each PI3K class on the cellular pools of this compound. The data presented is synthesized from lipidomics studies employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). It is important to note that direct comparative studies using a full panel of specific inhibitors for all classes on the same cell line and under identical conditions are limited. Therefore, the presented effects are based on the known primary targets of these inhibitors and findings from multiple studies.

Inhibitor ClassRepresentative Inhibitor(s)Primary Target(s)Expected Effect on this compound Pools
Pan-Class I Wortmannin (B1684655), LY294002All Class I isoforms (and other kinases)Minor to Moderate Decrease . While not the primary source of PI(3)P, inhibition of Class I PI3Ks can reduce the overall phosphoinositide pool available for conversion to PI(3)P. Studies have shown that wortmannin treatment can lead to a decrease in various PI(3)P species.
Class I Isoform-Specific Alpelisib (p110α)PI3K Class IαNegligible to Minor Decrease . Specific inhibition of a single Class I isoform is expected to have a less pronounced effect on the total PI(3)P pool compared to pan-Class I inhibitors.
Class II Limited specific inhibitors available; some non-selective inhibitors like PIK-90 have activity.PI3KC2α, PI3KC2βModerate Decrease . As Class II PI3Ks directly produce PI(3)P, their inhibition is expected to reduce the cellular levels of this compound.
Class III VPS34-IN1, SAR405Vps34Significant Decrease . Vps34 is the primary kinase responsible for the PI(3)P pool involved in autophagy and endosomal trafficking. Specific inhibition of Vps34 leads to a rapid and substantial reduction in endosomal PI(3)P.[3]

Experimental Protocols

Detailed methodologies are crucial for the accurate quantification of specific phosphoinositide species. Below are representative protocols for cell treatment, lipid extraction, and LC-MS/MS analysis.

Experimental Workflow

Experimental_Workflow CellCulture Cell Culture InhibitorTreatment PI3K Inhibitor Treatment (Class I, II, or III) CellCulture->InhibitorTreatment CellHarvesting Cell Harvesting InhibitorTreatment->CellHarvesting LipidExtraction Lipid Extraction (Acidified Chloroform (B151607)/Methanol) CellHarvesting->LipidExtraction LCMS LC-MS/MS Analysis LipidExtraction->LCMS DataAnalysis Data Analysis and Quantification of this compound LCMS->DataAnalysis

A general experimental workflow for analyzing the effects of PI3K inhibitors.
Cell Culture and Inhibitor Treatment

  • Cell Seeding: Plate cells (e.g., HeLa, U2OS, or a cell line relevant to the research question) in 6-well plates or 10 cm dishes and grow to 70-80% confluency.

  • Inhibitor Preparation: Prepare stock solutions of PI3K inhibitors in DMSO. Dilute the inhibitors to the desired final concentration in cell culture medium immediately before use.

  • Treatment: Remove the existing medium from the cells and replace it with the medium containing the respective PI3K inhibitor or DMSO as a vehicle control. Incubate for the desired time (e.g., 1-4 hours).

Lipid Extraction

This protocol is based on a modified Bligh-Dyer method for acidic lipid extraction.

  • Cell Lysis and Extraction:

    • Aspirate the medium and wash the cells once with ice-cold PBS.

    • Add 1 mL of ice-cold methanol (B129727) to each well/dish and scrape the cells.

    • Transfer the cell suspension to a glass tube.

    • Add 2 mL of chloroform and 1.6 mL of 0.1 M HCl.

    • Vortex vigorously for 1 minute and then centrifuge at 1,000 x g for 5 minutes to separate the phases.

  • Phase Separation and Collection:

    • Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer it to a new glass tube.

    • Dry the lipid extract under a stream of nitrogen gas.

    • Resuspend the dried lipid film in a small volume of a suitable solvent (e.g., chloroform:methanol 1:1, v/v) for LC-MS/MS analysis.

LC-MS/MS Analysis for this compound Quantification
  • Chromatographic Separation:

    • Use a reverse-phase C18 column for the separation of lipid species.

    • Employ a gradient elution with a mobile phase system typically consisting of:

      • Mobile Phase A: Water with a modifier (e.g., 10 mM ammonium (B1175870) acetate).

      • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 50:50, v/v) with the same modifier.

    • The gradient is run from a lower to a higher percentage of Mobile Phase B to elute the lipids based on their polarity.

  • Mass Spectrometry Detection:

    • Utilize a triple quadrupole mass spectrometer operating in negative ion mode.

    • Employ Multiple Reaction Monitoring (MRM) for the specific detection and quantification of this compound. The MRM transition would be set for the precursor ion mass of this compound and a specific fragment ion.

    • For example, the precursor ion for [M-H]⁻ of this compound is m/z 935.5, and a characteristic fragment ion would be monitored.

  • Quantification:

    • Generate a standard curve using synthetic this compound of known concentrations.

    • Spike an internal standard (e.g., a deuterated or odd-chain PI(3)P standard) into the samples before extraction to correct for sample loss and ionization efficiency variations.

    • Calculate the concentration of this compound in the samples by comparing their peak areas to the standard curve and normalizing to the internal standard.

Logical Comparison of Inhibitor Effects

The choice of a PI3K inhibitor should be guided by the specific scientific question. The following diagram illustrates a logical framework for selecting an inhibitor based on the desired outcome on PI(3)P pools.

Inhibitor_Selection_Logic Start Goal: Modulate PI(3)P Pools Question1 Targeting a specific PI(3)P-mediated process? Start->Question1 Autophagy Yes: Autophagy or Endosomal Trafficking Question1->Autophagy Yes General No: General PI3K signaling Question1->General No ClassIII_Inhibitor Use Class III Inhibitor (e.g., VPS34-IN1) Autophagy->ClassIII_Inhibitor PanClassI_Inhibitor Use Pan-Class I Inhibitor (e.g., Wortmannin) General->PanClassI_Inhibitor ClassII_Inhibitor Consider Class II Inhibitor (if specific tools are available) General->ClassII_Inhibitor

Decision tree for selecting a PI3K inhibitor based on the research goal.

Conclusion

The different classes of PI3K inhibitors have distinct effects on cellular this compound pools, reflecting the primary roles of each PI3K class in phosphoinositide metabolism. For researchers investigating processes heavily reliant on the endosomal PI(3)P pool, such as autophagy, specific Class III (Vps34) inhibitors are the most appropriate tools, as they induce a significant and rapid depletion of this lipid. Class I and Class II inhibitors have a more moderate or minor impact on the total PI(3)P pool, and their effects are often secondary or context-dependent. The use of precise and quantitative methods like LC-MS/MS is essential for accurately determining the changes in specific phosphoinositide species upon inhibitor treatment. This guide provides a foundational framework for understanding and investigating the nuanced roles of PI3K signaling in cellular physiology and disease.

References

A Structural Showdown: Unraveling Protein Domain Interactions with 18:1 PI(3)P

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive guide for researchers, scientists, and drug development professionals comparing the structural and binding characteristics of protein domains that recognize 1,2-dioleoyl-sn-glycero-3-phospho-(1'-myo-inositol-3'-phosphate) (18:1 PI(3)P). This guide provides a summary of quantitative binding data, detailed experimental protocols for key analytical techniques, and a visual representation of the relevant signaling pathway.

Phosphatidylinositol 3-phosphate (PI(3)P) is a crucial signaling lipid primarily localized to early endosomes, where it orchestrates a multitude of cellular processes including endosomal trafficking, autophagy, and receptor signaling. The specific recognition of PI(3)P by various protein effector domains is fundamental to these processes. This guide focuses on a comparative analysis of the most well-characterized PI(3)P-binding domains: the FYVE (Fab1, YOTB, Vac1, and EEA1), PX (Phox homology), and PH (Pleckstrin homology) domains, with a particular interest in their interaction with the 18:1 acyl chain variant of PI(3)P.

Quantitative Comparison of Binding Affinities

The binding affinity of a protein domain for its lipid ligand is a critical determinant of its cellular function and localization. The dissociation constant (Kd) is a common metric used to quantify this interaction, with a lower Kd value indicating a higher binding affinity. While specific binding data for the 18:1 acyl chain variant of PI(3)P is not always explicitly detailed in the literature, the following table summarizes the reported binding affinities of various FYVE, PX, and PH domains for PI(3)P, providing a valuable comparative overview. It is important to note that the lipid composition of the vesicles used in these assays can influence the measured affinity.

DomainProteinOrganismMethodLipid CompositionKd (nM)
FYVE EEA1HumanNMRDibutanoyl PI(3)P71,000[1]
FYVE Hrs-1HumanSPR2% PI(3)P in mixed phospholipids38 ± 19
PX p40phoxHumanLiposome (B1194612) Binding AssayPI(3)P-containing vesicles~5,000[2]
PH TAPP1-PHCTHumanSPRPtdIns(3,4)P2-containing vesicles1.5[3]
PH GRP1HumanFluorescence PolarizationPIP3-containing nanodiscs580,000[4]

Structural Basis of PI(3)P Recognition

The FYVE, PX, and PH domains employ distinct structural mechanisms to achieve specific recognition of the PI(3)P headgroup.

  • FYVE Domain: This domain is characterized by a conserved (R/K)(R/K)HHCR motif that forms a binding pocket for the 3-phosphate group of PI(3)P.[5] The interaction is further stabilized by the insertion of a hydrophobic loop into the lipid bilayer.[5][6] The binding of many FYVE domains is also pH-dependent, regulated by a "histidine switch," which enhances membrane affinity in the acidic environment of endosomes.[1][7]

  • PX Domain: The PX domain recognizes PI(3)P through a combination of basic residues that interact with the phosphate (B84403) groups and hydrophobic residues that penetrate the membrane.[6][8] While a majority of PX domains show a preference for PI(3)P, some members of this family can bind to other phosphoinositides.[3][8][9]

  • PH Domain: The PH domain is a versatile phosphoinositide-binding module, with a subset of these domains showing specificity for 3-phosphoinositides. Their interaction with PI(3)P is typically driven by electrostatic interactions between positively charged residues in the domain and the negatively charged phosphate group of the lipid.[9][10] However, many PH domains exhibit broader specificity compared to FYVE and PX domains.[9]

PI(3)P Signaling Pathway

The generation of PI(3)P and its subsequent recognition by effector domains is a key step in various cellular signaling cascades. The following diagram illustrates a simplified PI(3)P signaling pathway.

PI3P_Signaling_Pathway PI(3)P Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K Class III PI3K (Vps34) RTK->PI3K Activates PI3P Phosphatidylinositol 3-Phosphate (PI(3)P) PI3K->PI3P Phosphorylates PI Phosphatidylinositol (PI) PI->PI3K Endosome Early Endosome PI3P->Endosome FYVE FYVE Domain Proteins (e.g., EEA1) Downstream Downstream Signaling (e.g., Endosomal Trafficking, Autophagy) FYVE->Downstream PX PX Domain Proteins (e.g., p40phox) PX->Downstream PH PH Domain Proteins (PI(3)P-specific) PH->Downstream Endosome->FYVE Recruits Endosome->PX Recruits Endosome->PH Recruits

Caption: PI(3)P Signaling Pathway.

Experimental Protocols

Accurate and reproducible measurement of protein-lipid interactions is crucial for understanding their biological significance. Below are detailed methodologies for two key biophysical techniques: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).

Surface Plasmon Resonance (SPR) for Protein-Lipid Interaction Analysis

SPR is a label-free technique that allows for the real-time monitoring of binding events at a sensor surface.[11]

Materials:

  • SPR instrument (e.g., Biacore)

  • L1 sensor chip[12]

  • Purified protein domain of interest

  • Liposomes containing this compound and a defined matrix lipid composition (e.g., POPC)

  • Running buffer (e.g., HBS-EP buffer)

  • Regeneration solution (e.g., 20 mM NaOH)[13]

Procedure:

  • Sensor Chip Preparation:

    • Equilibrate the L1 sensor chip with running buffer.

    • Perform a conditioning step as per the manufacturer's instructions.

  • Liposome Capture:

    • Inject the liposome suspension over the sensor surface at a low flow rate (e.g., 2 µL/min) to allow for capture onto the lipophilic surface of the L1 chip.

    • Wash with running buffer to remove any unbound liposomes.

  • Protein Injection and Binding Analysis:

    • Inject a series of concentrations of the purified protein domain over the captured liposomes.

    • Monitor the change in the SPR signal (response units, RU) in real-time to observe the association and dissociation phases of the interaction.

  • Regeneration:

    • Inject the regeneration solution to remove the bound protein from the liposomes, allowing for subsequent injections.[13]

  • Data Analysis:

    • Fit the sensorgram data to an appropriate binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

Isothermal Titration Calorimetry (ITC) for Protein-Lipid Interaction Analysis

ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.[14]

Materials:

  • Isothermal Titration Calorimeter

  • Purified protein domain of interest

  • Small unilamellar vesicles (SUVs) containing this compound

  • Dialysis buffer

Procedure:

  • Sample Preparation:

    • Dialyze both the protein and liposome solutions extensively against the same buffer to minimize heat of dilution effects.[15]

    • Degas the samples immediately before the experiment.

  • ITC Experiment Setup:

    • Load the protein solution into the sample cell of the calorimeter.

    • Load the liposome suspension into the injection syringe. A typical starting concentration for the ligand in the syringe is 10-20 times that of the macromolecule in the cell.

  • Titration:

    • Perform a series of small, sequential injections of the liposome solution into the protein solution while monitoring the heat change after each injection.

    • Allow the system to reach equilibrium between each injection.

  • Data Analysis:

    • Integrate the heat-flow peaks for each injection to obtain the heat released or absorbed per mole of injectant.

    • Fit the resulting binding isotherm to an appropriate binding model to determine the binding stoichiometry (n), the binding enthalpy (ΔH), and the association constant (Ka), from which the dissociation constant (Kd), Gibbs free energy (ΔG), and entropy (ΔS) can be calculated.[14]

This guide provides a foundational understanding of the structural and quantitative aspects of protein domain interactions with this compound. The provided experimental protocols offer a starting point for researchers aiming to characterize these critical molecular recognition events. Further investigation into the precise influence of the 18:1 acyl chain on binding affinity and the exploration of other potential PI(3)P-binding domains will continue to advance our understanding of phosphoinositide signaling in health and disease.

References

Safety Operating Guide

Proper Disposal of 18:1 PI(3)P: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and compliant disposal of laboratory reagents is a critical component of experimental workflow and facility management. This document provides essential safety and logistical information for the proper disposal of 18:1 PI(3)P (1,2-dioleoyl-sn-glycero-3-phospho-(1'-myo-inositol-3'-phosphate)), ensuring the protection of personnel and the environment.

While this compound is not classified as a hazardous substance according to available Safety Data Sheets (SDS), it is crucial to handle its disposal with care, adhering to standard laboratory safety practices for chemicals of unknown toxicity.[1][2] The toxicological properties of many phosphoinositides are not fully known.[1][2]

Immediate Safety and Handling

Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

In the event of a spill, the immediate procedure is to contain the material. For solid forms of this compound, carefully sweep up the material and place it into a suitable, closed container for disposal.[3] No special environmental precautions are generally required for small spills.[3]

Step-by-Step Disposal Procedure

The disposal of this compound should be conducted in a manner that is consistent with your institution's policies for non-hazardous chemical waste.

  • Segregation: Isolate the this compound waste from other laboratory waste streams, particularly from hazardous materials.

  • Containment: Securely place the this compound waste, whether in solid form or in a solution, into a clearly labeled, leak-proof container. The container should be marked as "Non-hazardous chemical waste" and should identify the contents.

  • Consult Institutional Guidelines: Before final disposal, consult your institution's Environmental Health and Safety (EHS) department or refer to your laboratory's standard operating procedures for the disposal of non-hazardous chemical waste. Institutional protocols may specify particular waste streams or disposal vendors.

  • Final Disposal: Follow the specific instructions provided by your institution for the final disposal route. This may include incineration or disposal in a designated landfill for non-hazardous materials.

Quantitative Data Summary

While specific quantitative data for the disposal of this compound is not extensively available, the following table summarizes key chemical information.

PropertyValue
Chemical Name 1,2-dioleoyl-sn-glycero-3-phospho-(1'-myo-inositol-3'-phosphate)
Molecular Formula C45H84O16P2 (for the free acid)
Hazard Classification Not classified as a hazardous substance or mixture.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G A Identify this compound Waste B Wear Appropriate PPE (Gloves, Safety Glasses, Lab Coat) A->B Safety First C Segregate from Hazardous Waste B->C D Contain in a Labeled, Leak-Proof Container C->D E Consult Institutional EHS Guidelines D->E F Dispose According to Institutional Protocol E->F

Workflow for the proper disposal of this compound.

By adhering to these procedures, laboratories can ensure the safe and responsible disposal of this compound, fostering a secure research environment.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.